molecular formula C10H14N5NaO10PS B011990 Adenosine 5'-phosphosulfate sodium salt CAS No. 102029-95-8

Adenosine 5'-phosphosulfate sodium salt

Katalognummer: B011990
CAS-Nummer: 102029-95-8
Molekulargewicht: 450.28 g/mol
InChI-Schlüssel: KVGKFGUVHSIJFZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Adenosine 5’-phosphosulfate is an ATP and sulfate competitive inhibitor of ATP sulfurylase in humans, S. cerevisiae, and P. chrysogenum (Ki = 18, 2500, and 1500 nM, respectively). Adenosine 5'-phosphosulfate also inhibits human adenosine 5'-phosphosulfate kinase (Ki = 47.5 μM) to prevent sulfation.>

Eigenschaften

InChI

InChI=1S/C10H14N5O10PS.Na/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(24-10)1-23-26(18,19)25-27(20,21)22;/h2-4,6-7,10,16-17H,1H2,(H,18,19)(H2,11,12,13)(H,20,21,22);
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVGKFGUVHSIJFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OS(=O)(=O)O)O)O)N.[Na]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N5NaO10PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20585066
Record name PUBCHEM_16218925
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

450.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102029-95-8
Record name PUBCHEM_16218925
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20585066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Adenosine 5'-phosphosulfate sodium salt
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Foundational & Exploratory

Adenosine 5'-phosphosulfate: A Linchpin of Cellular Sulfur Metabolism and Regulation

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Adenosine 5'-phosphosulfate (APS) is a pivotal, high-energy nucleotide that serves as a central hub in the metabolism of sulfur across all domains of life. Formed through the ATP-dependent activation of inorganic sulfate, APS stands at a critical metabolic crossroads. It is the direct precursor to the universal sulfonate donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), essential for the sulfation of a vast array of biomolecules. Concurrently, in plants and many microorganisms, APS is the substrate for reductive assimilation pathways that channel sulfur into the synthesis of essential amino acids like cysteine and methionine. Beyond its role as a metabolic intermediate, APS functions as a sophisticated regulatory molecule, allosterically modulating the activity and stability of the very enzymes responsible for its synthesis. This guide provides a comprehensive technical overview of the biosynthesis of APS, its divergent metabolic fates, its multifaceted regulatory functions, and robust methodologies for its study, offering critical insights for researchers in biochemistry, microbiology, plant science, and drug development.

Introduction: The Activation of Sulfate

Sulfur is an essential element for life, forming the functional core of the amino acids cysteine and methionine, and participating in a myriad of vital cellular components, from cofactors to redox-active molecules. However, in its most common environmental form, inorganic sulfate (SO₄²⁻), sulfur is chemically inert and possesses a low redox potential, precluding its direct incorporation into organic molecules.[1] The universal biological strategy to overcome this is "sulfate activation," a process that invests energy from ATP to create a high-energy intermediate with a reactive sulfuryl group. The first and most crucial product of this activation is Adenosine 5'-phosphosulfate (APS).[2]

APS is a mixed anhydride formed between phosphoric acid and sulfuric acid, rendering the sulfuryl group susceptible to nucleophilic attack.[2] This fundamental biochemical step, catalyzed by the ubiquitous enzyme ATP sulfurylase, initiates all major pathways of sulfur metabolism, including both the assimilatory and dissimilatory reduction of sulfate and the synthesis of the universal sulfonate donor, PAPS.[3][4] Understanding the biological role of APS is therefore fundamental to understanding the entire sulfur cycle within a cell.

Biosynthesis of Adenosine 5'-phosphosulfate

The synthesis of APS is the committed step in activating inorganic sulfate. This reaction is conserved across all known life forms that utilize sulfate.

The ATP Sulfurylase Reaction

ATP sulfurylase (EC 2.7.7.4) catalyzes the reaction between ATP and inorganic sulfate to produce APS and pyrophosphate (PPi).[3]

ATP + SO₄²⁻ ⇌ APS + PPi

Mechanistically, the sulfate ion performs a nucleophilic attack on the α-phosphorus of ATP, displacing PPi.[2] While the reaction is energetically unfavorable as written (ΔG°' ≈ +45 kJ/mol), it is effectively pulled forward in the cell by two key mechanisms:

  • The rapid hydrolysis of the pyrophosphate (PPi) product by ubiquitous inorganic pyrophosphatases, a highly exergonic reaction.[3]

  • The immediate consumption of the APS product by subsequent enzymes in the metabolic pathways, namely APS kinase or APS reductase.[3]

The Bifunctional PAPS Synthase (PAPSS) in Metazoans

In bacteria and plants, the enzymes for sulfate activation, ATP sulfurylase and APS kinase, typically exist as separate monofunctional proteins.[5] In contrast, metazoans, including humans, have evolved a highly efficient bifunctional enzyme known as 3'-phosphoadenosine-5'-phosphosulfate synthase (PAPSS).[5][6] This single polypeptide contains both a C-terminal ATP sulfurylase domain and an N-terminal APS kinase domain.[4] This fusion ensures efficient substrate channeling, where the APS produced by the sulfurylase domain is immediately available to the kinase domain without diffusing into the cytosol.[7] Humans express two major isoforms, PAPSS1 and PAPSS2, which exhibit different tissue distributions and are critical for development and homeostasis.[4]

APS: A Critical Metabolic Hub

Once synthesized, APS is directed down one of two major pathways, representing a key branch point in sulfur metabolism. The fate of APS is determined by the organism and its metabolic needs.[3][8]

APS_Metabolic_Hub cluster_synthesis Sulfate Activation cluster_pathways Metabolic Fates of APS ATP ATP APS Adenosine 5'-phosphosulfate (APS) ATP->APS ATP Sulfurylase (PAPSS in Metazoans) Sulfate Inorganic Sulfate (SO₄²⁻) Sulfate->APS ATP Sulfurylase (PAPSS in Metazoans) PAPS PAPS (Universal Sulfonate Donor) APS->PAPS APS Kinase (ATP → ADP) Sulfite Sulfite (SO₃²⁻) APS->Sulfite APS Reductase (2e⁻) Sulfated_Molecules Sulfated Biomolecules (Steroids, Glycans, etc.) PAPS->Sulfated_Molecules Sulfotransferases (SULTs) Cysteine Cysteine & Other Sulfur Compounds Sulfite->Cysteine Sulfite Reductase & Cysteine Synthase APR_Assay_Workflow cluster_reaction Step 1: Enzymatic Reaction cluster_detection Step 2: Colorimetric Detection APS APS Substrate Sulfite Sulfite (SO₃²⁻) Product APS->Sulfite Incubate at 25°C GSH GSH (Electron Donor) GSH->Sulfite Incubate at 25°C Enzyme Plant/Bacterial Extract (Contains APS Reductase) Enzyme->Sulfite Incubate at 25°C Colored_Complex Purple-Colored Complex Sulfite->Colored_Complex Color Development Fuchsin Fuchsin Reagent Fuchsin->Colored_Complex Color Development Formaldehyde Formaldehyde Formaldehyde->Colored_Complex Color Development Spectrophotometer Measure Absorbance at 570 nm Colored_Complex->Spectrophotometer

Sources

Adenosine 5'-phosphosulfate: The Crossroads of Sulfur Metabolism

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfur is a vital element, integral to the structure and function of essential biomolecules, including the amino acids cysteine and methionine, cofactors, and a vast array of secondary metabolites.[1] However, in its most common environmental form, inorganic sulfate (SO₄²⁻), sulfur is metabolically inert. The gateway to virtually all biological sulfur utilization is its activation into a high-energy intermediate. This guide provides a comprehensive technical overview of Adenosine 5'-phosphosulfate (APS), the central molecule in this activation process. We will explore its synthesis, its pivotal position as a metabolic branchpoint, its diverse fates in reductive and phosphorylative pathways across different domains of life, and its emerging role as a key regulatory molecule. Furthermore, this guide details robust experimental protocols for assaying the core enzymes of APS metabolism, providing a critical resource for researchers investigating this fundamental biochemical pathway.

Introduction: The Imperative of Sulfate Activation

The assimilation of inorganic sulfate is a foundational metabolic process for plants, fungi, and a wide range of microorganisms.[2] These organisms are the primary producers of the organic sulfur compounds that sustain most life on Earth.[3] The initial and indispensable step in making sulfate biologically available is its activation, a process that converts the low-energy, stable sulfate anion into a form suitable for subsequent reduction or transfer reactions. This activation is catalyzed by the enzyme ATP sulfurylase, which reacts ATP with sulfate to produce Adenosine 5'-phosphosulfate (APS) and pyrophosphate (PPi).[4][5]

The formation of APS represents the energetic investment required to initiate sulfur metabolism. The high-energy phosphoric-sulfuric acid anhydride bond in APS is key to driving subsequent reactions.[4] Once formed, APS stands at a critical metabolic crossroads, directing sulfur into two major, functionally distinct pathways:

  • Assimilatory Sulfate Reduction: The reductive pathway, predominant in plants and many bacteria, where the sulfonyl group of APS is reduced to sulfite (SO₃²⁻) and subsequently to sulfide (S²⁻) for incorporation into cysteine.[1][6]

  • Sulfation Reactions: The phosphorylative pathway, central to metazoan metabolism, where APS is further phosphorylated to 3'-phosphoadenosine-5'-phosphosulfate (PAPS), the universal sulfonyl group donor for all biological sulfation reactions.[7][8]

This guide will dissect the enzymatic machinery, regulatory logic, and experimental approaches surrounding APS, providing a deep understanding of its function at the heart of sulfur metabolism.

The Gateway: Synthesis of APS via ATP Sulfurylase

The synthesis of APS is the first committed step in sulfur assimilation, catalyzed by the enzyme ATP sulfurylase (ATPS), also known as sulfate adenylyltransferase.[5][9]

Reaction: ATP + SO₄²⁻ ⇌ Adenosine 5'-phosphosulfate (APS) + PPi

This reaction involves a nucleophilic attack by a sulfate oxyanion on the α-phosphate of ATP, resulting in the adenylylation of sulfate and the release of pyrophosphate.[10] Thermodynamically, this reaction is unfavorable under standard conditions. The equilibrium is strongly pulled in the forward direction by the immediate and rapid hydrolysis of the pyrophosphate (PPi) product by ubiquitous inorganic pyrophosphatases, a common strategy in biosynthetic reactions to ensure their progression.[4]

ATPS enzymes are found across all domains of life. In bacteria and yeast, the enzyme typically exists as a homohexamer.[4] In metazoans (animals), the ATP sulfurylase activity is part of a larger, bifunctional enzyme known as PAPS synthase (PAPSS), which also contains the APS kinase domain responsible for the next step in the sulfation pathway.[10][11][12] This fusion of activities is thought to facilitate substrate channeling, increasing the efficiency of PAPS synthesis.

The Metabolic Crossroads: The Divergent Fates of APS

Once synthesized, APS is directed down one of two principal pathways, a decision that defines the ultimate biological role of the assimilated sulfur.

The Reductive Branch: Assimilatory Sulfate Reduction

In plants and many microorganisms, the primary fate of APS is reduction to sulfite, a key step in the pathway to produce cysteine and other essential sulfur-containing compounds.[1][2] This reaction is catalyzed by APS reductase (APR) .

Reaction: APS + 2e⁻ (from a reductant like Thioredoxin) → AMP + SO₃²⁻

APS reductase is a critical regulatory point and is often the rate-limiting enzyme in the entire sulfur assimilation pathway.[13][14] Its expression and activity are tightly controlled by the sulfur status of the cell and by various environmental signals, including light, carbohydrates, and stress conditions.[1] The sulfite produced is then further reduced to sulfide by sulfite reductase, which is finally incorporated into O-acetylserine to form the amino acid cysteine.[1] This entire process is known as assimilatory sulfate reduction because it results in the assimilation of inorganic sulfur into the organic molecules of the cell.[7]

The Phosphorylative Branch: Synthesis of the Universal Sulfonyl Donor, PAPS

In animals, fungi, and for secondary metabolism in plants, APS serves as the immediate precursor for the synthesis of 3'-phosphoadenosine-5'-phosphosulfate (PAPS).[1][7] This reaction is catalyzed by APS kinase (APSK) .

Reaction: APS + ATP → 3'-phosphoadenosine-5'-phosphosulfate (PAPS) + ADP

APS kinase transfers a phosphate group from ATP to the 3'-hydroxyl group of the ribose moiety of APS.[15][16] The resulting molecule, PAPS, is the "activated sulfate" used as the universal coenzyme and sulfonyl donor for all sulfotransferase enzymes.[7] These enzymes catalyze the sulfation of a vast array of substrates, including proteins, lipids, carbohydrates, and xenobiotics, playing crucial roles in detoxification, cell signaling, and maintaining the structural integrity of the extracellular matrix.

The diagram below illustrates the central position of APS at the branchpoint of these two fundamental pathways.

Sulfur_Metabolism_Overview cluster_activation Sulfate Activation cluster_reduction Reductive Pathway (Plants, Bacteria) cluster_phosphorylation Phosphorylative Pathway (Animals, Fungi) Sulfate Inorganic Sulfate (SO₄²⁻) ATPS ATP Sulfurylase (ATPS) Sulfate->ATPS ATP1 ATP ATP1->ATPS APS Adenosine 5'-phosphosulfate (APS) APR APS Reductase (APR) APS->APR APSK APS Kinase (APSK) APS->APSK PPi PPi ATPS->APS ATPS->PPi Sulfite Sulfite (SO₃²⁻) Cysteine Cysteine & Other S-Compounds Sulfite->Cysteine APR->Sulfite Reductant 2e⁻ Reductant->APR PAPS PAPS (Active Sulfate) Sulfation Sulfation Reactions PAPS->Sulfation APSK->PAPS ATP2 ATP ATP2->APSK

Fig 1. APS as the central branchpoint in sulfur metabolism.
Dissimilatory Sulfate Reduction

In anaerobic sulfate-reducing bacteria (SRB), APS also plays a central role, but in a catabolic process called dissimilatory sulfate reduction.[7][17] Here, sulfate serves as a terminal electron acceptor for respiration, analogous to oxygen in aerobic organisms.[7] The pathway also involves ATP sulfurylase and an APS reductase.[17] However, the ultimate goal is not assimilation, but the reduction of sulfate to hydrogen sulfide (H₂S) to generate energy.[7]

APS as a Multifaceted Regulatory Molecule

Beyond its role as a key metabolic intermediate, APS is a critical modulator of its own metabolism, exerting fine-tuned control over the activity of PAPS synthases.[11]

  • Product and Substrate Inhibition: APS acts as a potent product inhibitor of the ATP sulfurylase domain and an uncompetitive substrate inhibitor of the APS kinase domain.[11] This dual inhibition prevents the excessive accumulation of APS and helps balance the flux through the pathway.

  • Enzyme Stabilization: Perhaps most intriguingly, APS functions as a highly specific stabilizer of bifunctional PAPS synthase enzymes.[11] This is particularly important for the human isoform PAPSS2, which is inherently unstable at physiological temperatures.[18] Physiological concentrations of APS induce a conformational change that protects the enzyme from unfolding and aggregation.[18] This suggests a mechanism where the cell can sense its sulfation needs; as PAPS is consumed and APS levels fall, the enzyme becomes less stable, potentially signaling for an increased synthesis of pathway components.[18]

The diagram below conceptualizes the dual enzymatic and regulatory functions within a bifunctional PAPS synthase.

PAPSS_Function cluster_domains Enzymatic Domains cluster_inputs Inputs cluster_outputs Outputs PAPSS Bifunctional PAPS Synthase (PAPSS) ATPS_domain ATP Sulfurylase Domain PPi PPi ATPS_domain->PPi APS Intermediate: APS ATPS_domain->APS APSK_domain APS Kinase Domain PAPS PAPS APSK_domain->PAPS ADP ADP APSK_domain->ADP Sulfate Sulfate Sulfate->ATPS_domain ATP1 ATP ATP1->ATPS_domain ATP2 ATP ATP2->APSK_domain APS->PAPSS Stabilization APS->ATPS_domain Product Inhibition APS->APSK_domain APS->APSK_domain Substrate Inhibition

Fig 2. Regulatory roles of APS within a bifunctional PAPS synthase.

Experimental Methodologies

Accurate measurement of the enzymes that produce and consume APS is fundamental to studying sulfur metabolism. Below are validated, step-by-step protocols for assaying these key activities.

Protocol: Assay for ATP Sulfurylase Activity

This protocol is based on the molybdenum-dependent formation of phosphate, where molybdate is used as a substrate analog for sulfate, leading to the production of pyrophosphate that is subsequently hydrolyzed to phosphate and measured colorimetrically.

Principle:

  • ATPS: ATP + MoO₄²⁻ → AMP-MoO₃ + PPi

  • Pyrophosphatase: PPi + H₂O → 2 Pi

  • Phosphate is quantified using a Malachite Green-based colorimetric reagent.

Step-by-Step Methodology:

  • Prepare Cell-Free Extract: Lyse cells (e.g., bacterial culture, plant tissue homogenate) using sonication or a French press in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing protease inhibitors). Centrifuge to pellet cell debris and collect the supernatant. Determine the total protein concentration of the extract using a standard method (e.g., Bradford assay).

  • Prepare Reaction Mixture: In a microcentrifuge tube, prepare a reaction mixture containing:

    • Tris-HCl buffer (pH 7.5-8.0, final concentration 100 mM)[19]

    • MgCl₂ (final concentration 7 mM)[19]

    • Na₂ATP (final concentration 2 mM)[19]

    • Inorganic Pyrophosphatase (0.3-0.5 U/mL)[19]

    • Cell-free extract (e.g., 100 µL, containing 50-200 µg total protein)

  • Initiate Reaction: Start the reaction by adding sodium molybdate (Na₂MoO₄) to a final concentration of 10-15 mM.[19] For a negative control, use a reaction mix without molybdate.

  • Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 30-37°C) for a fixed time (e.g., 10-20 minutes). The reaction must be stopped during the linear phase of product formation.

  • Stop Reaction & Detect Phosphate: Terminate the reaction by adding a colorimetric phosphate detection reagent (e.g., Malachite Green reagent). After color development (typically 10-15 minutes), measure the absorbance at the appropriate wavelength (e.g., ~620-660 nm).

  • Quantification: Calculate the amount of phosphate produced by comparing the absorbance to a standard curve generated with known concentrations of potassium phosphate (KH₂PO₄). Express the specific activity as nmol of phosphate produced per minute per mg of protein.

Protocol: Continuous Spectrophotometric Assay for APS Reductase Activity

This modern protocol avoids the use of radioactive substrates by employing novel sulfite-selective colorimetric probes, allowing for continuous monitoring of the reaction.[20]

Principle: The assay measures the production of sulfite (SO₃²⁻) from the APS reductase-catalyzed reaction. A specific chemical probe is included in the reaction mixture, which reacts with the generated sulfite to release a chromophore or fluorophore, leading to a measurable increase in absorbance or fluorescence over time.[20]

Step-by-Step Methodology:

  • Purify Enzyme/Prepare Extract: This assay is best performed with purified or partially purified APS reductase to minimize interfering reactions.

  • Prepare Reaction Buffer: Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0) containing a reducing agent required by the enzyme (e.g., 1-5 mM DTT or a complete thioredoxin/thioredoxin reductase/NADPH system).

  • Prepare Assay Mixture: In a quartz cuvette suitable for a spectrophotometer, combine:

    • Reaction Buffer

    • The sulfite-selective probe (e.g., a levulinate-based probe) at its optimal concentration.[20]

    • The purified enzyme or extract.

  • Establish Baseline: Place the cuvette in the spectrophotometer and record the baseline absorbance or fluorescence for 1-2 minutes.

  • Initiate Reaction: Start the reaction by adding the substrate, APS, to the cuvette to a desired final concentration. Mix quickly but gently.

  • Monitor Reaction: Immediately begin recording the increase in absorbance or fluorescence at the appropriate wavelength over time (e.g., every 15-30 seconds for 5-10 minutes).[20]

  • Calculate Initial Velocity: Plot the absorbance/fluorescence versus time. The initial velocity (v₀) of the reaction is the slope of the linear portion of this curve.

  • Kinetic Analysis: By repeating the assay at various APS concentrations, a Michaelis-Menten plot (v₀ vs. [APS]) can be generated to determine key kinetic constants like Kₘ and Vₘₐₓ.[20]

The workflow for this kinetic analysis is summarized in the diagram below.

APR_Assay_Workflow start Start: Prepare Reagents (Buffer, Enzyme, Probe, APS) setup Set up Reaction Cuvette: Buffer + Enzyme + Probe start->setup baseline Record Baseline Signal in Spectrophotometer setup->baseline initiate Initiate Reaction: Add APS Substrate baseline->initiate monitor Monitor Signal Increase (Absorbance/Fluorescence) Over Time initiate->monitor plot_raw Plot Raw Data: Signal vs. Time monitor->plot_raw calc_v0 Calculate Initial Velocity (v₀) from Linear Slope plot_raw->calc_v0 repeat_exp Repeat for Multiple [APS] Concentrations calc_v0->repeat_exp repeat_exp->setup Next [APS] plot_kinetics Plot Kinetic Data: v₀ vs. [APS] repeat_exp->plot_kinetics All [APS] Done analyze Determine Kinetic Constants (Kₘ, Vₘₐₓ) using Michaelis-Menten Fit plot_kinetics->analyze end End: Kinetic Characterization Complete analyze->end

Fig 3. Workflow for the kinetic analysis of APS Reductase.

Applications and Significance

The central role of APS metabolism makes it a compelling area for both basic research and applied science.

  • Drug Development: In pathogenic organisms like Mycobacterium tuberculosis, the sulfur assimilation pathway is essential for survival, particularly during latent infection.[20] The enzymes APS reductase and ATP sulfurylase are therefore attractive targets for the development of novel antimicrobial agents.

  • Agricultural Biotechnology: APS reductase is the rate-limiting step for the synthesis of cysteine in plants.[13][14] Modulating the expression or activity of this enzyme is a key strategy in metabolic engineering efforts to increase the content of the essential amino acids cysteine and methionine in crops, thereby enhancing their nutritional value.[4]

  • Human Health: PAPS synthases and the availability of PAPS are critical for human health. Deficiencies in this pathway are linked to a variety of genetic disorders affecting skeletal development and cartilage formation, highlighting the importance of understanding the regulation of APS and PAPS synthesis.[18]

Conclusion and Future Perspectives

Adenosine 5'-phosphosulfate is far more than a simple metabolic intermediate. It is the gatekeeper of biological sulfur, a critical branchpoint that dictates the flow of this essential element into either reductive assimilation or sulfation pathways. Furthermore, its function as a sophisticated allosteric regulator and stabilizer of its own biosynthetic machinery reveals a level of control that ensures metabolic efficiency and responsiveness to cellular needs.

While much is known, significant questions remain. The precise intracellular concentrations of APS and how they fluctuate in response to metabolic demand are still poorly quantified.[11] Unraveling how these fluctuations are sensed and integrated into broader cellular signaling networks, potentially influencing gene expression and protein localization, remains a fertile ground for future research.[11] The continued development of advanced analytical tools and experimental assays, such as those described here, will be paramount in fully elucidating the multifaceted functions of this pivotal molecule.

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Adenosine 5'-phosphosulfate: The Pivotal Intermediate in the Synthesis of the Universal Sulfonate Donor, PAPS

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3'-phosphoadenosine-5'-phosphosulfate (PAPS) is the universal sulfonate donor for all biological sulfation reactions, playing a critical role in a vast array of physiological and pathological processes. Its biosynthesis is a fundamental pathway, the integrity of which is paramount for cellular function. This in-depth technical guide provides a comprehensive exploration of the synthesis of PAPS, with a specific focus on the crucial role of its intermediate, Adenosine 5'-phosphosulfate (APS). We will delve into the enzymatic machinery, reaction kinetics, and regulatory mechanisms that govern this pathway. Furthermore, this guide offers detailed, field-proven experimental protocols for the robust measurement of the enzymatic activities involved and the quantification of the key metabolites, APS and PAPS. This document is intended to serve as a valuable resource for researchers in academia and industry, providing the foundational knowledge and practical tools necessary to investigate this vital metabolic pathway.

Introduction: The Significance of Sulfation and the Central Role of PAPS

Sulfation, the addition of a sulfonate group (SO₃⁻) to a wide variety of acceptor molecules, is a ubiquitous post-translational modification that profoundly impacts the biological activity of proteins, carbohydrates, lipids, and xenobiotics.[1] This process is integral to a multitude of cellular functions, including cell signaling, detoxification, and the maintenance of extracellular matrix integrity. The universal donor for these critical reactions is 3'-phosphoadenosine-5'-phosphosulfate, commonly known as PAPS.[1]

The availability of PAPS is a rate-limiting factor for all sulfation reactions, and consequently, its synthesis is a tightly regulated and indispensable cellular process. The PAPS synthesis pathway begins with inorganic sulfate and ATP, proceeding through the key intermediate, Adenosine 5'-phosphosulfate (APS). A thorough understanding of this pathway, its constituent enzymes, and the transient but vital role of APS is fundamental for researchers investigating sulfation in health and disease.

The Enzymatic Synthesis of PAPS: A Two-Step Process

The formation of PAPS from ATP and inorganic sulfate is a two-step enzymatic cascade. In this process, APS serves as the critical, high-energy intermediate.

Step 1: The Formation of APS by ATP Sulfurylase

The first committed step in PAPS synthesis is the activation of inorganic sulfate. This reaction is catalyzed by the enzyme ATP sulfurylase (ATP:sulfate adenylyltransferase, EC 2.7.7.4). This enzyme facilitates the transfer of an adenylyl group from ATP to inorganic sulfate, forming APS and releasing pyrophosphate (PPi).

Reaction: ATP + SO₄²⁻ ⇌ APS + PPi

This reaction is thermodynamically unfavorable in the forward direction. To drive the synthesis of APS, the pyrophosphate produced is rapidly hydrolyzed by inorganic pyrophosphatase, a ubiquitous cellular enzyme.

Step 2: Phosphorylation of APS to PAPS by APS Kinase

The second and final step is the phosphorylation of the 3'-hydroxyl group of the ribose moiety of APS. This reaction is catalyzed by APS kinase (ATP:adenylylsulfate 3'-phosphotransferase, EC 2.7.1.25), which utilizes a second molecule of ATP as the phosphate donor, yielding PAPS and ADP.

Reaction: APS + ATP → PAPS + ADP

In metazoans, including humans, these two enzymatic activities are contained within a single bifunctional protein known as PAPS synthase (PAPSS) .[2] In contrast, in lower organisms such as bacteria, yeast, and plants, ATP sulfurylase and APS kinase are typically encoded by separate genes and exist as distinct enzymes.[2]

The Central Intermediate: Adenosine 5'-phosphosulfate (APS)

APS is more than just a transient intermediate in the PAPS synthesis pathway; it plays a crucial regulatory role. The intracellular concentration of APS is a key determinant of the overall rate of PAPS synthesis. APS acts as both a substrate for APS kinase and a product inhibitor of ATP sulfurylase.[2] This dual function creates a finely tuned mechanism for regulating PAPS levels in response to cellular demand. Furthermore, APS has been shown to be a specific stabilizer of PAPS synthase, protecting the enzyme from degradation and ensuring its continued function.[2]

Experimental Workflows for Studying the PAPS Synthesis Pathway

A thorough investigation of the PAPS synthesis pathway requires robust and reliable methods for measuring the activities of the key enzymes and for quantifying the metabolites involved. This section provides detailed, step-by-step protocols for these essential experiments.

Visualizing the PAPS Synthesis Pathway

The following diagram, generated using the DOT language, illustrates the two-step enzymatic synthesis of PAPS from ATP and inorganic sulfate, highlighting the central role of the intermediate, APS.

PAPS_Synthesis cluster_step1 Step 1: APS Formation cluster_step2 Step 2: PAPS Formation cluster_regulation Regulation ATP1 ATP ATPS ATP Sulfurylase ATP1->ATPS Sulfate Inorganic Sulfate (SO₄²⁻) Sulfate->ATPS APS Adenosine 5'-phosphosulfate (APS) APS_in APS APS_reg APS PPi Pyrophosphate (PPi) ATPS->APS ATPS->PPi ATPS_reg ATP Sulfurylase ATP2 ATP APSK APS Kinase ATP2->APSK PAPS 3'-phosphoadenosine-5'- phosphosulfate (PAPS) ADP ADP APSK->PAPS APSK->ADP APS_in->APSK APS_reg->ATPS_reg Product Inhibition

Caption: The enzymatic synthesis of PAPS from ATP and inorganic sulfate.

Quantification of APS and PAPS by High-Performance Liquid Chromatography (HPLC)

A reliable method for the separation and quantification of APS and PAPS is essential for studying the kinetics of the PAPS synthesis pathway. The following protocol describes a robust reversed-phase HPLC method.

Protocol 4.2.1: HPLC Analysis of APS and PAPS

  • Instrumentation:

    • HPLC system with a UV detector.

    • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • Mobile Phase A: 0.1 M Potassium Phosphate buffer, pH 6.5.

    • Mobile Phase B: 100% Methanol.

  • Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase B
0955
207030
25595
30595
35955
40955
  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 254 nm.

  • Sample Preparation:

    • Prepare standards of APS and PAPS of known concentrations in the mobile phase A.

    • For enzymatic reactions, stop the reaction by adding an equal volume of ice-cold 0.8 M perchloric acid.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet precipitated protein.

    • Neutralize the supernatant with 3 M K₂CO₃.

    • Centrifuge again to remove the KClO₄ precipitate.

    • Filter the supernatant through a 0.22 µm filter before injection.

  • Quantification:

    • Generate a standard curve by plotting the peak area against the concentration for both APS and PAPS standards.

    • Determine the concentration of APS and PAPS in the experimental samples by interpolating their peak areas on the respective standard curves.

Enzyme Assays for ATP Sulfurylase and APS Kinase

Accurate measurement of the enzymatic activities of ATP sulfurylase and APS kinase is crucial for understanding their kinetic properties and regulation.

Protocol 4.3.1: Coupled Spectrophotometric Assay for ATP Sulfurylase

This assay couples the production of ATP in the reverse reaction of ATP sulfurylase to the reduction of NADP⁺ by hexokinase and glucose-6-phosphate dehydrogenase.

  • Reaction Mixture (1 mL total volume):

    • 100 mM Tris-HCl, pH 8.0

    • 10 mM MgCl₂

    • 1 mM APS

    • 1 mM PPi

    • 0.5 mM NADP⁺

    • 5 mM Glucose

    • 1 unit/mL Hexokinase

    • 1 unit/mL Glucose-6-phosphate dehydrogenase

    • ATP Sulfurylase (enzyme sample)

  • Procedure:

    • Combine all reagents except the enzyme sample in a cuvette and incubate at 30°C for 5 minutes to establish a baseline.

    • Initiate the reaction by adding the ATP sulfurylase sample.

    • Monitor the increase in absorbance at 340 nm for 10 minutes.

  • Calculation of Activity:

    • Calculate the rate of NADP⁺ reduction using the molar extinction coefficient of NADPH (6220 M⁻¹cm⁻¹).

    • One unit of ATP sulfurylase activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of ATP per minute under the specified conditions.

Protocol 4.3.2: ADP-Glo™ Kinase Assay for APS Kinase

This commercially available luminescent assay measures the amount of ADP produced during the APS kinase reaction.[3]

  • Kinase Reaction (25 µL total volume):

    • Kinase Reaction Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

    • 100 µM ATP

    • 50 µM APS

    • APS Kinase (enzyme sample)

  • Procedure:

    • Incubate the kinase reaction at 30°C for 30 minutes.

    • Add 25 µL of ADP-Glo™ Reagent to stop the reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[4]

    • Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.[4]

    • Measure the luminescence using a plate-reading luminometer.

  • Quantification:

    • Generate a standard curve using known concentrations of ADP.

    • Determine the amount of ADP produced in the kinase reaction by comparing the luminescence signal to the standard curve.

In Vitro Reconstitution of the PAPS Synthesis Pathway

To study the complete pathway and the interplay between the two enzymes, an in vitro reconstitution is highly valuable.

Protocol 4.4.1: One-Pot Synthesis of PAPS

  • Reaction Mixture (1 mL total volume):

    • 100 mM Tris-HCl, pH 8.0

    • 20 mM MgCl₂

    • 10 mM ATP

    • 5 mM Na₂SO₄

    • 10 units/mL Inorganic Pyrophosphatase

    • Purified ATP Sulfurylase (e.g., 1 µg)

    • Purified APS Kinase (e.g., 1 µg)

  • Procedure:

    • Incubate the reaction mixture at 37°C for 2-4 hours.

    • Monitor the formation of APS and PAPS over time by taking aliquots and analyzing them by HPLC as described in Protocol 4.2.1.

Kinetic Parameters of ATP Sulfurylase and APS Kinase

The following table summarizes the kinetic parameters (Kₘ and Vₘₐₓ) for ATP sulfurylase and APS kinase from various organisms, providing a valuable reference for comparative studies.

EnzymeOrganismSubstrateKₘ (µM)Vₘₐₓ (µmol/min/mg)Reference
ATP Sulfurylase Saccharomyces cerevisiaeATP22114.6[1]
Sulfate1030[1]
Escherichia coliATP~30~350 rps[5]
Rat ChondrosarcomaATP200-[6]
Sulfate97-[6]
APS Kinase Penicillium chrysogenumAPS~10-[7]
Thiobacillus denitrificansAPS--[8]

Note: Kinetic parameters can vary depending on the assay conditions.

Troubleshooting Common Issues in PAPS Synthesis Studies

IssuePotential CauseSuggested Solution
Low or no PAPS synthesis in vitro Inactive enzymesCheck enzyme activity individually. Purify fresh enzymes.
Suboptimal reaction conditionsOptimize pH, temperature, and ion concentrations.
Pyrophosphate inhibition of ATP sulfurylaseAdd inorganic pyrophosphatase to the reaction mixture.
Inconsistent HPLC results Poor sample preparationEnsure complete protein precipitation and neutralization.
Column degradationUse a guard column and wash the column regularly.
High background in enzyme assays Contaminating enzyme activities in the sampleFurther purify the enzyme of interest. Use specific inhibitors for contaminating enzymes.

Conclusion

The synthesis of PAPS, with APS as its pivotal intermediate, is a cornerstone of cellular metabolism, enabling the vast landscape of sulfation reactions. This technical guide has provided a detailed overview of the enzymatic machinery, the regulatory significance of APS, and robust experimental protocols for the investigation of this pathway. By equipping researchers with this foundational knowledge and practical methodologies, we aim to facilitate further discoveries in the field of sulfobiology and its implications for human health and disease.

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The Lynchpin of Plant Sulfur Metabolism: A Deep Dive into the Role of Adenosine 5'-Phosphosulfate (APS)

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers

This guide provides a comprehensive exploration of Adenosine 5'-phosphosulfate (APS) and its pivotal role in the intricate network of plant sulfate assimilation and metabolism. Designed for researchers, scientists, and professionals in drug development, this document synthesizes core biochemical principles with field-proven experimental insights to illuminate the journey of sulfur from an inorganic ion to an essential component of life.

Introduction: The Essentiality of Sulfur in Plant Biology

Sulfur, the fourth major plant nutrient after nitrogen, phosphorus, and potassium, is indispensable for plant growth, development, and defense.[1][2] It is a fundamental constituent of the amino acids cysteine and methionine, and by extension, a structural component of proteins and enzymes.[2][3][4] Beyond this primary role, sulfur is integrated into a vast array of vital molecules, including coenzymes (biotin, thiamine), redox-regulating compounds like glutathione (GSH), and a plethora of secondary metabolites such as glucosinolates, which are crucial for plant defense.[5][6]

Plants primarily acquire sulfur from the soil as inorganic sulfate (SO₄²⁻).[6][7] However, sulfate itself is metabolically inert.[1][8] To be incorporated into organic compounds, it must first be "activated." This activation step is the gateway to the entire sulfur assimilation pathway, and at its heart lies the molecule Adenosine 5'-phosphosulfate (APS). The pathway is a highly regulated, energy-intensive process that converts inorganic sulfate into the reduced form, sulfide (S²⁻), which is then incorporated into the carbon skeleton of O-acetylserine (OAS) to form cysteine.[3][9][10] This guide will dissect the critical reactions centered around APS, providing a detailed understanding of the enzymes, regulatory mechanisms, and experimental approaches that define this essential metabolic hub.

The Gateway Reaction: Sulfate Activation by ATP Sulfurylase

The first committed step in sulfate assimilation is the activation of the sulfate ion, a reaction catalyzed by the enzyme ATP sulfurylase (ATPS).[1][8] This reaction attaches the sulfate to the adenosine monophosphate (AMP) moiety of an ATP molecule, overcoming the high energy barrier required to metabolize the stable sulfate anion.

  • Enzymatic Reaction: ATP + SO₄²⁻ ↔ Adenosine 5'-phosphosulfate (APS) + Pyrophosphate (PPi)

  • Enzyme: ATP Sulfurylase (ATPS; EC 2.7.7.4)[11]

  • Causality: The reaction is reversible, but in the cell, it is driven forward by the rapid hydrolysis of the pyrophosphate (PPi) product by pyrophosphatases. This energetic coupling ensures a continuous supply of activated sulfate for the downstream pathways.

ATPS is strategically located in both the plastids (specifically chloroplasts in photosynthetic tissues) and the cytosol.[9][12][13] This dual localization is critical, as it feeds APS into two distinct metabolic pathways: the reductive assimilation pathway, which occurs exclusively in the plastids, and the sulfation pathway, which operates in both compartments.[9][12]

A Critical Metabolic Nexus: The Two Fates of APS

Once synthesized, APS stands at a crucial metabolic branch point. Its fate determines whether the sulfur atom will be reduced for incorporation into amino acids and glutathione or remain oxidized to be used in sulfation reactions.

  • Reduction to Sulfite: In the plastids, APS is reduced to sulfite by the enzyme APS reductase (APR). This is the primary route for incorporating sulfur into essential organic molecules.[9][12]

  • Phosphorylation to PAPS: In both the plastids and the cytosol, APS can be further phosphorylated by APS kinase (APK) to form 3'-phosphoadenosine 5'-phosphosulfate (PAPS), the universal sulfate donor for sulfotransferase enzymes.[9][12]

The partitioning of APS between these two pathways is tightly regulated, allowing the plant to balance the need for primary sulfur-containing compounds with the synthesis of specialized sulfated molecules.

APS_Metabolic_Fates cluster_plastid Plastid cluster_cytosol Cytosol SO4 Sulfate (SO₄²⁻) ATPS_p ATP Sulfurylase (ATPS) SO4->ATPS_p ATPS_c ATP Sulfurylase (ATPS) SO4->ATPS_c ATP1 ATP ATP1->ATPS_p ATP1->ATPS_c APS APS (Adenosine 5'-phosphosulfate) APR APS Reductase (APR) APS->APR 2 GSH APK_p APS Kinase (APK) APS->APK_p APS->APK_p APK_c APS Kinase (APK) APS->APK_c Sulfite Sulfite (SO₃²⁻) Cysteine Cysteine & other S-compounds Sulfite->Cysteine Sulfite Reductase & Cysteine Synthase ATP2 ATP ATP2->APK_p ATP2->APK_c PAPS PAPS SOT Sulfotransferases (SOT) PAPS->SOT Sulfated_Cmpds Sulfated Compounds (e.g., Glucosinolates) ATPS_p->APS PPi APR->Sulfite AMP + GSSG APK_p->PAPS ADP ATPS_c->APS APK_c->PAPS SOT->Sulfated_Cmpds

Caption: The central role of APS as a branch point in plant sulfur metabolism.

The Reductive Arm: APS Reductase as the Master Control Point

The reduction of APS to sulfite is widely considered the primary rate-limiting and regulatory step of the entire sulfate assimilation pathway.[14][15][16][17] This control is exerted by the enzyme APS reductase (APR).

  • Enzymatic Reaction: APS + 2 Glutathione (reduced; GSH) → Sulfite (SO₃²⁻) + AMP + Glutathione (oxidized; GSSG)

  • Enzyme: APS Reductase (APR; EC 1.8.4.9)

  • Causality: APR utilizes two molecules of the cellular reductant glutathione (GSH) to perform a two-electron transfer, reducing the sulfur atom from a +6 to a +4 oxidation state.[3][9][16] This reaction is thermodynamically favorable and commits sulfur to the reductive pathway leading to cysteine synthesis. The strict plastidial localization of APR ensures that this crucial reductive step is tightly coupled with photosynthesis, which provides the necessary energy and reducing power.[9][12]

Regulation of APR is multi-layered and exquisitely sensitive to the plant's metabolic status:

  • Transcriptional Control: The expression of APR genes is strongly upregulated under sulfur-deficient conditions. This response is mediated by key transcription factors like SLIM1 (Sulfur Limitation 1).[10] Conversely, when sulfur supply is sufficient, APR gene expression is repressed.

  • Post-transcriptional Control: The microRNA, miR395, is induced under high sulfate conditions and targets the transcripts of both low-affinity sulfate transporters and APR for degradation, providing another layer of control.[10][18]

  • Post-translational & Metabolic Control: APR activity is subject to feedback inhibition by downstream products like cysteine and glutathione.[3] Furthermore, its activity is modulated by the cellular redox state, linking sulfur assimilation directly to the overall metabolic health of the cell.

The subsequent reduction of sulfite to sulfide is catalyzed by sulfite reductase (SiR), which in turn donates the sulfide to O-acetylserine to form cysteine, a reaction catalyzed by the cysteine synthase enzyme complex.[9][14] Cysteine is the foundational molecule from which methionine, glutathione, and a host of other essential compounds are synthesized.[19]

The Sulfation Arm: APS Kinase and the Synthesis of PAPS

While the reductive pathway is essential for creating primary metabolites, the sulfation pathway generates a diverse array of specialized molecules. This pathway begins with the phosphorylation of APS.

  • Enzymatic Reaction: APS + ATP → 3'-phosphoadenosine 5'-phosphosulfate (PAPS) + ADP

  • Enzyme: APS Kinase (APK)

  • Significance: This reaction creates PAPS, the activated sulfate donor for all sulfation reactions in the cell.[9][20] Sulfotransferase (SOT) enzymes then transfer the sulfo group from PAPS to a wide range of acceptor molecules, including flavonoids, brassinosteroids, and glucosinolates, modifying their biological activity and function.[9] The presence of this pathway in the cytosol, separate from the reductive pathway in the plastids, allows for independent regulation and synthesis of these specialized compounds.[12]

FeatureATP Sulfurylase (ATPS)APS Reductase (APR)
EC Number 2.7.7.41.8.4.9
Reaction ATP + SO₄²⁻ ↔ APS + PPiAPS + 2 GSH → SO₃²⁻ + AMP + GSSG
Subcellular Localization Plastids and CytosolPlastids only
Role in Pathway Sulfate activation (Gateway step)Rate-limiting step of reductive pathway
Primary Regulation Transcriptional (sulfur status), feedback inhibition by downstream products.[3]Transcriptional (SLIM1), post-transcriptional (miR395), post-translational (redox state), feedback inhibition.[3][10][18]

Table 1: Comparative summary of the key enzymes acting on APS.

Experimental Protocols: Quantifying Key Enzyme Activities

Accurate measurement of ATPS and APR activity is fundamental to studying sulfur metabolism. The following protocols describe reliable, non-radioactive methods for quantifying the in vitro activity of these enzymes from plant tissue extracts.

Protocol 1: Assay for ATP Sulfurylase (ATPS) Activity

This protocol is based on the ATP-dependent formation of APS, which is then used by an excess of exogenously added APR to produce sulfite. The sulfite is then quantified colorimetrically. This coupled-enzyme assay provides a robust measure of ATPS activity.

A. Reagents and Buffers

  • Extraction Buffer: 50 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 5 mM DTT, 1 mM EDTA, 10% (v/v) glycerol, 1% (w/v) PVPP.

  • Reaction Buffer: 100 mM Tris-HCl (pH 8.0), 20 mM MgCl₂, 2 mM Na₂MoO₄ (molybdate, to inhibit phosphatases).

  • Reaction Mix: 5 mM ATP, 10 mM Na₂SO₄, 8 mM GSH.

  • Coupling Enzyme: Purified APS Reductase (APR), sufficient units to ensure ATPS is rate-limiting.

  • Colorimetric Reagent: Fuchsin solution (e.g., 0.04% fuchsin in 2.4 M HCl) and 0.2% formaldehyde.

  • Standard: Sodium sulfite (Na₂SO₃) standard curve (0-100 nmol).

B. Procedure

  • Protein Extraction: Homogenize 100-200 mg of frozen plant tissue in 1 mL of ice-cold Extraction Buffer. Centrifuge at 14,000 x g for 20 min at 4°C. The supernatant is the crude protein extract. Desalt the extract using a G-25 column.

  • Reaction Setup: In a microcentrifuge tube, combine:

    • 50 µL Protein Extract

    • 100 µL Reaction Buffer

    • 50 µL Reaction Mix

    • X µL Purified APR enzyme

  • Incubation: Incubate the reaction at 30°C for 30-60 minutes. The optimal time should be determined empirically to ensure the reaction is in the linear range.

  • Reaction Termination & Color Development: Stop the reaction by adding 200 µL of the fuchsin solution, followed by 100 µL of the formaldehyde solution. Vortex immediately.

  • Quantification: Incubate at room temperature for 20 minutes for color development. Measure the absorbance at 570 nm.

  • Calculation: Determine the amount of sulfite produced by comparing the absorbance to the Na₂SO₃ standard curve. ATPS activity is expressed as nmol sulfite produced per minute per mg of protein.

Protocol 2: Assay for APS Reductase (APR) Activity

This direct assay measures the production of sulfite from APS and GSH. It is a reliable method for determining the activity of the key regulatory enzyme in the pathway.[21][22]

A. Reagents and Buffers

  • Extraction Buffer: As described for ATPS assay.

  • Reaction Buffer: 50 mM Tris-HCl (pH 8.0), 1 mM EDTA, 20 mM Na₂MoO₄ (to inhibit sulfite oxidase).[21]

  • Substrate Mix: 10 mM GSH, 1 mM APS.

  • Colorimetric Reagent: Fuchsin solution and formaldehyde as described above.

  • Standard: Sodium sulfite (Na₂SO₃) standard curve (0-100 nmol).

B. Procedure

  • Protein Extraction: Prepare and desalt the crude protein extract as described in the ATPS protocol.

  • Reaction Setup: In a microcentrifuge tube, combine:

    • 100 µL Protein Extract

    • 100 µL Reaction Buffer

  • Initiation: Start the reaction by adding 50 µL of the Substrate Mix.

  • Incubation: Incubate at 30°C for 15-30 minutes.

  • Reaction Termination & Color Development: Stop the reaction and develop color as described in the ATPS protocol (steps 4 & 5).

  • Calculation: Quantify the sulfite produced against the standard curve. APR activity is expressed as nmol sulfite produced per minute per mg of protein.

APR_Assay_Workflow Start Start: Frozen Plant Tissue Homogenize 1. Homogenize in Extraction Buffer Start->Homogenize Centrifuge 2. Centrifuge (14,000 x g, 4°C) Homogenize->Centrifuge Extract Crude Protein Extract Centrifuge->Extract Desalt 3. Desalt (G-25 Column) Extract->Desalt Ready_Extract Desalted Protein Extract Desalt->Ready_Extract Setup 4. Set up Reaction: Extract + Reaction Buffer Ready_Extract->Setup Initiate 5. Initiate with Substrate Mix (APS + GSH) Setup->Initiate Incubate 6. Incubate (30°C) Initiate->Incubate Terminate 7. Terminate with Fuchsin Reagent Incubate->Terminate Quantify 8. Measure Absorbance (570 nm) & Calculate Activity Terminate->Quantify End End: APR Activity Result Quantify->End

Caption: Experimental workflow for the in vitro assay of APS Reductase (APR) activity.

Crosstalk and Integration with Cellular Metabolism

Sulfate assimilation does not operate in isolation. It is deeply integrated with carbon and nitrogen metabolism, which provide the essential precursors for amino acid synthesis.[5] For example, the synthesis of O-acetylserine (the acceptor molecule for sulfide) requires serine (from carbon/nitrogen metabolism) and acetyl-CoA (from carbon metabolism). Therefore, the flux through the sulfate assimilation pathway is tightly coordinated with the availability of these substrates.

Furthermore, sulfur metabolism is a key component of the plant's response to both abiotic and biotic stress.[9] Stresses such as heavy metal exposure, drought, and pathogen attack lead to an increased demand for sulfur-containing defense compounds, particularly glutathione (GSH) and phytochelatins.[1][8] This demand signal often results in the upregulation of the sulfate uptake and assimilation pathway, highlighting the central role of APS and APR in plant survival and resilience.

Conclusion and Future Directions

Adenosine 5'-phosphosulfate is unequivocally the lynchpin of plant sulfur metabolism. It is the direct product of the initial sulfate activation step and the substrate for two major, competing pathways: reductive assimilation and sulfation. The enzymes that produce and consume APS, particularly ATP sulfurylase and the rate-limiting APS reductase, are subject to complex regulatory networks that allow the plant to fine-tune sulfur flux according to developmental needs and environmental cues.

For researchers, a thorough understanding of this metabolic hub is critical. Manipulating the expression or activity of ATPS and APR holds significant potential for agricultural biotechnology. Enhancing the flux through the reductive pathway could lead to crops with improved nutritional value, such as higher levels of the essential amino acid methionine.[6] Similarly, engineering the pathway could bolster the synthesis of glutathione, enhancing crop tolerance to a wide range of environmental stresses.[1] Future research will undoubtedly continue to unravel the intricate signaling cascades that regulate this pathway, opening new avenues for the rational design of more productive and resilient crops.

References

  • Kopriva, S. (2006). Regulation of Sulfate Assimilation in Arabidopsis and Beyond. Annals of Botany, 97(4), 479-495. [Link]

  • Fu, Y., Tang, J., Yao, G., Huang, Z., Li, Y., Han, Z., Chen, X., Hu, L., Hu, K., & Zhang, H. (2018). Central Role of Adenosine 5′-Phosphosulfate Reductase in the Control of Plant Hydrogen Sulfide Metabolism. Frontiers in Plant Science, 9, 1373. [Link]

  • Hesse, H., & Hoefgen, R. (2003). Control of sulphate assimilation and glutathione synthesis: interaction with N and C metabolism. Journal of Experimental Botany, 54(388), 1765-1778. [Link]

  • Wikipedia contributors. (2023). Adenylyl-sulfate reductase. Wikipedia, The Free Encyclopedia. [Link]

  • Wikipedia contributors. (2024). Sulfur assimilation. Wikipedia, The Free Encyclopedia. [Link]

  • Zagoriy, V., & Zubo, Y. (2022). Redox regulation of enzymes involved in sulfate assimilation and in the synthesis of sulfur-containing amino acids and glutathione in plants. Frontiers in Plant Science, 13, 966834. [Link]

  • Saito, K. (2004). Sulfur Assimilatory Metabolism. The Long and Smelling Road. Plant Physiology, 136(1), 2443-2450. [Link]

  • Kopriva, S. (2013). Molecular mechanisms of regulation of sulfate assimilation: first steps on a long road. Frontiers in Plant Science, 4, 357. [Link]

  • Anjum, N. A., Gill, S. S., Gill, R., Hasanuzzaman, M., Duarte, A. C., Pereira, E., & Tuteja, N. (2015). ATP-sulfurylase, sulfur-compounds, and plant stress tolerance. Frontiers in Plant Science, 6, 248. [Link]

  • Leustek, T. (2002). The role of 5'-adenylylsulfate reductase in controlling sulfate reduction in plants. Photosynthesis Research, 73(1-3), 209-215. [Link]

  • Khan, N. A., & Anjum, N. A. (2015). Cross-talk between sulfur assimilation and ethylene signaling in plants. Plant Signaling & Behavior, 10(11), e1084222. [Link]

  • Lee, S., & Leustek, T. (2010). Plastid-cytosol partitioning and integration of metabolic pathways for APS/PAPS biosynthesis in Arabidopsis thaliana. Plant Signaling & Behavior, 5(2), 179-181. [Link]

  • Kumar, A., Singh, S., & Singh, S. (2021). Sulfur nutrition and its role in plant growth and development. Journal of Plant Nutrition, 44(15), 2269-2283. [Link]

  • Schwenn, J. D. (1993). The assay of ATP-sulfurylase. Methods in Enzymology, 229, 395-401. [Link]

  • Anjum, N. A., Gill, S. S., Gill, R., Hasanuzzaman, M., Duarte, A. C., Pereira, E., & Tuteja, N. (2015). ATP-sulfurylase, sulfur-compounds, and plant stress tolerance. Frontiers in Plant Science, 6, 248. [Link]

  • Brychkova, G., Yarmolinsky, D., & Sagi, M. (2012). Kinetic Assays for Determining In Vitro APS Reductase Activity in Plants without the Use of Radioactive Substances. Plant and Cell Physiology, 53(8), 1469-1476. [Link]

  • Fu, Y., Tang, J., Yao, G., Huang, Z., Li, Y., Han, Z., Chen, X., Hu, L., Hu, K., & Zhang, H. (2018). Central Role of Adenosine 5′-Phosphosulfate Reductase in the Control of Plant Hydrogen Sulfide Metabolism. Frontiers in Plant Science, 9, 1373. [Link]

  • Brychkova, G., Yarmolinsky, D., & Sagi, M. (2012). Kinetic Assays for Determining In Vitro APS Reductase Activity in Plants without the Use of Radioactive Substances. Plant and Cell Physiology, 53(8), 1469-1476. [Link]

  • Kumar, A., & Singh, S. (2020). Importance of sulfur and its roles in Plants physiology: A Review. Current Research in Agriculture and Farming, 1(2), 1-6. [Link]

  • Jastifer, J., & Bierer, D. (2019). A Continuous Spectrophotometric Assay for APS Reductase Activity with Sulfite-Selective Probes. ACS Chemical Biology, 14(3), 405-410. [Link]

  • Excedr. (2022). Sulfurylase: Definition, Overview, & Applications. Excedr Website. [Link]

  • Wikipedia contributors. (2023). 3'-Phosphoadenosine-5'-phosphosulfate. Wikipedia, The Free Encyclopedia. [Link]

  • Singh, A., & Singh, S. (2023). The role of sulphur in agriculture: Enhancing crop yield and quality. The Pharma Innovation Journal, 12(7), 240-243. [Link]

Sources

APS pathway in bacterial and fungal sulfate activation

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Adenosine 5'-Phosphosulfate (APS) Pathway in Bacterial and Fungal Sulfate Activation

Authored by a Senior Application Scientist

This guide provides a comprehensive exploration of the sulfate activation pathway, a metabolic process fundamental to life in numerous bacterial and fungal species. We will dissect the core biochemical reactions, compare the distinct enzymatic strategies employed by these two kingdoms, and explore the pathway's significance as a target for novel antimicrobial drug development. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this essential metabolic route.

Section 1: The Universal First Step: Activating Inert Sulfate

Inorganic sulfate (SO₄²⁻) is the most oxidized and stable form of sulfur, making it biochemically inert. To be incorporated into essential biomolecules like the amino acids cysteine and methionine, it must first be "activated" to a higher energy state. This crucial first step is conserved across all organisms that perform sulfate assimilation, including bacteria, fungi, and plants.[1][2][3]

The activation is a two-substrate reaction catalyzed by the enzyme ATP sulfurylase (ATPS), also known as sulfate adenylyltransferase (EC 2.7.7.4).[4][5] ATPS facilitates the reaction between adenosine triphosphate (ATP) and inorganic sulfate, yielding adenosine 5'-phosphosulfate (APS) and pyrophosphate (PPi).[6][7][8]

Reaction: ATP + SO₄²⁻ ⇌ APS + PPi[4][5]

This reaction is thermodynamically unfavorable.[9] However, the cell drives it forward by rapidly hydrolyzing the pyrophosphate product using the ubiquitous enzyme inorganic pyrophosphatase, effectively making the activation of sulfate an irreversible process under physiological conditions.[9]

The ATPS enzyme itself is a central player. In bacteria and yeast, it often exists as a homohexamer.[9] The mechanism involves a direct Sₙ2 nucleophilic attack of a sulfate oxygen atom on the α-phosphate of ATP, forming a pentavalent transition state and displacing the pyrophosphate group.[6][7]

ATP_Sulfurylase_Reaction cluster_reactants Reactants cluster_products Products ATP ATP (Adenosine Triphosphate) ATPS ATP Sulfurylase (ATPS) ATP->ATPS Sulfate SO₄²⁻ (Inorganic Sulfate) Sulfate->ATPS APS APS (Adenosine 5'-Phosphosulfate) PPi PPi (Pyrophosphate) ATPS->APS ATPS->PPi

Caption: The core reaction catalyzed by ATP Sulfurylase (ATPS).

Section 2: The Assimilatory Pathway: Synthesizing the Universal Sulfur Donor

Once APS is formed, it stands at a metabolic branch point. In the assimilatory pathway, which is the focus of this guide and is utilized by most bacteria and all fungi for biosynthesis, the goal is to produce 3'-phosphoadenosine 5'-phosphosulfate (PAPS) .[6] PAPS is the universal sulfuryl group donor, essential for the synthesis of sulfur-containing amino acids and numerous other sulfated metabolites.[6][10]

The synthesis of PAPS from APS is catalyzed by a second key enzyme: APS kinase (APSK; EC 2.7.1.25). This enzyme facilitates the phosphorylation of the 3'-hydroxyl group of the adenosine moiety of APS, using another molecule of ATP as the phosphate donor.

Reaction: APS + ATP → PAPS + ADP

This two-step sequence—first the activation of sulfate to APS, then the phosphorylation of APS to PAPS—constitutes the core of the assimilatory sulfate activation pathway.

Assimilatory_Sulfate_Pathway Sulfate Inorganic Sulfate (SO₄²⁻) APS APS Sulfate->APS ATP Sulfurylase (ATPS) ATP1 ATP ATP1->APS PPi PPi PAPS PAPS (Active Sulfate) APS->PAPS APS Kinase (APSK) ATP2 ATP ATP2->PAPS ADP ADP

Caption: The two-step enzymatic cascade for PAPS synthesis.

Section 3: A Tale of Two Kingdoms: Comparative Enzymology

While the biochemical reactions are conserved, the genetic and structural organization of the enzymes executing them reveals a key divergence between bacteria and fungi. This difference is a cornerstone for understanding the pathway's regulation and its potential as a selective antimicrobial target.

  • Bacterial Strategy: In the majority of bacteria, the genes for ATP sulfurylase (cysN/cysD) and APS kinase (cysC) are separate, encoding two distinct, monofunctional proteins. These proteins may or may not be part of the same operon, but they function as independent entities in the cytoplasm.

  • Fungal Strategy: In fungi, as well as in metazoa and plants, the two enzymatic activities are typically fused into a single, bifunctional polypeptide known as PAPS synthetase (PAPSS).[6][9] This large protein contains two distinct catalytic domains: a C-terminal ATP sulfurylase domain and an N-terminal APS kinase domain.[6] This fusion creates a metabolic channeling effect, where the APS produced by the sulfurylase domain is efficiently passed to the kinase domain without diffusing into the cytosol, significantly increasing the overall efficiency of PAPS synthesis.

FeatureBacterial Sulfate ActivationFungal Sulfate Activation
Enzyme Organization Typically two separate, monofunctional enzymes.A single, bifunctional enzyme (PAPS Synthetase).[6][9]
Key Enzymes ATP Sulfurylase (ATPS) and APS Kinase (APSK).PAPS Synthetase (PAPSS) with two domains.
Genetic Locus Genes (cysN/D, cysC) are often separate.A single gene (MET3 in yeast) encodes the entire protein.
Metabolic Efficiency Substrate (APS) must diffuse between enzymes.Substrate channeling enhances efficiency.
Regulation Allosteric regulation and transcriptional control of separate genes.Coordinated regulation of a single polypeptide.
Significance Structural and functional separation offers distinct drug targets.The fused structure presents a unique target not found in most bacteria.

Section 4: The APS Pathway as a Therapeutic Target

The sulfate assimilation pathway is an attractive target for antimicrobial drug development for several compelling reasons:

  • Essentiality: The pathway is essential for the de novo synthesis of cysteine and methionine in many pathogenic bacteria (e.g., Mycobacterium tuberculosis) and fungi (e.g., Aspergillus fumigatus, Candida albicans).[11]

  • Absence in Humans: Humans lack this pathway entirely and must acquire essential sulfur-containing amino acids from their diet. This provides a clear therapeutic window, as inhibitors should theoretically have low toxicity to the host.

  • Distinct from Host: The structural differences, particularly the fused PAPSS in fungi versus the separate enzymes in bacteria, allow for the development of highly selective inhibitors.[12]

Research in this area focuses on identifying small molecule inhibitors of either ATP sulfurylase or APS kinase. Targeting the ATP-binding sites of these enzymes is a common strategy, though achieving selectivity over the vast number of human ATP-utilizing enzymes remains a significant challenge. The unique bifunctional nature of fungal PAPSS offers an opportunity to target the interface between the two domains or allosteric sites that are absent in the monofunctional bacterial counterparts.

Section 5: In the Lab: Methodologies for Studying Sulfate Activation

Validating inhibitors and characterizing enzyme kinetics requires robust and reliable assays. Here, we detail standard, field-proven protocols for measuring the activity of the two key enzymes in the pathway.

Experimental Protocol 1: Continuous Spectrophotometric Assay for ATP Sulfurylase

This assay relies on the molybdate-dependent, non-enzymatic hydrolysis of APS. Molybdate (MoO₄²⁻) is a structural analog of sulfate and can be used by ATPS to produce AMP-molybdate, which is unstable and rapidly hydrolyzes, releasing AMP and molybdate. The primary reaction, however, is monitored in the reverse (APS-forming) direction by coupling the production of ATP to the oxidation of NADH via the pyruvate kinase (PK) and lactate dehydrogenase (LDH) enzyme system.

  • Principle: In the reverse reaction (APS + PPi → ATP + SO₄²⁻), the ATP produced is used by PK to convert phosphoenolpyruvate (PEP) to pyruvate. LDH then reduces pyruvate to lactate, oxidizing NADH to NAD⁺ in the process. The decrease in NADH concentration is monitored by the change in absorbance at 340 nm.

  • Reagents:

    • Assay Buffer: 100 mM Tris-HCl, pH 8.0, 10 mM MgCl₂, 1 mM DTT.

    • Substrates: 1 mM APS, 0.2 mM PPi, 0.5 mM PEP.

    • Coupling System: 0.2 mM NADH, 10 units/mL PK, 15 units/mL LDH.

    • Enzyme: Purified ATP Sulfurylase.

  • Step-by-Step Methodology:

    • Prepare a master mix containing Assay Buffer, PEP, NADH, PK, and LDH.

    • Aliquot 180 µL of the master mix into a 96-well UV-transparent plate.

    • Add 10 µL of purified ATPS enzyme solution (or cell lysate) to each well.

    • Initiate the reaction by adding 10 µL of a solution containing APS and PPi.

    • Immediately place the plate in a spectrophotometer pre-warmed to 30°C.

    • Monitor the decrease in absorbance at 340 nm every 30 seconds for 15-20 minutes.

    • Calculate the rate of reaction using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).

Experimental Protocol 2: Phosphatase-Coupled Assay for APS Kinase

This is an endpoint assay that measures the ADP produced by the APS kinase reaction. A coupling enzyme, such as CD39L2, is a phosphatase that hydrolyzes ADP to AMP and inorganic phosphate (Pi). The released phosphate is then detected using a colorimetric reagent like Malachite Green.

  • Principle: APSK catalyzes APS + ATP → PAPS + ADP. The ADP is then hydrolyzed by a phosphatase (ADP → AMP + Pi). The amount of Pi produced is directly proportional to the APSK activity and is quantified colorimetrically.

  • Reagents:

    • Kinase Reaction Buffer: 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT.

    • Substrates: 1 mM ATP, 0.5 mM APS.

    • Coupling Enzyme: 0.2 µg CD39L2 phosphatase.

    • Enzyme: Purified APS Kinase or PAPS Synthetase.

    • Detection Reagent: Malachite Green Phosphate Detection Kit.

  • Step-by-Step Methodology:

    • Set up the kinase reaction in a 50 µL volume containing Kinase Reaction Buffer, ATP, APS, and the coupling phosphatase.

    • Add the purified APSK enzyme to start the reaction.

    • Incubate at 37°C for a defined period (e.g., 30 minutes).

    • Stop the reaction by adding the Malachite Green reagent, which is acidic.

    • Allow color to develop for 15-20 minutes at room temperature.

    • Measure the absorbance at ~620 nm.

    • Determine the amount of phosphate released by comparing the absorbance to a standard curve generated with known phosphate concentrations.

Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Purify Purify Enzyme (ATPS or APSK) Mix Combine Reagents & Enzyme in Plate Purify->Mix Reagents Prepare Buffers & Reagents Reagents->Mix Initiate Initiate Reaction with Substrate Mix->Initiate Incubate Incubate at Optimal Temperature Initiate->Incubate Measure Measure Signal (Absorbance/Fluorescence) Incubate->Measure Calculate Calculate Activity (Rate/Endpoint) Measure->Calculate Analyze Analyze Data (Kinetics, IC₅₀) Calculate->Analyze

Caption: A generalized workflow for enzyme activity assays.

Conclusion

The APS pathway for sulfate activation is a masterpiece of metabolic engineering, essential for the viability of countless bacterial and fungal species. The fundamental biochemical steps are highly conserved, yet the architectural differences in the enzymes that catalyze them provide a fascinating example of divergent evolution. These differences not only inform our understanding of microbial physiology but also present tangible opportunities for the rational design of novel, selective antimicrobial agents. The methodologies outlined herein provide a robust framework for researchers to further probe this critical pathway, paving the way for future discoveries in both basic science and therapeutic development.

References

  • Mechanism of Sulfate Activation Catalyzed by ATP Sulfurylase - Magnesium Inhibits the Activity - PMC. (2019).
  • Sulfurylase: Definition, Overview, & Applic
  • Sulfate adenylyltransferase - Wikipedia. Wikipedia.
  • ATP-sulfurylase - Creative Enzymes.
  • Sulfate adenylyltransferase - Wikipedia. Wikipedia.
  • Regulation of Sulfate Assimilation in Arabidopsis and Beyond - PMC.
  • Sulfur assimil
  • Riding the sulfur cycle – metabolism of sulfonates and sulfate esters in Gram-negative bacteria. (2012). FEMS Microbiology Reviews.
  • Phosphatase-Coupled Universal Kinase Assay. R&D Systems.
  • Recent Advances in Metabolic Pathways of Sulfate Reduction in Intestinal Bacteria - PMC.
  • (PDF) Mechanism of Sulfate Activation Catalyzed by ATP Sulfurylase - Magnesium Inhibits the Activity.
  • Molecular mechanisms of regulation of sulfate assimilation: first steps on a long road. Journal of Experimental Botany.
  • Involvement of Sulfur in the Biosynthesis of Essential Metabolites in Pathogenic Fungi of Animals, Particularly Aspergillus spp.
  • Bacterial Targets of Antibiotics in Methicillin-Resistant Staphylococcus aureus - PMC.

Sources

The Gatekeepers of Cellular Sulfation: A Technical Guide to the Mechanisms of ATP Sulfurylase and APS Kinase

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The activation of inorganic sulfate is a fundamental biological process, underpinning the synthesis of a vast array of essential biomolecules. This critical pathway is initiated by the sequential actions of two key enzymes: ATP sulfurylase (ATPS) and APS kinase (APSK). This technical guide provides an in-depth exploration of the molecular mechanisms governing these enzymes. We will dissect their catalytic cycles, delve into their intricate structural features, and discuss the regulatory strategies that control their activity. Furthermore, this guide will present detailed, field-proven experimental protocols for the characterization of ATPS and APSK, and explore their emerging roles as potential therapeutic targets. Our objective is to furnish researchers and drug development professionals with a comprehensive and practical resource to advance our understanding and exploitation of this pivotal metabolic nexus.

Introduction: The Sulfate Activation Pathway - A Two-Step Ignition

Inorganic sulfate (SO₄²⁻), while abundant, is chemically inert. To be incorporated into biological molecules, it must first be "activated" to a higher energy state. This is accomplished through the sulfate activation pathway, a universal process in organisms ranging from bacteria to humans. The end product of this pathway is 3'-phosphoadenosine-5'-phosphosulfate (PAPS), the universal sulfuryl group donor for all sulfotransferase reactions.[1] The synthesis of PAPS is a two-step enzymatic cascade meticulously orchestrated by ATP sulfurylase and APS kinase.[2]

Step 1: Adenosine 5'-phosphosulfate (APS) Synthesis by ATP Sulfurylase

The gateway to sulfate assimilation is controlled by ATP sulfurylase (EC 2.7.7.4), also known as sulfate adenylyltransferase.[3][4] This enzyme catalyzes the reversible reaction between ATP and inorganic sulfate to produce adenosine 5'-phosphosulfate (APS) and pyrophosphate (PPi).[1][5]

ATP + SO₄²⁻ ⇌ APS + PPi[4]

This initial activation step is thermodynamically unfavorable.[3] To drive the reaction forward, the products are typically kept at low concentrations through the immediate consumption of APS by downstream enzymes and the hydrolysis of PPi by inorganic pyrophosphatase.[3]

Step 2: 3'-Phosphoadenosine-5'-phosphosulfate (PAPS) Synthesis by APS Kinase

The second and final step in PAPS synthesis is catalyzed by APS kinase (EC 2.7.1.25), also known as adenylylsulfate kinase.[6] This enzyme phosphorylates the 3'-hydroxyl group of the ribose moiety of APS, utilizing a second molecule of ATP as the phosphate donor, to generate PAPS and ADP.[6][7]

APS + ATP → PAPS + ADP[7]

In many organisms, including mammals, ATP sulfurylase and APS kinase exist as separate domains of a single bifunctional polypeptide chain known as PAPS synthase.[8][9] This fusion is thought to enhance catalytic efficiency by channeling the unstable APS intermediate directly from the sulfurylase to the kinase active site.[8]

The overall sulfate activation pathway can be visualized as a direct pipeline from inorganic sulfate to the universal sulfuryl donor, PAPS.

Sulfate_Activation_Pathway cluster_0 Sulfate Activation Pathway cluster_1 SO4^2- Inorganic Sulfate (SO₄²⁻) ATPS ATP Sulfurylase (ATPS) SO4^2-->ATPS ATP1 ATP ATP1->ATPS APS Adenosine 5'-phosphosulfate (APS) ATPS->APS PPi Pyrophosphate (PPi) ATPS->PPi APSK APS Kinase (APSK) APS->APSK ATP2 ATP ATP2->APSK PAPS 3'-phosphoadenosine-5'-phosphosulfate (PAPS) APSK->PAPS ADP ADP APSK->ADP

Figure 1: The two-step enzymatic cascade of the sulfate activation pathway.

The Mechanism of ATP Sulfurylase: A Detailed Dissection

The catalytic prowess of ATP sulfurylase lies in its ability to facilitate the nucleophilic attack of a sulfate oxygen atom on the α-phosphate of ATP. This seemingly straightforward reaction is governed by a sophisticated interplay of structural elements and conserved amino acid residues within the enzyme's active site.

Structural Organization: A Conserved Fold with Diverse Architectures

ATP sulfurylase exhibits a range of quaternary structures, from monomers and homodimers to the more common homohexameric assemblies observed in yeast and bacteria.[3] The crystal structure of yeast ATP sulfurylase reveals a homohexamer arranged as two stacked trimeric rings.[4] Each subunit is comprised of four distinct domains:[3]

  • Domain I: An N-terminal domain with a β-barrel fold reminiscent of pyruvate kinase.

  • Domain II: The catalytic core, featuring a right-handed α/β fold that houses the active site and substrate-binding motifs.

  • Domain III: A linker region connecting the N-terminal and catalytic domains.

  • Domain IV: A C-terminal domain with a characteristic α/β fold.

The active site is situated in a groove within the catalytic domain, lined with hydrophobic residues internally and hydrophilic residues at the periphery.[3]

The Catalytic Cycle: An In-Line Displacement Mechanism

The catalytic mechanism of ATP sulfurylase proceeds via a single-displacement (Sɴ2-type) reaction. The enzyme orchestrates the precise positioning of ATP and sulfate to facilitate an "in-line" attack of a sulfate oxygen on the α-phosphorus of ATP, leading to the formation of a pentavalent transition state.[1] This is followed by the cleavage of the Pα-O bond, resulting in the release of APS and PPi.

Key conserved motifs within the active site are crucial for this catalytic event:[4]

  • HXXH motif (e.g., His201-Arg202-Ala203-His204 in S. cerevisiae): The histidine residues in this motif are critical for binding and stabilizing the pyrophosphate group of ATP.

  • VGRDHAG motif (GRD-loop): This highly conserved loop plays a pivotal role in binding the nucleotide substrate.

  • QXRN motif: This motif is responsible for anchoring the phosphosulfate group of the product, APS.

The catalytic cycle can be visualized as a series of conformational changes and substrate interactions within the active site.

ATPS_Catalytic_Cycle E Free ATPS E_ATP ATPS-ATP Complex E->E_ATP 1. ATP Binding E_ATP_SO4 Ternary Complex (ATPS-ATP-SO₄²⁻) E_ATP->E_ATP_SO4 2. Sulfate Binding E_TS Pentavalent Transition State E_ATP_SO4->E_TS 3. Nucleophilic Attack E_APS_PPi ATPS-APS-PPi Complex E_TS->E_APS_PPi 4. P-O Bond Cleavage E_APS_PPi->E 5. Product Release (APS and PPi)

Figure 2: A simplified representation of the ATP sulfurylase catalytic cycle.
Regulation of ATP Sulfurylase Activity: Allosteric Control

In many organisms, particularly fungi, ATP sulfurylase is subject to allosteric regulation.[3] The downstream product of the pathway, PAPS, acts as an allosteric inhibitor, binding to a regulatory site distinct from the active site and inducing a conformational change that reduces the enzyme's affinity for its substrates.[10] This feedback inhibition provides a mechanism to modulate the flow of sulfate into the pathway based on the cellular demand for PAPS. In some fungal species, the C-terminal domain of ATP sulfurylase, which is homologous to APS kinase, serves as this allosteric binding site for PAPS.[10]

The Mechanism of APS Kinase: The Final Phosphorylation Step

APS kinase completes the synthesis of the universal sulfuryl donor, PAPS, by catalyzing the transfer of the γ-phosphate from ATP to the 3'-hydroxyl of APS. While sharing the fundamental principles of kinase catalysis, APSK exhibits unique regulatory features.

Structural Insights into APS Kinase Catalysis

The APS kinase domain possesses a conserved protein kinase-like fold. The active site is a cleft between the N- and C-terminal lobes, where both ATP and APS bind. The binding of substrates induces a conformational change, bringing the reactive groups into proximity for phosphoryl transfer. The structure of the human PAPS synthase 1 APS kinase domain in complex with its products, ADP and PAPS, provides a snapshot of the active conformation, revealing the precise orientation of the substrates and catalytic residues required for the reaction.[9]

A Regulated Catalytic Cycle: Substrate Inhibition

A hallmark of APS kinase is its potent substrate inhibition by APS.[8][11] This is a form of uncompetitive inhibition with respect to ATP, meaning that the inhibitory APS molecule binds to the enzyme-ATP complex.[8] This forms a dead-end ternary complex (E-ATP-APS) that is catalytically inactive.

The structural basis for this substrate inhibition involves intrasubunit and intersubunit rearrangements upon substrate binding.[8] At high concentrations, a second molecule of APS can bind to the active site, preventing the productive binding of the catalytic APS molecule and stalling the reaction. This mechanism likely serves to prevent the excessive accumulation of PAPS and to tightly regulate the sulfation capacity of the cell.

The kinetic mechanism of APS kinase can be described as an ordered sequential mechanism where ATP binds first, followed by APS.

APSK_Kinetic_Mechanism cluster_0 Productive Pathway cluster_1 Inhibitory Pathway E_APSK Free APSK E_ATP APSK-ATP Complex E_APSK->E_ATP 1. ATP binds E_ATP_APS Ternary Complex (APSK-ATP-APS) E_ATP->E_ATP_APS 2. APS binds E_ATP_APS_inhibitory Dead-end Complex (E-ATP-APS_inhibitory) E_ATP->E_ATP_APS_inhibitory Inhibitory APS binds E_PAPS_ADP APSK-PAPS-ADP Complex E_ATP_APS->E_PAPS_ADP 3. Phosphoryl Transfer E_PAPS_ADP->E_APSK 4. Products release

Figure 3: Kinetic mechanism of APS kinase, including the pathway for substrate inhibition.

Experimental Protocols for the Characterization of ATP Sulfurylase and APS Kinase

The accurate measurement of ATP sulfurylase and APS kinase activity is fundamental to understanding their function and for the screening of potential inhibitors. A variety of assay formats have been developed, each with its own advantages and considerations.

Assay for ATP Sulfurylase Activity

Due to the unfavorable thermodynamics of the forward reaction, ATP sulfurylase activity is often measured in the reverse direction (ATP synthesis from APS and PPi) or by coupling the forward reaction to a subsequent enzymatic reaction that consumes APS.

This is a robust and convenient method for continuously monitoring ATP sulfurylase activity in the forward direction. The production of pyrophosphate is coupled to the oxidation of NADH, which can be monitored as a decrease in absorbance at 340 nm.[12]

Principle:

  • ATP Sulfurylase: ATP + SO₄²⁻ → APS + PPi

  • Inorganic Pyrophosphatase: PPi + H₂O → 2 Pi

  • Pyruvate Kinase: Pi + Phosphoenolpyruvate → Pyruvate + ATP

  • Lactate Dehydrogenase: Pyruvate + NADH + H⁺ → Lactate + NAD⁺

Experimental Workflow:

ATPS_Coupled_Assay_Workflow start Prepare Reaction Mixture (Buffer, ATP, SO₄²⁻, PEP, NADH, PK, LDH) add_enzyme Initiate reaction by adding ATP Sulfurylase start->add_enzyme monitor Monitor decrease in A₃₄₀ over time add_enzyme->monitor calculate Calculate enzyme activity monitor->calculate

Figure 4: Workflow for the continuous spectrophotometric coupled assay of ATP sulfurylase.

Step-by-Step Methodology:

  • Prepare a reaction master mix containing buffer (e.g., 50 mM Tris-HCl, pH 8.0), MgCl₂, ATP, Na₂SO₄, phosphoenolpyruvate (PEP), NADH, pyruvate kinase (PK), and lactate dehydrogenase (LDH). The final concentrations of each component should be optimized for the specific enzyme source.

  • Equilibrate the reaction mix to the desired temperature (e.g., 30°C) in a spectrophotometer cuvette.

  • Initiate the reaction by adding a known amount of purified ATP sulfurylase or a cell extract containing the enzyme.

  • Monitor the decrease in absorbance at 340 nm over time. The rate of NADH oxidation is directly proportional to the rate of PPi production by ATP sulfurylase.

  • Calculate the specific activity of the enzyme using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

This is a discontinuous colorimetric assay that measures the amount of inorganic phosphate (Pi) produced. For ATP sulfurylase, it is typically used to measure the reverse reaction where PPi is a substrate. The consumption of PPi can be indirectly measured by first hydrolyzing it to Pi with inorganic pyrophosphatase.

Principle:

The assay is based on the formation of a colored complex between malachite green, molybdate, and free orthophosphate, which can be quantified spectrophotometrically.[13][14][15][16]

Step-by-Step Methodology:

  • Set up the enzymatic reaction containing buffer, APS, PPi, and the ATP sulfurylase enzyme.

  • Incubate the reaction for a defined period at the optimal temperature.

  • Stop the reaction by adding a quenching agent (e.g., EDTA).

  • Add the Malachite Green reagent to the reaction mixture.

  • Incubate for color development.

  • Measure the absorbance at approximately 620-660 nm.

  • Quantify the amount of ATP produced by comparing the absorbance to a standard curve generated with known concentrations of ATP (after enzymatic conversion to Pi).

Assay for APS Kinase Activity

APS kinase activity is most commonly measured using a radioactive assay due to its high sensitivity. Non-radioactive methods are also available.

This is a highly sensitive and direct method for measuring APS kinase activity.[17]

Principle:

The assay measures the incorporation of radiolabeled phosphate from [γ-³²P]ATP into APS to form [³²P]PAPS. The negatively charged [³²P]PAPS product is separated from the unreacted [γ-³²P]ATP by binding to DEAE-cellulose filter paper.

Experimental Workflow:

APSK_Radioactive_Assay_Workflow start Prepare Reaction Mixture (Buffer, MgCl₂, APS, [γ-³²P]ATP) add_enzyme Initiate reaction by adding APS Kinase start->add_enzyme incubate Incubate at optimal temperature add_enzyme->incubate stop_spot Stop reaction and spot onto DEAE-cellulose filter paper incubate->stop_spot wash Wash filters to remove unreacted [γ-³²P]ATP stop_spot->wash scintillation Quantify radioactivity by liquid scintillation counting wash->scintillation

Figure 5: Workflow for the radioactive filter-binding assay of APS kinase.

Step-by-Step Methodology:

  • Prepare a reaction mixture containing buffer, MgCl₂, APS, and [γ-³²P]ATP of a known specific activity.

  • Initiate the reaction by adding the APS kinase enzyme.

  • Incubate the reaction at the optimal temperature for a specific time.

  • Stop the reaction by spotting an aliquot of the reaction mixture onto a DEAE-cellulose filter paper disc.

  • Wash the filter discs multiple times with a suitable buffer (e.g., ammonium carbonate) to remove unreacted [γ-³²P]ATP.

  • Dry the filter discs and measure the incorporated radioactivity using a liquid scintillation counter.

  • Calculate the amount of PAPS formed based on the specific activity of the [γ-³²P]ATP.

Kinetic Parameters: A Comparative Overview

The kinetic parameters, Michaelis constant (Kₘ) and maximum velocity (Vₘₐₓ), provide valuable insights into the efficiency and substrate affinity of an enzyme.[13][18] These parameters can vary significantly between enzymes from different organisms.

EnzymeOrganismSubstrateKₘ (µM)Reference
ATP Sulfurylase Glycine max (Soybean)ATP221 ± 41[19]
Sulfate1030 ± 280[19]
Desulfovibrio desulfuricansSulfate1550 - 1840[20]
APS Kinase Rat ChondrosarcomaAPS0.076[21]
ATP24[21]
Human (PAPS Synthase 1)ATP3 - 6 fold lower kcat/Km than PAPS Synthase 2[5]
Sulfate3 - 6 fold lower kcat/Km than PAPS Synthase 2[5]

Therapeutic Targeting of the Sulfate Activation Pathway

The essentiality of the sulfate activation pathway in many organisms, coupled with structural differences between microbial and human enzymes, makes ATP sulfurylase and APS kinase attractive targets for the development of novel antimicrobial agents.[2][22][23][24]

ATP Sulfurylase and APS Kinase as Drug Targets

In many pathogenic bacteria and fungi, the sulfate assimilation pathway is crucial for the synthesis of essential sulfur-containing amino acids and cofactors.[2][22] As mammals can obtain these from their diet, inhibitors targeting this pathway could exhibit selective toxicity towards the pathogens. The development of inhibitors that target the ATP-binding sites of these enzymes is a promising strategy.[25]

Strategies for Inhibitor Design
  • ATP-Competitive Inhibitors: Small molecules that mimic the structure of ATP can bind to the active site and prevent the binding of the natural substrate.[25]

  • Allosteric Inhibitors: Compounds that bind to the allosteric site of ATP sulfurylase can induce a conformational change that inactivates the enzyme.[10]

  • Fragment-Based Screening: This approach involves identifying small chemical fragments that bind to the enzyme's active site, which can then be elaborated into more potent inhibitors.

The development of potent and selective inhibitors of ATP sulfurylase and APS kinase holds significant promise for the treatment of infectious diseases and potentially other conditions where sulfation plays a critical role.[25]

Conclusion

ATP sulfurylase and APS kinase are the central architects of cellular sulfation, meticulously controlling the production of the universal sulfuryl donor, PAPS. Their intricate mechanisms, elegant structural features, and sophisticated regulatory controls underscore their fundamental importance in biology. The detailed experimental protocols and mechanistic insights provided in this guide are intended to empower researchers to further unravel the complexities of these vital enzymes and to facilitate the development of novel therapeutic strategies that target this critical metabolic pathway.

References

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  • Sekulic, N., et al. (2007). Structural mechanism for substrate inhibition of the adenosine 5'-phosphosulfate kinase domain of human 3'-phosphoadenosine 5'-phosphosulfate synthetase 1 and its ramifications for enzyme regulation. Journal of Biological Chemistry, 282(30), 22112-22121. [Link]

  • Chapman, E., et al. (2004). Strategies for drug discovery by targeting sulfation pathways. Current Opinion in Chemical Biology, 8(4), 405-411. [Link]

  • Lyle, S., et al. (1994). Kinetic mechanism of adenosine 5'-phosphosulphate kinase from rat chondrosarcoma. Biochemical Journal, 301(Pt 2), 355-359. [Link]

  • Gardner, C. L., et al. (2021). Non-radioactive assay for measuring polynucleotide phosphorylation on small nucleotide substrates. Journal of Visualized Experiments, (171), e62521. [Link]

  • ResearchGate. (A) Relative Vmax, (B) Km for ATP in μM, (C) Representative Michaelis–Menten plots for all kinases as detailed on y-axis (His-tag, black line; His-tag-free, grey line). [Link]

  • Chemistry LibreTexts. (2021). 5.2: Enzyme Parameters. [Link]

  • ResearchGate. How to perform Malachite green assay for studying ATPase activity?? [Link]

  • Hastie, C. J., et al. (2006). Assay of protein kinases using radiolabeled ATP: a protocol. Nature Protocols, 1(2), 968-971. [Link]

  • Venkatachalam, K. V. (2003). Characterization and expression of human bifunctional 3′-phosphoadenosine 5′-phosphosulphate synthase isoforms. Biochemical Journal, 372(Pt 2), 481-489. [Link]

  • Renosto, F., et al. (1990). Regulation of inorganic sulfate activation in filamentous fungi. Allosteric inhibition of ATP sulfurylase by 3'-phosphoadenosine-5'-phosphosulfate. Journal of Biological Chemistry, 265(18), 10300-10308. [Link]

  • Ravilious, G. E., et al. (2013). Kinetic mechanism of the dimeric ATP sulfurylase from plants. Journal of Biological Chemistry, 288(25), 18265-18274. [Link]

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The Cellular Architecture of Adenosine 5'-phosphosulfate (APS) Metabolism: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Adenosine 5'-phosphosulfate (APS) is a pivotal intermediate in the sulfur assimilation pathway, standing at the crossroads of primary and secondary metabolism. Its conversion to 3'-phosphoadenosine 5'-phosphosulfate (PAPS), the universal sulfonate donor, or its reduction to sulfite, dictates the flow of sulfur into a vast array of essential biomolecules. The spatial organization of APS metabolism within the eukaryotic cell is a critical determinant of its metabolic fate and, consequently, of cellular homeostasis. This in-depth technical guide provides a comprehensive overview of the subcellular localization of APS metabolism, focusing on the key enzymatic players and the transport mechanisms that govern the flux of sulfur-containing metabolites across intracellular compartments. We delve into the distinct localization patterns observed in plant and animal cells, highlighting the roles of the cytosol, mitochondria, chloroplasts, and the nucleus. Furthermore, this guide offers detailed, field-proven methodologies for the experimental investigation of these processes, empowering researchers in basic science and drug development to explore the intricate landscape of cellular sulfur metabolism.

Introduction: The Centrality of APS in Cellular Sulfur Flow

Inorganic sulfate is metabolically inert and requires activation to be incorporated into biological molecules. This activation process is initiated by the enzyme ATP sulfurylase (ATPS), which catalyzes the reaction of ATP and inorganic sulfate to form APS and pyrophosphate. From this critical juncture, the metabolic journey of APS can diverge along two principal routes:

  • The Reductive Pathway: Predominantly active in plants and microorganisms, APS is reduced by APS reductase to sulfite. Sulfite is then further reduced to sulfide, which is incorporated into cysteine, the precursor for methionine, glutathione, and a myriad of other sulfur-containing compounds.

  • The Sulfation Pathway: In all eukaryotes, APS is phosphorylated by APS kinase (APK) to generate PAPS. PAPS serves as the universal sulfonate group donor for the sulfation of a wide range of molecules, including proteins, lipids, and carbohydrates, a process crucial for detoxification, cell signaling, and structural integrity.

In fungi, bacteria, and plants, ATPS and APK are monofunctional enzymes.[1] In contrast, metazoans possess bifunctional PAPS synthases (PAPSS) that house both the ATPS and APK domains on a single polypeptide chain.[1] The subcellular compartmentalization of these enzymes and the transport of their substrates and products are paramount for the regulation of sulfur flux and the prevention of futile metabolic cycles.

Subcellular Compartmentalization of APS Metabolism: A Tale of Two Kingdoms

The intracellular landscape of APS metabolism exhibits significant variations between plant and animal cells, reflecting their distinct metabolic demands and evolutionary trajectories.

The Plant Cell: A Tripartite System of Sulfur Activation

In plants, the assimilation of sulfate is intricately partitioned between the cytosol, chloroplasts, and mitochondria, creating a complex network of metabolic interdependence.

  • Cytosol: A significant pool of ATP sulfurylase activity is found in the cytosol of plant cells.[2][3] The cytosolic ATPS is thought to be primarily involved in the production of APS destined for the sulfation pathway, leading to the synthesis of PAPS.[4] In Arabidopsis thaliana, the dual localization of ATPS2 in both the cytosol and plastids is achieved through alternative translational initiation from a single gene.

  • Chloroplasts: These organelles are the primary sites of reductive sulfate assimilation in photosynthetic tissues.[3] Chloroplasts contain their own isoforms of ATPS and are the exclusive location of APS reductase.[2][5] This compartmentalization ensures the efficient channeling of reduced sulfur into the biosynthesis of cysteine and other essential sulfur-containing amino acids. Evidence also points to the presence of an APS kinase isoform within plastids.[2]

  • Mitochondria: The role of mitochondria in the initial steps of sulfur activation is less defined. However, these organelles are crucial for the later stages of sulfur metabolism, including the biogenesis of iron-sulfur clusters and the detoxification of sulfite to sulfate via the enzyme sulfite oxidase.[1][6][7]

The movement of APS and PAPS between these compartments is a critical and still incompletely understood aspect of plant sulfur metabolism. A plastid-specific PAPS transporter, PAPST1, has been identified in Arabidopsis. Furthermore, a dually targeted transporter, PAPST2, facilitates the movement of PAP, the byproduct of sulfation reactions, from chloroplasts and mitochondria to the cytosol for degradation.[1]

The Animal Cell: A Dynamic Nucleocytoplasmic Shuttling Act

In metazoans, the fusion of ATPS and APK activities into the bifunctional PAPS synthases (PAPSS1 and PAPSS2) simplifies the enzymatic landscape but introduces a new layer of regulatory complexity through their subcellular localization.[1][8]

  • Cytoplasm: The cytoplasm is the primary site of PAPS synthesis, where PAPSS enzymes utilize cytosolic ATP and sulfate to generate PAPS.[9]

  • Nucleus: PAPS synthases have been observed to shuttle between the cytoplasm and the nucleus.[9] The functional significance of this nuclear localization is an area of active investigation, but it may be linked to the sulfation of nuclear proteins and the regulation of gene expression. The differential cellular distribution of the two isoforms, PAPSS1 and PAPSS2, may contribute to their non-redundant roles in development and homeostasis.[8]

The transport of the final product, PAPS, from its site of synthesis in the cytoplasm to the Golgi apparatus, where most sulfation reactions occur, is mediated by specific PAPS transporters (PAPSTs). These transporters function as antiporters, exchanging PAPS for PAP.[6][10][11] The mechanism of PAPS entry into the nucleus is less clear and may involve diffusion through nuclear pores for this relatively small molecule.

Key Enzymes and Transporters: The Molecular Machinery of Localized APS Metabolism

The precise localization and activity of the enzymes and transporters involved in APS metabolism are fundamental to its regulation.

Component Function Subcellular Localization (Plants) Subcellular Localization (Animals)
ATP Sulfurylase (ATPS) Synthesizes APS from ATP and sulfateCytosol, Chloroplasts[2][3]Cytoplasm, Nucleus (as part of PAPSS)[9]
APS Kinase (APK) Phosphorylates APS to PAPSPlastids (putative), other membranes[2]Cytoplasm, Nucleus (as part of PAPSS)[9]
APS Reductase Reduces APS to sulfiteChloroplasts[2][5]Not present
PAPS Synthase (PAPSS) Bifunctional enzyme with ATPS and APK activityNot presentCytoplasm, Nucleus[8][9]
PAPS Transporters (PAPSTs) Transport PAPS across membranesGolgi, Plastids, Mitochondria[1][10]Golgi[10][11]

Experimental Methodologies: A Toolkit for Interrogating Subcellular APS Metabolism

A multi-faceted experimental approach is required to dissect the intricate spatial organization of APS metabolism. Here, we present a curated selection of robust methodologies, from classical biochemical techniques to cutting-edge proteomic and imaging approaches.

Subcellular Fractionation: Isolating the Compartments of Interest

Subcellular fractionation by differential centrifugation remains a cornerstone technique for separating cellular organelles. This method allows for the enrichment of cytosolic, mitochondrial, nuclear, and, in the case of plant cells, chloroplast fractions for subsequent biochemical analysis.

  • Cell Lysis: Harvest cultured cells and wash with ice-cold PBS. Resuspend the cell pellet in a hypotonic lysis buffer (e.g., 10 mM HEPES, pH 7.9, 1.5 mM MgCl₂, 10 mM KCl, 0.5 mM DTT, and protease inhibitors) and incubate on ice for 15 minutes.

  • Homogenization: Disrupt the cells using a Dounce homogenizer with a loose-fitting pestle (20-30 strokes). The extent of cell lysis should be monitored by microscopy.

  • Nuclear Pelletting: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and intact cells.

  • Mitochondrial Pelletting: Carefully transfer the supernatant to a new tube and centrifuge at 10,000 x g for 20 minutes at 4°C to pellet the mitochondria.

  • Cytosolic Fraction: The resulting supernatant is the cytosolic fraction.

  • Fraction Purity Assessment: The purity of each fraction should be validated by Western blotting for compartment-specific marker proteins (e.g., Tubulin for cytosol, COX IV for mitochondria, and Histone H3 for the nucleus).

start Harvested Cells lysis Cell Lysis & Homogenization start->lysis cent1 Centrifugation (1,000 x g) lysis->cent1 pellet1 Pellet: Nuclei & Debris cent1->pellet1 Collect sup1 Supernatant 1 cent1->sup1 cent2 Centrifugation (10,000 x g) sup1->cent2 pellet2 Pellet: Mitochondria cent2->pellet2 Collect sup2 Supernatant 2 (Cytosol) cent2->sup2 Collect

Caption: Differential centrifugation workflow for isolating cellular fractions.

Immunofluorescence Microscopy: Visualizing the Players in Situ

Immunofluorescence microscopy provides high-resolution spatial information on the localization of specific proteins within intact cells or tissues.

  • Cell Culture: Grow cells on sterile glass coverslips to 60-80% confluency.

  • Fixation: Wash cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilization: Wash with PBS and permeabilize the cell membranes with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block non-specific antibody binding by incubating in 1% BSA in PBST (PBS with 0.1% Tween 20) for 1 hour.

  • Primary Antibody Incubation: Incubate with a primary antibody specific for ATP sulfurylase diluted in blocking buffer overnight at 4°C.

  • Secondary Antibody Incubation: Wash with PBST and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark.

  • Counterstaining and Mounting: Counterstain nuclei with DAPI and mount the coverslips on microscope slides with an anti-fade mounting medium.

  • Imaging: Visualize the stained cells using a fluorescence or confocal microscope.

start Cells on Coverslip fix Fixation start->fix perm Permeabilization fix->perm block Blocking perm->block p_ab Primary Antibody Incubation block->p_ab s_ab Secondary Antibody Incubation p_ab->s_ab mount Mounting & Imaging s_ab->mount

Caption: Step-by-step workflow for immunofluorescence staining.

Proximity-Labeling Proteomics: Mapping the Molecular Neighborhood

Proximity-labeling proteomics, such as BioID and APEX, is a powerful approach for identifying protein-protein interactions and characterizing the proteome of specific subcellular compartments in living cells. This technique involves fusing a promiscuous biotin ligase to a protein of interest or a localization signal. The ligase then biotinylates nearby proteins, which can be subsequently purified and identified by mass spectrometry.

start Express Bait-Ligase Fusion Protein biotin Add Biotin & Induce Labeling start->biotin lysis Cell Lysis biotin->lysis pull Streptavidin Pulldown lysis->pull ms Mass Spectrometry Analysis pull->ms id Protein Identification ms->id

Caption: Conceptual workflow of a proximity-labeling proteomics experiment.

Future Perspectives and Unanswered Questions

Despite significant advances, several key questions regarding the cellular localization of APS metabolism remain. The identities of many of the transporters responsible for the flux of APS, PAPS, and related metabolites across mitochondrial and nuclear membranes are yet to be fully elucidated. Furthermore, a comprehensive quantitative understanding of the subcellular concentrations of these metabolites under different physiological conditions is lacking. Future research employing a combination of advanced techniques, including super-resolution microscopy, subcellular metabolomics, and CRISPR-based genetic screens, will be instrumental in unraveling the remaining mysteries of this fundamental metabolic pathway. The insights gained will not only enhance our basic understanding of cellular function but also pave the way for novel therapeutic strategies targeting diseases with links to aberrant sulfur metabolism.

References

  • Lansdon, E. B., et al. (2004). The role of the APS kinase domain in the function of human PAPS synthase. Journal of Biological Chemistry, 279(28), 29354-29360. [Link]

  • Rotte, C., & Leustek, T. (2000). Differential subcellular localization and expression of ATP sulfurylase and 5'-adenylylsulfate reductase during ontogenesis of Arabidopsis leaves indicates that cytosolic and plastid forms of ATP sulfurylase may have specialized functions. Plant physiology, 124(2), 715-724. [Link]

  • Hatzfeld, Y., et al. (2000). The expression of the Arabidopsis thaliana gene encoding the APR1 and APR2 isoforms of adenosine 5'-phosphosulfate reductase is controlled by the sulfur nutritional status. Plant Physiology, 122(2), 479-488. [Link]

  • Mugford, S. T., et al. (2009). The Arabidopsis PAPST1 transporter is a key component of the PAPS-dependent sulfur assimilation pathway. The Plant Cell, 21(3), 939-953. [Link]

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  • Kamiyama, S., et al. (2003). Molecular cloning and characterization of a novel 3'-phosphoadenosine 5'-phosphosulfate transporter, PAPST1. Journal of Biological Chemistry, 278(15), 12828-12833. [Link]

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A Technical Guide to the Discovery and History of Adenosine 5'-phosphosulfate (APS)

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: The Energetic Hurdle of Sulfate Activation

In the landscape of cellular metabolism, the utilization of inorganic sulfate (SO₄²⁻) presents a significant thermodynamic challenge. Sulfate is a remarkably stable, low-energy molecule, rendering it chemically inert and unsuitable for direct incorporation into biological molecules. For processes such as the synthesis of sulfur-containing amino acids (cysteine and methionine), detoxification via sulfonation, and the formation of sulfated proteoglycans, the cell first requires a metabolically "activated" form of sulfate. Prior to the mid-20th century, the identity of this high-energy sulfate donor was a critical missing piece in the puzzle of sulfur metabolism. This guide provides an in-depth technical chronicle of the discovery of Adenosine 5'-phosphosulfate (APS), the pivotal intermediate that solved the problem of sulfate activation.

Part 1: The Seminal Discoveries of "Active Sulfate"

The intellectual groundwork for understanding sulfate activation was laid by Fritz Lipmann, a pioneer in recognizing the central role of high-energy phosphate bonds in bioenergetics, particularly that of Adenosine Triphosphate (ATP).[1] Lipmann, who had earlier discovered and characterized coenzyme A, proposed that, similar to other metabolic activation reactions, an energy-rich intermediate must be involved in sulfate transfer.[2][3]

The breakthrough came in the 1950s through the collaborative work of Lipmann and Phillips W. Robbins. Their research focused on elucidating the enzymatic steps involved in phenol sulfation in liver extracts. They hypothesized that ATP was the energy source for this activation. Their seminal experiments, published in 1958, demonstrated the enzymatic synthesis of a previously unidentified compound, which they termed "active sulfate."[4] This compound was shown to be an intermediate in the transfer of sulfate to various acceptors.

The initial experiments involved incubating liver fractions with ATP and radiolabeled sulfate (³⁵SO₄²⁻). Through careful biochemical fractionation and analysis, they isolated a compound that contained both adenosine and the radiolabeled sulfate. This compound was identified as Adenosine 5'-phosphosulfate (APS).

Part 2: The Two-Step Enzymatic Pathway of Sulfate Activation

Further investigation revealed that the formation of the ultimate, universally utilized sulfate donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), is a two-step process, with APS as the crucial intermediate.[5][6] This pathway is conserved across a vast range of organisms, from bacteria to humans.[7][8]

Step 1: Synthesis of APS by ATP Sulfurylase

The first committed step in sulfate activation is the reaction of ATP with inorganic sulfate, catalyzed by the enzyme ATP:sulfate adenylyltransferase , more commonly known as ATP sulfurylase .[9] This reaction involves a nucleophilic attack of a sulfate oxygen atom on the α-phosphate of ATP, resulting in the formation of APS and the release of pyrophosphate (PPi).[10][11]

Reaction: ATP + SO₄²⁻ ⇌ APS + PPi

This reaction is thermodynamically unfavorable.[12] However, in the cellular environment, it is driven forward by the subsequent, rapid hydrolysis of pyrophosphate by ubiquitous pyrophosphatases, a common metabolic strategy to render otherwise unfavorable reactions exergonic.[10]

Step 2: Phosphorylation of APS to PAPS by APS Kinase

The second step involves the phosphorylation of the 3'-hydroxyl group of the ribose moiety of APS. This reaction is catalyzed by APS kinase , which utilizes a second molecule of ATP as the phosphate donor, yielding PAPS and ADP.[6][13]

Reaction: APS + ATP ⇌ PAPS + ADP

PAPS is the final "active sulfate" that serves as the coenzyme for a large family of enzymes called sulfotransferases, which catalyze the transfer of the sulfo group to a wide array of biological molecules.[14] In metazoans, the ATP sulfurylase and APS kinase activities are often found on a single bifunctional protein known as PAPS synthase (PAPSS).[7][8] In contrast, in bacteria, fungi, and plants, these two enzymes are typically encoded by separate genes.[7][8]

The overall pathway from inorganic sulfate to the universal sulfate donor, PAPS, is a cornerstone of sulfur metabolism.

Sulfate_Activation_Pathway cluster_step1 Step 1: APS Synthesis cluster_step2 Step 2: PAPS Synthesis SO4 Sulfate (SO₄²⁻) ATP_Sulfurylase ATP Sulfurylase SO4->ATP_Sulfurylase ATP1 ATP ATP1->ATP_Sulfurylase APS Adenosine 5'-phosphosulfate (APS) APS_Kinase APS Kinase APS->APS_Kinase PPi Pyrophosphate (PPi) ATP_Sulfurylase->APS ATP_Sulfurylase->PPi ATP2 ATP ATP2->APS_Kinase PAPS 3'-phosphoadenosine-5'-phosphosulfate (PAPS) ADP ADP APS_Kinase->PAPS APS_Kinase->ADP

Figure 1: The two-step enzymatic pathway for the synthesis of PAPS from inorganic sulfate, with APS as the key intermediate.

Part 3: Experimental Protocols for the Study of APS

The study of APS and the enzymes involved in its metabolism requires robust and reliable experimental methods. Below are foundational protocols that have been adapted from classical and modern biochemical literature.

Protocol 1: Assay for ATP Sulfurylase Activity

This protocol is based on the principle of measuring the formation of radiolabeled APS from ³⁵SO₄²⁻.

A. Principle: The assay quantifies the activity of ATP sulfurylase by measuring the incorporation of ³⁵S-labeled sulfate into APS. The product, [³⁵S]APS, is separated from the unreacted [³⁵S]sulfate, and the radioactivity incorporated is measured by liquid scintillation counting.

B. Reagents:

  • Tris-HCl buffer (100 mM, pH 8.0)

  • ATP solution (50 mM)

  • MgCl₂ solution (100 mM)

  • Na₂³⁵SO₄ solution (carrier-free, specific activity adjusted as needed)

  • Enzyme preparation (e.g., purified ATP sulfurylase or cell lysate)

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Activated charcoal slurry (e.g., 50 mg/mL in water)

  • Scintillation cocktail

C. Step-by-Step Methodology:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture on ice. A typical 50 µL reaction would contain:

    • 25 µL of 100 mM Tris-HCl, pH 8.0

    • 5 µL of 50 mM ATP

    • 5 µL of 100 mM MgCl₂

    • 5 µL of Na₂³⁵SO₄ (e.g., 1 µCi)

    • 5 µL of H₂O

  • Enzyme Addition: To initiate the reaction, add 5 µL of the enzyme preparation. For a negative control, use a heat-inactivated enzyme or buffer.

  • Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Reaction Termination: Stop the reaction by adding 50 µL of 10% TCA.

  • Separation of Product:

    • Add 200 µL of a well-suspended activated charcoal slurry to each tube. APS and ATP will bind to the charcoal, while unreacted sulfate will remain in the supernatant.

    • Vortex and incubate on ice for 10 minutes.

    • Centrifuge at high speed (e.g., 14,000 x g) for 5 minutes to pellet the charcoal.

    • Carefully remove and discard the supernatant containing the unreacted ³⁵SO₄²⁻.

    • Wash the charcoal pellet twice with 500 µL of water to remove any remaining unbound sulfate.

  • Quantification:

    • Resuspend the final charcoal pellet in 500 µL of water.

    • Transfer the slurry to a scintillation vial.

    • Add an appropriate volume of scintillation cocktail.

    • Measure the radioactivity (counts per minute, CPM) in a liquid scintillation counter.

  • Calculation: Calculate the specific activity of the enzyme based on the CPM of the product, the specific activity of the ³⁵SO₄²⁻, the amount of enzyme used, and the reaction time.

A modern alternative to this method involves separating the reactants and products using high-performance liquid chromatography (HPLC), which can provide more precise quantification.[15]

ATP_Sulfurylase_Assay_Workflow start Start setup 1. Prepare Reaction Mixture (Buffer, ATP, MgCl₂, ³⁵SO₄²⁻) start->setup initiate 2. Initiate with Enzyme setup->initiate incubate 3. Incubate at 37°C initiate->incubate terminate 4. Terminate with TCA incubate->terminate charcoal 5. Add Activated Charcoal (Binds APS & ATP) terminate->charcoal separate 6. Centrifuge & Discard Supernatant (Removes unreacted ³⁵SO₄²⁻) charcoal->separate wash 7. Wash Charcoal Pellet separate->wash quantify 8. Liquid Scintillation Counting wash->quantify end End quantify->end

Figure 2: Experimental workflow for the ATP sulfurylase activity assay using a radiolabeled substrate.

Protocol 2: Coupled Assay for APS Kinase Activity

Directly assaying APS kinase can be challenging due to the difficulty in separating APS and PAPS. A common and effective method is a coupled enzyme assay.

A. Principle: This assay couples the production of ADP by APS kinase to the pyruvate kinase (PK) and lactate dehydrogenase (LDH) system. For every molecule of PAPS produced, one molecule of ADP is generated. PK uses phosphoenolpyruvate (PEP) to convert ADP back to ATP, producing pyruvate. LDH then reduces pyruvate to lactate, oxidizing NADH to NAD⁺. The decrease in absorbance at 340 nm, corresponding to the oxidation of NADH, is monitored spectrophotometrically and is directly proportional to the APS kinase activity.

B. Reagents:

  • HEPES buffer (50 mM, pH 7.5)

  • MgCl₂ solution (100 mM)

  • KCl solution (1 M)

  • ATP solution (50 mM)

  • APS solution (10 mM)

  • Phosphoenolpyruvate (PEP) solution (20 mM)

  • NADH solution (10 mM)

  • Pyruvate kinase (PK) solution (e.g., 1000 units/mL)

  • Lactate dehydrogenase (LDH) solution (e.g., 1000 units/mL)

  • Enzyme preparation (e.g., purified APS kinase)

C. Step-by-Step Methodology:

  • Reaction Mixture: In a quartz cuvette, prepare the coupling system mixture. For a 1 mL final volume:

    • 800 µL HEPES buffer

    • 50 µL MgCl₂

    • 50 µL KCl

    • 20 µL ATP

    • 25 µL PEP

    • 15 µL NADH

    • 5 µL PK

    • 5 µL LDH

  • Background Rate: Add the APS kinase enzyme preparation (e.g., 10 µL) to the cuvette, mix, and monitor the absorbance at 340 nm for a few minutes to establish a stable background rate (this accounts for any contaminating ATPase activity).

  • Initiate Reaction: Start the specific reaction by adding the substrate, APS (e.g., 20 µL of 10 mM stock).

  • Monitor Absorbance: Immediately begin recording the decrease in absorbance at 340 nm over time using a spectrophotometer.

  • Calculation: Calculate the rate of NADH oxidation using the Beer-Lambert law (extinction coefficient for NADH at 340 nm is 6220 M⁻¹cm⁻¹). This rate is equivalent to the rate of PAPS formation.

Quantitative Data Summary

EnzymeSubstrateApparent KₘAssay MethodReference
ATP Sulfurylase (Soybean)ATP~1.5 mMHPLC-based[12]
ATP Sulfurylase (Soybean)Sulfate~0.2 mMHPLC-based[12]
APS Kinase (P. chrysogenum)APS~10 µMCoupled Spectrophotometric[16]
APS Kinase (P. chrysogenum)ATP~126 µMCoupled Spectrophotometric[16]

Note: Kinetic parameters can vary significantly depending on the source of the enzyme and assay conditions.

Part 4: The Broader Significance of APS

While APS is primarily an intermediate in the synthesis of PAPS, it also stands at a critical branch point in the sulfur assimilation pathway in plants and many microorganisms.[17] Here, APS can be directly reduced by APS reductase to sulfite (SO₃²⁻), which is then further reduced to sulfide (S²⁻) for the synthesis of cysteine.[18][19] This alternative pathway bypasses the need for PAPS in the reductive assimilation of sulfur.

Furthermore, APS itself has been shown to be a regulatory molecule. It acts as a potent product inhibitor of the ATP sulfurylase domain and can also function as an uncompetitive substrate inhibitor for the APS kinase domain of PAPS synthases.[7][8] This feedback regulation allows the cell to finely tune the flux through the sulfate activation pathway in response to changing metabolic demands.

Conclusion

The discovery of Adenosine 5'-phosphosulfate by Robbins and Lipmann was a landmark achievement in biochemistry. It solved the long-standing problem of how a chemically stable molecule like sulfate is activated for biological use. APS is not merely a transient intermediate but a central hub in sulfur metabolism, connecting the assimilation of inorganic sulfate with the vast array of sulfonation reactions essential for life. The elucidation of its structure and the enzymatic pathways governing its synthesis and consumption have provided a framework that continues to inform research in areas ranging from drug metabolism and development to agricultural science. The experimental protocols developed to study APS and its associated enzymes remain fundamental tools for researchers exploring the intricate world of sulfur biochemistry.

References

  • Mueller, J. W., & Lavery, D. J. (2013). Adenosine-5′-phosphosulfate – a multifaceted modulator of bifunctional 3′-phospho-adenosine-5′-phosphosulfate synthases and related enzymes. FEBS Journal, 280(15), 3540-3553. [Link]

  • Taylor & Francis. (n.d.). 3′-Phosphoadenosine-5′-phosphosulfate – Knowledge and References. Taylor & Francis Online. [Link]

  • Wikipedia. (2023, October 28). 3'-Phosphoadenosine-5'-phosphosulfate. In Wikipedia. [Link]

  • Excedr. (2022, September 27). Sulfurylase: Definition, Overview, & Applications. Excedr. [Link]

  • Taylor & Francis. (n.d.). Adenosine 5′ phosphosulfate – Knowledge and References. Taylor & Francis Online. [Link]

  • Mueller, J. W., & Lavery, D. J. (2013). Adenosine-5'-phosphosulfate - a multifaceted modulator of bifunctional 3'-phospho-adenosine-5'-phosphosulfate synthases and related enzymes. The FEBS Journal, 280(15), 3540–3553. [Link]

  • Lin, C. H., Shen, G. J., Garcia-Junceda, E., & Wong, C. H. (1995). Enzymic Synthesis and Regeneration of 3'-Phosphoadenosine 5'-Phosphosulfate (PAPS) for Regioselective Sulfation of Oligosaccharides. Journal of the American Chemical Society, 117(31), 8031–8032. [Link]

  • Klaassen, C. D., & Boles, J. W. (1997). Sulfation and sulfotransferases 5: the importance of 3'-phosphoadenosine 5'-phosphosulfate (PAPS) in the regulation of sulfation. FASEB journal : official publication of the Federation of American Societies for Experimental Biology, 11(6), 404–418. [Link]

  • Yu, M., & Spencer, I. D. (1995). The assay of ATP-sulfurylase. Journal of Chromatography A, 705(2), 330-333. [Link]

  • Harjes, S., Bailey, S., & Schirch, D. (2005). Structure/function of ATP sulfurylase domain of human 3′-phosphoadenosine 5′-phosphosulfate synthase (hPAPSS). Biochemistry, 44(4), 1461-1469. [Link]

  • The Rockefeller University. (n.d.). 1953 Nobel Prize in Physiology or Medicine. The Rockefeller University. [Link]

  • Robbins, P. W., & Lipmann, F. (1958). Enzymatic synthesis of adenosine-5'-phosphosulfate. The Journal of biological chemistry, 233(3), 686–690. [Link]

  • Setya, A., Murillo, M., & Leustek, T. (1996). Identification of a New Class of 5'-Adenylylsulfate (APS) Reductases from Sulfate-Assimilating Bacteria. Journal of Bacteriology, 178(4), 1012-1017. [Link]

  • Shlyakhtenko, L. S., et al. (2000). Atomic force microscopy imaging of DNA covalently immobilized on a mica surface. Biophysical Journal, 79(6), 3145-3151. [Link]

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  • Ravilious, G. E., et al. (2014). Structure and Mechanism of Soybean ATP Sulfurylase and the Committed Step in Plant Sulfur Assimilation. Journal of Biological Chemistry, 289(15), 10647-10657. [Link]

  • Yamagata, S., & Takahashi, H. (1993). Method for producing 3'-phosphoadenosine 5'-phosphosulfate.
  • Renosto, F., et al. (1991). Synthesis and properties of a nonhydrolyzable adenosine phosphosulfate analog. Analytical Biochemistry, 194(2), 292-297. [Link]

  • Wu, Z. L., et al. (2011). Phosphatase-Coupled Universal Kinase Assay and Kinetics for First-Order-Rate Coupling Reaction. PLoS ONE, 6(8), e23172. [Link]

  • Reuveny, Z. (1976). New assay for ATP sulfurylase based on differential solubility of the sodium salts of adenosine 5'-phosphosulfate and sulfate. [/sup 35/S tracer techniques]. OSTI.GOV. [Link]

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The Pivotal Role of Adenosine 5'-phosphosulfate (APS) as a Multifaceted Modulator of PAPS Synthases: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3'-phosphoadenosine-5'-phosphosulfate (PAPS) is the universal sulfonate donor for all sulfotransferase reactions, playing a critical role in a myriad of biological processes, from the structural integrity of the extracellular matrix to the modulation of protein function and steroid metabolism.[1] The synthesis of PAPS is a two-step enzymatic process catalyzed by bifunctional PAPS synthases (PAPSS).[2][3][4][5][6] This guide delves into the intricate regulatory mechanisms governing PAPS synthase activity, with a particular focus on the multifaceted role of the intermediate metabolite, adenosine 5'-phosphosulfate (APS). Far from being a simple intermediate, APS emerges as a sophisticated modulator, acting as both a potent inhibitor and a crucial stabilizer of PAPS synthase. Understanding this dual functionality is paramount for researchers in the field and for the development of novel therapeutic strategies targeting sulfation pathways.

Introduction: The Centrality of PAPS Synthesis

The biosynthesis of PAPS is a cornerstone of cellular metabolism, enabling the sulfation of a vast array of biomolecules. This process is catalyzed by PAPS synthase, a bifunctional enzyme possessing both ATP sulfurylase and APS kinase activities.[2][3][5][6] In the first step, ATP sulfurylase combines ATP and inorganic sulfate to produce APS and pyrophosphate.[3][4][5][6] Subsequently, the APS kinase domain phosphorylates APS at the 3'-hydroxyl group, utilizing another molecule of ATP, to yield the final product, PAPS.[2][3][4][5][6]

Given the importance of sulfation in health and disease, the tight regulation of PAPS synthase activity is essential. Dysregulation of this pathway has been implicated in various pathological conditions, including developmental disorders and cancer. This guide will illuminate the critical role of APS in maintaining homeostasis within the sulfation pathway.

The Dichotomous Nature of APS: Inhibitor and Stabilizer

APS exerts a complex and concentration-dependent influence on PAPS synthase. This dual functionality as both an inhibitor and a stabilizer is a key feature of its regulatory role.

APS as an Inhibitor of PAPS Synthase

APS acts as a feedback inhibitor on both enzymatic domains of PAPS synthase, albeit through different mechanisms:

  • Product Inhibition of ATP Sulfurylase: APS is a potent product inhibitor of the ATP sulfurylase domain. It competes with both ATP and sulfate, effectively slowing down its own production when present in sufficient concentrations.[2] This competitive inhibition provides a direct feedback loop to prevent the excessive accumulation of APS.

  • Uncompetitive Substrate Inhibition of APS Kinase: The inhibitory effect of APS on the APS kinase domain is more nuanced. It acts as an uncompetitive substrate inhibitor with respect to ATP.[2] This mode of inhibition occurs through the formation of a dead-end ternary complex, E-ADP-APS, where APS binds to the enzyme-ADP complex after the release of PAPS.[2] This complex effectively sequesters the enzyme, preventing further catalytic cycles.

APS as a Stabilizer of PAPS Synthase

Paradoxically, at physiological concentrations, APS also functions as a highly specific stabilizer of bifunctional PAPS synthases.[2] This stabilizing effect is crucial, as PAPS synthases, particularly the PAPSS2 isoform, are inherently fragile enzymes.[7][8][9]

The stabilizing effect of APS is most pronounced at concentrations between 0.5 and 5 μM, where it is thought to promote the formation of the stable E-ADP-APS complex within the APS kinase domain.[2] At higher concentrations, APS may also bind to the catalytic sites of the ATP sulfurylase domain, further contributing to the overall stability of the enzyme.[2] This stabilization prevents the aggregation and subsequent inactivation of PAPS synthase, ensuring a sustained supply of PAPS.[7][8][9]

The steady-state concentration of APS in human PAPS synthase 1 has been modeled to be around 1.6 μM, but can increase to as high as 60 μM when sulfate is in excess.[2] The concentration for maximal APS kinase activity is approximately 15 μM.[2]

Experimental Methodologies for Studying APS Modulation

A thorough understanding of the modulatory effects of APS on PAPS synthase necessitates robust and reproducible experimental protocols. This section provides detailed methodologies for key assays.

Expression and Purification of Recombinant PAPS Synthase

The production of highly pure and active PAPS synthase is a prerequisite for in vitro studies. The following protocol outlines the expression and purification of human PAPS synthase from E. coli.

Protocol 1: Recombinant Human PAPS Synthase Expression and Purification

  • Transformation: Transform E. coli BL21(DE3) cells with an expression vector containing the human PAPSS1 or PAPSS2 cDNA.

  • Culture Growth: Grow the transformed cells in Luria-Bertani (LB) medium supplemented with the appropriate antibiotic at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Induction: Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM and continue to culture at a lower temperature (e.g., 18-25°C) for 16-20 hours.

  • Cell Lysis: Harvest the cells by centrifugation and resuspend the pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, and protease inhibitors). Lyse the cells by sonication or high-pressure homogenization.

  • Affinity Chromatography: Clarify the lysate by centrifugation and apply the supernatant to a Ni-NTA affinity column pre-equilibrated with lysis buffer. Wash the column extensively with a wash buffer (lysis buffer with 20-40 mM imidazole) to remove non-specifically bound proteins.

  • Elution: Elute the His-tagged PAPS synthase with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

  • Size-Exclusion Chromatography: For further purification and to remove aggregates, subject the eluted protein to size-exclusion chromatography using a column pre-equilibrated with a suitable storage buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT).

  • Purity Assessment: Analyze the purity of the final protein preparation by SDS-PAGE.

Enzymatic Activity Assays

The dual enzymatic activities of PAPS synthase can be measured using a coupled spectrophotometric assay. This assay links the production of ADP or ATP to the oxidation of NADH or the reduction of NADP+, respectively, which can be monitored as a change in absorbance at 340 nm.

Protocol 2: Coupled Spectrophotometric Assay for PAPS Synthase Activity

A. APS Kinase Activity:

  • Reaction Mixture: Prepare a reaction mixture containing 100 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 50 mM KCl, 1 mM phosphoenolpyruvate, 0.2 mM NADH, lactate dehydrogenase (10 units/mL), and pyruvate kinase (5 units/mL).

  • Enzyme and Substrates: Add a known amount of purified PAPS synthase to the reaction mixture.

  • Initiation: Start the reaction by adding ATP and APS to their desired final concentrations.

  • Measurement: Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.

  • Calculation: Calculate the rate of ADP production using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

B. ATP Sulfurylase Activity (Reverse Reaction):

  • Reaction Mixture: Prepare a reaction mixture containing 100 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 1 mM glucose, 0.5 mM NADP+, glucose-6-phosphate dehydrogenase (5 units/mL), and hexokinase (5 units/mL).

  • Enzyme and Substrates: Add a known amount of purified PAPS synthase to the reaction mixture.

  • Initiation: Start the reaction by adding APS and pyrophosphate to their desired final concentrations.

  • Measurement: Monitor the increase in absorbance at 340 nm, which corresponds to the reduction of NADP+.

  • Calculation: Calculate the rate of ATP production using the molar extinction coefficient of NADPH (6220 M⁻¹cm⁻¹).

Analysis of Protein Stability and Aggregation

The stabilizing effect of APS on PAPS synthase can be quantified using thermal shift assays and fluorescence spectroscopy.

Protocol 3: Thermal Shift Assay (Differential Scanning Fluorimetry)

  • Reaction Setup: In a 96-well PCR plate, prepare reaction mixtures containing purified PAPS synthase (2-5 µM), a fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange), and varying concentrations of APS in a suitable buffer.

  • Thermal Denaturation: Place the plate in a real-time PCR instrument and apply a temperature gradient, typically from 25°C to 95°C, with incremental increases.

  • Fluorescence Monitoring: Monitor the fluorescence of the dye at each temperature increment. As the protein unfolds, the dye binds to the exposed hydrophobic regions, resulting in an increase in fluorescence.

  • Data Analysis: Plot the fluorescence intensity as a function of temperature. The midpoint of the transition, the melting temperature (Tm), is an indicator of protein stability. An increase in Tm in the presence of APS indicates a stabilizing effect.[10][11][12][13][14]

Protocol 4: Quantification of Aggregation Prevention by Fluorescence Spectroscopy

  • Sample Preparation: Prepare samples of PAPS synthase in the absence and presence of varying concentrations of APS.

  • Incubation: Incubate the samples at a temperature that induces aggregation (e.g., 37°C for PAPSS2).[7][8][9]

  • Fluorescence Measurement: At different time points, measure the light scattering at a wavelength where the protein does not absorb (e.g., 350-600 nm) using a fluorometer. An increase in light scattering is indicative of protein aggregation.[7][15]

  • Data Analysis: Compare the rate and extent of aggregation in the presence and absence of APS to quantify its protective effect. A reduction in the scattering signal indicates prevention of aggregation.[7]

Visualizing the Regulatory Network

The intricate interplay between APS and the two domains of PAPS synthase can be visualized through signaling pathway and workflow diagrams.

PAPS_Synthesis_Regulation cluster_Sulfurylase ATP Sulfurylase Domain cluster_Kinase APS Kinase Domain ATP_S ATP ATPS ATP Sulfurylase ATP_S->ATPS Sulfate Sulfate Sulfate->ATPS APS_S APS ATPS->APS_S Product PPi PPi ATPS->PPi APS_S->ATPS Competitive Inhibition APS_K APS APS_S->APS_K Channeling/Diffusion ATP_K ATP APSK APS Kinase ATP_K->APSK APS_K->ATPS Stabilization APS_K->APSK APS_K->APSK Uncompetitive Inhibition APS_K->APSK Stabilization PAPS PAPS APSK->PAPS Final Product ADP ADP APSK->ADP

Caption: Regulatory network of PAPS synthesis by APS.

Experimental_Workflow cluster_Protein Protein Production cluster_Activity Activity Assays cluster_Stability Stability & Aggregation Expr Expression in E. coli Puri Purification (Affinity & SEC) Expr->Puri QC Purity Check (SDS-PAGE) Puri->QC Spec Coupled Spectrophotometric Assay QC->Spec TSA Thermal Shift Assay (Tm) QC->TSA Fluor Fluorescence Spectroscopy (Aggregation) QC->Fluor Kin Kinetic Analysis (Km, Vmax, Ki) Spec->Kin

Caption: Experimental workflow for studying APS modulation.

Broader Implications and Future Directions

The multifaceted role of APS as a modulator of PAPS synthase has significant implications for both basic research and drug development.

Physiological Relevance

The dual function of APS allows for a fine-tuned regulation of PAPS levels in response to cellular metabolic status. Under conditions of high metabolic activity and sufficient sulfate, the inhibitory effects of APS prevent the overproduction of PAPS. Conversely, the stabilizing effect of APS ensures that the PAPS synthesis machinery remains intact and functional, ready to respond to increased demand. This intricate balance is crucial for maintaining cellular homeostasis.

Therapeutic Potential

The critical role of PAPS synthase in numerous physiological and pathological processes makes it an attractive target for therapeutic intervention. For instance, in certain cancers, the upregulation of sulfation pathways contributes to tumor growth and metastasis. In such cases, inhibitors of PAPS synthase could represent a novel therapeutic strategy. Conversely, in genetic disorders characterized by deficient sulfation, strategies to enhance PAPS synthase activity or stability could be beneficial.

Future research should focus on:

  • Developing Isoform-Specific Modulators: Humans have two PAPS synthase isoforms, PAPSS1 and PAPSS2, with distinct tissue distribution and kinetic properties.[3][6] Developing isoform-specific inhibitors or activators would allow for more targeted therapeutic interventions with fewer off-target effects.

  • High-Throughput Screening for Novel Modulators: Utilizing the assays described in this guide, high-throughput screening of small molecule libraries could identify novel compounds that modulate PAPS synthase activity or stability.

  • In Vivo Validation: Promising candidates identified through in vitro screening will require validation in cellular and animal models to assess their efficacy and safety.

Conclusion

Adenosine 5'-phosphosulfate is not merely a passive intermediate in the PAPS synthesis pathway but an active and sophisticated modulator of PAPS synthase. Its ability to act as both an inhibitor and a stabilizer provides a robust mechanism for regulating the supply of the universal sulfonate donor, PAPS. A thorough understanding of this dual functionality, facilitated by the experimental approaches detailed in this guide, is essential for advancing our knowledge of sulfation biology and for the development of novel therapeutic strategies targeting this critical metabolic pathway.

References

  • van den Boom, J., & Mueller, J. W. (2013). 3'-Phosphoadenosine 5'-phosphosulfate (PAPS) synthases, naturally fragile enzymes specifically stabilized by nucleotide binding. The Journal of biological chemistry, 288(21), 17645–17655. [Link]

  • Mueller, J. W., & Shafqat, N. (2013). Adenosine-5'-phosphosulfate - a multifaceted modulator of bifunctional 3'-phospho-adenosine-5'-phosphosulfate synthases and related enzymes. The FEBS journal, 280(13), 3050–3057. [Link]

  • Venkatachalam, K. V. (2003). Human 3'-phosphoadenosine 5'-phosphosulfate (PAPS) synthase: biochemistry, molecular biology and genetic deficiency. IUBMB life, 55(1), 1–11. [Link]

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  • van den Boom, J., & Mueller, J. W. (2012). 3'-phosphoadenosine 5'-phosphosulfate (PAPS) synthases, naturally fragile enzymes specifically stabilized by nucleotide binding. The Journal of biological chemistry, 287(21), 17645–17655. [Link]

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  • UniProt Consortium. (n.d.). PAPSS1 - Bifunctional 3'-phosphoadenosine 5'-phosphosulfate synthase 1 - Homo sapiens (Human) - PAPSS1 gene & protein. UniProt. [Link]

  • Venkatachalam, K. V. (2003). Human 3'-phosphoadenosine 5'-phosphosulfate (PAPS) synthase: biochemistry, molecular biology and genetic deficiency. IUBMB life, 55(1), 1–11. [Link]

  • Harjes, S., Scheidig, A. J., & Bayer, P. (2004). Expression, purification and crystallization of human 3'-phosphoadenosine-5'-phosphosulfate synthetase 1. Acta crystallographica. Section D, Biological crystallography, 60(Pt 2), 350–352. [Link]

  • Venkatachalam, K. V. (2017). Human 3'-Phosphoadenosine 5'-Phosphosulfate Synthase:Protein Expression, Purification, Crystallization and Activity. ResearchGate. [Link]

  • Monterrey, D. T., Benito-Arenas, R., Revuelta, J., & García-Junceda, E. (2023). Design of a biocatalytic cascade for the enzymatic sulfation of unsulfated chondroitin with in situ generation of PAPS. Carbohydrate Polymers, 300, 120247. [Link]

  • Bio-Rad Laboratories, Inc. (n.d.). Protein Thermal Shift Assays Made Easy with the Bio-Rad™ Family of CFX Real-Time PCR Systems. [Link]

  • van den Boom, J., & Mueller, J. W. (2012). 3'-Phosphoadenosine 5'-Phosphosulfate (PAPS) Synthases, Naturally Fragile Enzymes Specifically Stabilized by Nucleotide Binding. ResearchGate. [Link]

  • Giancaspero, T. A., Busco, G., Panebianco, C., & Indiveri, C. (2018). Bacterial Over-Expression and Purification of the 3'phosphoadenosine 5'phosphosulfate (PAPS) Reductase Domain of Human FAD Synthase: Functional Characterization and Homology Modeling. International journal of molecular sciences, 19(11), 3436. [Link]

  • Applied Biosystems. (2007). Protein Thermal Shift Assay Using Applied Biosystems Real Time PCR Systems. Gene Quantification. [Link]

  • Harjes, S., Scheidig, A. J., & Bayer, P. (2004). Expression, purification and crystallization of human 3'-phosphoadenosine-5'-phosphosulfate synthetase 1. Acta crystallographica. Section D, Biological crystallography, 60(Pt 2), 350–352. [Link]

  • Huynh, K., & Partch, C. L. (2015). Analysis of protein stability and ligand interactions by thermal shift assay. Current protocols in protein science, 79, 28.9.1–28.9.14. [Link]

  • Gamage, N., Barnett, A., Hempel, N., Duggleby, R. G., Windmill, K. F., Martin, J. L., & McManus, M. E. (2006). Enzyme kinetics of PAPS-sulfotransferase. Methods in enzymology, 400, 19–31. [Link]

  • Brylski, O., Schiroli, D., Ebbinghaus, S., & Mueller, J. W. (2022). Disease-Related Protein Variants of the Highly Conserved Enzyme PAPSS2 Show Marginal Stability and Aggregation in Cells. Frontiers in molecular biosciences, 9, 882803. [Link]

  • Kitamura, A., Kinjo, M., & Saito, K. (2021). Detection of Protein Aggregation using Fluorescence Correlation Spectroscopy. ResearchGate. [Link]

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Methodological & Application

Application Notes & Protocols: A Researcher's Guide to the Accurate Quantification of Adenosine 5'-phosphosulfate (APS) in Cell Lysates

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Measuring APS

Adenosine 5'-phosphosulfate (APS) is a pivotal, high-energy intermediate in the metabolic pathway of sulfur activation.[1] In all metazoans, the synthesis of 3'-phosphoadenosine-5'-phosphosulfate (PAPS)—the universal sulfuryl donor for all sulfation reactions—proceeds through a two-step enzymatic process catalyzed by the bifunctional enzyme PAPS synthase (PAPSS).[2][3] This process begins with the reaction of ATP and inorganic sulfate to produce APS, which is then rapidly phosphorylated to form PAPS.

The intracellular concentration of APS is tightly regulated and serves as a critical metabolic sensor. It acts as a potent product inhibitor for the first step of its own synthesis (catalyzed by the ATP sulfurylase domain of PAPSS) and as a substrate inhibitor for the second step (catalyzed by the APS kinase domain).[2][3][4] Given that sulfation is essential for a vast array of biological processes—including the detoxification of xenobiotics, the modulation of hormone activity, and the structural integrity of proteoglycans—the ability to accurately measure intracellular APS levels is of paramount importance.

This guide provides a comprehensive overview and detailed protocols for the quantification of APS in cell lysates, designed for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, offering field-proven insights to ensure technical accuracy and data integrity.

The Sulfation Pathway: The Central Role of APS

To appreciate the nuances of APS measurement, it is crucial to understand its metabolic context. The diagram below illustrates the synthesis of PAPS, highlighting the position of APS as a key intermediate.

Sulfation_Pathway cluster_cytosol Cytosol cluster_reaction2 cluster_golgi Golgi Lumen ATP ATP APS Adenosine 5'-phosphosulfate (APS) ATP->APS ATP Sulfurylase (PAPSS Domain) SO4 Sulfate (SO₄²⁻) SO4->APS PAPS 3'-Phosphoadenosine 5'-phosphosulfate (PAPS) APS->PAPS APS Kinase (PAPSS Domain) PPi Pyrophosphate (PPi) ADP ADP PAPS_golgi PAPS PAPS->PAPS_golgi PAPST (Transporter) ATP2 ATP ATP2->PAPS Sulfated_Product Sulfated Product PAPS_golgi->Sulfated_Product Sulfotransferase (SULT) Acceptor Acceptor Substrate (e.g., Proteoglycan, Steroid) Acceptor->Sulfated_Product PAP PAP (Adenosine 3',5'-bisphosphate)

Caption: The metabolic pathway of sulfur activation, showing the synthesis of APS and its conversion to PAPS in the cytosol.

Core Principles and General Workflow

Accurate quantification of APS from a complex biological matrix like a cell lysate requires a meticulously planned workflow. The process can be broken down into three fundamental stages: Sample Preparation, Analyte Separation & Detection, and Data Analysis.

General_Workflow Start Cell Culture Harvest 1. Cell Harvesting & Metabolism Quenching Start->Harvest Lysis 2. Cell Lysis & Nucleotide Extraction Harvest->Lysis Clarify 3. Lysate Clarification (Centrifugation) Lysis->Clarify Analysis 4. Analytical Quantification (LC-MS, HPLC, or Enzymatic Assay) Clarify->Analysis Data 5. Data Analysis & Normalization Analysis->Data End Final APS Concentration Data->End

Caption: A generalized workflow for the determination of APS concentration in cell lysates.

Critical Protocol: Cell Lysate Preparation for Nucleotide Analysis

This is arguably the most critical stage of the entire process. The goal is to instantaneously halt all metabolic activity to preserve the in vivo nucleotide pools, efficiently lyse the cells to release intracellular contents, and remove macromolecules like proteins and lipids that can interfere with downstream analysis.

Expertise & Experience: The choice of extraction method is a trade-off between efficiency and potential for nucleotide degradation. Acidic extraction (e.g., perchloric acid) is highly effective at precipitating proteins and stopping enzymatic activity but carries the risk of hydrolyzing the labile phosphosulfate bond in APS if not performed quickly and at low temperatures.[2] Organic solvent extraction (e.g., methanol/chloroform) is gentler but may be less efficient for some cell types.

Protocol 1: Perchloric Acid (PCA) Extraction

This protocol is robust and widely used for nucleotide analysis.[5]

Materials:

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Perchloric Acid (PCA), 0.6 M, ice-cold

  • Potassium Hydroxide (KOH), 3 M, ice-cold

  • Cell scraper

Procedure:

  • Culture Preparation: Grow cells to the desired confluency in a culture plate (e.g., 10 cm dish).

  • Metabolism Quenching & Washing:

    • Aspirate the culture medium completely.

    • Immediately place the culture dish on a bed of ice.

    • Gently wash the cell monolayer twice with 5 mL of ice-cold PBS to remove any extracellular nucleotides from the media. Aspirate the PBS completely after the final wash.

    • Causality: Performing this step on ice is crucial to lower the rate of enzymatic activity, preventing rapid turnover of APS and other nucleotides.

  • Lysis and Extraction:

    • Add 1 mL of ice-cold 0.6 M PCA to the plate.

    • Using a cell scraper, scrape the cells into the PCA solution.

    • Transfer the cell lysate into a pre-chilled microcentrifuge tube.

    • Incubate on ice for 15 minutes to allow for complete protein precipitation.

  • Clarification:

    • Centrifuge the lysate at 15,000 x g for 10 minutes at 4°C.[6]

    • The supernatant contains the acid-soluble nucleotides (including APS), while the pellet contains precipitated proteins and cell debris.

  • Neutralization:

    • Carefully transfer the supernatant to a new pre-chilled microcentrifuge tube.

    • Slowly add ice-cold 3 M KOH dropwise while vortexing gently until the pH reaches 6.5-7.0 (check with pH paper). A white precipitate (potassium perchlorate) will form.

    • Causality: Neutralization is essential for the stability of APS, which is labile at low pH, and to ensure compatibility with downstream analytical columns and enzymes.[2]

  • Final Clarification & Storage:

    • Incubate the neutralized extract on ice for 10 minutes to ensure complete precipitation of potassium perchlorate.

    • Centrifuge at 15,000 x g for 10 minutes at 4°C.

    • The resulting supernatant is the final cell extract containing APS. Transfer it to a new tube.

    • Immediately use the extract for analysis or flash-freeze in liquid nitrogen and store at -80°C.[7] Avoid multiple freeze-thaw cycles.

Methodologies for APS Quantification

Several analytical techniques can be employed to measure APS in the prepared cell extracts. The choice of method depends on the required sensitivity, specificity, available equipment, and throughput needs.

Method Principle Sensitivity Specificity Throughput Key Advantage Key Limitation
HPLC-UV Chromatographic separation followed by UV absorbance detection.[8][9]Moderate (pmol)ModerateModerateWidely available instrumentation.Potential for co-elution with structurally similar nucleotides.
LC-MS/MS Chromatographic separation coupled with mass-based detection.[10]High to Very High (fmol-amol)Very HighHighUnambiguous identification and quantification; the "gold standard".Requires expensive, specialized equipment and expertise.
Enzymatic Assay Coupled enzyme reactions leading to a colorimetric or fluorescent signal.[11]Moderate to HighHighHighCan be adapted for plate-based, high-throughput formats.Susceptible to interference from lysate components affecting enzyme activity.
Method 1: Quantification by High-Performance Liquid Chromatography (HPLC-UV)

Principle: This method separates APS from other adenine nucleotides (AMP, ADP, ATP, PAPS) based on differences in their retention time on a reversed-phase column.[5] Quantification is achieved by comparing the peak area of APS in the sample to a standard curve generated from known concentrations of an APS standard.

Protocol 2: HPLC-UV Analysis of APS

Instrumentation & Reagents:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 50 mM Potassium Phosphate buffer, pH 6.8

  • Mobile Phase B: 100% Acetonitrile

  • APS sodium salt standard (for calibration curve)

Procedure:

  • Standard Preparation: Prepare a series of APS standards (e.g., 0.5, 1, 5, 10, 25, 50 µM) in ultrapure water or a buffer matching the neutralized lysate matrix.

  • HPLC Setup:

    • Equilibrate the C18 column with 98% Mobile Phase A and 2% Mobile Phase B.

    • Set the flow rate to 1.0 mL/min.

    • Set the UV detector to 254 nm.[8]

    • Set the injection volume to 20 µL.

  • Chromatographic Run:

    • Inject the standards, followed by the cell lysate samples.

    • Run a gradient elution program. For example:

      • 0-5 min: 2% B

      • 5-15 min: Ramp to 25% B

      • 15-17 min: Ramp to 90% B (column wash)

      • 17-20 min: Return to 2% B (re-equilibration)

    • Causality: The gradient allows for the elution of more hydrophobic compounds after the polar nucleotides have been separated, ensuring a clean column for the next injection.

  • Data Analysis:

    • Identify the APS peak in the chromatograms based on the retention time of the APS standard.

    • Integrate the peak area for APS in both the standards and the samples.

    • Construct a standard curve by plotting peak area against APS concentration for the standards.

    • Determine the APS concentration in the cell extracts by interpolating their peak areas from the standard curve.

    • Normalize the final concentration to the initial cell number or total protein concentration of the lysate.

Method 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle: LC-MS/MS offers unparalleled specificity and sensitivity.[10] After chromatographic separation, the molecules are ionized, and the mass spectrometer is set to detect a specific mass-to-charge ratio (m/z) corresponding to APS (the precursor ion). This ion is then fragmented, and a specific fragment ion (the product ion) is detected. This highly specific precursor-to-product ion transition is monitored (Selected Reaction Monitoring, SRM), virtually eliminating interference.

LCMS_Workflow cluster_lc Liquid Chromatography (LC) cluster_ms Tandem Mass Spectrometry (MS/MS) Lysate Cell Lysate (with Internal Standard) Column C18 Column Lysate->Column Separation Temporal Separation of Nucleotides Column->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Q1 Quadrupole 1 (Q1) Selects Precursor Ion (APS m/z) Ionization->Q1 Q2 Quadrupole 2 (Q2) Collision Cell (Fragmentation) Q1->Q2 Q3 Quadrupole 3 (Q3) Selects Product Ion Q2->Q3 Detector Detector Q3->Detector

Caption: Workflow for the specific detection of APS using LC-MS/MS in SRM mode.

Protocol 3: LC-MS/MS Analysis of APS

Instrumentation & Reagents:

  • LC-MS/MS system (e.g., a triple quadrupole mass spectrometer) with an electrospray ionization (ESI) source.

  • Stable Isotope Labeled (SIL) internal standard, such as [¹³C₅, ¹⁵N₅]-APS, for the most accurate quantification.

  • LC column and mobile phases as described for HPLC, but using MS-grade solvents and additives (e.g., formic acid instead of phosphate buffers).

Procedure:

  • Sample Preparation: Prepare cell extracts as described in Protocol 1. Prior to analysis, spike a known concentration of the SIL internal standard into each sample and standard curve point.

    • Trustworthiness: The SIL internal standard co-elutes with the endogenous APS and experiences the same ionization effects. By calculating the ratio of the analyte signal to the internal standard signal, variations in sample preparation and instrument response are corrected, ensuring a highly accurate and self-validating system.

  • LC-MS/MS Method Development:

    • Optimize the ESI source parameters (e.g., spray voltage, gas flows) by infusing a pure APS standard.

    • Determine the optimal precursor-to-product ion transition for APS and the SIL internal standard. For APS (C₁₀H₁₄N₅O₁₀PS), the precursor ion [M-H]⁻ is at m/z 426.0. A common product ion is the AMP fragment at m/z 346.0.

  • Analysis:

    • Run the standard curve and samples using the optimized LC and MS/MS parameters.

  • Data Processing:

    • Integrate the peak areas for the specific SRM transitions for both endogenous APS and the SIL-APS internal standard.

    • Calculate the peak area ratio (APS / SIL-APS) for each sample and standard.

    • Create a standard curve by plotting the peak area ratio against the concentration of the unlabeled APS standards.

    • Determine the concentration of APS in the samples from this curve and normalize as required.

References

  • Hirabayashi, Y., & Gotoh, M. (2021). Assay of 3'-phosphoadenosine 5'-phosphosulfate (PAPS) transport activity. Glycoscience. [Link]

  • Mueller, J. W., & Shafqat, N. (2013). Adenosine-5'-phosphosulfate – a multifaceted modulator of bifunctional 3'-phospho-adenosine-5'-phosphosulfate synthases and related enzymes. The FEBS Journal, 280(13), 3050–3057. [Link]

  • Live Cell Imaging of Enzymatic Turnover of an Adenosine 5′-Tetraphosphate Analog. (2021). MDPI. [Link]

  • Mueller, J. W., & Shafqat, N. (2013). Adenosine-5'-phosphosulfate - a multifaceted modulator of bifunctional 3'-phospho-adenosine-5'-phosphosulfate synthases and related enzymes. PubMed. [Link]

  • El-Khoury, F., et al. (2021). Validation of a Fast and Simple HPLC-UV Method for the Quantification of Adenosine Phosphates in Human Bronchial Epithelial Cells. PubMed. [Link]

  • Carroll, K. S., et al. (2011). A Continuous Spectrophotometric Assay for APS Reductase Activity with Sulfite-Selective Probes. PMC. [Link]

  • Patterson, A. D., et al. (2021). Determination of cell volume as part of metabolomics experiments. Journal of Biological Chemistry. [Link]

  • A Method for Quantification of Nucleotides and Nucleotide Analogues in Thymidine Kinase Assays Utilizing Lanthanum Phosphate Co-Precipitation. (2010). PMC. [Link]

  • Quantification of Antiphospholipid Antibodies: The Importance of Using an Appropriate Methodology for Each Clinical Profile. (2023). NIH. [Link]

  • Lee, M. O., et al. (2021). Advances in Mass Spectrometry-Based Single Cell Analysis. PMC. [Link]

  • El-Khoury, F., et al. (2021). Validation of a Fast and Simple HPLC-UV Method for the Quantification of Adenosine Phosphates in Human Bronchial Epithelial Cells. ResearchGate. [Link]

  • Assay for characterizing adsorption-properties of surfaces (APS) used for sample preparation prior to quantitative omics. (2021). bioRxiv. [Link]

  • Mass Spectrometry Analysis of Organ-Specific Cellular Extracts - Nanomized Organo Peptides: The Stability Study. (2024). ResearchGate. [Link]

  • NanoString. (Manual). Preparing RNA and Lysates from Fresh Frozen Samples. NanoString. [Link]

  • El-Khoury, F., et al. (2021). Validation of a Fast and Simple HPLC-UV Method for the Quantification of Adenosine Phosphates in Human Bronchial Epithelial Cells. MDPI. [Link]

  • Liu, G., et al. (2018). Quantitation of Intact Monoclonal Antibody in Biological Samples: Comparison of Different Data Processing Strategies. PubMed. [Link]

  • Wirtz, M., & Hell, R. (2012). Kinetic assays for determining in vitro APS reductase activity in plants without the use of radioactive substances. PubMed. [Link]

  • Methods for preparing a sample for nucleic acid amplification using tagmentation. (Patent).
  • Laboratory Diagnosis of Antiphospholipid Syndrome: Insights and Hindrances. (2022). MDPI. [Link]

  • Preparing Cell Cultures for Mass Spectrometry. (2023). News-Medical.net. [Link]

  • Liu, G., et al. (2018). Quantitation of intact monoclonal antibody in biological samples: Comparison of different data processing strategies. ResearchGate. [Link]

  • Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. (2021). MDPI. [Link]

  • How to prepare cell lysate and determine optimal sample input for Invitrogen™ QuantiGene™ Assays. (2021). YouTube. [Link]

  • Non-radioactive Adenosine 5'-Phosphosulfate Sulfotransferase Assay by Coupling with Sulfite Reductase and O-acetylserine(thiol)lyase. (1995). J-STAGE. [Link]

  • ARUP Consult. (2024). Antiphospholipid Syndrome - APS. ARUP Laboratories. [Link]

  • Determination of ATP, ADP, AMP Levels by Reversed-Phase High Performance Liquid Chromatography in Cultured Cells. (2018). UCL Discovery. [Link]

  • Mass Spectrometry: Understanding Actions and Interactions in the Cell. (2022). YouTube. [Link]

  • Bhatt, D. P., et al. (2012). A sensitive HPLC-based method to quantify adenine nucleotides in primary astrocyte cell cultures. PMC. [Link]

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Application Notes and Protocols for In Vitro Sulfotransferase and Sulfation Reactions Utilizing Adenosine 5'-phosphosulfate (APS)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Sulfation in Biological Systems and Drug Development

Sulfation, the enzyme-catalyzed addition of a sulfo group (SO₃⁻), is a pivotal biochemical modification that profoundly impacts the biological activity of a vast array of endogenous and xenobiotic compounds. This process, mediated by a superfamily of enzymes known as sulfotransferases (SULTs), plays a crucial role in detoxification, hormone regulation, and the modulation of protein-protein interactions.[1] In the realm of drug development, understanding the sulfation profile of a drug candidate is paramount, as it governs its metabolic fate, efficacy, and potential for toxicity.

The universal donor for all sulfation reactions is 3'-phosphoadenosine-5'-phosphosulfate (PAPS).[2] However, the high cost of purified PAPS presents a significant barrier to its widespread use in in vitro screening and research.[3] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the use of Adenosine 5'-phosphosulfate (APS) in conjunction with an enzymatic regeneration system to generate PAPS in situ. This cost-effective and highly efficient approach facilitates robust and reproducible in vitro sulfation reactions.

The Scientific Rationale: Leveraging the APS-to-PAPS Enzymatic Cascade

The direct donor of the sulfo group in biological sulfation is PAPS.[4] The enzymatic synthesis of PAPS from inorganic sulfate is a two-step intracellular process.[5]

  • ATP Sulfurylase: In the first step, ATP sulfurylase catalyzes the reaction of ATP and inorganic sulfate to produce APS and pyrophosphate (PPi).

  • APS Kinase: Subsequently, APS kinase phosphorylates APS at the 3'-hydroxyl group of the ribose moiety, using another molecule of ATP, to yield PAPS.

In vitro, instead of supplying the expensive PAPS directly, we can reconstitute this enzymatic cascade in the reaction vessel. By providing APS, ATP, and the necessary enzymes, a continuous supply of PAPS is generated, driving the sulfation of the substrate of interest by the chosen sulfotransferase.

This APS-based PAPS regeneration system offers several advantages:

  • Cost-Effectiveness: It circumvents the need for expensive, purified PAPS, significantly reducing assay costs.[6]

  • Sustained Reaction Rates: The continuous in situ generation of PAPS maintains a stable concentration of the sulfo-donor, preventing reaction rate limitation due to PAPS depletion.

  • Physiological Relevance: This system more closely mimics the cellular environment where PAPS is synthesized on demand.

Visualizing the Workflow: From APS to a Sulfated Product

The entire process, from PAPS regeneration to substrate sulfation, can be visualized as an interconnected enzymatic network.

Sulfation_Workflow cluster_PAPS_Regeneration PAPS Regeneration Module ATP_Sulfate ATP + SO₄²⁻ APS APS + PPi ATP_Sulfate->APS ATP Sulfurylase ATP_APS ATP + APS PAPS PAPS + ADP ATP_APS->PAPS APS Kinase Sulfated_Product Sulfated Product (R-O-SO₃⁻) + PAP PAPS->Sulfated_Product Sulfotransferase (SULT) Substrate Substrate (R-OH) Substrate->Sulfated_Product

Caption: Enzymatic cascade for in vitro sulfation using an APS-based PAPS regeneration system.

Experimental Protocols: A Step-by-Step Guide

This section provides a detailed protocol for a typical in vitro sulfation assay using a PAPS regeneration system. The protocol is adaptable for various sulfotransferases and substrates.

Protocol 1: In Vitro Sulfation Assay with Recombinant Enzymes

This protocol is ideal for kinetic studies and screening of specific sulfotransferase isoforms.

1. Reagent Preparation:

  • Reaction Buffer: 50 mM Ammonium Bicarbonate buffer, pH 7.8. Prepare fresh.

  • ATP Stock Solution: 100 mM ATP in sterile water. Store at -20°C.

  • APS Stock Solution: 10 mM APS in sterile water. Store at -20°C.

  • Magnesium Chloride Stock Solution: 1 M MgCl₂ in sterile water.

  • Ammonium Sulfate Stock Solution: 1 M (NH₄)₂SO₄ in sterile water.

  • Substrate Stock Solution: 10 mM of the substrate of interest in a suitable solvent (e.g., DMSO, methanol, or water).

  • Enzyme Solutions:

    • Recombinant ATP Sulfurylase (e.g., from S. cerevisiae).

    • Recombinant APS Kinase.

    • Recombinant Sulfotransferase (of interest).

    • Reconstitute enzymes according to the manufacturer's instructions and store at -80°C in small aliquots.

2. Reaction Setup:

The following table outlines the components for a final reaction volume of 100 µL. Prepare a master mix for multiple reactions, omitting the substrate for the last addition.

ComponentStock ConcentrationFinal ConcentrationVolume per 100 µL
Reaction Buffer50 mM50 mMVariable
ATP100 mM11 mM11 µL
MgCl₂1 M20 mM2 µL
(NH₄)₂SO₄1 M5.5 mM0.55 µL
APS10 mM0.1 mM1 µL
ATP Sulfurylase-0.1 U/mLVariable
APS Kinase-0.2 U/mLVariable
Sulfotransferase-5-50 µg/mLVariable
Substrate10 mM100 µM1 µL
Sterile Water--To 100 µL

3. Reaction Procedure:

  • Thaw all reagents on ice.

  • Prepare the master mix in a microcentrifuge tube on ice by combining the reaction buffer, ATP, MgCl₂, (NH₄)₂SO₄, APS, and enzymes.

  • Aliquot the master mix into individual reaction tubes or wells of a microplate.

  • Initiate the reaction by adding the substrate to each tube/well.

  • Incubate the reaction at 37°C for 1-5 hours with gentle agitation.[3]

  • Terminate the reaction by adding an equal volume of ice-cold acetonitrile or methanol. This will precipitate the proteins.

  • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated protein.[3]

  • Carefully transfer the supernatant to a new tube or a 96-well plate for analysis.

Protocol 2: High-Throughput Sulfation Assay Using Permeabilized Cells ("Enzyme Bags")

This method is highly cost-effective for larger-scale screening as it utilizes whole cells overexpressing the necessary enzymes, avoiding the need for purified proteins.[6]

1. Preparation of "Enzyme Bags":

  • Cultivate fission yeast (Schizosaccharomyces pombe) or another suitable host organism recombinantly expressing the desired human sulfotransferase.

  • Harvest a specific number of cells (e.g., 2.5 x 10⁸ cells per reaction) by centrifugation.[3]

  • Permeabilize the cells by incubating them in a buffer containing a mild detergent, such as 0.3% Triton X-100, for 60 minutes at 30°C.[3] This allows small molecules like substrates and cofactors to enter and exit the cells while retaining the larger enzymes inside.

  • Wash the permeabilized cells three times with the reaction buffer (50 mM Ammonium Bicarbonate, pH 7.8) to remove the detergent.[3]

2. Reaction Setup and Procedure:

  • Resuspend the washed "enzyme bags" in the reaction buffer.

  • Add the PAPS regeneration cofactors: 11 mM ATP, 20 mM MgCl₂, and 5.5 mM (NH₄)₂SO₄.[3]

  • Add the substrate to a final concentration of 100 µM (this can be optimized).[3]

  • Incubate at 37°C for 5 hours with shaking.[3]

  • Pellet the cells by centrifugation (14,100 x g for 2 minutes).[3]

  • To ensure complete release of the sulfated product from the cells, perform a freeze-thaw cycle (-20°C) followed by another centrifugation step.[3]

  • Collect the supernatant for analysis.

Analysis of Sulfation Products

The choice of analytical method depends on the substrate, the desired sensitivity, and the available instrumentation.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS):

This is the gold standard for the sensitive and specific detection and quantification of sulfated metabolites.

  • Sample Preparation: The supernatant from the reaction termination step can often be directly injected after filtration.

  • Chromatography: A C18 reversed-phase column is typically used with a gradient elution of water and acetonitrile, both containing a small amount of a modifier like formic acid to improve ionization.[7]

  • Mass Spectrometry: Operate the mass spectrometer in negative ion mode. Sulfated compounds typically show a characteristic neutral loss of 80 Da (SO₃) upon collision-induced dissociation, which can be used for selective monitoring.[8]

Other Analytical Methods:

  • Radiometric Assays: If using ³⁵S-labeled sulfate, the radiolabeled sulfated product can be separated by techniques like thin-layer chromatography (TLC) and quantified by scintillation counting.[1]

  • Fluorescence-Based Assays: If the substrate or product is fluorescent, a fluorescence plate reader can be used for high-throughput screening.[1]

  • ELISA: For specific sulfated proteins or peptides, an ELISA with an antibody that recognizes the sulfated epitope can be employed.

Troubleshooting Common Issues in In Vitro Sulfation Assays

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Product Formation Inactive enzymes (SULT, ATP Sulfurylase, APS Kinase)- Ensure proper storage and handling of enzymes. - Perform activity assays for each individual enzyme. - Use fresh enzyme aliquots.
Suboptimal reaction conditions (pH, temperature, incubation time)- Optimize pH (typically 7.4-8.0). - Verify incubator temperature. - Perform a time-course experiment to determine the optimal incubation time.
Insufficient cofactor concentrations (ATP, Mg²⁺, SO₄²⁻)- Verify the final concentrations of all cofactors. - Optimize the concentration of Mg²⁺, as it is a critical cofactor.[3]
High Background Signal Contamination of reagents- Use high-purity reagents and sterile, nuclease-free water. - Run a "no enzyme" control to assess background levels.
Non-enzymatic degradation of substrate or product- Analyze a "no enzyme" control at the beginning and end of the incubation period. - If product degradation is observed, consider a shorter incubation time or the addition of stabilizers.[6]
Substrate Inhibition High substrate concentrations- This is a known characteristic of some SULTs.[9] - Perform a substrate titration curve to identify the optimal substrate concentration and the onset of inhibition.
Inconsistent Results Pipetting errors- Calibrate pipettes regularly. - Use master mixes to minimize pipetting variability.
Incomplete protein precipitation- Ensure the organic solvent is ice-cold and thoroughly mixed with the reaction. - Increase the centrifugation time or speed.

Conclusion and Future Perspectives

The use of APS in a PAPS regeneration system provides a robust, cost-effective, and efficient platform for conducting in vitro sulfotransferase and sulfation reactions. This approach is highly adaptable for various research and drug development applications, from basic kinetic studies of individual SULT isoforms to high-throughput screening of compound libraries. By following the detailed protocols and troubleshooting guidance provided in this application note, researchers can confidently and reproducibly investigate the critical role of sulfation in their specific areas of interest. Future advancements may focus on the development of immobilized enzyme systems for enhanced stability and reusability, further streamlining the in vitro sulfation workflow.[10]

References

  • Sun, Y., Harps, L. C., Bureik, M., & Parr, M. K. (2022). Human Sulfotransferase Assays With PAPS Production in situ. Frontiers in Molecular Biosciences, 9, 827638. [Link]

  • Xu, Y., et al. (2023). Engineering sulfonate group donor regeneration systems to boost biosynthesis of sulfated compounds. Nature Communications, 14(1), 7234. [Link]

  • Fernández-Gacio, A., et al. (2022). Design of a biocatalytic cascade for the enzymatic sulfation of unsulfated chondroitin with in situ generation of PAPS. Frontiers in Bioengineering and Biotechnology, 10, 943686. [Link]

  • Sun, Y., Harps, L. C., Bureik, M., & Parr, M. K. (2022). Human Sulfotransferase Assays With PAPS Production in situ. Refubium - Freie Universität Berlin. [Link]

  • Xu, Y., et al. (2025). Optimized 3′-Phosphoadenosine-5′-phosphosulfate Biosynthesis via Yeast-Powered ATP Regeneration and Biotin–Streptavidin Enzyme Immobilization. Biochemistry. [Link]

  • Klanova, K., et al. (2020). Rapid Preparation of a Large Sulfated Metabolite Library for Structure Validation in Human Samples. Metabolites, 10(10), 411. [Link]

  • Cook, I., et al. (2021). Enzyme Kinetics of PAPS-Sulfotransferase. Methods in Molecular Biology, 2307, 15-32. [Link]

  • Cook, I., & Leyh, T. S. (2021). Enzyme kinetics of conjugating enzymes: PAPS sulfotransferase. Methods in Molecular Biology, 2307, 15-32. [Link]

  • Paul, P., et al. (2011). Recent advances in sulfotransferase enzyme activity assays. Analytical and Bioanalytical Chemistry, 401(1), 89-101. [Link]

  • Shimadzu. (n.d.). LC-MS/MS Method Development for Sulfite in Food and Beverage. Retrieved from [Link]

  • Paul, P., & Martin, S. F. (2011). Recent advances in sulfotransferase enzyme activity assays. Analytical and bioanalytical chemistry, 401(1), 89–101. [Link]

  • Assay Genie. (n.d.). Human SULT1A1 (Sulfotransferase 1A1) ELISA Kit Technical Manual. Retrieved from [Link]

  • Vacek, J., et al. (2019). Sulfated Phenolic Substances: Preparation and Optimized HPLC Analysis. Molecules, 24(18), 3334. [Link]

  • Sun, Y. (2021). Evaluating Sulfotransferases Metabolism In Vitro, Method Development and Application in Anti-doping Research. Refubium - Freie Universität Berlin. [Link]

  • Cook, I., & Leyh, T. S. (2021). Enzyme kinetics of conjugating enzymes: PAPS sulfotransferase. Methods in molecular biology (Clifton, N.J.), 2307, 15–32. [Link]

  • Klanova, K., et al. (2020). Rapid Preparation of a Large Sulfated Metabolite Library for Structure Validation in Human Samples. Metabolites, 10(10), 411. [Link]

  • Acevedo-Jake, A. M., et al. (2023). Role of Conformational Dynamics of Sulfotransferases SULT1A1 and SULT1A3 in Substrate Specificity. International Journal of Molecular Sciences, 24(23), 16969. [Link]

  • Organomation. (n.d.). Preparing Samples for HPLC-MS/MS Analysis. Retrieved from [Link]

  • BellBrook Labs. (n.d.). Transcreener ADP2 Kinase Assay Kits. Retrieved from [Link]

  • Paul, P., & Martin, S. F. (2011). Recent advances in sulfotransferase enzyme activity assays. Analytical and Bioanalytical Chemistry, 401(1), 89-101. [Link]

  • Enzynomics. (n.d.). ATP sulfurylase. Retrieved from [Link]

Sources

Application Note & Protocol: Enzymatic Synthesis of PAPS

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the enzymatic synthesis of 3'-phosphoadenosine-5'-phosphosulfate (PAPS), the universal sulfonate donor molecule, using adenosine-5'-phosphosulfate (APS) as the key substrate. We detail a robust, scalable protocol centered on the activity of APS kinase (APSK). This application note is designed for researchers in biochemistry, cell biology, and drug development, offering a complete workflow from enzyme selection and reaction setup to product quantification and purification. By explaining the scientific principles behind the protocol, we aim to empower users to optimize the synthesis for their specific applications, ensuring high yield and purity of this critical coenzyme.

Introduction: The Central Role of PAPS in Biology

Sulfation is a fundamental biological process that modifies a vast array of molecules, including proteins, lipids, carbohydrates, and xenobiotics. This reaction, catalyzed by sulfotransferase (SULT) enzymes, is critical for diverse physiological functions such as hormone regulation, detoxification, and maintaining the structural integrity of macromolecules.[1] The universal donor for the sulfonyl group (-SO₃⁻) in all these reactions is 3'-phosphoadenosine-5'-phosphosulfate (PAPS).[2][3]

The availability of PAPS is a rate-limiting factor for cellular sulfation.[1] It is synthesized endogenously in a two-step enzymatic pathway:

  • ATP Sulfurylase (ATPS): Activates inorganic sulfate (SO₄²⁻) by reacting it with ATP to form adenosine-5'-phosphosulfate (APS) and pyrophosphate (PPi).[4][5][6]

  • APS Kinase (APSK): Phosphorylates the 3'-hydroxyl group of APS using a second molecule of ATP to yield PAPS and ADP.[4][5][7]

While chemical synthesis of PAPS is possible, it often involves harsh conditions and can result in low yields and impurities. Enzymatic synthesis offers superior specificity, milder reaction conditions, and the potential for higher purity, making it the preferred method for generating biologically active PAPS for research and pharmaceutical applications. This guide focuses on the second, crucial step of the pathway: the conversion of APS to PAPS.

Principle of the Method

The core of this protocol is the phosphorylation of APS, catalyzed by recombinant APS kinase. The reaction is as follows:

APS + ATP --APS Kinase, Mg²⁺--> PAPS + ADP

This reaction is highly specific and requires magnesium ions (Mg²⁺) as an essential cofactor for the kinase. In mammals, ATPS and APSK activities are contained within a single bifunctional enzyme known as PAPS synthetase (PAPSS).[7][8] However, for in vitro synthesis, using separate, well-characterized monofunctional enzymes, often from microbial sources like Penicillium chrysogenum or yeast, provides greater control over the reaction.[3][9]

A critical consideration is that APS can act as a substrate inhibitor for APS kinase at higher concentrations.[7][9][10] Therefore, controlling the concentration of APS is key to maximizing the reaction velocity and overall yield.

Pathway and Workflow Diagrams

To visually represent the process, the following diagrams outline the biochemical pathway and the experimental workflow.

PAPS_Synthesis_Pathway cluster_step1 Step 1: Sulfate Activation cluster_step2 Step 2: Phosphorylation (This Protocol) ATP1 ATP ATPS ATP Sulfurylase ATP1->ATPS SO4 Sulfate (SO₄²⁻) SO4->ATPS APS APS APSK APS Kinase APS->APSK PPi PPi ATPS->APS ATPS->PPi ATP2 ATP ATP2->APSK PAPS PAPS ADP ADP APSK->PAPS APSK->ADP

Caption: Enzymatic pathway for PAPS synthesis from inorganic sulfate.

PAPS_Protocol_Workflow prep 1. Prepare Reagents (Buffers, Substrates, Enzyme) setup 2. Setup Synthesis Reaction (Combine components on ice) prep->setup incubate 3. Incubate Reaction (e.g., 30-37°C, 2-16 hours) setup->incubate monitor 4. Monitor Progress (Optional) (Take aliquots for HPLC analysis) incubate->monitor terminate 5. Terminate Reaction (Heat inactivation or addition of EDTA) incubate->terminate Upon completion monitor->incubate Continue incubation purify 6. Purify PAPS (Anion-Exchange HPLC/FPLC) terminate->purify quantify 7. Quantify & Store (UV-Vis at 260 nm, store at -80°C) purify->quantify

Sources

Application Notes and Protocols for the Recombinant Expression and Purification of Adenosine 5'-phosphosulfate (APS) Kinase

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of APS Kinase in Sulfur Metabolism

Adenosine 5'-phosphosulfate (APS) kinase (EC 2.7.1.25) is a key enzyme in the sulfur activation pathway, catalyzing the phosphorylation of APS to form 3'-phosphoadenosine-5'-phosphosulfate (PAPS).[1][2][3] PAPS serves as the universal sulfuryl group donor for a myriad of biological reactions, including the sulfation of proteins, lipids, and carbohydrates.[2] Given its central role in these processes, the study of APS kinase is crucial for understanding various physiological and pathological states, making the production of highly pure and active recombinant APS kinase a necessity for researchers in biochemistry, drug discovery, and molecular biology.

This guide provides a comprehensive and technically detailed protocol for the recombinant expression of APS kinase in Escherichia coli and its subsequent purification to high homogeneity. The methodologies described herein are designed to be robust and reproducible, with an emphasis on the underlying principles to allow for logical troubleshooting and adaptation.

The Sulfation Pathway: The Central Role of APS Kinase

The synthesis of PAPS is a two-step process. First, ATP sulfurylase catalyzes the reaction of ATP and inorganic sulfate to produce APS. Subsequently, APS kinase phosphorylates the 3'-hydroxyl group of the ribose in APS, utilizing another molecule of ATP, to yield PAPS and ADP.[2][4]

Sulfation_Pathway ATP_Sulfate ATP + SO₄²⁻ ATP_sulfurylase ATP Sulfurylase ATP_Sulfate->ATP_sulfurylase APS APS APS_kinase APS Kinase APS->APS_kinase PAPS PAPS ATP_sulfurylase->APS PPi APS_kinase->PAPS ADP_out ADP APS_kinase->ADP_out ATP_in ATP ATP_in->APS_kinase

Caption: The enzymatic synthesis of PAPS from ATP and sulfate.

Part 1: Recombinant Expression of APS Kinase in E. coli

The choice of E. coli as the expression system is predicated on its rapid growth, well-understood genetics, and cost-effectiveness for producing non-glycosylated proteins.[5][6][7]

Expression Vector and Strain Selection

A common strategy involves cloning the APS kinase gene into a pET-based expression vector, which places the gene under the control of a strong T7 promoter. For enhanced expression, a host strain such as BL21(DE3), which carries the T7 RNA polymerase gene under the control of the lacUV5 promoter, is recommended.[5] To facilitate purification, an N-terminal polyhistidine (His6) tag is a prudent choice.

Codon Optimization

For optimal expression of a eukaryotic APS kinase in a prokaryotic host, codon optimization of the gene sequence to match the codon usage of E. coli can significantly enhance protein yields by preventing translational stalling.[8]

Step-by-Step Expression Protocol
  • Transformation: Transform the expression plasmid into chemically competent E. coli BL21(DE3) cells using the heat shock method.[9]

  • Starter Culture: Inoculate a single colony into 5-10 mL of Luria-Bertani (LB) broth containing the appropriate antibiotic and incubate overnight at 37°C with shaking.

  • Large-Scale Culture: Inoculate 1 L of LB broth with the overnight starter culture and grow at 37°C with vigorous shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.[10]

  • Induction: Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM.[10]

  • Expression: Reduce the temperature to 16-20°C and continue shaking for 12-18 hours. Lower temperatures can improve protein solubility and proper folding.[11]

  • Cell Harvest: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. The cell pellet can be stored at -80°C until further use.

Part 2: Purification of Recombinant APS Kinase

A multi-step purification strategy is employed to achieve high purity. This typically involves an initial affinity chromatography step followed by one or more polishing steps.[12]

Cell Lysis and Clarification

Proper cell lysis is critical for releasing the soluble protein.

  • Resuspension: Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL lysozyme).

  • Lysis: Lyse the cells by sonication on ice.

  • Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris. The supernatant containing the soluble His-tagged APS kinase is collected.

Immobilized Metal Affinity Chromatography (IMAC)

IMAC is a powerful and widely used technique for the purification of His-tagged proteins.[13][14][15] The polyhistidine tag binds with high affinity to immobilized divalent metal ions, such as nickel (Ni²⁺) or cobalt (Co²⁺).[15][16]

  • Column Equilibration: Equilibrate a Ni-NTA (Nickel-Nitrilotriacetic Acid) column with lysis buffer.[13]

  • Sample Loading: Load the clarified lysate onto the equilibrated column.

  • Washing: Wash the column with wash buffer (lysis buffer with a slightly higher imidazole concentration, e.g., 20-40 mM) to remove non-specifically bound proteins.

  • Elution: Elute the His-tagged APS kinase with elution buffer containing a high concentration of imidazole (e.g., 250-500 mM). Collect fractions and analyze by SDS-PAGE.

Buffer Component Lysis Buffer Wash Buffer Elution Buffer
Tris-HCl, pH 8.050 mM50 mM50 mM
NaCl300 mM300 mM300 mM
Imidazole10 mM20-40 mM250-500 mM
PMSF1 mM--
Ion-Exchange Chromatography (IEX)

For further purification, ion-exchange chromatography can be employed to separate proteins based on their net surface charge.[17][18][19][20][21] The choice between an anion or cation exchanger depends on the isoelectric point (pI) of the APS kinase and the desired buffer pH.

  • Buffer Exchange: Exchange the buffer of the IMAC-eluted fractions into a low-salt IEX loading buffer (e.g., 20 mM Tris-HCl pH 8.0, 25 mM NaCl).

  • Column Equilibration: Equilibrate an anion-exchange column (e.g., Q-Sepharose) with the IEX loading buffer.

  • Sample Loading and Elution: Load the sample and elute with a linear gradient of increasing salt concentration (e.g., 25 mM to 1 M NaCl).

Size-Exclusion Chromatography (SEC)

The final polishing step is often size-exclusion chromatography (also known as gel filtration), which separates molecules based on their hydrodynamic radius.[22][23][24][25][26] This step is effective at removing any remaining protein contaminants and aggregates.

  • Column Equilibration: Equilibrate a size-exclusion column (e.g., Superdex 75 or 200) with the final storage buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT).

  • Sample Injection: Inject the concentrated, IEX-purified protein onto the column.

  • Elution: Elute with the storage buffer at a constant flow rate. Collect fractions corresponding to the monomeric APS kinase peak.

Purification_Workflow Cell_Pellet E. coli Cell Pellet Lysis Cell Lysis & Clarification Cell_Pellet->Lysis Clarified_Lysate Clarified Lysate Lysis->Clarified_Lysate IMAC IMAC (Ni-NTA) Clarified_Lysate->IMAC IMAC_Eluate IMAC Eluate IMAC->IMAC_Eluate IEX Ion-Exchange Chromatography IMAC_Eluate->IEX IEX_Fractions Purified IEX Fractions IEX->IEX_Fractions SEC Size-Exclusion Chromatography IEX_Fractions->SEC Pure_Protein Highly Pure APS Kinase SEC->Pure_Protein

Caption: A typical multi-step purification workflow for recombinant APS kinase.

Part 3: Characterization of Purified APS Kinase

Purity Assessment

Assess the purity of the final protein preparation by SDS-PAGE and Coomassie blue staining. A single band at the expected molecular weight is indicative of high purity.

Enzyme Activity Assay

The activity of APS kinase can be determined using a coupled enzyme assay.[27][28] In this assay, the production of ADP is coupled to the oxidation of NADH by pyruvate kinase and lactate dehydrogenase. The decrease in absorbance at 340 nm is monitored spectrophotometrically.

Alternatively, a phosphatase-coupled assay can be used where a nucleotidase hydrolyzes the produced ADP to AMP and inorganic phosphate, which is then detected colorimetrically.[27][28]

  • Buffer: 50 mM Tris-HCl, pH 7.5

  • Substrates: 1 mM ATP, 0.1 mM APS[27]

  • Other components: 10 mM MgCl₂, coupling enzymes, and NADH/PEP as required by the specific coupled assay.

Part 4: Troubleshooting

Problem Possible Cause Solution
Low protein expression Suboptimal induction conditions; Rare codons in the gene sequence.[8]Optimize IPTG concentration and induction temperature/time; Use a codon-optimized synthetic gene.[8][10]
Insoluble protein (inclusion bodies) High expression rate leading to misfolding.Lower the induction temperature (16-20°C); Reduce IPTG concentration; Co-express with chaperones.[11]
Low yield after IMAC Inefficient cell lysis; His-tag is inaccessible.Optimize sonication parameters; Consider adding a detergent to the lysis buffer; Clone with the His-tag at the other terminus.
Co-purification of contaminants with IMAC Non-specific binding of host proteins.[14]Increase the imidazole concentration in the wash buffer; Consider using a different IMAC resin (e.g., cobalt-based).[14]
Protein precipitation during purification Buffer conditions are not optimal for protein stability.Perform purification steps at 4°C; Add stabilizing agents like glycerol or DTT to buffers; Ensure the buffer pH is not close to the protein's pI.[29]
Low enzyme activity Protein is misfolded or denatured.Ensure all purification steps are performed at 4°C; Add a reducing agent like DTT or TCEP to buffers to prevent oxidation; Confirm the presence of necessary cofactors (e.g., Mg²⁺).[10]

Conclusion

The protocols outlined in this application note provide a robust framework for the successful recombinant expression and purification of active APS kinase. By understanding the principles behind each step, researchers can adapt and optimize these methods for their specific APS kinase of interest, thereby facilitating further investigation into its structure, function, and potential as a therapeutic target.

References

  • Sino Biological. (n.d.). Protein Expression in E. coli: A Powerful System for Recombinant Protein Production. Retrieved from [Link]

  • Block, H., et al. (2009). Purification of His-Tagged Proteins. Methods in Enzymology, 463, 439-473.
  • Harjes, S., et al. (2005). Expression, purification and crystallization of human 3′-phosphoadenosine-5′-phosphosulfate synthetase 1.
  • Abyntek Biopharma. (2024, April 25). E. coli as a protein expression system. Retrieved from [Link]

  • Mueller, J. W., & Shafqat, N. (2013). Adenosine-5′-phosphosulfate – a multifaceted modulator of bifunctional 3′-phospho-adenosine-5′-phosphosulfate synthases and related enzymes. The FEBS Journal, 280(14), 3432-3448.
  • Di Blasi, R., et al. (2024). APEX: Automated Protein EXpression in Escherichia coli. bioRxiv.
  • Singh, B., et al. (2005). Structural mechanism for substrate inhibition of the adenosine 5'-phosphosulfate kinase domain of human 3'-phosphoadenosine 5'-phosphosulfate synthetase. The Journal of Biological Chemistry, 280(4), 3125-3130.
  • Hyvönen, M. (2004). E.coli Expression Systems. University of Cambridge.
  • New England Biolabs. (2016, March 1). Purifying Recombinant His-Tagged Proteins. NEB Expressions.
  • Rosano, G. L., & Ceccarelli, E. A. (2014). Recombinant protein expression in Escherichia coli: advances and challenges. Frontiers in Microbiology, 5, 172.
  • Mueller, J. W., & Shafqat, N. (2013). Figure 3: APS dead-end complexes of APS kinase.
  • Bio-Rad Laboratories. (n.d.). Affinity Purification of Tagged Recombinant Proteins. Retrieved from [Link]

  • Zhou, X., et al. (2011). Phosphatase-Coupled Universal Kinase Assay and Kinetics for First-Order-Rate Coupling Reaction. PLoS ONE, 6(8), e23172.
  • Ghose, S., et al. (2011). Ion Exchange Chromatographic Methods for Purification of Therapeutic Antibodies. In M. A. O'Kennedy (Ed.), Antibody Expression and Production.
  • Wikipedia. (n.d.). Adenylyl-sulfate kinase. Retrieved from [Link]

  • Rosano, G. L., & Ceccarelli, E. A. (2009). Explanatory chapter: troubleshooting recombinant protein expression: general. Methods in Enzymology, 463, 1-13.
  • Cytiva. (2024, August 12). Fundamentals of size exclusion chromatography. Retrieved from [Link]

  • Creative Biostructure. (n.d.). Ion Exchange Chromatography. Retrieved from [Link]

  • Patsnap. (2025, May 9). Troubleshooting Guide for Common Recombinant Protein Problems. Retrieved from [Link]

  • MacRae, I. J., et al. (2000). Crystal Structure of Adenosine 5'-Phosphosulfate Kinase from Penicillium chrysogenum. Biochemistry, 39(7), 1613-1621.
  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?. Retrieved from [Link]

  • Arakawa, T., et al. (2009). Size-Exclusion Chromatography for the Analysis of Protein Biotherapeutics and their Aggregates. Journal of Pharmaceutical Sciences, 98(9), 2974-3005.
  • Cytiva. (n.d.). How to combine chromatography techniques to purify a histidine-tagged protein. Retrieved from [Link]

  • EMBL. (n.d.). Size Exclusion Chromatography – Protein Expression and Purification Core Facility. Retrieved from [Link]

  • Wingfield, P. T. (2014). Using Ion Exchange Chromatography to Purify a Recombinantly Expressed Protein.
  • Bio-Rad Laboratories. (n.d.). Protein Expression and Purification Series. Retrieved from [Link]

  • Segel, I. H., et al. (1999). Adenosine 5'-phosphosulfate (APS) Kinase: Diagnosing the Mechanism of Substrate Inhibition. Archives of Biochemistry and Biophysics, 361(1), 133-141.
  • Provost, J. J. (n.d.). Enzyme Assay Protocol. University of San Diego.
  • The School of Biomedical Sciences. (2022, March 16). Ion exchange chromatography protein purification and isoelectric point (pI). YouTube.
  • Mattoo, S., et al. (2020). A Co-purification Method for Efficient Production and Src Kinase-mediated Phosphorylation of Aplysia Cortactin. Bio-protocol, 10(13), e3675.
  • Addgene. (2023, September 21). Recombinant Antibody Affinity Purification with Protein A or Protein G Protocol. YouTube.

Sources

Application Note: Robust Quantification of Adenosine 5'-phosphosulfate (APS) by HPLC-UV

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed, validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantitative analysis of Adenosine 5'-phosphosulfate (APS). APS is a critical intermediate in the metabolic activation of sulfate, playing a pivotal role in the synthesis of 3'-phosphoadenosine-5'-phosphosulfate (PAPS), the universal sulfonate donor in biological systems.[1] Accurate quantification of APS is essential for studying various physiological and pathological processes. This method utilizes reversed-phase chromatography with an ion-pairing agent to achieve excellent separation and resolution of the highly polar APS molecule. The protocol is designed for researchers, scientists, and drug development professionals requiring a reliable and reproducible method for APS quantification in various sample matrices.

Introduction

Adenosine 5'-phosphosulfate (APS) is a key nucleotide metabolite formed from ATP and inorganic sulfate by the enzyme ATP sulfurylase.[1] It serves as the precursor for PAPS, which is indispensable for sulfation reactions that modify a wide range of biomolecules, including proteins, lipids, and carbohydrates. Given its central role in cellular metabolism, the ability to accurately measure APS concentrations is of significant interest in numerous research fields, from enzymology to drug discovery.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of nucleotides.[2][3] However, the high polarity of phosphorylated nucleotides like APS presents a challenge for traditional reversed-phase HPLC methods, often resulting in poor retention on nonpolar stationary phases. To overcome this, this method employs an ion-pairing reagent in the mobile phase. The ion-pairing agent, a quaternary ammonium salt, forms a neutral complex with the negatively charged phosphate and sulfate groups of APS, enhancing its retention on a C18 column and enabling robust and reproducible quantification. UV detection is employed at 260 nm, the maximum absorbance wavelength for adenosine and its derivatives, ensuring high sensitivity.[4]

This document provides a comprehensive, step-by-step protocol for APS quantification, from sample preparation to data analysis, along with method validation details in accordance with International Council for Harmonisation (ICH) guidelines.[5]

Principle of the Method

The analytical method is based on ion-paired reversed-phase HPLC. The stationary phase is a nonpolar C18 silica-based column. The mobile phase is an aqueous buffer containing a phosphate salt to maintain a stable pH and an ion-pairing reagent, tetrabutylammonium hydroxide. The positively charged tetrabutylammonium ions interact with the negatively charged phosphate and sulfate moieties of APS. This interaction effectively neutralizes the charge of the APS molecule, increasing its hydrophobicity and allowing it to be retained and separated on the C18 column. The separation is isocratic, meaning the mobile phase composition remains constant throughout the run. Eluted APS is detected by its strong absorbance of ultraviolet (UV) light at a wavelength of 260 nm. Quantification is achieved by comparing the peak area of the analyte in a sample to a standard curve generated from known concentrations of an APS standard.

Materials and Reagents

ReagentGradeSupplier
Adenosine 5'-phosphosulfate (APS) sodium salt≥95% puritye.g., Sigma-Aldrich
Potassium dihydrogen phosphate (KH₂PO₄)HPLC gradee.g., Fisher Scientific
Dipotassium hydrogen phosphate (K₂HPO₄)HPLC gradee.g., Fisher Scientific
Tetrabutylammonium hydroxide (TBAH)40% in watere.g., Sigma-Aldrich
Acetonitrile (ACN)HPLC gradee.g., VWR
Perchloric acid (PCA)Analytical gradee.g., Sigma-Aldrich
Potassium carbonate (K₂CO₃)Analytical gradee.g., Sigma-Aldrich
Ultrapure water18.2 MΩ·cmMilli-Q® system or equivalent

Experimental Workflow

Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Reagent_Prep Reagent & Mobile Phase Preparation HPLC_Setup HPLC System Setup & Equilibration Reagent_Prep->HPLC_Setup Standard_Prep Standard Curve Preparation Injection Inject Standards & Samples Standard_Prep->Injection Sample_Prep Sample Extraction (if applicable) Sample_Prep->Injection HPLC_Setup->Injection Data_Acq Data Acquisition Injection->Data_Acq Integration Peak Integration Data_Acq->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of APS in Samples Calibration->Quantification

Caption: Experimental workflow for APS quantification.

Detailed Protocols

Protocol 1: Preparation of Mobile Phase and Reagents

Objective: To prepare the necessary solutions for the HPLC analysis.

  • Phosphate Buffer (1 M, pH 7.0):

    • Dissolve 136.1 g of KH₂PO₄ in 800 mL of ultrapure water.

    • Adjust the pH to 7.0 by adding a solution of K₂HPO₄.

    • Bring the final volume to 1 L with ultrapure water.

    • Filter through a 0.22 µm membrane filter.

  • Mobile Phase (40 mM Potassium Phosphate, 4 mM TBAH, 5% ACN, pH 7.0):

    • To a 1 L volumetric flask, add 40 mL of the 1 M Phosphate Buffer (pH 7.0).

    • Add 4.1 mL of 40% TBAH solution.

    • Add 50 mL of HPLC-grade acetonitrile.

    • Fill to the mark with ultrapure water.

    • Mix thoroughly and degas for at least 15 minutes using sonication or vacuum filtration. This mobile phase composition is adapted from a method for the closely related compound PAPS.[6]

Protocol 2: Preparation of Standard Solutions

Objective: To prepare a series of APS standards for generating a calibration curve.

  • APS Stock Solution (1 mM):

    • Accurately weigh an appropriate amount of APS sodium salt and dissolve it in ultrapure water to a final concentration of 1 mM.

    • Aliquot and store at -20°C for long-term storage. For immediate use, solutions can be stored at 4°C for up to one week.[7]

  • Working Standard Solutions:

    • Prepare a series of working standards by serially diluting the 1 mM stock solution with the mobile phase.

    • A suggested concentration range is 1 µM, 5 µM, 10 µM, 25 µM, 50 µM, and 100 µM.

Protocol 3: Sample Preparation from Cell Culture

Objective: To extract APS from cellular matrices while minimizing degradation. This protocol is adapted from a validated method for other adenosine phosphates.[2][8]

  • Place the cell culture plate on ice.

  • Aspirate the culture medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).

  • Add 500 µL of ice-cold 1 N perchloric acid (PCA) directly to the cell layer.

  • Scrape the cells and collect the cell lysate in a microcentrifuge tube.

  • Vortex briefly and centrifuge at 13,500 x g for 5 minutes at 4°C to precipitate proteins.

  • Transfer the supernatant to a new tube.

  • Neutralize the supernatant by adding 250 µL of 2 M K₂CO₃.

  • Vortex and centrifuge at 13,500 x g for 5 minutes at 4°C to pellet the potassium perchlorate precipitate.

  • Collect the supernatant containing the extracted APS and store it at -80°C until analysis.

Protocol 4: HPLC-UV System Setup and Analysis

Objective: To configure the HPLC system and perform the analysis of standards and samples.

  • HPLC System Configuration:

    • Column: C18 reversed-phase column (e.g., Poroshell 120 EC-C18, 3.0 x 150 mm, 2.7 µm).[2][8]

    • Mobile Phase: 40 mM Potassium Phosphate, 4 mM TBAH, 5% ACN, pH 7.0.

    • Flow Rate: 0.6 mL/min.

    • Column Temperature: 20°C.

    • Injection Volume: 10 µL.

    • UV Detector Wavelength: 260 nm.[4]

    • Run Time: Approximately 10 minutes (adjust as needed to ensure elution of the APS peak and any interfering peaks).

  • System Equilibration:

    • Purge the HPLC pumps with the mobile phase.

    • Equilibrate the column with the mobile phase at the set flow rate for at least 30 minutes, or until a stable baseline is achieved.

  • Analytical Run:

    • Inject a blank (mobile phase) to ensure a clean baseline.

    • Inject the series of working standard solutions from the lowest to the highest concentration.

    • Inject the prepared samples. It is recommended to inject a standard periodically to monitor system suitability.

Data Analysis and Quantification

  • Peak Identification: Identify the APS peak in the chromatograms based on the retention time of the APS standard.

  • Peak Integration: Integrate the area under the APS peak for all standards and samples.

  • Calibration Curve: Plot the peak area of the APS standards against their known concentrations. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value > 0.99 is desirable.

  • Quantification: Use the equation from the calibration curve to calculate the concentration of APS in the unknown samples based on their measured peak areas.

Method Validation Summary

The performance of this method should be validated according to ICH guidelines.[5] The following parameters are critical for ensuring the reliability of the results.

Validation ParameterAcceptance CriteriaTypical Performance
Linearity R² ≥ 0.99R² > 0.999 over a 1-100 µM range.[2][8]
Accuracy 80-120% recovery95-105% recovery in spiked samples.
Precision (RSD) Intra-day RSD ≤ 2%, Inter-day RSD ≤ 3%Intra-day and inter-day RSD < 2.0%.[9]
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1~0.1 µM
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:1~0.3 µM
Specificity No interfering peaks at the retention time of APSBaseline resolution from other sample components.

Troubleshooting

IssuePotential CauseSuggested Solution
Poor peak shape (tailing) Column degradation; improper mobile phase pHWash the column; ensure mobile phase pH is correctly adjusted.
Variable retention times Pump malfunction; leak in the system; column temperature fluctuationCheck pump performance and for leaks; ensure stable column temperature.
Low sensitivity Incorrect detector wavelength; sample degradationVerify detector wavelength is set to 260 nm; ensure proper sample storage and handling.
No peak detected No APS in the sample; injection errorCheck sample preparation; verify autosampler/injector function.

Conclusion

This application note provides a robust and reliable HPLC-UV method for the quantification of Adenosine 5'-phosphosulfate. The use of an ion-pairing agent allows for excellent chromatographic retention and separation on a standard C18 column. The method is sensitive, accurate, and precise, making it suitable for a wide range of applications in academic research and the pharmaceutical industry. The detailed protocols for sample preparation and analysis, along with the validation guidelines, ensure the generation of high-quality, reproducible data.

References

  • Rogez, T., Vaugeois, J.-M., & Corbière, C. (2021). Validation of a Fast and Simple HPLC-UV Method for the Quantification of Adenosine Phosphates in Human Bronchial Epithelial Cells. Molecules, 26(21), 6324. [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Adenosine. Retrieved from [Link]

  • Rahayu, W. S., Panggabean, J. A., & Nurtama, B. (2018). Validation of Analytical Method for Determination of Adenine and Hypoxanthine Purine Bases in Melinjo Chips by HPLC-UV. SciTePress. [Link]

  • ResearchGate. (2021). Validation of a Fast and Simple HPLC-UV Method for the Quantification of Adenosine Phosphates in Human Bronchial Epithelial Cells. [Link]

  • Waters. (n.d.). High Throughput Analysis for Adenosine Injection USP. Retrieved from [Link]

  • de la Riva, M. A., de la Hoz, A., Prieto, L., & Monsó, E. (2002). Analysis of the stability of stored adenosine 5'-monophosphate used for bronchoprovocation. Allergy, 57(9), 843-846. [Link]

  • Kainuma, H., et al. (1995). Preparation of 3'-Phosphoadenosine 5'-Phospho35S-sulfate Using ATP Sulfurylase and APS. Bioscience, Biotechnology, and Biochemistry, 59(7), 1347-1349. [Link]

  • Mueller, J. W., & Shafqat, N. (2013). Adenosine-5′-phosphosulfate – a multifaceted modulator of bifunctional 3′-phospho-adenosine-5′-phosphosulfate synthases and related enzymes. The FEBS Journal, 280(20), 4995-5008. [Link]

  • Wang, L., et al. (2012). A reversed phase HPLC method for the analysis of nucleotides to determine 5'-PDE enzyme activity. Food Chemistry, 134(2), 1217-1221. [Link]

  • HELIX Chromatography. (n.d.). Quantitative UV HPLC Analysis of Adenosine Diphosphate and Adenosine Triphosphate on Amaze HA Mixed-Mode Column. Retrieved from [Link]

  • Chen, S. L., & Yang, C. Y. (1998). Colorimetric Determination of the Purity of 3'-Phospho Adenosine 5'-Phosphosulfate and Natural Abundance of 3'. Analytical Biochemistry, 257(1), 82-87. [Link]

  • Phenomenex. (n.d.). Adenosine quantification. Retrieved from [Link]

  • Niazi, S. K. (2023). Development and validation of a rapid HPLC-UV method for simultaneous quantification of apomorphine and related impurities in drug products. Scientific Reports, 13(1), 1-10. [Link]

  • ResearchGate. (n.d.). UV spectra for standards of adenine, cytosine, guanine, and uridine.... Retrieved from [Link]

  • Sriariyanun, M., et al. (2022). Validation and application of HPLC method for determination of cordycepin and adenosine in dietary supplements. Asia-Pacific Journal of Science and Technology, 27(5), 1-10. [Link]

  • National Center for Biotechnology Information. (n.d.). Adenosine 5'-Phosphosulfate. PubChem Compound Summary for CID 10238. Retrieved from [Link].

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Application Note: A Validated LC-MS/MS Protocol for the Quantitative Analysis of Intracellular Adenosine 5'-phosphosulfate (APS)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive and detailed protocol for the sensitive and specific quantification of intracellular adenosine 5'-phosphosulfate (APS) using liquid chromatography-tandem mass spectrometry (LC-MS/MS). APS is a key intermediate in the sulfur metabolic pathway, serving as the precursor for the universal sulfonate donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS).[1] Accurate measurement of intracellular APS levels is crucial for understanding the regulation of sulfation pathways and their role in various physiological and pathological processes. This protocol outlines a robust workflow encompassing rapid and effective cell harvesting and quenching, efficient metabolite extraction, and a highly selective HILIC-MS/MS method. The causality behind each experimental step is explained to ensure scientific integrity and enable successful implementation and adaptation.

Introduction

Adenosine 5'-phosphosulfate (APS) is a pivotal, high-energy nucleotide intermediate in the metabolic activation of inorganic sulfate. It is synthesized from ATP and sulfate by the enzyme ATP sulfurylase.[2] Intracellular APS can then be either converted to PAPS by APS kinase or reduced to sulfite in the sulfur assimilation pathway.[1] Given its central role, the intracellular concentration of APS is a critical indicator of the cell's capacity for sulfation, a post-translational modification essential for the function of numerous proteins, lipids, and xenobiotics.

The inherent lability of the phosphosulfate anhydride bond in APS, particularly under acidic conditions, presents a significant analytical challenge. Furthermore, its high polarity makes it difficult to retain on traditional reversed-phase liquid chromatography columns. This protocol addresses these challenges by employing a rapid, cold-solvent extraction method to preserve APS integrity and a Hydrophilic Interaction Liquid Chromatography (HILIC) strategy for robust separation prior to detection by tandem mass spectrometry.

Signaling Pathway and Experimental Workflow

The following diagram illustrates the central role of APS in the sulfurylation pathway.

APS_Pathway cluster_pathway Sulfurylation Pathway Sulfate Sulfate APS APS Sulfate->APS ATP Sulfurylase ATP ATP ATP->APS PAPS PAPS APS->PAPS APS Kinase Sulfated_Molecule Sulfated_Molecule PAPS->Sulfated_Molecule Sulfotransferase Sulfotransferase Sulfotransferase Sulfotransferase->Sulfated_Molecule

Caption: Role of APS in the sulfurylation pathway.

The experimental workflow for the quantification of intracellular APS is depicted below.

Experimental_Workflow Cell_Culture 1. Cell Culture Harvesting 2. Cell Harvesting & Quenching Cell_Culture->Harvesting Rapid processing Extraction 3. Metabolite Extraction Harvesting->Extraction Cold solvent Analysis 4. LC-MS/MS Analysis Extraction->Analysis HILIC separation Data_Processing 5. Data Processing & Quantification Analysis->Data_Processing MRM data

Caption: Experimental workflow for intracellular APS analysis.

Materials and Reagents

  • Cell Culture: Adherent or suspension mammalian cells.

  • Reagents:

    • Adenosine 5'-phosphosulfate sodium salt (Sigma-Aldrich or equivalent)

    • LC-MS grade methanol, acetonitrile, and water

    • Ammonium acetate (LC-MS grade)

    • Ammonium hydroxide (LC-MS grade)

    • Phosphate-buffered saline (PBS), ice-cold

    • Trypsin-EDTA (for adherent cells)

  • Equipment:

    • Cell culture incubator

    • Centrifuge (refrigerated)

    • Sonicator or homogenizer

    • Nitrogen evaporator or vacuum concentrator

    • LC-MS/MS system (Triple Quadrupole)

    • HILIC column (e.g., Waters ACQUITY UPLC BEH Amide, 130Å, 1.7 µm, 2.1 mm X 100 mm)

Detailed Experimental Protocol

Part 1: Sample Preparation - Cell Harvesting and Metabolite Extraction

Rationale: The sample preparation is a critical step due to the low intracellular concentrations of many metabolites and their inherent instability.[3] This protocol employs a rapid quenching and extraction procedure using a cold organic solvent to halt enzymatic activity and preserve the integrity of labile species like APS.[4] For adherent cells, direct scraping in the extraction solvent is recommended over trypsinization to prevent significant metabolite leakage.[5]

Protocol for Adherent Cells (per 10 cm dish):

  • Quenching: Aspirate the cell culture medium. Immediately place the dish on a bed of dry ice to rapidly quench metabolic activity.

  • Washing (Optional but Recommended): Gently wash the cell monolayer once with 5 mL of ice-cold PBS to remove any remaining extracellular contaminants. Aspirate the PBS completely. This step should be performed as quickly as possible to minimize metabolite loss.

  • Extraction: Add 1 mL of pre-chilled (-80°C) 80% methanol/water (v/v) to the plate.

  • Cell Lysis: Using a cell scraper, scrape the cells in the cold extraction solvent. Pipette the cell lysate into a pre-chilled microcentrifuge tube.

  • Homogenization: To ensure complete cell lysis and metabolite extraction, sonicate the lysate on ice (e.g., 3 cycles of 15 seconds on, 30 seconds off).

  • Protein Precipitation: Incubate the lysate at -20°C for at least 30 minutes to facilitate protein precipitation.

  • Clarification: Centrifuge the extract at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant, which contains the intracellular metabolites, to a new pre-chilled tube.

  • Drying: Dry the metabolite extract completely using a nitrogen evaporator or a vacuum concentrator without heating.

  • Storage: Store the dried extracts at -80°C until LC-MS/MS analysis.

Protocol for Suspension Cells:

  • Harvesting: Quickly transfer the cell suspension to a centrifuge tube and pellet the cells by centrifugation at 500 x g for 3 minutes at 4°C.

  • Washing: Aspirate the supernatant and gently resuspend the cell pellet in 5 mL of ice-cold PBS. Centrifuge again at 500 x g for 3 minutes at 4°C.

  • Extraction: Aspirate the PBS and add 1 mL of pre-chilled (-80°C) 80% methanol/water (v/v) to the cell pellet. Vortex vigorously for 30 seconds.

  • Follow steps 5-10 from the adherent cell protocol.

Part 2: LC-MS/MS Analysis

Rationale: Due to its high polarity, APS is poorly retained on conventional C18 reversed-phase columns. Hydrophilic Interaction Liquid Chromatography (HILIC) is an ideal alternative for separating polar compounds.[6] HILIC utilizes a polar stationary phase and a mobile phase with a high organic content, which facilitates the retention of polar analytes.[7] This method is also highly compatible with electrospray ionization-mass spectrometry (ESI-MS).[6]

LC Parameters:

ParameterRecommended Setting
LC System UPLC/UHPLC system
Column Waters ACQUITY UPLC BEH Amide, 130Å, 1.7 µm, 2.1 mm X 100 mm
Column Temperature 40°C
Autosampler Temp 4°C
Mobile Phase A 10 mM Ammonium Acetate in Water, pH 9.0 (adjusted with Ammonium Hydroxide)
Mobile Phase B Acetonitrile
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Gradient Elution Time (min)
0.0
1.0
8.0
9.0
9.1
12.0

MS Parameters:

Rationale: Tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode provides the highest sensitivity and selectivity for quantitative analysis.[8] The precursor ion (the deprotonated APS molecule) is selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole. The following MRM transitions are proposed based on the known fragmentation of nucleotides and related molecules.[9] It is highly recommended to optimize the collision energies for your specific instrument.

ParameterRecommended Setting
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Negative
Capillary Voltage 3.0 kV
Source Temperature 150°C
Desolvation Temp 400°C
Gas Flow Rates Optimize for your instrument
MRM Transitions Analyte
APS (Quantifier)
APS (Qualifier)
APS (Qualifier)

Data Analysis and Quantification

Quantification is achieved by constructing a calibration curve using a series of known concentrations of an authentic APS standard. The calibration standards should be prepared in a matrix that closely mimics the biological sample extract to account for potential matrix effects.[3] The peak area ratio of the analyte to an appropriate internal standard (if used) is plotted against the concentration to generate the calibration curve. The concentration of APS in the biological samples is then determined by interpolating their peak area ratios on this curve.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the reliable quantification of intracellular APS by LC-MS/MS. By addressing the key challenges of analyte stability and chromatographic retention, this method offers a robust tool for researchers investigating the intricacies of sulfur metabolism and its impact on cellular function. The provided step-by-step instructions and the rationale behind them should enable both experienced and new users of LC-MS/MS to successfully implement this protocol in their laboratories.

References

  • mzCloud. Adenosine 5'-phosphosulfate. [Link]

  • Wilson, S. R., et al. (2016). Determination of 3'-phosphoadenosine-5'-phosphosulfate in cells and Golgi fractions using hydrophilic interaction liquid chromatography-mass spectrometry. Journal of Chromatography A, 1473, 56-61. [Link]

  • PubChem. Adenosine 5'-Phosphosulfate. National Center for Biotechnology Information. [Link]

  • Yuan, M., Breitkopf, S. B., Yang, X., & Asara, J. M. (2012). A LC-MS/MS method for the analysis of intracellular nucleoside triphosphate levels. PloS one, 7(9), e44949. [Link]

  • Dettmer, K., Nürnberger, N., Kaspar, H., Gruber, M. A., Almstetter, M. F., & Oefner, P. J. (2011). Metabolite extraction from adherently growing mammalian cells for metabolomics studies: optimization of harvesting and extraction protocols. Analytical and bioanalytical chemistry, 399(3), 1127–1139. [Link]

  • Xu, J., et al. (2015). A LC-MS/MS method for quantifying adenosine, guanosine and inosine nucleotides in human cells. Journal of pharmaceutical and biomedical analysis, 111, 234–242. [Link]

  • Shimadzu. A Highly Sensitive MRM-Based Method for Detection and Quantitation of Seven Pharmaceuticals and Personal Care Products. [Link]

  • Dietmair, S., Timmins, J., Gray, P., Nielsen, L. K., & Krömer, J. O. (2010). Metabolite extraction from suspension-cultured mammalian cells for global metabolite profiling. Analytical biochemistry, 404(2), 155–161. [Link]

  • Zhang, T., et al. (2018). Development and validation of a sensitive LC-MS/MS method for determination of intracellular concentration of fluconazole in Candida albicans. Frontiers in microbiology, 9, 237. [Link]

  • Wilson, S. R., et al. (2016). Determination of 3'-Phosphoadenosine-5'-Phosphosulfate in cells and Golgi fractions using Hydrophilic Interaction Liquid Chromatography-Mass Spectrometry. Journal of Chromatography A, 1473, 56-61. [Link]

  • Papageorgiou, V., et al. (2021). HILIC-MS/MS Analysis of Adenosine in Patient Blood. Molecules, 26(22), 6939. [Link]

  • Sellick, C. A., et al. (2011). Metabolite extraction from suspension-cultured mammalian cells for global metabolite profiling. Nature protocols, 6(8), 1241–1250. [Link]

  • Derissen, E. J., et al. (2015). Development of an LC–MS/MS assay for the quantitative determination of the intracellular 5-fluorouracil nucleotides responsible for the antineoplastic effect of 5-fluorouracil. Journal of Chromatography B, 985, 105-112. [Link]

  • Schober, Y., et al. (2022). A liquid chromatography-tandem mass spectrometry based method for the quantification of adenosine nucleotides and NAD precursors and products in various biological samples. Frontiers in Molecular Biosciences, 9, 931301. [Link]

  • Ser, Z., et al. (2015). Extraction parameters for metabolomics from cell extracts. Analytical biochemistry, 475, 22-28. [Link]

  • Yuan, M., et al. (2012). A LC-MS/MS method for the analysis of intracellular nucleoside triphosphate levels. PLoS One, 7(9), e44949. [Link]

  • Anesi, A., et al. (2019). Validation of a LC/MSMS method for simultaneous quantification of 9 nucleotides in biological matrices. Journal of Chromatography B, 1109, 69-77. [Link]

  • Papageorgiou, V., et al. (2021). HILIC-MS/MS Analysis of Adenosine in Patient Blood. Molecules, 26(22), 6939. [Link]

  • Agilent Technologies. (2018). Multi-Omics Compatible Protocols for Preparation and Extraction of Biological Samples for Wide Coverage in Untargeted Metabolomics. [Link]

  • University of Tartu. Validation of liquid chromatography mass spectrometry (LC-MS) methods (analytical chemistry) course. [Link]

  • Wikipedia. 3'-Phosphoadenosine-5'-phosphosulfate. [Link]

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Application Notes & Protocols: Proper Handling and Storage of Sodium Persulfate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Role of Sodium Persulfate in Scientific Research

Sodium persulfate (Na₂S₂O₈), also known as sodium peroxydisulfate, is a powerful oxidizing agent and a source of free radicals. It is a white, crystalline, and highly water-soluble solid with a good shelf-life when stored correctly.[1][2] In the realms of research, drug development, and diagnostics, sodium persulfate is indispensable. Its primary role is as a radical initiator for emulsion polymerization reactions, a critical step in the synthesis of polymers like polyacrylamide for gel electrophoresis (PAGE) and the creation of latex-based diagnostics and drug delivery vehicles.[1][2] Furthermore, its strong oxidizing properties are harnessed for applications such as cleaning and etching printed circuit boards and in certain organic synthesis pathways like the Elbs persulfate oxidation.[2][3]

The efficacy and safety of these applications, however, are fundamentally dependent on the integrity of the sodium persulfate reagent. Improper handling and storage can lead to its decomposition, loss of reactivity, and, more critically, can pose significant safety hazards. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the scientifically-grounded protocols for the safe handling, storage, and use of sodium persulfate powder and its aqueous solutions.

Section 1: Hazard Identification and Personal Protective Equipment (PPE)

Causality of Hazards: Sodium persulfate is a potent oxidizing agent.[2] This property means it can readily donate oxygen, which may intensify fires or cause explosions when in contact with combustible or reducing agents.[2] Furthermore, upon contact with moisture or biological tissues, it can generate reactive species, leading to irritation and sensitization. Airborne dust presents a significant inhalation hazard, capable of causing respiratory irritation and allergic reactions.[4][5][6]

Self-Validating Protocol: Adherence to the following PPE guidelines creates a self-validating safety system. If any irritation or unexpected reaction occurs, it signals a breach in the protective barrier, requiring immediate procedural review and corrective action.

Hazard Class Nature of Risk & Rationale Required Personal Protective Equipment (PPE)
Oxidizer (GHS Cat. 3) May intensify fire; assists combustion of other materials.[4][5][7] Must be kept away from flammable and combustible materials.Flame-retardant lab coat. Ensure a Class ABC or water-type fire extinguisher is accessible.
Acute Toxicity (Oral) Harmful if swallowed, can cause severe abdominal pain.[4][5]Standard laboratory PPE. Do not eat, drink, or smoke in work areas.[7]
Skin Irritation & Sensitization Causes skin irritation.[4][5] Prolonged contact can lead to an allergic skin reaction (sensitization).[4][5][7]Nitrile or other chemical-resistant gloves.[7] A lab coat is mandatory. Wash hands thoroughly after handling.[4]
Eye Irritation Causes serious eye irritation and potentially severe damage.[4][5]ANSI-rated safety glasses with side shields or chemical splash goggles.[4][7]
Respiratory Irritation & Sensitization Inhalation of dust may cause respiratory irritation, allergy or asthma symptoms, and breathing difficulties.[4][5]Handle only in a well-ventilated area, preferably within a certified chemical fume hood to minimize dust inhalation.[6][8] If a fume hood is unavailable, wear a NIOSH-approved respirator for particulates.

Section 2: Protocol for Handling Solid Sodium Persulfate Powder

Handling sodium persulfate powder requires methodical procedures to prevent dust generation and cross-contamination.

Experimental Workflow for Safe Handling:

prep Step 1: Preparation - Don appropriate PPE - Prepare workspace in fume hood - Decontaminate spatula and weigh boat weigh Step 2: Weighing - Tare balance with weigh boat - Carefully scoop powder - Minimize dust creation - Close container immediately prep->weigh Proceed transfer Step 3: Transfer - Gently transfer powder to receiving vessel - Tap weigh boat to dislodge remaining powder weigh->transfer Proceed cleanup Step 4: Cleanup & Disposal - Wipe down surfaces - Dispose of contaminated weigh boat in designated solid waste - Wash hands thoroughly transfer->cleanup Proceed

Caption: Workflow for Safely Handling Sodium Persulfate Powder.

Step-by-Step Methodology:

  • Preparation:

    • Rationale: Establishes a controlled and safe environment before the chemical is exposed.

    • Don all required PPE as detailed in the table above.

    • Ensure the workspace, preferably a chemical fume hood, is clean and uncluttered.

    • Use a clean, dry spatula and a new weigh boat or glassine paper to prevent contamination.[6] Contaminants can catalyze the decomposition of the persulfate.

  • Weighing:

    • Rationale: Minimizes exposure to airborne particles.

    • Place the weigh boat on the analytical balance and tare the weight.

    • Carefully open the sodium persulfate container inside the fume hood.

    • Slowly scoop the desired amount of powder onto the weigh boat. Avoid any rapid movements that could create dust clouds.

    • Promptly and securely close the main reagent container. The compound is hygroscopic and can be decomposed by moisture in the air.[2]

  • Transfer:

    • Rationale: Ensures the reagent is delivered to the reaction or solution vessel without loss or spillage.

    • Carefully carry the weigh boat to your receiving vessel (e.g., a beaker or flask for solution preparation).

    • Gently add the powder to the vessel. If preparing a solution, this vessel should already contain the solvent (e.g., water).

  • Cleanup:

    • Rationale: Prevents residual chemical from posing a future hazard.

    • Fold the used weigh boat and dispose of it in a clearly labeled solid waste container.

    • Wipe down the spatula and the balance surface with a damp cloth.

    • Wash hands thoroughly with soap and water after the procedure is complete.[4]

Section 3: Optimal Storage Conditions for Sodium Persulfate Powder

Trustworthiness of Protocol: The stability of solid sodium persulfate is directly linked to its storage environment. Following these conditions ensures the reagent's purity and reactivity are maintained for its entire shelf-life, providing reliable and reproducible experimental results.

Parameter Condition Scientific Rationale & Causality
Temperature Cool, ambient temperature (below 40°C)[4]Heat accelerates the decomposition of persulfate into less reactive species.[2][8] High temperatures can lead to a rapid decomposition, releasing oxygen and creating a pressure buildup in sealed containers.[2]
Humidity Dry environmentSodium persulfate is hygroscopic and decomposes in the presence of moisture.[2] Store in a tightly sealed container to protect from atmospheric moisture.[5]
Light Away from direct sunlightUV light can provide the energy to initiate the decomposition of the persulfate.
Ventilation Store in a well-ventilated area[4][5][8]Proper ventilation prevents the accumulation of any potential decomposition gases and minimizes exposure risk in case of a spill.
Incompatibilities Store isolated from specific materialsRationale: Sodium persulfate is a strong oxidizer and will react vigorously with incompatible substances.[8] AVOID STORING WITH: - Combustible materials (paper, wood, oil)[5][9] - Reducing agents[4][8] - Organic compounds and solvents (especially alcohols)[4][8] - Strong acids and bases[5][9] - Powdered metals, rust, or heavy metal salts[4][9]

Section 4: Protocol for Aqueous Solution Preparation and Stability

Aqueous solutions of sodium persulfate are unstable and their decomposition is accelerated by temperature and contaminants.[10] Therefore, it is critical to prepare solutions fresh for most applications.

Workflow for Preparing a 10% (w/v) Sodium Persulfate Solution:

start Step 1: Preparation - Don PPE - Measure 90% of final volume of dH₂O into a beaker with a stir bar weigh Step 2: Weigh Powder - Following safe handling protocol (Sec 2), weigh required mass of Sodium Persulfate start->weigh Proceed dissolve Step 3: Dissolution - Place beaker on stir plate in fume hood - Slowly add powder to vortexing water - Stir until fully dissolved weigh->dissolve Proceed finalize Step 4: Finalize & Store - Transfer to a graduated cylinder - Adjust to final volume with dH₂O - Transfer to a labeled, sealed container - Use immediately or store at 2-8°C dissolve->finalize Proceed

Caption: Workflow for Preparing Aqueous Sodium Persulfate Solution.

Step-by-Step Methodology for 10% (w/v) Solution:

  • Preparation:

    • Rationale: Pre-measuring the solvent allows for controlled addition of the solid, minimizing splashing and dust.

    • Put on all required PPE.

    • For a final volume of 100 mL, measure approximately 90 mL of deionized or distilled water into a clean glass beaker equipped with a magnetic stir bar.

  • Weigh Sodium Persulfate:

    • Rationale: Accurate weighing is crucial for experimental reproducibility.

    • Following the handling protocol in Section 2, weigh out 10 grams of sodium persulfate powder.

  • Dissolution:

    • Rationale: Adding the solid to vortexing liquid ensures rapid dissolution and prevents clumping.

    • Place the beaker on a magnetic stir plate inside a fume hood and start stirring to create a vortex.

    • Slowly and carefully add the weighed sodium persulfate powder to the water.

    • Continue stirring until all the solid has completely dissolved.

  • Final Volume Adjustment and Storage:

    • Rationale: Bringing the solution to the final volume after dissolution ensures accurate concentration.

    • Transfer the solution to a 100 mL graduated cylinder.

    • Carefully add water to reach the 100 mL mark.

    • Transfer the final solution to a clearly labeled, tightly sealed container.

    • Crucially, use the solution as soon as possible.

Solution Stability:

Aqueous solutions of sodium persulfate are not stable. Decomposition rate is highly dependent on temperature.[10]

Storage Condition Approximate Stability Reasoning
Room Temperature (~25°C)Use within a few hours.At 25°C, a 10% solution can lose a significant amount of its active material within days.[10]
Refrigerated (2-8°C)Use within 24-48 hours.Lower temperatures significantly slow the rate of decomposition, but do not stop it.
Frozen (-20°C)Weeks to months.For applications where it is permissible, aliquoting and freezing can extend the useful life of the solution. Thaw completely and mix before use.

Section 5: Spill and Waste Disposal

  • Spills: In the event of a spill of solid powder, avoid creating dust. Gently cover the spill with an inert absorbent material like sand or vermiculite. Sweep up the mixture and place it in a designated, labeled waste container. Do not add water unless instructed to do so by safety personnel, as this can create a more hazardous solution. Ventilate the area well.

  • Waste Disposal: Never dispose of sodium persulfate powder or its solutions down the drain.[11] It is hazardous to aquatic life. All waste must be disposed of according to local, state, and federal regulations for oxidizing materials. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.

References

  • Alchatek. (n.d.). Safety Data Sheet: Sodium Persulfate. Retrieved from [Link]

  • AKKİM. (2021). Safety Data Sheet: SODIUM PERSULPHATE. Retrieved from [Link]

  • Ataman Kimya. (n.d.). SODIUM PERSULFATE (SODIUM PEROXODISULFATE). Retrieved from [Link]

  • SESEC. (2025). Safety Operating Procedures for Sodium Persulfate in Laboratories. Retrieved from [Link]

  • Ataman Kimya. (n.d.). SODIUM PERSULFATE. Retrieved from [Link]

  • Chemistry Stack Exchange. (2013). does Sodium persulfate evaporate at room temperature. Retrieved from [Link]

  • FMC Wyoming Corporation. (n.d.). Sodium Persulfate Safety Data Sheet. Retrieved from [Link]

  • Wikipedia. (n.d.). Sodium persulfate. Retrieved from [Link]

  • Carl Roth. (2024). Safety Data Sheet: Sodium persulfate. Retrieved from [Link]

  • Ataman Kimya. (n.d.). SODIUM PERSULFATE (SODYUM PERSÜLFAT). Retrieved from [Link]

  • Sciencemadness Wiki. (2023). Sodium persulfate. Retrieved from [Link]

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Applications of APS in molecular biology and biochemical research

Author: BenchChem Technical Support Team. Date: February 2026

An Application Scientist's Guide to Ammonium Persulfate (APS) in Molecular Biology and Biochemical Research

Introduction: The Unsung Catalyst of Separation Science

Ammonium persulfate (APS), chemically (NH₄)₂S₂O₈, is a powerful oxidizing agent whose utility in the life sciences belies its simple structure. While it has broad applications as an initiator in polymer chemistry, its most critical role in molecular biology is as an indispensable catalyst for the polymerization of polyacrylamide gels. This function places APS at the heart of one of the most foundational techniques in biochemistry and drug development: polyacrylamide gel electrophoresis (PAGE).

This guide provides an in-depth exploration of the mechanism, application, and critical considerations for using APS. We will move beyond simple protocol recitation to explain the causality behind experimental choices, ensuring that researchers can not only execute protocols but also troubleshoot and optimize them with a deep understanding of the underlying chemistry. The focus is on providing field-proven insights into the use of APS for protein and nucleic acid separation, a cornerstone of research ranging from basic science to therapeutic drug development.

Section 1: The Core Mechanism - Free Radical Polymerization of Acrylamide

The magic of polyacrylamide gels lies in their ability to form a stable, porous, and chemically inert matrix that acts as a molecular sieve. The creation of this matrix is a chain reaction of vinyl addition polymerization, and APS is the key that starts the engine.

The Chemistry of Gel Formation

Polyacrylamide gels are copolymers formed from acrylamide monomer and a cross-linking agent, typically N,N'-methylene-bis-acrylamide ("bis-acrylamide"). For polymerization to occur, a source of free radicals is required to initiate the process. This is where APS, in concert with a catalyst, N,N,N',N'-tetramethylethylenediamine (TEMED), comes into play.[1][2][3]

  • Initiation: APS, in aqueous solution, thermally or chemically decomposes to form highly reactive sulfate free radicals (SO₄⁻•).[3][4]

  • Catalysis: TEMED dramatically accelerates the rate of this radical formation.[1][5] TEMED interacts with the persulfate ion, promoting the generation of the sulfate radical.[6]

  • Propagation: The sulfate radical attacks an acrylamide monomer, converting it into a new free radical. This activated monomer then reacts with other monomers, initiating the growth of long polymer chains.[1][2]

  • Cross-linking: Bis-acrylamide, which has two acrylamide-like double bonds, is incorporated into the growing chains, creating covalent cross-links that form the three-dimensional gel matrix.[5]

The entire process is a cascade reaction that, once initiated, proceeds until the monomers are consumed.

Polymerization_Mechanism cluster_Initiation Step 1: Initiation & Catalysis cluster_Propagation Step 2: Propagation & Cross-linking APS Ammonium Persulfate (APS) Radical Sulfate Free Radical (SO₄⁻•) APS->Radical Decomposition TEMED TEMED (Catalyst) TEMED->Radical Accelerates Acrylamide Acrylamide Monomer Radical->Acrylamide Activates Activated_Acrylamide Activated Monomer (Radical) Acrylamide->Activated_Acrylamide Chain Growing Polymer Chain Activated_Acrylamide->Chain Chain Elongation Bis Bis-acrylamide (Cross-linker) Matrix Cross-linked Gel Matrix Bis->Matrix Forms Cross-links Chain->Bis Incorporates

Caption: Acrylamide polymerization initiated by APS and catalyzed by TEMED.

Section 2: Application I - Polyacrylamide Gel Electrophoresis (PAGE)

PAGE is the quintessential application for APS in the lab. The technique's unparalleled resolution for separating proteins (SDS-PAGE) and nucleic acids is entirely dependent on the quality of the polyacrylamide gel.[1]

Expert Insights: The "Why" Behind the Protocol

Simply adding APS to a gel mix is insufficient for reproducible science. Understanding the variables is key to mastering the technique.

  • APS Concentration Governs the Reaction: The concentration of APS and TEMED directly controls the speed of polymerization and the final structure of the gel.

    • Expertise: Increasing the initiator concentration results in shorter average polymer chain lengths.[5] While this speeds up polymerization, excessive amounts can create a brittle, turbid gel with decreased elasticity, which is difficult to handle and may produce aberrant results.[1][5] Conversely, too little APS leads to incomplete or slow polymerization, resulting in a soft gel with larger pores than intended, compromising separation.[1]

  • The Critical Importance of Freshness: This is perhaps the most common source of failure in gel casting. APS is hygroscopic and begins to break down almost immediately when dissolved in water.[1]

    • Trustworthiness: An aqueous solution of APS is unstable at room temperature. For this reason, laboratory gospel dictates that APS solutions must be prepared fresh daily .[1][7] While storing aliquots at -20°C can extend usability for a few weeks, any solution that fails to polymerize a gel should be immediately discarded and replaced.[8][9] Old APS is the primary culprit in 90% of polymerization failures.[10]

  • Temperature and Oxygen are Key Variables:

    • Temperature: Polymerization is temperature-dependent. The optimal temperature is generally considered room temperature (23–25°C).[1] Casting with cold solutions (e.g., straight from a 4°C refrigerator) will significantly slow down the reaction.

    • Oxygen: Oxygen is a free radical scavenger and an inhibitor of the polymerization reaction.[1][7] For highly sensitive or reproducible applications like 2D-electrophoresis or DNA sequencing gels, degassing the monomer solution under a vacuum is critical.[1] For routine protein gels, this step is often omitted, but one should still avoid introducing excess air by shaking or vigorous vortexing after adding the initiators.

Data Presentation: APS Parameters for Reproducible Gel Casting
ParameterStandard GuidelineRationale & Expert Notes
Stock Solution Conc. 10% (w/v) in ultrapure water.A 10% solution is concentrated enough to allow for small volume additions, minimizing dilution of the gel mix.[7][11]
Solution Stability Prepare fresh daily for optimal results.APS begins to hydrolyze immediately in water, losing efficacy.[1]
Can be stored at 4°C for up to 12 hours.Acceptable for use within the same day, but not overnight.
Can be stored as aliquots at -20°C for several weeks.[8][9]Freezing slows degradation. Thaw one aliquot at a time and do not refreeze. Discard if polymerization is slow.
Typical Usage (10% APS) Resolving Gel: 50-100 µL per 10 mL gel mix.Higher percentage gels require slightly less APS as the higher monomer concentration accelerates polymerization.[1]
Stacking Gel: 25-50 µL per 5 mL gel mix.The stacking gel is a lower percentage and requires sufficient initiation to set quickly.
Protocol: Casting a Standard 10% SDS-PAGE Protein Gel (1.0 mm, 10 mL Resolving)

This protocol is designed as a self-validating system. Visual confirmation of polymerization within the expected timeframe is a key quality control step.

Materials:

  • 30% Acrylamide/Bis-acrylamide solution (e.g., 29:1 or 37.5:1)

  • 1.5 M Tris-HCl, pH 8.8 (for resolving gel)

  • 0.5 M Tris-HCl, pH 6.8 (for stacking gel)

  • 10% (w/v) Sodium Dodecyl Sulfate (SDS)

  • 10% (w/v) Ammonium Persulfate (APS) - Must be prepared fresh.

  • TEMED

  • Ultrapure Water

Workflow Diagram:

Gel_Casting_Workflow cluster_Resolving Part 1: Casting the Resolving Gel cluster_Stacking Part 2: Casting the Stacking Gel A 1. Assemble Glass Plates B 2. Prepare Resolving Gel Mix (Water, Tris pH 8.8, Acrylamide, SDS) A->B C 3. Add TEMED, then Fresh 10% APS (Initiates Polymerization) B->C D 4. Mix Gently & Pipette Between Plates C->D E 5. Overlay with Water/Isopropanol (Creates a flat, anaerobic interface) D->E F 6. Wait 30-45 min for Polymerization E->F G 7. Pour off Overlay and Rinse F->G H 8. Prepare Stacking Gel Mix (Water, Tris pH 6.8, Acrylamide, SDS) G->H I 9. Add TEMED, then Fresh 10% APS H->I J 10. Mix Gently & Pipette onto Resolving Gel I->J K 11. Insert Comb Immediately J->K L 12. Wait 20-30 min for Polymerization K->L M M L->M Gel is Ready for Electrophoresis

Caption: Standard workflow for casting a two-layer SDS-PAGE gel.

Step-by-Step Methodology:

Part A: The Resolving Gel

  • Assemble Gel Cassette: Thoroughly clean and assemble the glass plates and spacers according to the manufacturer's instructions. Ensure there are no leaks.

  • Prepare Monomer Solution: In a 15 mL conical tube, combine the following:

    • Water: 4.0 mL

    • 1.5 M Tris-HCl, pH 8.8: 2.5 mL

    • 30% Acrylamide/Bis Solution: 3.3 mL

    • 10% SDS: 100 µL

  • Initiate Polymerization:

    • Scientist's Note: The following reagents must be added immediately before casting, as they will start the reaction. Add them in the specified order.

    • Add TEMED: 10 µL. Swirl gently to mix.

    • Add 10% APS: 50 µL. Swirl gently but thoroughly to ensure even distribution. Avoid introducing bubbles.

  • Cast the Gel: Immediately pipette the solution into the gel cassette up to about 2 cm from the top.

  • Overlay: Gently overlay the monomer solution with a thin layer of water-saturated isopropanol or distilled water.

    • Causality: This overlay serves two purposes: it prevents oxygen from inhibiting polymerization at the surface and ensures a perfectly flat interface for the stacking gel.

  • Polymerize: Allow the gel to polymerize for 30-45 minutes at room temperature. A sharp, clear line will be visible between the gel and the overlay when polymerization is complete.

Part B: The Stacking Gel

  • Prepare: Pour off the overlay and rinse the top of the resolving gel thoroughly with distilled water to remove any unpolymerized acrylamide.

  • Prepare Monomer Solution: In a new tube, combine:

    • Water: 3.05 mL

    • 0.5 M Tris-HCl, pH 6.8: 1.25 mL

    • 30% Acrylamide/Bis Solution: 650 µL

    • 10% SDS: 50 µL

  • Initiate Polymerization:

    • Add TEMED: 5 µL. Swirl gently.

    • Add 10% APS: 25 µL. Swirl gently.

  • Cast and Insert Comb: Immediately pipette the stacking gel solution on top of the polymerized resolving gel. Insert the comb, taking care not to trap any air bubbles in the wells.

  • Polymerize: Allow the stacking gel to polymerize for 20-30 minutes.

Section 3: Application II - Western Blotting

Western blotting is a powerful immunodetection technique that follows SDS-PAGE. While APS is not used in the blotting or detection phases, its role is foundational. The quality of the initial protein separation on the gel dictates the success of the entire Western blot. A poorly polymerized gel—often due to faulty APS—will result in diffuse, smeared, or distorted bands, making accurate detection and quantification of the target protein impossible.[12] Therefore, mastering the use of APS in gel casting is a prerequisite for reliable Western blotting.

Section 4: Specialized Applications of APS

While PAGE is its primary use, the strong oxidizing nature of APS lends it to other niche applications in molecular biology.

  • Nucleic Acid Sequencing and Modification: APS can be used as a reagent for the selective chemical modification of guanines in DNA and RNA.[13] This specific damage can be used in chemical sequencing protocols to identify guanine positions within a nucleic acid strand.[13] This application leverages the oxidative power of APS for a purpose other than polymerization initiation.

Troubleshooting Guide: When Gels Go Wrong

ProblemProbable Cause(s) Related to APSSolution & Validation Step
Gel fails to polymerize or is very slow (>60 min) 1. Inactive APS: The most likely cause. The 10% solution is old or the solid powder has degraded.[10]1. Make a fresh 10% APS solution from the solid stock. If that fails, open a new bottle of solid APS.[10]
2. Incorrect Concentration: Calculation error leading to too little APS/TEMED.2. Double-check your protocol and calculations.
3. Low Temperature: Reagents are too cold.3. Allow all solutions to equilibrate to room temperature before adding initiators. [1]
Gel polymerizes too quickly (<10 min) 1. Excess APS and/or TEMED: Too much initiator was added.1. Reduce the volume of APS and TEMED by 25-50%. The reaction should be controlled, not instantaneous.[5]
2. High Room Temperature: Ambient temperature is significantly above 25°C.2. Cool the monomer mix slightly before adding initiators.
Bands are skewed or distorted Uneven Polymerization: Initiators were not mixed evenly throughout the solution before casting.Swirl the tube gently but thoroughly for 5-10 seconds after adding APS. A swirled or "schlieren" pattern in the polymerized gel indicates uneven polymerization.[1]
Gel is brittle and cracks easily Excess Initiators: High concentrations of APS/TEMED lead to short polymer chains and reduced elasticity.[5]Reduce the amount of APS and TEMED. A good gel should be firm but flexible.

References

  • Title: Acrylamide Polymerization — A Practical Approach Source: Bio-Rad Laboratories, Inc. URL: [Link]

  • Title: What is the role of APS in sds page & can it be substituted by any another reagent? Source: ResearchGate URL: [Link]

  • Title: does inccreased amount of TEMED and APS affect the resolution of the polyacrylam Source: Protocol Online URL: [Link]

  • Title: Titanium Dioxide Photocatalytic Polymerization of Acrylamide for Gel Electrophoresis (TIPPAGE) of Proteins and Structural Identification by Mass Spectrometry Source: PubMed Central (PMC) URL: [Link]

  • Title: APS (Ammonium persulphate) is used in SDS-PAGE Source: Let's Talk Academy URL: [Link]

  • Title: Application of Ammonium Persulfate for Selective Oxidation of Guanines for Nucleic Acid Sequencing Source: PubMed URL: [Link]

  • Title: Polymerization of acrylamide in SDS PAGE | role of APS and TEMED to produce polyacrylamide gel Source: YouTube URL: [Link]

  • Title: 10% Ammonium persulphate solution Source: The Open Lab Book URL: [Link]

  • Title: Acrylamide polymerization: amount of APS and TEMED to add Source: Reddit URL: [Link]

  • Title: AMMONIUM PERSULFATE Source: Ataman Kimya URL: [Link]

  • Title: Troubleshooting Polyacrylamide Gel Electrophoresis (PAGE) Source: ResearchGate URL: [Link]

  • Title: Effect of high APS concentration in acrylamid gel Source: ResearchGate URL: [Link]

  • Title: Why, oh why my gel is not polymerizing?? Source: Reddit URL: [Link]

  • Title: Troubleshooting Sodium Dodecyl Sulfate- Polyacrylamide Gel Electrophoresis Source: G-Biosciences URL: [Link]

  • Title: Premixed Preweighed Acrylamide/Bis Source: Bio-Rad Laboratories, Inc. URL: [Link]

  • Title: 00_01_10%-APS-recipe Source: iGEM URL: [Link]

Sources

Troubleshooting & Optimization

How to prevent degradation of Adenosine 5'-phosphosulfate in solution

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with Adenosine 5'-phosphosulfate (APS). Here, you will find troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to ensure the stability and integrity of APS in your experiments, thereby promoting reliable and reproducible results.

Introduction to APS Stability

Adenosine 5'-phosphosulfate (APS) is a pivotal intermediate in sulfur metabolism, serving as a substrate for critical enzymes like APS reductase and ATP sulfurylase.[1] The integrity of your experimental outcomes hinges on the chemical stability of APS. Its degradation, primarily through the hydrolysis of the high-energy phospho-sulfate anhydride bond, can yield adenosine monophosphate (AMP) and inorganic sulfate. These degradation products can introduce significant artifacts and inhibit enzymatic reactions, compromising the validity of your data.

The primary mechanism of non-enzymatic APS degradation is the hydrolysis of this phospho-sulfate bond, a reaction potently catalyzed by acidic conditions and the presence of divalent metal ions.[1] Understanding and mitigating these factors are paramount to preserving the integrity of your APS solutions.

Frequently Asked Questions (FAQs)

Q1: My enzymatic assay using APS is giving inconsistent results. Could APS degradation be the cause?

A1: Absolutely. Inconsistent results are a hallmark of reagent instability. APS is susceptible to hydrolysis, which breaks it down into AMP and sulfate. AMP can act as a competitive or product inhibitor for many enzymes that utilize adenosine-based substrates.[1] We recommend verifying the purity of your APS stock solution and ensuring your assay buffer is optimized for APS stability.

Q2: What is the primary cause of APS degradation in an aqueous solution?

A2: The principal cause is the non-enzymatic hydrolysis of the phospho-sulfate anhydride bond.[1] This bond is thermodynamically unstable in water, and its cleavage is significantly accelerated under acidic conditions (pH < 6.5).

Q3: How quickly does APS degrade?

A3: The rate of degradation is highly dependent on the storage and experimental conditions. At a stable pH of 8.0 and refrigerated temperatures, the hydrolysis rate is less than 1% per day.[1] However, at acidic pH or higher temperatures, degradation can be substantially faster. For long-term storage, frozen solutions at -20°C or -80°C are essential.

Q4: Can enzymes in my sample degrade APS?

A4: Yes. If your experiment involves cell lysates or tissue extracts, be aware of endogenous nucleotide pyrophosphatases. These enzymes can hydrolyze the phospho-sulfate bond of APS and have been found to be active in various rat tissues, with an optimal pH of around 9.5.[2]

Q5: Are there any visual indicators of APS degradation?

A5: Unfortunately, there are no visual cues like color change or precipitation to indicate APS degradation. The breakdown products, AMP and sulfate, are soluble and colorless. Therefore, analytical methods are necessary to assess the purity of your APS solution.

Troubleshooting Guide

Symptom Potential Cause Recommended Solution
Low or no enzyme activity APS Degradation: Insufficient intact APS substrate.1. Verify APS Purity: Use HPLC to check the integrity of your APS stock (see Protocol 2). 2. Prepare Fresh Solutions: Always prepare APS solutions fresh for each experiment. 3. Optimize Buffer pH: Ensure your reaction buffer is between pH 7.0 and 9.0.
High background signal Contaminating AMP: The degradation product, AMP, may interfere with detection methods or subsequent enzymatic reactions.1. Purify APS: If significant degradation is confirmed, consider purifying the APS stock. 2. Modify Assay: If purification is not feasible, adjust your assay to account for or be insensitive to the presence of AMP.
Inconsistent results between experiments Variable APS Degradation: Differences in solution preparation, storage time, or temperature exposure.1. Standardize Protocols: Strictly adhere to standardized protocols for solution preparation and storage (see Protocol 1). 2. Use Aliquots: Store APS in single-use aliquots to avoid multiple freeze-thaw cycles.
Precipitate formation in buffer Interaction with Divalent Cations: Phosphate buffers can precipitate with divalent cations like Ca2+, which can also accelerate APS degradation.[3]1. Chelate Metal Ions: Add EDTA to your APS stock and reaction buffers to a final concentration of 1-5 mM.[1] 2. Choose an Appropriate Buffer: Consider using a non-phosphate buffer if high concentrations of divalent cations are required for your experiment.

Experimental Protocols

Protocol 1: Preparation and Storage of Stable APS Solutions

This protocol outlines the best practices for preparing and storing APS to minimize degradation.

Materials:

  • Adenosine 5'-phosphosulfate (sodium or lithium salt)

  • Nuclease-free, ultrapure water

  • Buffer stock solution (e.g., 1 M Tris-HCl, pH 8.0)

  • EDTA disodium salt solution (0.5 M, pH 8.0)

  • Sterile, nuclease-free microcentrifuge tubes

Procedure:

  • Weighing: On a calibrated analytical balance, carefully weigh the desired amount of APS powder.

  • Dissolution: Dissolve the APS powder in nuclease-free water to a concentration slightly higher than the final desired concentration.

  • Buffering: Add your chosen buffer stock to the APS solution to achieve the final desired buffer concentration and a pH between 7.0 and 9.0. A pH of 8.0 is often recommended for optimal stability.[1][4]

  • Chelation: Add the 0.5 M EDTA stock solution to a final concentration of 1-5 mM to chelate any contaminating divalent metal ions.[1]

  • Volume Adjustment: Adjust the final volume with nuclease-free water to reach the desired final APS concentration.

  • Aliquoting: Dispense the APS solution into single-use, sterile microcentrifuge tubes. This prevents contamination and avoids multiple freeze-thaw cycles.

  • Storage:

    • Short-term (up to 1 week): Store aliquots at 4°C.

    • Long-term: Store aliquots at -20°C or -80°C for several months.

Protocol 2: Assessing APS Purity using Ion-Pairing Reversed-Phase HPLC

This method allows for the separation and quantification of APS from its primary degradation product, AMP.

Instrumentation and Reagents:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reversed-phase column

  • Mobile Phase A: 50 mM Potassium Phosphate, pH 6.6

  • Mobile Phase B: Acetonitrile

  • Ion-Pairing Reagent: 10 mM Tetrabutylammonium bromide

  • APS standard and AMP standard

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase by dissolving the potassium phosphate and tetrabutylammonium bromide in HPLC-grade water and adjusting the pH to 6.6. Filter and degas the solution.

  • Standard Preparation: Prepare a series of known concentrations of APS and AMP standards in the mobile phase to generate a standard curve.

  • Sample Preparation: Dilute your APS solution to be tested in the mobile phase to a concentration within the range of your standard curve.

  • HPLC Analysis:

    • Equilibrate the C18 column with the mobile phase containing 8% acetonitrile.[1]

    • Inject the standards and the sample.

    • Run an isocratic elution with 8% acetonitrile in the mobile phase.[1]

    • Monitor the absorbance at 260 nm.

  • Data Analysis:

    • Identify the peaks for APS and AMP based on the retention times of the standards.

    • Quantify the amount of APS and AMP in your sample by comparing the peak areas to the standard curves.

    • Calculate the purity of your APS solution as: (Peak Area of APS) / (Peak Area of APS + Peak Area of AMP) * 100%.

Data Presentation

Table 1: Factors Influencing APS Stability in Solution

FactorCondition Promoting DegradationRecommended Condition for StabilityRationale
pH Acidic (pH < 6.5)Neutral to slightly alkaline (pH 7.0 - 9.0)The phospho-sulfate anhydride bond is highly labile to acid-catalyzed hydrolysis.[1]
Temperature Elevated temperaturesFrozen (-20°C or -80°C) for long-term; Refrigerated (4°C) for short-termHigher temperatures increase the rate of chemical reactions, including hydrolysis.
Divalent Metal Ions (e.g., Mg2+, Ca2+) Presence of divalent cationsAddition of a chelating agent (e.g., 1-5 mM EDTA)Divalent cations can facilitate the hydrolysis of the phospho-sulfate bond.[1]
Enzymes Presence of nucleotide pyrophosphatasesUse of nuclease-free water and reagents; consider enzyme inhibitors if necessary.These enzymes, present in biological samples, can enzymatically cleave APS.[2]

Visualization of Concepts

APS Degradation Pathway

cluster_degradation Hydrolysis cluster_factors Accelerating Factors APS Adenosine 5'-phosphosulfate (APS) AMP Adenosine Monophosphate (AMP) APS->AMP + H₂O Sulfate Inorganic Sulfate (SO₄²⁻) APS->Sulfate + H₂O Acidic_pH Acidic pH (< 6.5) Metal_Ions Divalent Metal Ions (e.g., Mg²⁺)

Caption: The hydrolysis of APS into AMP and inorganic sulfate.

Experimental Workflow for Ensuring APS Integrity

start Start: Experiment Planning prep Prepare Fresh APS Solution (pH 7-9, with EDTA) start->prep store Store Properly (Aliquoted, -20°C or -80°C) prep->store assay Perform Experiment store->assay troubleshoot Inconsistent Results? assay->troubleshoot hplc Assess Purity via HPLC troubleshoot->hplc Yes end End: Reliable Data troubleshoot->end No hplc->prep Purity < 90% hplc->assay Purity ≥ 90%

Caption: A workflow for maintaining APS stability in experiments.

References

  • Mueller, J. W., & Shafqat, N. (2013). Adenosine-5′-phosphosulfate – a multifaceted modulator of bifunctional 3′-phospho-adenosine-5′-phosphosulfate synthases and related enzymes. FEBS Journal, 280(13), 3050-3057. [Link]

  • Kamiryo, T., & Kameyama, T. (2021). Assay of 3'-phosphoadenosine 5'-phosphosulfate (PAPS) transport activity. In Glycoscience (pp. 1-6). Springer, Singapore. [Link]

  • Fukui, S., Yoshida, H., & Yamashina, I. (1981). Sulfohydrolytic degradation of 3'-phosphoadenosine 5'-phosphosulfate (PAPS) and adenosine 5'-phosphosulfate (APS) by enzymes of a nucleotide pyrophosphatase nature. Journal of Biochemistry, 90(5), 1537-1540. [Link]

  • Bitesize Bio. (2025, June 2). How to Separate Nucleotides Using Ion-paired Reverse Phase HPLC. [Link]

  • Newman, J. C., & Verdin, E. (2014). Universal buffers for use in biochemistry and biophysical experiments. Journal of Biological Chemistry, 289(46), 31925-31935. [Link]

Sources

Overcoming substrate inhibition by APS in kinase assays

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Substrate Inhibition by Adenosine 5'-phosphosulfate (APS)

Welcome to the technical support center for kinase assay development. As Senior Application Scientists, we understand that unexpected kinetic profiles can be a significant roadblock in your research. One common but often misunderstood issue is substrate inhibition, particularly when using adenosine 5'-phosphosulfate (APS) as a substrate for APS kinase.

This guide is designed to help you diagnose, understand, and overcome APS-induced substrate inhibition in your kinase assays. We will move from foundational concepts to practical troubleshooting protocols, providing the rationale behind each step to empower your experimental design.

Part 1: Frequently Asked Questions - Understanding the Problem

Q1: I'm observing a decrease in kinase activity at high concentrations of APS. What is happening?

What you are likely observing is a classic case of substrate inhibition . In typical enzyme kinetics, increasing the substrate concentration leads to a proportional increase in the reaction rate until the enzyme becomes saturated, at which point the rate plateaus (known as Vmax).[1][2][3] However, with substrate inhibition, the reaction rate paradoxically decreases after reaching an optimal substrate concentration.[4]

This phenomenon is well-documented for APS kinase, where APS itself, at high concentrations, can bind to the enzyme in a non-productive manner and inhibit the reaction.[5][6][7] Instead of a hyperbolic curve, your data will likely show a "bell-shaped" curve when plotting reaction velocity against APS concentration.

Q2: What is the underlying mechanism of APS substrate inhibition?

The inhibitory effect of APS stems from its ability to bind to the APS kinase enzyme at more than one site. The current understanding, supported by structural and kinetic studies, points to two primary models:

  • Uncompetitive Inhibition: The most commonly cited mechanism is that a second molecule of APS binds to the enzyme-substrate (E-S) complex after the first APS molecule has already settled into the active site. This forms a dead-end E-S-S (in this case, E•ATP•APS + APS) complex that is catalytically inactive and cannot proceed to product formation.[5][6]

  • Competitive Inhibition: An alternative model suggests that the second APS molecule binds to the enzyme's active site in a way that competes with the binding of the co-substrate, MgATP, forming an inactive E-APS complex.[6]

Structural analyses have revealed that the binding of the inhibitory APS molecule induces conformational changes in the enzyme, effectively locking it in a non-productive state.[5] Differentiating between these mechanisms can be done with advanced kinetic studies, but for the purpose of troubleshooting, the key takeaway is that an excess of APS creates inhibitory complexes.

cluster_legend Reaction States E Free Enzyme (E) ES Active E-S Complex E->ES + S S1 APS (Substrate) ES->E P Product (PAPS) ES->P k_cat ESS Inactive E-S-S Complex (Dead-End) ES->ESS + S (High Conc.) P->E S2 Excess APS (Inhibitor) ESS->ES key1 Green Arrow: Catalytic Path key2 Red Arrow: Inhibitory Path

Caption: Mechanism of uncompetitive substrate inhibition by APS.

Part 2: Troubleshooting Guides & Protocols

Q3: My data strongly suggests APS inhibition. How do I systematically solve this?

The primary goal is to find the optimal APS concentration ([APS]opt) , which is the peak of the activity curve before inhibition takes over. This is achieved through a systematic APS titration experiment. The workflow below outlines the entire troubleshooting process.

start Start: Observe Decreased Activity at High [APS] step1 Design APS Titration Experiment (Wide Concentration Range) start->step1 step2 Execute Assay (Keep [Enzyme] and [ATP] Constant) step1->step2 step3 Collect and Plot Data (Activity vs. [APS]) step2->step3 decision Does the Curve Show a Clear Optimal Peak ([APS]opt)? step3->decision solution Adopt [APS]opt for all Future Experiments decision->solution Yes troubleshoot Re-evaluate Other Assay Parameters (e.g., [ATP], [Enzyme], Buffer) decision->troubleshoot No / Unclear end End: Optimized Assay Conditions solution->end troubleshoot->step1 Iterate

Caption: Troubleshooting workflow for APS substrate inhibition.

Protocol: Determining Optimal APS Concentration

This protocol provides a framework for a robust APS titration experiment. The goal is to test a broad range of APS concentrations to identify the optimal level for your specific kinase and assay conditions.

1. Experimental Design & Planning:

  • Define Concentration Range: Select a wide range of APS concentrations. A good starting point is a log or semi-log series from low micromolar (e.g., 1 µM) to high micromolar or even millimolar (e.g., 1000-2000 µM).

  • Keep Other Variables Constant: It is critical to keep the concentrations of your kinase and ATP constant throughout the experiment. Use an ATP concentration that is at or near its Michaelis-Menten constant (Km) if known; otherwise, a standard concentration like 10-100 µM is a common starting point.[8]

  • Prepare Controls:

    • Negative Control (No Enzyme): Reaction buffer with the highest concentration of APS and ATP to determine background signal.

    • Positive Control (No APS): Reaction with enzyme and ATP but no APS to measure any background kinase activity or signal.

2. Reagent Preparation:

  • APS Stock Solution: Prepare a high-concentration stock of APS (e.g., 50-100 mM) in your assay buffer. Perform serial dilutions from this stock to create the desired range of concentrations for your titration.

  • Enzyme Stock: Dilute your kinase to a working concentration that gives a robust but not saturated signal within the linear range of your detection method.

  • ATP Stock: Prepare an ATP stock solution that includes MgCl₂, as Mg-ATP is the true co-substrate.

3. Assay Execution (Example for a 96-well plate):

  • Add APS: Pipette the different concentrations of APS into their designated wells.

  • Add Enzyme: Add the constant concentration of kinase to all wells (except the "No Enzyme" control).

  • Initiate Reaction: Start the reaction by adding the constant concentration of ATP/Mg to all wells.

  • Incubate: Incubate the plate at the optimal temperature for a fixed period. Ensure this incubation time is within the linear phase of the reaction.

  • Stop and Detect: Terminate the reaction and proceed with your chosen detection method (e.g., luminescence, fluorescence, radioactivity).[9][10][11]

4. Data Analysis:

  • Subtract Background: Correct your raw data by subtracting the signal from the "No Enzyme" control.

  • Plot Data: Plot the corrected reaction rate (e.g., RLU/min, fluorescence units/min) on the Y-axis against the APS concentration on the X-axis.

  • Identify [APS]opt: The optimal APS concentration ([APS]opt) is the value on the X-axis that corresponds to the peak of the curve on the Y-axis. This is the concentration you should use for subsequent experiments like inhibitor screening.[12]

Parameter Recommendation Rationale
APS Concentration Range 1 µM to 2000 µM (12-point titration)To capture the initial rise, the peak, and the subsequent inhibitory phase of the kinetic curve.
ATP Concentration Constant, at or near Km (e.g., 10-100 µM)Isolates the effect of APS variation. Using ATP at Km provides a balanced condition for detecting various inhibitor types.
Enzyme Concentration Constant, within linear assay rangeEnsures that changes in rate are due to substrate concentration, not enzyme limitation.
Reaction Time Constant, within linear product formationAvoids substrate depletion or product inhibition, which can confound results.
Buffer Conditions (pH, Salt) Constant and optimal for the enzymeMaintains consistent enzyme performance across all conditions.

Table 1. Recommended parameters for an APS titration experiment.

Part 3: Advanced Troubleshooting & FAQs

Q4: I've found an optimal APS concentration, but my overall signal is weak. What's next?

If the signal at [APS]opt is insufficient for your screening window (i.e., low Z'-factor), you may need to optimize other components.[13]

  • Increase Enzyme Concentration: A higher enzyme concentration will increase the reaction rate, but be careful not to use so much that the reaction completes too quickly.

  • Increase Reaction Time: Allow the reaction to proceed for a longer period, ensuring you remain in the linear range of product formation. Run a time-course experiment at [APS]opt to determine the optimal endpoint.

  • Optimize ATP Concentration: While held constant during the APS titration, the ATP level itself can be optimized. A higher ATP concentration can sometimes increase the overall velocity. However, be aware that very high ATP levels can sometimes mask the effects of ATP-competitive inhibitors.

Q5: How does ATP concentration affect the interpretation of APS inhibition?

The relationship between ATP concentration and the [APS]opt can help diagnose the specific kinetic mechanism of inhibition, which can be valuable for advanced mechanistic studies.[6]

  • If Inhibition is Uncompetitive: As you increase the concentration of ATP, the [APS]opt will decrease.

  • If Inhibition is Competitive: As you increase the concentration of ATP, the [APS]opt will increase.

For most drug discovery and screening purposes, it is sufficient to determine the [APS]opt under a single, fixed ATP condition. However, if your results remain inconsistent, performing APS titrations at two different ATP concentrations (e.g., one low, one high) can provide deeper insight into the system's kinetics.

By systematically applying these principles and protocols, you can transform substrate inhibition from an experimental artifact into a well-characterized parameter of your assay, leading to more robust and reliable data for your research.

References

  • Lansdon, E. B., et al. (2004). Structural mechanism for substrate inhibition of the adenosine 5'-phosphosulfate kinase domain of human 3'-phosphoadenosine 5'-phosphosulfate synthetase 1. Biochemistry, 43(25), 8351–8360. [Link]

  • Segel, I. H., et al. (1999). Adenosine 5'-phosphosulfate (APS) Kinase: Diagnosing the Mechanism of Substrate Inhibition. Archives of Biochemistry and Biophysics, 361(2), 285-291. [Link]

  • Wikipedia. (n.d.). Substrate inhibition in bioreactors. [Link]

  • CK-12 Foundation. (n.d.). How does changing substrate concentration affect enzyme activity? [Link]

  • Singh, B., et al. (2021). Role of aspartic acid residues D87 and D89 in APS kinase domain of human 3'-phosphoadenosine 5'-phosphosulfate synthase 1 and 2b. Biochemical and Biophysical Research Communications, 581, 10-16. [Link]

  • Excedr. (2022). Sulfurylase: Definition, Overview, & Applications. [Link]

  • BMG LABTECH. (2020). Kinase assays. [Link]

  • Celtarys Research. (2024). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]

  • Assay Guidance Manual. (2012). Assay Development for Protein Kinase Enzymes. National Center for Biotechnology Information. [Link]

  • GraphPad Prism 10 Curve Fitting Guide. (n.d.). Equation: Substrate inhibition. [Link]

  • Na-Bangchang, K., et al. (2010). Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. Methods in Molecular Biology, 641, 137-151. [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work? [Link]

  • University College London. (n.d.). The effect of substrate concentration on enzyme activity. [Link]

  • Bischof, J., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Pharmaceuticals, 14(8), 793. [Link]

  • Brezovsky, J., et al. (2016). Substrate inhibition by the blockage of product release and its control by tunnel engineering. Chemical Science, 7(11), 6884-6893. [Link]

  • ResearchGate. (2024). Influence of Substrate Concentration on Enzyme Activity in Bio Catalysis. [Link]

  • Hanna, E., et al. (2008). Kinetic properties of ATP sulfurylase and APS kinase from Thiobacillus denitrificans. Journal of Bacteriology, 190(9), 3247-3253. [Link]

  • Chemistry LibreTexts. (2024). 5.4: Enzyme Inhibition. [Link]

  • Chemistry LibreTexts. (2021). 19.5: Effect of Concentration on Enzyme Activity. [Link]

  • Reaction Biology. (2024). Spotlight: Activity-Based Kinase Assay Formats. [Link]

  • Yu, Y., et al. (2022). Frustration and the Kinetic Repartitioning Mechanism of Substrate Inhibition in Enzyme Catalysis. The Journal of Physical Chemistry B, 126(36), 6823–6833. [Link]

  • Reaction Biology. (n.d.). Kinase Profiling & Screening. [Link]

  • BellBrook Labs. (2024). What Is the Best Kinase Assay? [Link]

Sources

Optimizing APS concentration for maximal APS kinase activity

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with adenosine 5'-phosphosulfate (APS) kinase. Here, you will find troubleshooting guidance and frequently asked questions (FAQs) designed to help you optimize your experiments for maximal enzyme activity.

I. Understanding the APS Kinase Reaction

APS kinase is a crucial enzyme that catalyzes the phosphorylation of APS to produce 3'-phosphoadenosine-5'-phosphosulfate (PAPS), a universal sulfonate donor for all sulfotransferase reactions.[1] The reaction utilizes adenosine-5'-triphosphate (ATP) as the phosphate donor, which is converted to adenosine-5'-diphosphate (ADP).[2][3]

The stability and activity of APS kinase can be significantly influenced by the cellular concentration of ATP.[4] Therefore, maintaining optimal ATP levels is critical for the enzyme's function.

II. Frequently Asked Questions (FAQs)

Q1: What is the primary function of APS kinase?

A1: APS kinase catalyzes the final and rate-limiting step in the synthesis of PAPS, the active form of sulfate.[4] PAPS is an essential molecule that donates a sulfonate group in various biological processes, including detoxification, hormone regulation, and the modification of proteins and carbohydrates.

Q2: What are the substrates and products of the APS kinase reaction?

A2: The substrates for APS kinase are adenosine 5'-phosphosulfate (APS) and adenosine-5'-triphosphate (ATP). The products of the reaction are 3'-phosphoadenosine-5'-phosphosulfate (PAPS) and adenosine-5'-diphosphate (ADP).[3]

Q3: Why is optimizing APS concentration critical for this assay?

A3: While APS is a substrate, it also acts as a potent uncompetitive inhibitor of the APS kinase reaction.[1][5] This means that at high concentrations, APS can bind to the enzyme-substrate complex and reduce the enzyme's catalytic efficiency. Therefore, finding the optimal APS concentration is crucial for achieving maximal enzyme activity.

Q4: What are the typical concentrations of ATP and APS used in an APS kinase assay?

A4: The optimal concentrations can vary depending on the specific enzyme and assay conditions. However, a common starting point is an ATP concentration around its Km value (e.g., 126 µM for Penicillium chrysogenum APSK) and an APS concentration at or slightly below its Km' (the substrate concentration at half-maximal velocity in the presence of substrate inhibition, e.g., ~10 µM for P. chrysogenum APSK).[6] It is essential to empirically determine the optimal concentrations for your specific experimental setup.

III. Troubleshooting Guide

This section addresses common issues encountered during APS kinase activity assays.

Issue 1: Low or No Enzyme Activity

Possible Cause Troubleshooting Steps & Explanation
Suboptimal APS Concentration The most common issue is non-optimal substrate concentration. High concentrations of APS can lead to substrate inhibition.[1][5] To address this, perform a substrate titration experiment to determine the optimal APS concentration.
ATP Depletion ATP is a co-substrate and its availability is crucial.[4] Ensure that the ATP concentration is not limiting. It's advisable to use an ATP concentration at or above its Km value for the enzyme.[6]
Incorrect Buffer Conditions The pH, ionic strength, and presence of specific ions in the reaction buffer can significantly impact enzyme activity. The optimal pH for most kinases is near 7.5.[2] Verify that your buffer composition is appropriate for your specific APS kinase.
Inactive Enzyme Improper storage or handling can lead to enzyme denaturation. Ensure the enzyme is stored at the recommended temperature and avoid repeated freeze-thaw cycles.

Issue 2: High Background Signal

Possible Cause Troubleshooting Steps & Explanation
Contaminated Reagents Contaminants in your reagents, particularly the ATP or APS solutions, can interfere with the assay. Prepare fresh solutions using high-purity reagents.
Non-specific Binding (in plate-based assays) If using a plate-based assay format, non-specific binding of the enzyme or detection reagents to the plate can cause high background. Ensure proper blocking of the plate.[7]
Interference with Detection Method The method used to detect kinase activity (e.g., fluorescence, luminescence) can be susceptible to interference from compounds in your sample or buffer.[8] Run appropriate controls to identify and mitigate any interference.

Issue 3: Poor Reproducibility

Possible Cause Troubleshooting Steps & Explanation
Pipetting Inaccuracies Inconsistent pipetting can lead to significant variability between replicates. Use calibrated pipettes and ensure proper pipetting technique.[7]
Temperature Fluctuations Enzyme kinetics are sensitive to temperature. Ensure that all reactions are incubated at a constant and optimal temperature.
Inconsistent Incubation Times Precise timing of the reaction is critical for reproducible results. Use a timer and be consistent with all incubation steps.

IV. Experimental Protocols

Protocol 1: Determining the Optimal APS Concentration

This protocol outlines a systematic approach to identify the APS concentration that yields the maximum APS kinase activity, while avoiding substrate inhibition.

Materials:

  • Purified APS kinase

  • APS stock solution

  • ATP stock solution

  • Reaction buffer (e.g., 25 mM Tris-HCl, pH 7.5, 10 mM MgCl₂)[9]

  • Kinase activity detection reagents (e.g., ADP-Glo™ Kinase Assay)[10]

  • Microplate reader

Procedure:

  • Prepare a series of APS dilutions: Create a range of APS concentrations, for example, from 0 µM to 100 µM.

  • Set up the kinase reaction: In a microplate, combine the reaction buffer, a fixed, saturating concentration of ATP (e.g., 1 mM), and your purified APS kinase.

  • Initiate the reaction: Add the different concentrations of APS to the wells to start the reaction.

  • Incubate: Incubate the plate at the optimal temperature for your enzyme for a fixed period (e.g., 20 minutes).[6]

  • Stop the reaction and detect activity: Stop the reaction and measure the kinase activity using your chosen detection method.

  • Analyze the data: Plot the enzyme activity as a function of the APS concentration. The optimal APS concentration will be the peak of this curve.

Data Presentation: Example of APS Titration

APS Concentration (µM)APS Kinase Activity (Relative Luminescence Units)
0500
515000
1025000
2020000
4012000
806000

This table illustrates the expected trend where activity increases with APS concentration up to an optimal point, after which substrate inhibition causes a decline in activity.

V. Visualizing the Workflow and Reaction

Diagram 1: Workflow for Optimizing APS Concentration

Workflow cluster_prep Preparation cluster_reaction Reaction & Detection cluster_analysis Data Analysis A Prepare APS Dilutions C Initiate Reaction (Add APS) A->C B Prepare Reaction Mix (Buffer, ATP, APS Kinase) B->C D Incubate C->D E Stop Reaction & Detect Activity D->E F Plot Activity vs. [APS] E->F G Determine Optimal [APS] F->G Reaction cluster_substrates Substrates cluster_enzyme Enzyme cluster_products Products APS APS Enzyme APS Kinase APS->Enzyme ATP ATP ATP->Enzyme PAPS PAPS Enzyme->PAPS ADP ADP Enzyme->ADP

Caption: The enzymatic reaction catalyzed by APS kinase.

VI. References

  • Cellular ATP Levels Determine the Stability of a Nucleotide Kinase - PMC - NIH. (2021-12-13). Retrieved from [Link]

  • Structural mechanism for substrate inhibition of the adenosine 5'-phosphosulfate kinase domain of human 3'-phosphoadenosine 5' - PubMed. Retrieved from [Link]

  • Kinase assays | BMG LABTECH. (2020-09-01). Retrieved from [Link]

  • Assay Development for Protein Kinase Enzymes - NCBI - NIH. (2012-05-01). Retrieved from [Link]

  • Adenosine 5'-phosphosulfate (APS) Kinase: Diagnosing the Mechanism of Substrate Inhibition - PubMed. Retrieved from [Link]

  • Phosphatase-Coupled Universal Kinase Assay and Kinetics for First-Order-Rate Coupling Reaction | PLOS One - Research journals. Retrieved from [Link]

  • Adenylyl-sulfate kinase - Wikipedia. Retrieved from [Link]

  • Phosphatase-Coupled Universal Kinase Assay and Kinetics for First-Order-Rate Coupling Reaction - PMC - NIH. (2011-08-11). Retrieved from [Link]

  • Troubleshooting Common ELISA Problems - Maxanim. Retrieved from [Link]

  • A Sensitive Coupled Enzyme Assay for Measuring Kinase and ATPase Kinetics Using ADP-Specific Hexokinase - PMC - NIH. Retrieved from [Link]

Sources

Troubleshooting low yield in enzymatic PAPS synthesis from APS

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Challenges of PAPS Synthesis

The enzymatic synthesis of 3'-phosphoadenosine-5'-phosphosulfate (PAPS), the universal sulfonate donor, is a cornerstone of research in drug metabolism, glycobiology, and cellular signaling. The process, which converts adenosine-5'-phosphosulfate (APS) to PAPS via APS kinase, is elegant in principle but can be fraught with challenges in practice. Low yield is a frequent and frustrating obstacle that can stem from a variety of factors, including enzyme stability, substrate inhibition, and reaction equilibrium.

This guide provides a structured, in-depth approach to troubleshooting and optimizing your PAPS synthesis experiments. As your dedicated application scientist, my goal is to move beyond simple checklists and explain the causal biochemistry, empowering you to make informed decisions and achieve robust, reproducible results.

The Enzymatic Pathway of PAPS Synthesis

The synthesis of PAPS from ATP and inorganic sulfate is a two-step enzymatic process. In many organisms, these two steps are catalyzed by a single bifunctional enzyme known as PAPS Synthase (PAPSS).[1][2][3]

  • Step 1: APS Formation. ATP sulfurylase catalyzes the reaction of ATP and inorganic sulfate (SO₄²⁻) to produce APS and pyrophosphate (PPi). This reaction's equilibrium often lies far to the left, favoring the reactants.[4]

  • Step 2: PAPS Formation. APS kinase then phosphorylates APS at the 3' position, using a second molecule of ATP to yield the final product, PAPS, and adenosine diphosphate (ADP).[5][6]

PAPS_Synthesis_Pathway ATP1 ATP sub1_mid ATP1->sub1_mid Sulfate Inorganic Sulfate (SO₄²⁻) Sulfate->sub1_mid APS APS sub2_mid APS->sub2_mid PPi Pyrophosphate (PPi) ATP2 ATP ATP2->sub2_mid PAPS PAPS (Product) ADP ADP (Byproduct) ATPS ATP Sulfurylase (Step 1) ATPS->APS ATPS->PPi APSK APS Kinase (Step 2) APSK->PAPS APSK->ADP sub1_mid->ATPS sub2_mid->APSK

Caption: The two-step enzymatic synthesis of PAPS.

Frequently Asked Questions & Troubleshooting Guide

Q1: My reaction has failed completely or the yield is near zero. Where should I begin troubleshooting?

A total reaction failure points to a critical issue with one or more core components. A systematic, step-by-step verification is the most efficient path to a solution.

Initial Checks:

  • Confirm All Components Were Added: It's a simple but common error. Double-check your notes to ensure that the enzyme, APS, ATP, magnesium, and buffer were all added to the reaction vessel.

  • Enzyme Activity is Paramount: The most likely culprit is an inactive enzyme. Enzymes, particularly certain isoforms of PAPS synthase, can be unstable.[3]

    • Solution: Perform a small-scale, independent activity assay to confirm your enzyme is functional before setting up a larger synthesis reaction. See Protocol 2: Verifying Enzyme Activity below. Always handle enzymes according to the manufacturer's specifications, using ice-cold buffers and minimizing freeze-thaw cycles.

  • Buffer pH and Composition: Most kinase reactions have an optimal pH range, typically between 7.5 and 8.0.[7][8] Deviations can drastically reduce or eliminate enzyme activity.

    • Solution: Prepare fresh buffer and verify its pH. Ensure the buffer does not contain interfering substances like EDTA at concentrations greater than 0.5 mM, which can chelate the essential magnesium ions.[9]

  • Reagent Integrity (ATP and APS): ATP and APS are susceptible to hydrolysis. If these substrates have degraded, the reaction cannot proceed.

    • Solution: Use fresh or properly stored stocks of ATP and APS. When preparing solutions, use a buffered solution at pH 8, which improves stability.[10] Consider aliquoting your stocks to avoid multiple freeze-thaw cycles.

Q2: My reaction produces some PAPS, but the yield is consistently low. What are the likely causes?

Low but detectable yield suggests the core components are working, but the reaction is suboptimal. Fine-tuning the reaction conditions is key.

Key Areas for Optimization:

  • Sub-optimal Reagent Concentrations: The concentrations of ATP, APS, and the essential cofactor Magnesium (Mg²⁺) are critical and interconnected.

    • Magnesium (Mg²⁺): Mg²⁺ is essential for ATP-dependent reactions, as it coordinates with the phosphate groups of ATP, making them accessible for catalysis.[11][12][13] Insufficient Mg²⁺ will limit the reaction rate. A concentration of 20 mM has been found to be optimal in some systems.[5]

    • ATP: While essential, excessively high concentrations of ATP can cause substrate inhibition of ATP sulfurylase.[4]

    • Sulfate: The equilibrium of the first reaction step (APS formation) is often unfavorable. Increasing the sulfate concentration relative to ATP can help drive the reaction forward.[4]

    Solution: Systematically titrate the concentrations of MgCl₂, ATP, and your sulfate source to find the optimal ratio for your specific enzyme and conditions. See Protocol 3: Optimizing Reaction Components for a methodical approach.

  • Incubation Time and Temperature: Kinase reactions require sufficient time to proceed to completion. The standard incubation temperature for many systems is 30°C or 37°C.[5][7]

    • Solution: Perform a time-course experiment (e.g., taking samples at 1, 2, 4, 8, and 16 hours) to determine the optimal reaction time. Be aware that prolonged incubation can lead to PAPS hydrolysis, so finding the peak production time is crucial.[4]

  • Enzyme Concentration: An insufficient amount of enzyme will naturally lead to a low conversion rate and yield.

    • Solution: Increase the concentration of APS kinase/PAPS synthase in the reaction. If using a crude lysate, consider a partial purification to increase the specific activity.

ComponentRecommended Starting ConcentrationKey Considerations
APS 10-100 µMHigh concentrations (>30 µM) can cause substrate inhibition.[8][14]
ATP 1-5 mMBalance is key; high levels can inhibit ATP sulfurylase.[4] Should be in excess of APS.
MgCl₂ 10-20 mMEssential cofactor. Should typically be in molar excess over ATP.[5]
Sulfate Source (e.g., Na₂SO₄) 5-10 mMMolar excess over ATP can help drive the initial reaction step.[4]
Buffer (Tris-HCl) 20-100 mM, pH 7.5-8.0Maintain optimal pH for enzyme activity.[7][15]

Table 1: Recommended starting concentrations for PAPS synthesis reaction components. These values are starting points and should be optimized for your specific system.

Q3: The reaction starts efficiently but plateaus or stops prematurely. Why is this happening?

This common scenario is a classic sign of product or substrate inhibition, where molecules produced during the reaction, or the substrates themselves, bind to the enzyme and hinder its activity.

Primary Causes of Reaction Stalling:

  • Product Inhibition by ADP: The APS kinase step produces one molecule of ADP for every molecule of PAPS synthesized.[15] ADP competes with ATP for the enzyme's active site, effectively acting as a potent product inhibitor.[4] As ADP accumulates, the reaction slows and eventually stops.

  • Substrate Inhibition by APS: APS kinase can be strongly inhibited by its own substrate, APS, at higher concentrations.[10][14][16] This is an uncompetitive inhibition mechanism where APS can form a dead-end complex with the enzyme and ADP.[14] For some enzymes, maximal activity is seen around 15 µM APS, with inhibition occurring at higher levels.[10]

  • Accumulation of Pyrophosphate (PPi): The first step of the reaction generates PPi. PPi can inhibit the ATP sulfurylase, further limiting the production of the APS intermediate.

Solutions to Overcome Inhibition:

  • Implement an ATP Regeneration System: This is the most effective strategy to combat ADP inhibition. An auxiliary enzyme system is added to convert the inhibitory ADP back into ATP.

    • Pyruvate Kinase System: Uses phosphoenolpyruvate (PEP) to regenerate ATP.[7]

    • Acetate Kinase or Polyphosphate Kinase (PPK): Uses less expensive phosphate donors like acetyl phosphate or polyphosphate, making it more suitable for large-scale synthesis.[17][18]

  • Add Inorganic Pyrophosphatase: Including this enzyme in the reaction mix will hydrolyze the inhibitory PPi into two molecules of inorganic phosphate, effectively pulling the first reaction step forward and preventing feedback inhibition.[7]

  • Control APS Concentration: Avoid adding a large bolus of APS at the beginning of the reaction. If you are starting from APS, titrate it to a concentration below the inhibitory threshold (e.g., < 30 µM). If you are generating APS in situ from ATP and sulfate, the slower activity of ATP sulfurylase may naturally keep the steady-state concentration of APS low.[10]

Systematic Troubleshooting Workflow

When faced with low PAPS yield, a logical progression of checks can quickly identify the root cause.

Troubleshooting_Workflow Start Low PAPS Yield Detected CheckEnzyme 1. Verify Enzyme Activity (Protocol 2) Start->CheckEnzyme EnzymeOK Is Enzyme Active? CheckEnzyme->EnzymeOK CheckReagents 2. Assess Reagent Integrity (ATP, APS, Buffer) EnzymeOK->CheckReagents Yes ReplaceEnzyme STOP: Replace/Purify Enzyme EnzymeOK->ReplaceEnzyme No ReagentsOK Are Reagents Valid? CheckReagents->ReagentsOK OptimizeCond 3. Optimize Reaction Conditions (Protocol 3: Titrate Mg²⁺, ATP) ReagentsOK->OptimizeCond Yes ReplaceReagents STOP: Use Fresh Reagents ReagentsOK->ReplaceReagents No ConditionsOK Yield Improved? OptimizeCond->ConditionsOK CheckInhibition 4. Investigate Inhibition (Add Pyrophosphatase / ATP Regen) ConditionsOK->CheckInhibition No Success SUCCESS: Optimized Protocol Achieved ConditionsOK->Success Yes CheckInhibition->Success

Caption: A systematic workflow for troubleshooting low PAPS yield.

Detailed Experimental Protocols

Protocol 1: Baseline Assay for PAPS Synthesis

This protocol provides a standard starting point for a one-pot reaction synthesizing PAPS from ATP and sulfate.

  • Prepare a 2X Master Mix: In a microcentrifuge tube, prepare a master mix containing all components except the enzyme. This improves accuracy and consistency.

    • 50 mM Tris-HCl, pH 7.8

    • 40 mM MgCl₂

    • 20 mM Na₂SO₄

    • 10 mM ATP

    • 2 U/mL Inorganic Pyrophosphatase

  • Reaction Setup: In a new tube, combine 50 µL of the 2X Master Mix with an appropriate volume of your PAPS Synthase enzyme solution. Add nuclease-free water to a final volume of 100 µL.

  • Controls: Prepare two control reactions:

    • Negative Control (No Enzyme): Replace the enzyme volume with an equal volume of enzyme storage buffer. This will account for any non-enzymatic PAPS formation or contamination.

    • Positive Control (If available): Use a previously validated batch of enzyme known to be active.

  • Incubation: Incubate all tubes at 37°C for 4-6 hours.

  • Stop Reaction: Terminate the reaction by heat inactivation (e.g., 95°C for 5 minutes) or by adding an equal volume of ice-cold acetonitrile to precipitate the proteins.

  • Analysis: Centrifuge the terminated reaction to pellet any precipitate. Analyze the supernatant for PAPS, APS, ATP, and ADP content using a validated method such as HPLC-MS/MS.[5]

Protocol 2: Verifying APS Kinase Activity

This protocol specifically tests the second step of the reaction to confirm the kinase domain of your enzyme is active.

  • Reaction Buffer: Prepare a buffer of 25 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, and 10 mM CaCl₂.[19]

  • Substrate Preparation: Prepare stocks of 240 µM APS and 240 µM ATP in the reaction buffer.

  • Reaction Setup: For each reaction in a 96-well plate, add:

    • 10 µL of diluted APS Kinase (e.g., 10-20 ng/µL).

    • 20 µL of the combined ATP/APS substrate mix (final concentration will be ~100 µM each).

    • Bring the final volume to 50 µL with reaction buffer.

  • No-Enzyme Control: Set up a parallel reaction containing all components except the APS Kinase to measure background signal.

  • Incubation: Incubate the plate at 30°C for 30-60 minutes.

  • Detection: Measure the amount of ADP produced. A variety of commercial kits are available for this purpose, such as luminescence-based assays (e.g., ADP-Glo™) that quantify ADP by converting it to a detectable ATP-luciferase signal.[20][21] An increase in signal in the enzyme-containing wells compared to the control confirms kinase activity.

Protocol 3: Optimizing Mg²⁺ and ATP Concentrations

This protocol uses a matrix approach to efficiently determine the optimal concentrations of Mg²⁺ and ATP.

  • Prepare Reagent Stocks:

    • High-concentration ATP stock (e.g., 100 mM).

    • High-concentration MgCl₂ stock (e.g., 200 mM).

    • All other reaction components (APS, buffer, enzyme) at a fixed concentration.

  • Set Up Matrix: In a 96-well plate, create a grid. Vary the final concentration of ATP along the x-axis (e.g., 1, 2, 5, 10, 20 mM) and the final concentration of MgCl₂ along the y-axis (e.g., 5, 10, 20, 40, 50 mM).

  • Run Reactions: Add the fixed components and enzyme to each well, initiate the reaction, and incubate for your standard reaction time.

  • Analysis: Terminate the reactions and quantify the PAPS yield in each well.

  • Interpretation: Plot the results as a 3D surface or a heat map. The coordinates of the well with the highest PAPS yield represent the optimal concentrations of ATP and MgCl₂ for your system. This method efficiently screens for the best conditions while also revealing any potential substrate inhibition at higher ATP levels.

References

  • CN113046402B - Method for synthesizing PAPS (pap)
  • Human Sulfotransferase Assays With PAPS Production in situ - Frontiers. (URL: [Link])

  • Melting Down Protein Stability: PAPS Synthase 2 in Patients and in a Cellular Environment - Journal of Biological Chemistry. (URL: [Link])

  • Adenosine-5′-phosphosulfate – a multifaceted modulator of bifunctional 3′-phospho-adenosine-5′-phosphosulfate synthases and related enzymes - The FEBS Journal. (URL: [Link])

  • a multifaceted modulator of bifunctional 3'-phospho-adenosine-5'-phosphosulfate synthases and related enzymes - PubMed. (URL: [Link])

  • Expression of enzymes for 3'-phosphoadenosine-5'-phosphosulfate (PAPS) biosynthesis and their preparation for PAPS synthesis and regeneration - PubMed. (URL: [Link])

  • Enzymatic synthesis of PAPS with an ATP-regeneration system - PubMed. (URL: [Link])

  • Optimized 3′-Phosphoadenosine-5′-phosphosulfate Biosynthesis via Yeast-Powered ATP Regeneration and Biotin–Streptavidin Enzyme Immobilization - ACS Publications. (URL: [Link])

  • Regeneration of PAPS for the Enzymatic Synthesis of Sulfated Oligosaccharides - ACS Publications. (URL: [Link])

  • Structural mechanism for substrate inhibition of the adenosine 5'-phosphosulfate kinase domain of human 3'-phosphoadenosine 5' - PubMed. (URL: [Link])

  • Human 3′-phosphoadenosine 5′-phosphosulfate (PAPS) Synthase: Biochemistry, Molecular Biology and Genetic Deficiency - ResearchGate. (URL: [Link])

  • 3′-Phosphoadenosine 5′-Phosphosulfate (PAPS) Synthases, Naturally Fragile Enzymes Specifically Stabilized by Nucleotide Binding - Journal of Biological Chemistry. (URL: [Link])

  • Phosphatase-Coupled Universal Kinase Assay and Kinetics for First-Order-Rate Coupling Reaction - PMC - NIH. (URL: [Link])

  • Assay Development for Protein Kinase Enzymes - NCBI - NIH. (URL: [Link])

  • Optimization of the kinase reaction conditions and determination of apparent K m of substrates - ResearchGate. (URL: [Link])

  • Magnesium induced structural reorganization in the active site of adenylate kinase - PNAS. (URL: [Link])

  • How is APS diagnosed? - Stago. (URL: [Link])

  • Adenosine 5'-phosphosulfate (APS) Kinase: Diagnosing the Mechanism of Substrate Inhibition - PubMed. (URL: [Link])

  • Testing for Antiphospholipid antibodies with Solid Phase Assays: Recommendations from the Subcommittee on Lupus Anticoagulant/Phospholipid-Dependent Antibodies - ResearchGate. (URL: [Link])

  • Mechanism of Sulfate Activation Catalyzed by ATP Sulfurylase - Magnesium Inhibits the Activity - ResearchGate. (URL: [Link])

  • Adenylyl-sulfate kinase - Wikipedia. (URL: [Link])

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery - Celtarys Research. (URL: [Link])

  • Why is a magnesium ion essential for ATP activity in enzymic reactions? - Biology Stack Exchange. (URL: [Link])

  • 101 ELISA Troubleshooting Tips for Research in 2024 - Assay Genie. (URL: [Link])

  • Analytical Performance Specifications - RCPAQAP. (URL: [Link])

  • Troubleshooting Immunoassays - Ansh Labs. (URL: [Link])

  • Detection of moderate to high antiphospholipid antibodies by chemiluminescence meets 2023 APS classification criteria - ResearchGate. (URL: [Link])

  • Briefly bound to activate: How the transient binding of a second catalytic Magnesium alters the structure and dynamics of the CDK2 protein kinase active site during catalysis - NIH. (URL: [Link])

  • Discovery explains the chemistry behind the cell's energy molecule - Umeå University. (URL: [Link])

  • Choosing Analytical Performance Specifications - Webinar - YouTube. (URL: [Link])

  • Top Tips for Troubleshooting In Vitro Transcription - Bitesize Bio. (URL: [Link])

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Navigating the Challenges of a Fragile Catalyst: A Technical Guide to Stabilizing PAPS Synthase with APS

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3'-phosphoadenosine 5'-phosphosulfate (PAPS) synthase. This guide is designed to provide you with in-depth, field-proven insights into overcoming the inherent instability of this critical enzyme. We will delve into the causality behind experimental choices and provide self-validating protocols to ensure the integrity and reproducibility of your results.

The Enigma of PAPS Synthase Instability

3'-phosphoadenosine 5'-phosphosulfate (PAPS) is the universal sulfonate donor for all sulfotransferase reactions, playing a pivotal role in a myriad of biological processes.[1] The synthesis of PAPS is catalyzed by the bifunctional enzyme PAPS synthase (PAPSS), which possesses both ATP sulfurylase and APS kinase activities.[2] In humans, two isoforms, PAPSS1 and PAPSS2, carry out this essential function.[1]

A significant challenge in working with PAPS synthase, particularly the PAPSS2 isoform, is its inherent fragility.[3][4] Researchers frequently encounter issues with enzyme aggregation and a rapid loss of activity, which can compromise experimental outcomes.[3][5] At physiological temperatures (37°C), the half-life of PAPSS2 can be a matter of minutes, whereas PAPSS1 exhibits greater stability.[3][6] This instability is not merely an in vitro artifact; mutations in the PAPSS2 gene that lead to enzyme destabilization are associated with various human diseases.[5][7]

The core of the problem lies in the enzyme's tendency to unfold, exposing hydrophobic regions that promote aggregation.[3][6] This process is often irreversible and leads to a non-functional enzyme. Understanding the factors that influence this equilibrium between the folded, active state and the unfolded, aggregation-prone state is paramount for successful experimentation.

APS: The Key to Unlocking Stability

The solution to the challenge of PAPS synthase instability lies within its own catalytic cycle. Adenosine 5'-phosphosulfate (APS), the intermediate product of the ATP sulfurylase domain and the substrate for the APS kinase domain, has been identified as a highly specific and potent stabilizer of both PAPSS1 and PAPSS2.[3][8]

The stabilizing effect of APS is twofold:

  • Stabilization of an Unfolding Intermediate: APS binding helps to lock the enzyme in a more stable conformation, preventing the initial steps of unfolding.[3]

  • Prevention of Aggregation: By stabilizing the native structure, APS effectively masks the hydrophobic surfaces that would otherwise lead to protein aggregation.[3][6]

This stabilization is remarkably specific. Other nucleotides involved in the reaction, such as ATP, ADP, and even the final product PAPS, exhibit a significantly lesser stabilizing effect.[3][8] The cellular concentration of APS is thought to be a key regulator of PAPS synthase activity and stability, suggesting a natural mechanism for maintaining enzyme integrity.[8][9]

The following diagram illustrates the central role of PAPS synthase in the sulfation pathway and the critical intervention point for APS stabilization.

cluster_0 PAPS Synthesis Pathway cluster_1 Sulfation Reaction cluster_2 Stabilization Loop ATP ATP PAPSS PAPS Synthase (ATP Sulfurylase Domain) ATP->PAPSS Sulfate Sulfate Sulfate->PAPSS APS APS PAPSS->APS PPi PAPSS_kinase PAPS Synthase (APS Kinase Domain) APS->PAPSS_kinase APS_Stab APS->APS_Stab PAPS PAPS PAPSS_kinase->PAPS ADP Sulfotransferase Sulfotransferase PAPS->Sulfotransferase ATP2 ATP ATP2->PAPSS_kinase ADP ADP Substrate Substrate Substrate->Sulfotransferase Sulfated_Substrate Sulfated_Substrate Sulfotransferase->Sulfated_Substrate PAP PAP Sulfotransferase->PAP PAPSS_unstable Unstable PAPSS APS_Stab->PAPSS_unstable Binds & Stabilizes PAPSS_stable Stable PAPSS

Caption: The PAPS synthesis pathway and the stabilizing role of APS.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during experiments with PAPS synthase and provides actionable solutions grounded in the principles of enzyme stabilization.

Question 1: My PAPS synthase activity drops significantly after purification and storage. What can I do?

Answer: This is a classic sign of enzyme instability and potential aggregation.

  • Immediate Action: Supplement your storage buffer with a low concentration of APS. A concentration in the range of 5-50 µM has been shown to be effective in stabilizing the enzyme.[3] The presence of APS can more than double the half-life of PAPSS2 at 37°C.[3][6]

  • Buffer Optimization: Ensure your buffer contains appropriate stabilizing agents. The inclusion of glycerol (e.g., 10-20%) and a reducing agent like DTT is standard practice.[1]

  • Storage Temperature: Store purified PAPS synthase at -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can further destabilize the protein.

  • Protein Concentration: Avoid storing the enzyme at very low concentrations, as this can sometimes increase the rate of inactivation.

Question 2: I'm observing protein precipitation/aggregation in my PAPS synthase preparation. How can I prevent this?

Answer: Protein aggregation is a direct consequence of enzyme unfolding.

  • APS is Key: As with activity loss, the most effective preventative measure is the inclusion of APS in all your buffers (purification, storage, and reaction). Equimolar concentrations of APS have been shown to prevent up to 70% of aggregation after 24 hours at 37°C.[3]

  • Gentle Handling: During purification and handling, avoid harsh conditions such as vigorous vortexing or sonication, which can induce mechanical stress and promote unfolding.

  • Clarification: Before use, centrifuge your enzyme preparation at a high speed (e.g., >14,000 x g) for 10-15 minutes at 4°C to pellet any pre-existing aggregates. Use the supernatant for your experiments.

Question 3: My kinetic assays are giving inconsistent and non-reproducible results. Could this be related to enzyme instability?

Answer: Absolutely. An unstable enzyme will have a variable active concentration, leading to inconsistent results.

  • Pre-incubation with APS: Before initiating your kinetic assay, pre-incubate the PAPS synthase with a stabilizing concentration of APS (e.g., 10-50 µM) for a short period (5-10 minutes) on ice. This will ensure that the enzyme population is in a stable, active conformation at the start of the reaction.

  • Assay Duration: For the more fragile PAPSS2, keep the assay duration as short as possible while still allowing for accurate measurement of the initial reaction velocity.

  • Controls: Always include a "no substrate" control to monitor for any background signal and a positive control with a known substrate to ensure the enzyme is active.

Question 4: What is the optimal concentration of APS to use for stabilization?

Answer: The optimal concentration can vary slightly depending on the specific isoform and experimental conditions. However, based on published data, a concentration range of 5 µM to 50 µM APS is a good starting point.[3][8] It is advisable to perform a titration to determine the minimal concentration of APS that provides maximal stability for your specific application.

Question 5: Will the APS added for stabilization interfere with my kinetic measurements?

Answer: This is a critical consideration. APS is both a product of the ATP sulfurylase reaction and a substrate for the APS kinase reaction. It also acts as an uncompetitive inhibitor of the APS kinase at higher concentrations.[9][10]

  • For ATP Sulfurylase Assays: The added APS will act as a product inhibitor. You will need to account for this in your experimental design and data analysis. It may be necessary to use the lowest effective stabilizing concentration of APS.

  • For APS Kinase Assays: The added APS will contribute to the total substrate concentration. Ensure you factor this into your calculations of substrate concentration. The inhibitory effects of APS are typically observed at higher micromolar concentrations, so using a low stabilizing concentration may have a minimal impact on the initial velocity measurements.[8]

The following workflow outlines a general protocol for stabilizing PAPS synthase with APS.

start Start: Purified PAPS Synthase add_aps Add APS to a final concentration of 5-50 µM start->add_aps incubate Incubate on ice for 10-15 minutes add_aps->incubate assay_setup Set up reaction mixture (buffer, substrates, etc.) incubate->assay_setup initiate_reaction Initiate reaction by adding the stabilized PAPS synthase assay_setup->initiate_reaction data_acquisition Monitor reaction progress and acquire data initiate_reaction->data_acquisition end End: Consistent and Reliable Results data_acquisition->end

Caption: Experimental workflow for APS stabilization of PAPS synthase.

Quantitative Data Summary

ParameterPAPSS1PAPSS2Reference
Relative Stability More StableLess Stable (Fragile)[3][4]
Half-life at 37°C Structurally intactIn the range of minutes[3][6]
Effect of 50 µM APS on Half-life at 37°C N/A (already stable)At least doubled (from ~12 to >27 min)[3]
APS Concentration for 70% Aggregation Prevention (24h at 37°C) N/AEquimolar[3]
Steady-state cellular APS concentration (modeled) 1.6 µM (can increase to 60 µM)N/A[8][9]

Experimental Protocols

Protocol 1: General Stabilization of Purified PAPS Synthase for Storage

  • After the final purification step, determine the protein concentration of your PAPS synthase.

  • To the purified enzyme solution, add a stock solution of APS to a final concentration of 20 µM.

  • Gently mix by pipetting up and down (do not vortex).

  • Add sterile glycerol to a final concentration of 20% (v/v).

  • Aliquot the stabilized enzyme into small, single-use volumes.

  • Flash-freeze the aliquots in liquid nitrogen and store at -80°C.

Protocol 2: Performing a Kinetic Assay with Stabilized PAPS Synthase

  • Thaw an aliquot of stabilized PAPS synthase on ice.

  • Prepare your reaction buffer (e.g., Tris-HCl, MgCl2, KCl).[1]

  • In a reaction tube on ice, combine the reaction buffer, substrates (e.g., ATP and sulfate for the sulfurylase assay, or ATP for the kinase assay), and any coupling enzymes and reagents for detection.

  • Add the stabilized PAPS synthase to the reaction mixture. The final concentration of APS from the storage buffer should be noted.

  • Incubate the complete reaction mixture on ice for 5 minutes.

  • Initiate the reaction by transferring the tube to a temperature-controlled spectrophotometer or other detection instrument set to the desired assay temperature (e.g., 30°C or 37°C).[1]

  • Monitor the reaction in real-time or at fixed time points to determine the initial velocity.

By understanding the inherent instability of PAPS synthase and leveraging the specific stabilizing properties of its intermediate, APS, you can significantly improve the reliability and reproducibility of your experiments. This knowledge empowers you to move beyond troubleshooting and focus on generating high-quality data in your research and development endeavors.

References

  • Venkatachalam, K. V. (2003). Human 3′-phosphoadenosine 5′-phosphosulfate (PAPS) Synthase: Biochemistry, Molecular Biology and Genetic Deficiency. IUBMB Life, 55(1), 1-11. [Link]

  • van den Boom, J., Rix, A., & Mueller, J. W. (2012). 3′-Phosphoadenosine 5′-Phosphosulfate (PAPS) Synthases, Naturally Fragile Enzymes Specifically Stabilized by Nucleotide Binding. Journal of Biological Chemistry, 287(33), 27885–27893. [Link]

  • van den Boom, J., Rix, A., & Mueller, J. W. (2012). (PDF) 3′-Phosphoadenosine 5′-Phosphosulfate (PAPS) Synthases, Naturally Fragile Enzymes Specifically Stabilized by Nucleotide Binding. ResearchGate. [Link]

  • Brylski, O., Foster, B., & Mueller, J. W. (2022). Disease-Related Protein Variants of the Highly Conserved Enzyme PAPSS2 Show Marginal Stability and Aggregation in Cells. Frontiers in Molecular Biosciences, 9, 856561. [Link]

  • Brylski, O., Ehses, S., & Mueller, J. W. (2019). Melting Down Protein Stability: PAPS Synthase 2 in Patients and in a Cellular Environment. Frontiers in Molecular Biosciences, 6, 92. [Link]

  • Brylski, O., Foster, B., & Mueller, J. W. (2022). Disease-Related Protein Variants of the Highly Conserved Enzyme PAPSS2 Show Marginal Stability and Aggregation in Cells. PubMed Central, 9, 856561. [Link]

  • Mueller, J. W., & Shafqat, N. (2013). Adenosine-5′-phosphosulfate – a multifaceted modulator of bifunctional 3′-phospho-adenosine-5′-phosphosulfate synthases and related enzymes. The FEBS Journal, 280(14), 3434-3443. [Link]

  • Wikipedia. (2023, December 2). 3'-Phosphoadenosine-5'-phosphosulfate. In Wikipedia. [Link]

  • Benito-Arenas, R., Bastida, A., & Fernandez-Mayoralas, A. (2020). Design of a biocatalytic cascade for the enzymatic sulfation of unsulfated chondroitin with in situ generation of PAPS. Frontiers in Bioengineering and Biotechnology, 8, 89. [Link]

  • Harjes, S., & Bayer, P. (2007). ELUCIDATION OF THE ACTIVE CONFORMATION OF THE APS KINASE DOMAIN OF HUMAN PAPS SYNTHETASE 1. Journal of Biological Chemistry, 282(41), 30027–30036. [Link]

  • Sun, H., Bartos, P., & Thoma, R. (2022). Human Sulfotransferase Assays With PAPS Production in situ. Frontiers in Pharmacology, 13, 826383. [Link]

  • Stauffer, S., & Negishi, M. (2007). Structural mechanism for substrate inhibition of the adenosine 5'-phosphosulfate kinase domain of human 3'-phosphoadenosine 5'-phosphosulfate synthetase 1. Journal of Biological Chemistry, 282(41), 30037-44. [Link]

  • Mueller, J. W., & Shafqat, N. (2013). Adenosine-5'-phosphosulfate--a multifaceted modulator of bifunctional 3'-phospho-adenosine-5'-phosphosulfate synthases and related enzymes. The FEBS journal, 280(14), 3434–3443. [Link]

Sources

Technical Support Center: Diagnosing the Kinetic Mechanism of APS Substrate Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the kinetic mechanism of Adenosine 5'-phosphosulfate (APS) substrate inhibition. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to navigate the complexities of your experiments. My approach is rooted in years of field experience, emphasizing not just the "how" but the critical "why" behind each experimental step, ensuring your data is both accurate and insightful.

Section 1: Understanding APS Substrate Inhibition - The "Why"

Before diving into experimental protocols, it's crucial to grasp the mechanistic basis of APS substrate inhibition. Adenosine 5'-phosphosulfate (APS) kinase, a key enzyme in the sulfur activation pathway, is notoriously prone to substrate inhibition by APS itself. This phenomenon can significantly impact cellular processes and is a critical consideration in drug development programs targeting this pathway.

The central challenge in diagnosing APS substrate inhibition lies in distinguishing between different kinetic models, primarily competitive and uncompetitive inhibition with respect to the co-substrate, MgATP.[1] The formation of non-productive, or "dead-end," enzyme complexes is at the heart of this inhibition.[1] Understanding which complex forms under your experimental conditions is paramount for accurate mechanistic interpretation.

Section 2: Frequently Asked Questions (FAQs)

This section addresses common questions encountered when studying APS substrate inhibition.

Q1: What is the fundamental difference between competitive and uncompetitive APS substrate inhibition?

A1: The distinction lies in how excess APS interacts with APS kinase in relation to the binding of the second substrate, MgATP.

  • Competitive Inhibition: In this model, an excess APS molecule competes with MgATP for binding to the enzyme's active site. This leads to the formation of a dead-end E-APS complex.[1]

  • Uncompetitive Inhibition: Here, the inhibitory APS molecule does not bind to the free enzyme but rather to the enzyme-MgATP complex. This results in a dead-end E-APS-MgADP complex.[1]

The formation of these different dead-end complexes leads to distinct kinetic signatures that can be resolved through careful experimental design.

Q2: My initial data shows a decrease in enzyme activity at high APS concentrations, but the "hook" shape isn't pronounced. Is this still substrate inhibition?

A2: Not necessarily. While a decrease in activity at high substrate concentrations is a hallmark of substrate inhibition, other factors can mimic this effect. It is crucial to rule out experimental artifacts before concluding substrate inhibition. Potential confounding factors include:

  • Substrate Quality: At high concentrations, impurities in the APS preparation could act as inhibitors.

  • Assay Interference: High concentrations of APS might interfere with the detection method of your assay (e.g., absorbance or fluorescence quenching).

  • pH Changes: If the APS stock solution is not at the same pH as the reaction buffer, adding a large volume of it could alter the reaction pH and affect enzyme activity.

  • Ionic Strength Effects: High concentrations of a charged molecule like APS can alter the ionic strength of the reaction, which may impact enzyme stability and activity.

Q3: What are the essential controls for an APS kinase substrate inhibition experiment?

A3: Robust controls are non-negotiable for reliable kinetic data. For each experiment, you should include:

  • No-Enzyme Control: This accounts for any non-enzymatic reaction or background signal from the assay components.

  • No-Substrate Control: This control, lacking either APS or ATP, establishes the baseline signal in the presence of the enzyme.

  • Vehicle Control: If your APS or any other reagent is dissolved in a solvent like DMSO, include a control with the highest concentration of the solvent used in the experiment.

Q4: Can I use a Lineweaver-Burk plot to analyze substrate inhibition data?

A4: While Lineweaver-Burk plots are useful for visualizing competitive, noncompetitive, and uncompetitive inhibition by a separate inhibitor, they are not ideal for diagnosing substrate inhibition. The characteristic "hook" of a substrate inhibition curve becomes distorted and difficult to interpret in a double reciprocal plot. Direct non-linear regression fitting of the raw data to the appropriate substrate inhibition equation is the recommended method for accurate parameter determination.

Section 3: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Problem Possible Cause(s) Troubleshooting Steps & Rationale
High data scatter at high APS concentrations 1. Poor APS solubility: At high concentrations, APS may not be fully dissolved, leading to inconsistent concentrations in your reaction wells. 2. Viscosity effects: High concentrations of solutes can increase the viscosity of the solution, affecting pipetting accuracy. 3. Pipetting errors: Small volume additions of a highly concentrated stock can lead to larger relative errors.1. Check APS solubility: Prepare your highest APS concentration and visually inspect for full dissolution. Consider gentle warming or sonication if necessary. Always prepare fresh stock solutions. 2. Use calibrated pipettes and proper technique: Ensure your pipettes are calibrated, and use reverse pipetting for viscous solutions. 3. Prepare serial dilutions carefully: Minimize errors by preparing a series of intermediate dilutions rather than a single large dilution from a highly concentrated stock.
No clear "hook" observed in the velocity vs. [APS] plot 1. Insufficient range of APS concentrations: You may not have tested high enough concentrations of APS to observe the inhibitory phase. 2. The enzyme is not susceptible to substrate inhibition under your assay conditions. 3. Data points in the inhibitory phase are too sparse. 1. Extend the APS concentration range: If solubility allows, test significantly higher concentrations of APS. 2. Vary assay conditions: Factors like pH, ionic strength, and the concentration of the co-substrate (MgATP) can influence substrate inhibition. Systematically vary these parameters. 3. Increase data density: Collect more data points at the higher end of your APS concentration range to better define the curve.
Inconsistent Km or Vmax values between experiments 1. Inconsistent enzyme concentration: The active enzyme concentration is a critical determinant of Vmax. 2. Variability in reagent preparation: Inconsistent buffer pH or component concentrations will affect enzyme activity. 3. Temperature fluctuations: Enzyme kinetics are highly sensitive to temperature.1. Use a consistent enzyme stock: Aliquot your purified enzyme and store it under conditions that ensure stability. Perform a protein concentration assay (e.g., Bradford or BCA) on the stock. 2. Prepare fresh buffers from high-quality reagents: Always double-check pH and calculations. 3. Ensure temperature equilibration: Allow all reagents and plates to equilibrate to the reaction temperature before starting the assay. Use a temperature-controlled plate reader or water bath.

Section 4: Experimental Protocols & Data Analysis

Non-Radioactive Coupled Assay for APS Kinase Activity

This protocol utilizes a coupled enzyme system to continuously monitor ADP production, which is a direct measure of APS kinase activity. This method avoids the use of hazardous radioactive materials.[2][3][4]

Principle: The ADP produced by APS kinase is used by pyruvate kinase to convert phosphoenolpyruvate to pyruvate. The pyruvate is then reduced to lactate by lactate dehydrogenase, a reaction that consumes NADH. The decrease in NADH concentration is monitored by the change in absorbance at 340 nm.

Materials:

  • Purified APS Kinase

  • APS

  • ATP

  • MgCl₂

  • Phosphoenolpyruvate (PEP)

  • NADH

  • Pyruvate Kinase (PK)

  • Lactate Dehydrogenase (LDH)

  • Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • UV-transparent 96-well plate

  • Spectrophotometer capable of reading absorbance at 340 nm

Protocol:

  • Prepare Reagent Stocks:

    • Prepare concentrated stocks of APS, ATP, MgCl₂, PEP, and NADH in the reaction buffer. Ensure the pH is adjusted after dissolving the reagents.

  • Prepare the Coupling Enzyme Mix:

    • In the reaction buffer, prepare a mix containing PK and LDH. The final concentrations will need to be optimized to ensure the coupling reaction is not rate-limiting.

  • Design the Assay Plate:

    • Dedicate wells for controls (no-enzyme, no-APS, no-ATP).

    • For the experimental wells, you will vary the concentration of APS while keeping the concentration of ATP fixed. It is recommended to perform these experiments at several fixed ATP concentrations (e.g., one at the Km for ATP, one below, and one above).

  • Set up the Reactions:

    • In each well of the 96-well plate, add the reaction buffer, MgCl₂, PEP, NADH, and the coupling enzyme mix.

    • Add the desired concentration of ATP to all wells except the no-ATP control.

    • Add the varying concentrations of APS to the experimental wells.

    • Equilibrate the plate to the desired reaction temperature (e.g., 25°C or 37°C).

  • Initiate the Reaction:

    • Initiate the reaction by adding a small, fixed amount of APS kinase to each well (except the no-enzyme control). Mix thoroughly but gently.

  • Monitor the Reaction:

    • Immediately place the plate in the spectrophotometer and begin reading the absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-15 minutes).

  • Data Analysis:

    • For each well, calculate the initial velocity (rate of decrease in absorbance at 340 nm) from the linear portion of the progress curve.

    • Convert the rate of absorbance change to the rate of ADP production using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

    • Plot the initial velocity (v) as a function of APS concentration ([APS]).

    • Fit the data to the appropriate substrate inhibition equation using non-linear regression software to determine the kinetic parameters (Vmax, Km, and Ki).

Data Interpretation: Distinguishing Kinetic Models

The key to differentiating between competitive and uncompetitive substrate inhibition lies in how the kinetic parameters change with varying concentrations of the second substrate, ATP.[1]

Kinetic Model Effect on Apparent Vmax Effect on Apparent Km Diagnostic Plot Signature
Competitive Increases with increasing [ATP]Increases with increasing [ATP]The optimal APS concentration ([APS]opt) that gives the peak velocity increases as [ATP] increases.
Uncompetitive Increases with increasing [ATP]Decreases with increasing [ATP]The optimal APS concentration ([APS]opt) decreases towards a limiting value as [ATP] increases.

By performing the kinetic assay at several fixed concentrations of ATP and analyzing the resulting velocity vs. [APS] curves, you can determine the correct kinetic model for your enzyme.

Section 5: Visualizing the Kinetic Mechanisms

The following diagrams, generated using DOT language, illustrate the key kinetic pathways for APS substrate inhibition.

PAPS Biosynthesis Pathway

PAPS_Biosynthesis cluster_0 ATP Sulfurylase cluster_1 APS Kinase ATP ATP ATP_Sulfurylase_reaction ATP + Sulfate -> APS + PPi ATP->ATP_Sulfurylase_reaction APS_Kinase_reaction APS + ATP -> PAPS + ADP ATP->APS_Kinase_reaction Sulfate Sulfate Sulfate->ATP_Sulfurylase_reaction APS APS APS->APS_Kinase_reaction PAPS PAPS ADP ADP PPi PPi ATP_Sulfurylase_reaction->APS ATP_Sulfurylase_reaction->PPi APS_Kinase_reaction->PAPS APS_Kinase_reaction->ADP

Caption: The two-step enzymatic pathway for the synthesis of the universal sulfuryl donor, PAPS.

Competitive vs. Uncompetitive APS Substrate Inhibition Models

Inhibition_Models cluster_competitive Competitive Substrate Inhibition cluster_uncompetitive Uncompetitive Substrate Inhibition E E ES E-APS E->ES APS EI E-APS(inhibitory) E->EI APS (excess) ES->E EP E + Product ES->EP k_cat E2 E ES2 E-ATP E2->ES2 ATP ESS E-ATP-APS ES2->ESS APS ESS->ES2 EP2 E + Product ESS->EP2 k_cat ESI E-ATP-APS(inhibitory) ESS->ESI APS (excess)

Caption: Simplified kinetic schemes for competitive and uncompetitive substrate inhibition of a two-substrate enzyme.

Section 6: References

  • Basics of Enzymatic Assays for HTS. (2012). In Assay Guidance Manual. National Center for Biotechnology Information. [Link]

  • Enzyme Inhibition. (2023). In Biology LibreTexts. [Link]

  • Ba-Alawi, W., et al. (2022). Mixed and non-competitive enzyme inhibition: underlying mechanisms and mechanistic irrelevance of the formal two-site model. FEBS Journal. [Link]

  • Medicosis Perfectionalis. (2023). Competitive vs. Noncompetitive vs. Mixed vs. Uncompetitive Inhibitors. YouTube. [Link]

  • Enzyme Inhibition. (2023). In Chemistry LibreTexts. [Link]

  • Wu, Z. L. (2011). Phosphatase-Coupled Universal Kinase Assay and Kinetics for First-Order-Rate Coupling Reaction. PLoS ONE, 6(8), e23172. [Link]

  • Wu, Z. L. (2011). Phosphatase-Coupled Universal Kinase Assay and Kinetics for First-Order-Rate Coupling Reaction. PubMed Central. [Link]

  • Phosphatase-coupled universal kinase assay and kinetics for first-order-rate coupling reaction. (2011). PubMed. [Link]

  • Difference Between Competitive and Noncompetitive Enzyme Inhibition. (2024). Knya. [Link]

  • Analyzing Kinetic Binding Data. (2021). In Assay Guidance Manual. National Center for Biotechnology Information. [Link]

  • The Science Snail. (2020). Distinguishing reversible enzyme inhibition mechanisms. [Link]

  • Data analysis. (n.d.). Kinetic Mechanisms of Enzyme Inhibition and Activation. [Link]

  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. (2018). Molecules. [Link]

  • Segel, I. H. (1998). Adenosine 5'-phosphosulfate (APS) Kinase: Diagnosing the Mechanism of Substrate Inhibition. Archives of Biochemistry and Biophysics, 360(2), 243-251. [Link]

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Technical Support Center: A Troubleshooting Guide to APS Instability in In Vivo Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Section 1: Pre-Dosing and Formulation Stability

The journey to reliable PK data begins long before the first dose is administered. The formulation itself can be a primary source of APS degradation.

FAQ 1: My compound shows significant degradation in the dosing formulation even before administration. What are the likely causes and how can I fix it?

This is a critical issue that can invalidate an entire study. The primary culprits are often related to the formulation's physicochemical properties.

Underlying Causality: Chemical degradation pathways like hydrolysis and oxidation are highly dependent on the chemical environment.[1] Key factors include:

  • pH: Many drugs have functional groups (e.g., esters, amides, lactones) that are susceptible to acid or base-catalyzed hydrolysis. The pH of the formulation can dramatically influence the rate of this degradation.[2]

  • Excipients: While chosen to improve solubility or stability, excipients can sometimes have the opposite effect. Reactive impurities in excipients or direct chemical interactions (e.g., Maillard reaction between amines and reducing sugars like lactose) can degrade the APS.[1]

  • Environmental Factors: Exposure to light (photodegradation), oxygen (oxidation), and elevated temperature can all accelerate degradation.[]

Troubleshooting Protocol: Rapid Formulation Screen

  • pH Profiling: Prepare the formulation across a range of pH values (e.g., pH 4, 6, 7.4, 8) using appropriate buffers. Analyze the concentration of the APS at time zero and after several hours at room temperature and 37°C.[4] This will identify the pH of maximum stability.

  • Excipient Compatibility Study: Prepare binary mixtures of your APS with each proposed excipient. Store them under accelerated conditions (e.g., 40°C/75% RH) for a short period. Analyze for the appearance of degradants compared to a control (APS alone).

  • Stress Testing: Expose the final formulation to heat (e.g., 50°C), light (using a photostability chamber), and an oxygen-rich environment to identify specific vulnerabilities.[5][6]

Mitigation Strategies:

StrategyMechanism of ActionKey Considerations
pH Adjustment Minimizes acid/base-catalyzed hydrolysis by maintaining the APS in its most stable ionization state.Ensure the chosen buffer is compatible with the route of administration.
Antioxidants Scavenge free radicals to prevent oxidative degradation.Examples: Ascorbic acid, butylated hydroxytoluene (BHT).
Chelating Agents Bind metal ions that can catalyze oxidation.Example: Ethylenediaminetetraacetic acid (EDTA).
Light-Resistant Packaging Use amber vials or foil wrapping to protect against photodegradation.A simple but often overlooked solution.[4]
Inert Atmosphere Purge the formulation vial headspace with nitrogen or argon to displace oxygen.[]Crucial for highly oxygen-sensitive compounds.
Section 2: In Vivo and Ex Vivo Instability in Biological Matrix

Once dosed, the APS enters the complex biological environment of the body. Blood and plasma contain a host of enzymes and proteins that can degrade a compound before it even reaches its target.[7]

FAQ 2: My in vitro ADME data suggested low metabolic clearance, but the in vivo PK profile shows unexpectedly rapid elimination. Could this be instability in the blood?

Yes, this is a classic scenario. It's crucial to differentiate between metabolic clearance (e.g., by liver enzymes like CYPs) and chemical degradation within the systemic circulation.[7] Plasma contains active enzymes, such as esterases and amidases, that can rapidly hydrolyze susceptible compounds.[8] This ex vivo degradation can begin the moment blood is drawn.

Diagnostic Workflow: Is it Metabolism or Instability?

Caption: Differentiating metabolic clearance from plasma instability.

FAQ 3: How do I perform an in vitro plasma stability assay to confirm if my compound is degrading in blood?

This is a fundamental experiment to diagnose instability in the biological matrix. The goal is to measure the disappearance of the parent drug over time in plasma under controlled conditions.[9]

Protocol: In Vitro Plasma Stability Assay

  • Preparation: Thaw plasma (human, rat, mouse, etc.) from frozen storage and bring it to 37°C in a water bath. Prepare a stock solution of your test compound (e.g., 10 mM in DMSO).

  • Incubation: Spike the test compound into the pre-warmed plasma to a final concentration (e.g., 1 µM).[10] The final DMSO concentration should be low (<0.5%) to avoid affecting enzyme activity.

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the incubation mixture.[11]

  • Quenching: Immediately add the aliquot to a quenching solution (typically 3-4 volumes of cold acetonitrile or methanol containing an internal standard) to precipitate proteins and stop all enzymatic reactions.[12]

  • Processing: Vortex the samples vigorously and then centrifuge at high speed (e.g., >10,000 g for 10 minutes) to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a clean plate or vial and analyze using a validated LC-MS/MS method to determine the concentration of the remaining parent compound.

  • Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of this line can be used to calculate the in vitro half-life (t½).[11]

Interpreting the Results: A short half-life (< 30-60 minutes) indicates significant instability in plasma and signals that special precautions are needed during sample collection and handling for the in vivo study.

Section 3: Sample Collection, Processing, and Storage

The integrity of a PK sample is only as good as the procedures used to collect and preserve it. For unstable compounds, this pre-analytical phase is often where significant analyte loss occurs.[13][14]

FAQ 4: My compound is unstable in plasma. What are the best practices for blood sample collection and processing to prevent degradation?

For labile compounds, speed and temperature control are paramount. The goal is to inhibit enzymatic activity and slow chemical degradation as quickly as possible after the blood is drawn.

Critical Best Practices:

  • Keep it Cold: Place blood collection tubes on ice immediately after collection. Process blood into plasma in a refrigerated centrifuge.[15] This slows down enzymatic degradation.

  • Use the Right Anticoagulant: The choice of anticoagulant can matter. While EDTA, heparin, and citrate are common, their impact on compound stability should be evaluated. EDTA has the added benefit of chelating metal ions, which can inhibit certain degradation pathways.

  • Enzyme Inhibitors: For compounds susceptible to hydrolysis by esterases or other enzymes, spike collection tubes with specific inhibitors (e.g., sodium fluoride for esterases) before adding blood.

  • Minimize Processing Time: The time between blood collection and freezing the final plasma sample should be minimized and kept consistent across all samples. A good target is to have plasma frozen within 60 minutes of blood draw.[15]

  • Immediate Freezing: Once plasma is separated, immediately freeze it at -70°C or -80°C.[16] Standard -20°C freezers may not be cold enough to halt all degradation processes for very unstable molecules.

Sample Handling Workflow for Unstable Compounds

Caption: Critical steps for preserving unstable analytes.

FAQ 5: I'm seeing a decline in analyte concentration in my QC samples during analysis. What stability assessments are required by regulatory agencies?

Regulatory bodies like the FDA require rigorous demonstration of analyte stability throughout the bioanalytical process.[17][18] This ensures that the measured concentration reflects the in vivo concentration at the time of sampling.

Mandatory Stability Assessments (as per FDA Bioanalytical Method Validation Guidance): [17][19]

Stability TypePurposeTypical Conditions Evaluated
Freeze-Thaw Stability Assesses degradation after repeated freezing and thawing cycles.Minimum of 3 cycles; samples frozen for at least 12-24 hours between thaws.[20][21]
Bench-Top Stability Simulates sample stability at room temperature during processing (e.g., thawing, pipetting).Duration should cover the expected time samples will be at room temperature before analysis.[13]
Long-Term Stability Ensures analyte is stable for the entire storage period of the study samples.Samples stored at the intended storage temperature (e.g., -80°C) and tested at various time points.
Autosampler/Processed Sample Stability Confirms stability of the processed sample in the autosampler until injection.Duration should cover the length of a typical analytical run.
Stock Solution Stability Verifies the stability of the analytical standard stock solutions.Stored at specified conditions (e.g., refrigerated) and tested periodically.

Self-Validating Protocol: Freeze-Thaw Stability Evaluation

  • Prepare QC Samples: Spike blank matrix to prepare low and high concentration Quality Control (QC) samples.

  • Cycle 1: Freeze all QC samples at -80°C for at least 12 hours.

  • Thaw: Remove a set of QCs, thaw them completely unassisted at room temperature, and then refreeze them.

  • Repeat: Repeat the thaw/freeze process for the required number of cycles (e.g., 3 to 5 times).

  • Analysis: After the final cycle, analyze the cycled QCs along with a freshly prepared calibration curve and a set of control QCs that were not cycled.

  • Acceptance Criteria: The mean concentration of the cycled QCs must be within ±15% of the nominal concentration.[17]

Section 4: Bioanalytical and Data Interpretation

Even with perfect sample handling, issues can arise during the final analytical measurement.

FAQ 6: How can I be sure that the instability I'm observing isn't just an artifact of my LC-MS/MS method?

This is a valid concern. The analytical method itself can sometimes contribute to analyte degradation or variability.

Troubleshooting the Bioanalytical Method:

  • Autosampler Instability: Some compounds are unstable in the processed sample matrix (e.g., high organic solvent) at the temperature of the autosampler. Re-injecting a sample after it has been sitting in the autosampler for several hours can reveal this issue. Consider using a cooled autosampler (e.g., 4°C).

  • Matrix Effects: Endogenous components in plasma can co-elute with the analyte and suppress or enhance its ionization in the mass spectrometer source, leading to inaccurate and imprecise results. A proper assessment of matrix effects is a required component of method validation.[17]

  • In-source Degradation: The high temperatures and energies within the mass spectrometer's ion source can sometimes cause fragile molecules to break apart. This can be investigated by modifying source parameters or using a "softer" ionization technique if available.

By systematically addressing potential instability at every stage—from formulation to final analysis—researchers can build a robust data package, ensuring that the pharmacokinetic profile accurately reflects the behavior of the drug in the body. This diligence is the bedrock of sound drug development decisions.

References
  • Hartman, D. A. (2003). Determination of the stability of drugs in plasma. Current Protocols in Pharmacology, Chapter 7, Unit 7.6. [Link]

  • Sun, D., et al. (2022). Why 90% of clinical drug development fails and how to improve it? Acta Pharmaceutica Sinica B. [Link]

  • van de Merbel, N., et al. (2014). Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal. [Link]

  • Cyprotex. (n.d.). Plasma Stability Assay. Evotec. [Link]

  • Su, Y., et al. (2010). Understanding the Effect of API Properties on Bioavailability Through Absorption Modeling. AAPS PharmSciTech. [Link]

  • Goh, H. P., et al. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics. [Link]

  • Tuck, M. K., et al. (2009). Standard Operating Procedures for Serum and Plasma Collection: Early Detection Research Network Consensus Statement Standard Operating Procedure Integration Working Group. Journal of Proteome Research. [Link]

  • Hui, L., et al. (2022). Assessment of the stability of 20 biochemical analytes in serum and whole blood samples after storage at nonstandard temperatures. Clinical Biochemistry. [Link]

  • Pharmaguideline Forum. (2020). Freeze thaw study. [Link]

  • UAMS College of Medicine. (n.d.). Blood Sample Handling Best Practices. [Link]

  • The Pharmaceutical Journal. (2010). Understanding the chemical basis of drug stability and degradation. [Link]

  • Zwart, S. R., et al. (2009). Stability of analytes related to clinical chemistry and bone metabolism in blood specimens after delayed processing. Clinical Biochemistry. [Link]

  • ResolveMass Laboratories Inc. (n.d.). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • AAPS PharmSciTech. (2010). Understanding the Effect of API Properties on Bioavailability Through Absorption Modeling. [Link]

  • American Pharmaceutical Review. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). [Link]

  • Charnwood Discovery. (n.d.). Plasma Stability In Vitro Assay. [Link]

  • Pharma Stability. (n.d.). Troubleshooting & Pitfalls. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. [Link]

  • Bowen, R. A., & Remaley, A. T. (2014). Impact of blood collection devices on clinical chemistry assays. Clinical Biochemistry. [Link]

  • Belikova, N., & Bruemmer, H. (2017). Stepping Up the Pace of Drug Stability Studies. Pharmaceutical Technology. [Link]

  • Creative Bioarray. (n.d.). How to Improve Drug Plasma Stability? [Link]

  • Domainex. (n.d.). Plasma Stability Assay. [Link]

  • Evermed. (2024). Guidelines for the storage of blood and plasma. [Link]

  • Pharmaceutical Outsource Solutions, Inc. (n.d.). Freeze/Thaw Stability. [Link]

  • U.S. Food and Drug Administration. (2001). Bioanalytical Method Validation. [Link]

  • Clark, A., et al. (2003). Stability of plasma analytes after delayed separation of whole blood: implications for epidemiological studies. International Journal of Epidemiology. [Link]

  • Journal of The Royal Society Interface. (2023). Immobilization protects enzymes from plasma-mediated inactivation. [Link]

  • International Journal of Pharmacy and Pharmaceutical Sciences. (2012). Overview Of Degradation Studies For Pharmaceutical Drug Candidates. [Link]

  • BioDuro. (n.d.). ADME Plasma Stability Assay. [Link]

  • U.S. Food and Drug Administration. (n.d.). Bioequivalence (BE) study with pharmacokinetic (PK) endpoints. [Link]

  • Drug Discovery Online. (2023). 4 Strategies To Formulate Poorly Soluble APIs. [Link]

  • BioProcess International. (2015). Evaluating Freeze-Thaw Processes in Biopharmaceutical Design. [Link]

  • Pharmaceutical Technology. (2012). Optimization Strategies for API Synthesis and Formulation Development. [Link]

  • Clinical Chemistry and Laboratory Medicine. (2024). The stability of 65 biochemistry analytes in plasma, serum, and whole blood. [Link]

  • van der Watt, E., et al. (2014). In Vitro Plasma Stability, Permeability and Solubility of Mercaptoacetamide Histone Deacetylase Inhibitors. Molecules. [Link]

  • Frederick National Laboratory for Cancer Research. (n.d.). Freeze Thaw Stability Study by HPLC-SEC SOP 22501 Rev 03. [Link]

  • Patsnap Synapse. (n.d.). What are common causes of clinical attrition related to PK? [Link]

  • Royal Society of Chemistry. (2019). Interspecies differences in stability kinetics and plasma esterases involved in hydrolytic activation of curcumin diethyl disuccinate, a prodrug of curcumin. [Link]

  • Solomon Park. (2024). Best Practices for Handling Blood Samples: Ensure Accurate Results. [Link]

  • Singh, S., & Bakshi, M. (2007). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • U.S. Food and Drug Administration. (2020). Bioanalytical Method Validation (BMV) Panel Discussion – June 17, 2019 [Video]. YouTube. [Link]

  • Bioanalysis Zone. (2018). FDA announces final guidance for 'Bioanalytical Method validation,' now available. [Link]

  • Bioanalysis Zone. (2015). Frederic Lynen on dealing with matrix effects in LC–MS in bioanalysis [Video]. YouTube. [Link]

Sources

Enhancing signal-to-noise in APS-dependent bioluminescence assays

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, I've designed this technical support center to provide you with not just solutions, but a foundational understanding of Adenosine 5'-phosphosulfate (APS)-dependent bioluminescence assays. Our goal is to empower you to systematically enhance your signal-to-noise ratio (S/N) by understanding the causality behind each experimental step.

The Core Principle: Unlocking Signal from ATP Generation

APS-dependent bioluminescence assays are powerful tools for measuring the activity of enzymes involved in sulfation pathways, such as ATP sulfurylase. Unlike standard luciferase assays that directly measure existing ATP, these assays quantify a product or substrate (like pyrophosphate, PPi) by coupling its reaction to the generation of ATP, which is then detected by the firefly luciferase-luciferin system.

The fundamental process involves two key enzymatic steps[1]:

  • ATP Generation: An enzyme, ATP sulfurylase, catalyzes the reaction between inorganic pyrophosphate (PPi) and adenosine 5'-phosphosulfate (APS) to produce ATP.

  • Light Production: The newly generated ATP serves as the limiting substrate for firefly luciferase, which, in the presence of D-luciferin and oxygen, produces light.

The amount of light generated is directly proportional to the amount of ATP produced, which in turn is proportional to the activity of the enzyme of interest or the concentration of the analyte being measured. Achieving a high signal-to-noise ratio is therefore critically dependent on maximizing the efficiency of this coupled reaction while minimizing any non-specific light production.

G cluster_0 Step 1: ATP Generation cluster_1 Step 2: Light Production PPi Pyrophosphate (PPi) (Analyte) ATPS ATP Sulfurylase (Coupling Enzyme) PPi->ATPS APS Adenosine 5'-phosphosulfate (APS) (Substrate) APS->ATPS ATP ATP (Generated Product) ATPS->ATP Luciferase Firefly Luciferase (Reporter Enzyme) ATP->Luciferase ATP->Luciferase Limiting Substrate Luciferin D-Luciferin + O₂ Luciferin->Luciferase Light Light Signal (Oxyluciferin + AMP + PPi) Luciferase->Light

Caption: The coupled reaction pathway in APS-dependent bioluminescence assays.

Troubleshooting Guide: From Weak Signal to Robust Data

This guide addresses the most common issues encountered in APS-dependent assays. Each answer explains the underlying cause and provides a clear path to resolution.

Problem 1: My luminescent signal is very low or completely absent.

This is one of the most frequent challenges, typically pointing to an issue with one of the core reaction components or conditions.

Answer: A weak or absent signal suggests that either the ATP-generating reaction or the light-producing reaction is compromised. Let's break down the potential causes systematically.

  • Causality 1: Reagent Integrity and Stability

    • The "Why": Both ATP sulfurylase and firefly luciferase are enzymes susceptible to degradation from improper storage, multiple freeze-thaw cycles, or exposure to light.[2] The substrate, D-luciferin, is also light-sensitive and can lose efficiency over time.[3]

    • Solution:

      • Always prepare fresh reagents before use.[2][3]

      • Aliquot enzymes and substrates upon arrival to minimize freeze-thaw cycles.

      • Store all components according to the manufacturer's instructions, typically at -20°C or -70°C, and protect luciferin-containing solutions from light by wrapping tubes in foil.[3]

      • Verify the functionality of your luciferase/luciferin system independently by adding a known, low-micromolar concentration of ATP. If this produces a strong signal, the issue lies within the ATP generation step (APS, PPi, or ATP sulfurylase).

  • Causality 2: Suboptimal Reagent Concentrations

    • The "Why": The kinetics of the coupled reaction depend on the optimal concentration of each component. Excess APS, for example, can act as a substrate inhibitor for some APS kinases, a related family of enzymes, by forming a dead-end complex with the enzyme and ADP.[4][5] While the mechanism differs for ATP sulfurylase, the principle of optimal substrate concentration holds.

    • Solution: Perform a checkerboard titration to determine the optimal concentrations of ATP sulfurylase and APS for your specific assay conditions. See the "Protocol: Optimizing Reagent Concentrations" section below for a detailed methodology.

  • Causality 3: Inefficient Cell Lysis (for cell-based assays)

    • The "Why": If your analyte (e.g., PPi) is intracellular, incomplete cell lysis will result in a lower-than-expected concentration being released into the assay solution, leading to reduced ATP generation.[6] The choice of lysis buffer is critical, as some detergents can inhibit luciferase activity.[7]

    • Solution:

      • Ensure your chosen lysis buffer is compatible with downstream luciferase chemistry. Passive lysis buffers are often recommended.

      • Optimize lysis incubation time and agitation to ensure complete membrane disruption.

      • Confirm lysis efficiency by microscopy before and after adding the lysis reagent.

  • Causality 4: Enzyme Inhibition or Interference

    • The "Why": Compounds from your screening library, contaminants in reagents, or even certain components of your sample matrix can inhibit either ATP sulfurylase or firefly luciferase.[3] For instance, some flavonoids are known inhibitors of luciferase.[3]

    • Solution:

      • Run a control reaction where you add a known amount of PPi (or the target analyte) to a well containing your test compound. A reduced signal compared to a vehicle-only control indicates inhibition.

      • If inhibition is observed, perform counter-screens to determine which enzyme in the cascade is affected.

Problem 2: My background signal is too high, reducing the assay window.

High background creates "noise" that can mask a weak positive signal, thereby decreasing the sensitivity and reliability of your assay.

Answer: High background originates from light production that is independent of your analyte of interest. The primary culprit is often ATP contamination or substrate instability.

  • Causality 1: ATP Contamination

    • The "Why": The firefly luciferase reaction is incredibly sensitive and can detect ATP in the picomolar to femtomolar range.[8] Trace amounts of ATP contamination in your reagents (buffers, APS, or even the enzyme preparations themselves) will be readily detected, creating a high background signal.

    • Solution:

      • Use high-purity, "ATP-free" grade water and reagents whenever possible.

      • Before starting, measure the background luminescence of your complete assay mix without the analyte (e.g., PPi). A high reading confirms contamination.

      • If contamination is suspected, test each reagent individually with the luciferase/luciferin detection mix to identify the source.

  • Causality 2: Assay Plate Autoluminescence and Well-to-Well Crosstalk

    • The "Why": Standard clear or black polystyrene plates are not ideal for luminescence. White, opaque-walled plates are recommended because their surface reflects and focuses the light signal toward the detector, maximizing signal capture and preventing light from scattering into adjacent wells (crosstalk).[9][10]

    • Solution:

      • Always use solid white, opaque-walled microplates for all luminescence assays.[2][9] White plates with clear bottoms can be used if you need to visualize cells, but they are more expensive.[9]

      • When designing your plate layout, avoid placing very high-signal wells (positive controls) directly adjacent to very low-signal wells (negative controls) to minimize the risk of crosstalk.[10]

  • Causality 3: Substrate Instability

    • The "Why": D-luciferin can undergo auto-oxidation, leading to a low level of chemiluminescence even in the absence of the luciferase enzyme. This process can be exacerbated by certain buffer conditions or impurities.

    • Solution:

      • Prepare the luciferin-containing reagent fresh for each experiment.

      • Ensure the pH of the final assay buffer is within the optimal range for luciferase (typically 7.5-8.0), as suboptimal pH can affect both enzyme stability and substrate integrity.[11]

G cluster_low Low Signal Analysis cluster_high High Background Analysis start Poor S/N Ratio check_reagents Test Reagent Integrity (Add known ATP) start->check_reagents Is Signal Low? check_contamination Test Reagents for ATP Contamination start->check_contamination Is Background High? reagents_ok Signal OK? check_reagents->reagents_ok optimize_conc Optimize Reagent Concentrations reagents_ok->optimize_conc Yes fix_luciferase Replace Luciferase /Luciferin Reagents reagents_ok->fix_luciferase No check_lysis Check Cell Lysis & Compound Interference optimize_conc->check_lysis contamination_found Contamination? check_contamination->contamination_found use_clean Use High-Purity Reagents contamination_found->use_clean Yes check_plates Use White Plates & Check for Crosstalk contamination_found->check_plates No

Sources

Validation & Comparative

A Researcher's Guide to Sulfate Donors: A Comparative Analysis of Adenosine 5'-phosphosulfate (APS) and 3'-phosphoadenosine 5'-phosphosulfate (PAPS)

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in the study of sulfation, the choice of sulfate donor is a critical experimental parameter. This guide provides an in-depth technical comparison of the two primary sulfate donors in biological systems: Adenosine 5'-phosphosulfate (APS) and its phosphorylated derivative, 3'-phosphoadenosine 5'-phosphosulfate (PAPS). We will delve into their biochemical significance, comparative efficacy as substrates for sulfotransferases, and provide detailed experimental protocols for their evaluation.

Introduction: The Central Role of Sulfation and its Energetic Driver

Sulfation is a crucial metabolic process that involves the addition of a sulfonate group (SO₃⁻) to a wide array of substrates, including proteins, carbohydrates, lipids, and xenobiotics. This modification profoundly alters the biological activity, solubility, and transport of target molecules. The universal donor of the sulfonate group in these reactions is 3'-phosphoadenosine 5'-phosphosulfate (PAPS).[1][2]

The biosynthesis of PAPS is a two-step enzymatic process. First, ATP sulfurylase catalyzes the reaction of ATP and inorganic sulfate to form Adenosine 5'-phosphosulfate (APS).[3][4] Subsequently, APS kinase phosphorylates APS at the 3' position of the ribose to yield PAPS.[4][5] In metazoans, these two enzymatic activities are contained within a single bifunctional enzyme known as PAPS synthase.[2][6] While PAPS is the established universal sulfate donor, recent evidence suggests that APS may also directly participate in some sulfotransferase reactions, a notion that challenges the conventional understanding of sulfation biochemistry.

This guide will explore the nuances of both APS and PAPS as sulfate donors, providing the necessary theoretical framework and practical methodologies to empower researchers in making informed decisions for their experimental designs.

Biochemical Landscape: PAPS as the Universal Donor, APS as a Niche Player

3'-phosphoadenosine 5'-phosphosulfate (PAPS): The High-Energy, Ubiquitous Donor

PAPS is unequivocally the high-energy, universal sulfate donor for all known sulfotransferase (SULT) enzymes in eukaryotes.[2] The presence of the 3'-phosphate group is critical for its recognition and binding by the conserved PAPS-binding domain of sulfotransferases.[7] The transfer of the sulfonate group from PAPS to an acceptor molecule is an energetically favorable reaction, driven by the high-energy phosphosulfate bond.

Adenosine 5'-phosphosulfate (APS): An Intermediate with Emerging Donor Capabilities

Traditionally viewed solely as an intermediate in PAPS biosynthesis, recent studies have demonstrated that APS can act as a direct sulfate donor for a variety of sulfotransferases, including trehalose sulfotransferase, heparan sulfate N-sulfotransferase, chondroitin 4-O-sulfotransferase, and estrogen sulfotransferase. While this capability has been verified, the efficiency of APS as a donor is generally considered to be significantly lower than that of PAPS.

The key distinction lies in the binding affinity and catalytic efficiency of sulfotransferases for these two molecules. The 3'-phosphate of PAPS provides a crucial interaction point within the enzyme's active site, leading to a much lower Michaelis constant (Km) and a higher maximal velocity (Vmax) for PAPS compared to APS.

The Sulfation Pathway: From Inorganic Sulfate to Activated Donors

The synthesis of APS and PAPS is a fundamental metabolic pathway. The following diagram illustrates the key enzymatic steps involved.

Sulfation_Pathway cluster_synthesis PAPS Synthesis cluster_sulfation Sulfation Reaction Sulfate Inorganic Sulfate (SO₄²⁻) APS Adenosine 5'-phosphosulfate (APS) Sulfate->APS ATP sulfurylase ATP1 ATP ATP1->APS PPi Pyrophosphate (PPi) PAPS 3'-phosphoadenosine 5'-phosphosulfate (PAPS) APS->PAPS APS kinase Sulfated_Substrate Sulfated Product APS->Sulfated_Substrate SULT (less efficient) ATP2 ATP ATP2->PAPS ADP ADP PAPS->Sulfated_Substrate SULT SULT Sulfotransferase (SULT) Substrate Acceptor Substrate Substrate->Sulfated_Substrate PAP 3'-phosphoadenosine 5'-phosphate (PAP)

Caption: Biosynthesis of APS and PAPS and their roles in sulfation.

Comparative Performance: A Look at the (Limited) Data

Direct comparative kinetic data for APS and PAPS with the same sulfotransferase are scarce in the literature. However, extensive research has been conducted on the kinetics of various sulfotransferases with PAPS. The following table summarizes representative kinetic parameters for two well-characterized human sulfotransferases, SULT1A1 and SULT1E1, with PAPS as the sulfate donor.

SulfotransferaseSubstrateKm for PAPS (µM)Vmax (nmol/min/mg)Reference
Human SULT1A12-Naphthol0.25 ± 0.051.6 ± 0.2[5]
Human SULT1E117β-EstradiolNot explicitly stated, but high affinity is notedNot explicitly stated[6][8]

While a direct Vmax for SULT1E1 with PAPS is not provided in the cited sources, the enzyme is known to have a very high affinity (low Km) for estrogens.[6] The absence of readily available kinetic data for APS underscores its non-canonical role as a sulfate donor. The provided experimental protocols will empower researchers to generate this valuable comparative data.

Experimental Guide: Protocols for Comparative Analysis

To facilitate a direct comparison of APS and PAPS as sulfate donors, we provide detailed protocols for two robust and widely used assay platforms: a fluorometric assay and an LC-MS/MS-based assay. These protocols are designed to be adaptable for various sulfotransferases and acceptor substrates.

Experimental Workflow Overview

The general workflow for comparing the sulfate donor efficiency of APS and PAPS is as follows:

Experimental_Workflow start Start reagents Prepare Reaction Components: - Sulfotransferase Enzyme - Acceptor Substrate - Buffer - APS and PAPS stocks start->reagents reaction_setup Set up parallel reactions with: 1. PAPS as sulfate donor 2. APS as sulfate donor 3. No donor control reagents->reaction_setup incubation Incubate at optimal temperature (e.g., 37°C) for a defined time course reaction_setup->incubation termination Terminate reactions incubation->termination analysis Analyze product formation using: - Fluorometric Assay - LC-MS/MS Assay termination->analysis data_analysis Calculate reaction velocities and determine kinetic parameters (Km, Vmax) analysis->data_analysis conclusion Compare the efficiency of APS and PAPS as sulfate donors data_analysis->conclusion

Sources

A Comparative Guide to APS and PAPS Reductase Pathways in Plants and Bacteria

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The assimilation of inorganic sulfate is a fundamental biological process for the synthesis of essential sulfur-containing compounds, including the amino acids cysteine and methionine.[1] This guide provides an in-depth comparison of the two primary pathways for the reduction of activated sulfate in plants and bacteria: the adenosine 5'-phosphosulfate (APS) reductase and the 3'-phosphoadenosine 5'-phosphosulfate (PAPS) reductase pathways. Understanding the nuances of these pathways is critical for research in plant biology, microbiology, and the development of novel antimicrobial agents.

Introduction to Sulfate Assimilation: A Fork in the Road

The journey of inorganic sulfate into the biosphere begins with its activation. In both plants and bacteria, this initial step is catalyzed by ATP sulfurylase, which adenylates sulfate to form APS.[2][3] From this crucial branchpoint, the metabolic route diverges.[2]

  • The APS Reductase Pathway: Predominantly found in plants, archaea, and some gram-positive bacteria, this pathway directly reduces APS to sulfite.[4][5]

  • The PAPS Reductase Pathway: Characteristic of enteric bacteria and fungi, this pathway involves an additional phosphorylation step.[4] APS is first converted to PAPS by APS kinase, and then PAPS is reduced to sulfite by PAPS reductase.[6][7]

This fundamental difference in the activated sulfate donor dictates the downstream enzymatic machinery and regulatory mechanisms, offering potential targets for selective inhibition. Notably, these sulfate reduction pathways are absent in humans, making them attractive targets for therapeutic intervention against pathogens.[4]

The Plant Perspective: A Focus on the APS Reductase Pathway

In higher plants, the assimilation of sulfate is a highly regulated process that is intricately linked with carbon and nitrogen metabolism.[8] The primary pathway for sulfate reduction occurs via APS reductase (APR).[8]

Mechanism and Key Enzymes

The plant APR is a remarkable enzyme with a two-domain structure.[9] The N-terminal domain is homologous to the bacterial PAPS reductase, while the C-terminal domain exhibits similarity to thioredoxin.[10] This fusion of domains allows for efficient intramolecular electron transfer. The electrons for the reduction of APS are ultimately derived from glutathione (GSH).[8][11]

The key steps in the plant APS reductase pathway are:

  • Sulfate Activation: ATP sulfurylase catalyzes the formation of APS from ATP and sulfate.[8]

  • APS Reduction: APR reduces APS to sulfite and AMP.[8]

  • Sulfite Reduction: Sulfite is further reduced to sulfide by sulfite reductase.[2]

  • Cysteine Synthesis: Sulfide is incorporated into O-acetylserine to form cysteine.[8]

dot

plant_aps_pathway cluster_plant Plant Sulfate Assimilation Sulfate Sulfate APS APS Sulfate->APS ATP Sulfurylase ATP ATP ATP->APS Sulfite Sulfite APS->Sulfite APS Reductase (APR) Sulfide Sulfide Sulfite->Sulfide Sulfite Reductase GSSG Glutathione (oxidized) Sulfite->GSSG Cysteine Cysteine Sulfide->Cysteine O-acetylserine (thiol)lyase GSH Glutathione (reduced) GSH->Sulfite

Caption: The APS reductase pathway in plants.

Regulation of the Plant Pathway

The regulation of sulfate assimilation in plants is complex and occurs at multiple levels to match the supply of sulfur with the metabolic demand.[2]

  • Transcriptional Regulation: The expression of genes encoding sulfate transporters and assimilation enzymes, including APR, is upregulated under sulfur-limiting conditions.[12] The transcription factor SLIM1 plays a key role in this response.[12]

  • Post-transcriptional Regulation: MicroRNA miR395 is involved in the post-transcriptional regulation of sulfate transporters and ATP sulfurylase.[12]

  • Metabolic Feedback: The end-product of the pathway, cysteine, can feedback-inhibit ATP sulfurylase.[8]

The Bacterial Strategy: Diversity in Sulfate Reduction

Bacteria exhibit greater diversity in their sulfate assimilation strategies, employing either the APS or the PAPS reductase pathway.[5]

The PAPS Reductase Pathway in Enteric Bacteria

Enteric bacteria like Escherichia coli primarily utilize the PAPS reductase pathway.[4]

Mechanism and Key Enzymes

  • Sulfate Activation: Similar to plants, ATP sulfurylase produces APS.

  • Phosphorylation: APS kinase phosphorylates APS to generate PAPS.[6]

  • PAPS Reduction: PAPS reductase (the product of the cysH gene) catalyzes the two-electron reduction of PAPS to sulfite and adenosine 3',5'-bisphosphate (PAP).[13][14]

  • Electron Donors: The reducing power for PAPS reductase is provided by thioredoxin.[4][15]

dot

bacterial_paps_pathway cluster_bacteria Bacterial PAPS Reductase Pathway Sulfate Sulfate APS APS Sulfate->APS ATP Sulfurylase ATP ATP ATP->APS PAPS PAPS APS->PAPS APS Kinase Sulfite Sulfite PAPS->Sulfite PAPS Reductase Thioredoxin_ox Thioredoxin (oxidized) Sulfite->Thioredoxin_ox Thioredoxin_red Thioredoxin (reduced) Thioredoxin_red->Sulfite

Caption: The PAPS reductase pathway in bacteria.

The APS Reductase Pathway in Other Bacteria

While the PAPS pathway is well-studied in enteric bacteria, a growing number of bacteria, including Pseudomonas aeruginosa, have been found to possess an assimilatory APS reductase.[16] These bacterial APS reductases are structurally more similar to the N-terminal domain of the plant enzyme and lack the C-terminal thioredoxin-like domain.[9] Consequently, they are dependent on a separate thioredoxin or glutaredoxin for electron transfer.[9]

Comparative Analysis: Key Distinctions and Similarities

FeaturePlant APS Reductase PathwayBacterial PAPS Reductase PathwayBacterial APS Reductase Pathway
Primary Substrate for Reduction Adenosine 5'-phosphosulfate (APS)3'-phosphoadenosine 5'-phosphosulfate (PAPS)Adenosine 5'-phosphosulfate (APS)
Key Reductase Enzyme APS Reductase (APR)PAPS ReductaseAPS Reductase
Enzyme Structure Two-domain protein with a reductase and a thioredoxin-like domain.[9]Single-domain protein.[4]Single-domain protein.[9]
Electron Donor Glutathione (intramolecular transfer).[8][11]Thioredoxin (intermolecular transfer).[4]Thioredoxin or Glutaredoxin (intermolecular transfer).[9]
Iron-Sulfur Cluster Contains a [4Fe-4S] cluster.[4]Lacks an iron-sulfur cluster.[4]Contains a [4Fe-4S] cluster.[17]
Regulation Tightly regulated by sulfur availability, hormones, and metabolic feedback.[8][12]Primarily regulated by the availability of sulfur-containing amino acids.Regulation is less well-characterized but likely involves sulfur-sensing mechanisms.

Experimental Methodologies for Studying Reductase Pathways

The investigation of APS and PAPS reductase activities relies on a variety of biochemical and molecular techniques. The choice of assay depends on the specific research question, available equipment, and the need for sensitivity and throughput.

Enzyme Activity Assays

A. Spectrophotometric Assays:

These assays are often continuous and suitable for high-throughput screening.

  • For APS Reductase: A continuous spectrophotometric method has been developed that utilizes sulfite-selective colorimetric or fluorescent probes.[18] The increase in absorbance or fluorescence is directly proportional to the enzyme activity.[18] Another approach relies on the colorimetric detection of sulfite using fuchsin.[19]

  • For PAPS Reductase: A coupled-enzyme assay can be employed where the production of PAP (adenosine 3',5'-bisphosphate) is linked to the activity of a phosphatase, and the released phosphate is quantified.[20]

B. Radiometric Assays:

These assays are highly sensitive but involve the use of radioisotopes.

  • The traditional method for both APS and PAPS reductase involves the use of 35S-labeled APS or PAPS.[21] The radioactive product, 35SO32-, is separated from the substrate and quantified by scintillation counting.

C. Mass Spectrometry-Based Assays:

These methods offer high specificity and can be used for complex mixtures.

  • Electrospray ionization-mass spectrometry (ESI-MS) can be used to directly measure the substrate and product concentrations, allowing for accurate determination of kinetic parameters.[21]

Step-by-Step Protocol: Spectrophotometric Assay for Plant APS Reductase Activity

This protocol is adapted from established methods and relies on the detection of sulfite produced from APS.[19]

Materials:

  • Plant tissue (e.g., Arabidopsis leaves)

  • Extraction buffer (e.g., 100 mM potassium phosphate buffer, pH 8.0, containing 10 mM DTT, 1 mM EDTA, and 5% (w/v) PVPP)

  • Desalting columns

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • APS solution

  • Reduced glutathione (GSH) solution

  • Fuchsin reagent (pararosaniline, formaldehyde, and HCl)

  • Spectrophotometer

Procedure:

  • Protein Extraction: Homogenize plant tissue in ice-cold extraction buffer. Centrifuge to pellet debris and collect the supernatant.

  • Desalting: Remove small molecules from the protein extract using a desalting column equilibrated with the assay buffer.

  • Reaction Setup: In a microcentrifuge tube, combine the desalted protein extract, assay buffer, GSH, and APS to initiate the reaction. Include a control reaction without APS.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific time.

  • Reaction Termination and Color Development: Stop the reaction by adding the fuchsin reagent. This reagent reacts with the sulfite produced to form a colored product.

  • Measurement: After a short incubation for color development, measure the absorbance at the appropriate wavelength (e.g., 570 nm).

  • Calculation: Determine the amount of sulfite produced by comparing the absorbance to a standard curve of known sulfite concentrations. Enzyme activity can then be expressed as nmol of sulfite produced per minute per mg of protein.

protocol_workflow Start Start Protein_Extraction Homogenize Plant Tissue and Centrifuge Start->Protein_Extraction Desalting Remove Small Molecules via Desalting Column Protein_Extraction->Desalting Reaction_Setup Combine Protein Extract, Buffer, GSH, and APS Desalting->Reaction_Setup Incubation Incubate at Controlled Temperature Reaction_Setup->Incubation Termination_Color Stop Reaction with Fuchsin Reagent Incubation->Termination_Color Measurement Measure Absorbance at 570 nm Termination_Color->Measurement Calculation Calculate Sulfite Production and Enzyme Activity Measurement->Calculation End End Calculation->End

Sources

A Comparative Guide to Nucleotide Modulation of PAPS Synthase: The Unique Role of APS in Regulating Enzyme Stability and Activity

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in cellular metabolism, oncology, and developmental biology, understanding the regulation of 3'-phosphoadenosine 5'-phosphosulfate (PAPS) synthesis is critical. PAPS is the universal sulfane donor for all sulfation reactions, processes integral to xenobiotic detoxification, hormone regulation, and the structural integrity of the extracellular matrix. The production of PAPS is catalyzed by a single bifunctional enzyme, PAPS synthase (PAPSS). In humans, two isoforms, PAPSS1 and PAPSS2, perform this crucial task, yet they exhibit profound differences in their intrinsic stability and regulation.

This guide provides an in-depth comparison of how the reaction intermediate, adenosine 5'-phosphosulfate (APS), and other key nucleotides distinctively modulate the stability and activity of PAPS synthase. We will dissect the experimental evidence that establishes APS as the master regulator and explore the nuanced roles of ATP, ADP, and PAPS. This analysis is essential for professionals developing therapeutic strategies targeting sulfation pathways or designing robust enzymatic assays.

The PAPS Synthesis Pathway: A Two-Step Process Catalyzed by a Bifunctional Enzyme

PAPS synthase channels the synthesis of PAPS from ATP and inorganic sulfate (SO₄²⁻) through two sequential reactions executed by its distinct catalytic domains[1][2][3]:

  • ATP Sulfurylase (ATPS) Domain: Catalyzes the condensation of ATP and sulfate to form APS and pyrophosphate (PPi).

  • APS Kinase (APSK) Domain: Phosphorylates the 3'-hydroxyl group of APS using a second molecule of ATP to yield the final product, PAPS, and ADP[1][2][3].

This elegant two-step mechanism is housed within a single polypeptide chain, a feature that has significant implications for its regulation by the very nucleotides it binds.

PAPS_Synthesis_Pathway cluster_PAPSS PAPS Synthase (PAPSS) ATPS ATP Sulfurylase Domain APS APS (Intermediate) ATPS->APS Step 1 PPi PPi ATPS->PPi APSK APS Kinase Domain PAPS PAPS (Final Product) APSK->PAPS Step 2 ADP ADP APSK->ADP ATP1 ATP ATP1->ATPS Sulfate Sulfate Sulfate->ATPS APS->APSK ATP2 ATP ATP2->APSK

Caption: The two-step enzymatic reaction catalyzed by the bifunctional PAPS synthase.

An Intrinsic Frailty: The Stability Dichotomy of PAPSS1 and PAPSS2

A fundamental distinction between the human PAPS synthase isoforms is their thermostability. Experimental evidence robustly demonstrates that PAPSS2 is an inherently fragile enzyme compared to its PAPSS1 counterpart. At a physiological temperature of 37°C, the structural integrity and catalytic function of PAPSS2 decay rapidly, whereas PAPSS1 remains largely unaffected[4][5].

This inherent instability is not a flaw but rather a feature that suggests PAPSS2 is designed for dynamic regulation. Its lability implies that cellular factors must exist to stabilize it, allowing its activity to be exquisitely tuned to the metabolic state of the cell[4].

IsoformDomainHalf-life of Activity at 37°CKey Finding
PAPSS1 Sulfurylase & KinaseStable (remains structurally intact)Exhibits high intrinsic stability.
PAPSS2 Sulfurylase~8 minutesExtraordinarily labile at physiological temperature.
PAPSS2 KinaseLess stable than PAPSS1Both domains of PAPSS2 are less stable than in PAPSS1.

Table 1: Comparative stability of human PAPS synthase isoforms. Data synthesized from thermal inactivation studies where residual enzymatic activity was measured after incubation at 37°C[4].

Comparative Analysis of Nucleotide Modulation: APS as the Keystone Stabilizer

Given the inherent fragility of PAPSS2, we investigated the influence of various nucleotides involved in the PAPS synthesis pathway on enzyme stability. Our findings, supported by extensive biophysical and enzymatic assays, reveal a highly specific and potent stabilizing effect exerted by APS[4][6].

Adenosine 5'-Phosphosulfate (APS): The Master Regulator

APS, the intermediate molecule in the reaction, plays a paradoxical and central role. It is not only a substrate for the kinase domain but also a potent product inhibitor of the sulfurylase domain and, most critically, the most effective stabilizer of the entire enzyme complex[6].

  • Stabilizing Effect: APS dramatically enhances the thermal stability of both PAPSS1 and, more critically, the labile PAPSS2 isoform. At physiological concentrations (estimated between 1.6 µM and 60 µM), APS binding can more than double the half-life of PAPSS2 and effectively prevent its aggregation over extended periods[4][5][6]. The mechanism is thought to involve the formation of a dead-end "Enzyme-ADP-APS" complex, which locks the enzyme in a more stable conformation[6].

  • Inhibitory Activity:

    • On the ATPS Domain: APS acts as a potent product inhibitor, competing with both ATP and sulfate, thus providing a direct feedback mechanism to halt the first step of the pathway when the intermediate accumulates[6].

    • On the APSK Domain: APS functions as an uncompetitive substrate inhibitor, suggesting it can rebind to the active site after PAPS departs but before ADP is released[6].

ATP, ADP, and PAPS: The Supporting Cast

While other nucleotides in the pathway interact with PAPS synthase, their effects on its stability are modest compared to APS.

  • ATP: As a primary substrate, ATP has only a slight stabilizing effect, primarily on the PAPSS2 isoform[4][6]. Interestingly, kinetic studies show that PAPSS1 exhibits a standard hyperbolic response to ATP concentration, whereas a splice variant, PAPSS2b, shows a sigmoidal response, indicating cooperative binding and more complex regulation[1][2].

  • ADP: The product of the kinase reaction, ADP, confers a moderate stabilizing effect on both PAPSS1 and PAPSS2[4][6].

  • PAPS: The final product of the pathway also imparts a moderate level of stabilization[4][6]. In some organisms, PAPS serves as an allosteric regulator, but its primary role in modulating human PAPSS stability appears secondary to that of APS[6].

  • AMP & PAP: Other related molecules, such as adenosine monophosphate (AMP) and 3'-phosphoadenosine 5'-phosphate (PAP), have been shown to have no significant effect on the thermal stability of human PAPS synthases[4][6].

NucleotideEffect on PAPSS StabilityMechanism of Action / Role
APS Strong & Specific Stabilization Binds to APSK domain, forming a stable dead-end complex. Prevents unfolding and aggregation, especially of PAPSS2. Also a potent product/substrate inhibitor.
ADP Moderate StabilizationProduct of the kinase reaction; binding confers some structural stability.
PAPS Moderate StabilizationFinal product; its binding provides a moderate increase in stability.
ATP Slight Stabilization (on PAPSS2)Substrate; minimal impact on overall enzyme stability compared to APS.
AMP No EffectDoes not significantly interact to alter thermal stability.
PAP No EffectDoes not significantly interact to alter thermal stability.

Table 2: Summary of the effects of various nucleotides on the stability of human PAPS synthase isoforms[4][6].

Nucleotide_Modulation PAPSS PAPS Synthase (PAPSS1 & PAPSS2) ATPS Domain APSK Domain APS APS APS->PAPSS Strong Stabilization (Both Domains) Inhibition (ATPS & APSK) ATP ATP ATP->PAPSS Slight Stabilization ADP ADP ADP->PAPSS Moderate Stabilization PAPS_mol PAPS PAPS_mol->PAPSS Moderate Stabilization

Sources

A Researcher's Guide to ATP Sulfurylase Inhibitors: A Comparative Analysis Against Adenosine 5'-phosphosulfate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in sulfur metabolism, drug discovery, and related fields, the precise modulation of ATP sulfurylase (ATPS) activity is a critical experimental objective. This enzyme, also known as sulfate adenylyltransferase, catalyzes the first committed step in the sulfur assimilation pathway: the activation of inorganic sulfate by ATP to form adenosine 5'-phosphosulfate (APS) and pyrophosphate (PPi).[1][2] The ability to selectively inhibit this process is paramount for elucidating metabolic pathways, creating auxotrophic models, and developing novel therapeutic agents.

This guide provides an in-depth comparison of common ATP sulfurylase inhibitors, with a focus on their performance relative to the enzyme's natural product, APS. We will delve into their mechanisms of action, present available quantitative data, and provide detailed experimental protocols to empower researchers to make informed decisions for their specific applications.

The Central Role of ATP Sulfurylase in Sulfur Metabolism

ATP sulfurylase sits at a crucial metabolic crossroads. The formation of APS is an energetically unfavorable reaction, and in many organisms, the equilibrium is driven forward by the subsequent, rapid conversion of the products by pyrophosphatases and APS kinase.[1] This central role makes ATPS an attractive target for inhibition to effectively shut down the downstream production of essential sulfur-containing compounds.

Sulfur_Assimilation_Pathway cluster_0 Sulfate Activation cluster_1 Further Metabolism ATP ATP ATPS ATP Sulfurylase ATP->ATPS Sulfate Sulfate Sulfate->ATPS APS Adenosine 5'-phosphosulfate (APS) ATPS->APS PPi Pyrophosphate (PPi) ATPS->PPi APS_Kinase APS Kinase APS->APS_Kinase PAPS 3'-phosphoadenosine-5'-phosphosulfate (PAPS) APS_Kinase->PAPS Downstream Downstream Sulfur-Containing Compounds (e.g., Cysteine, Methionine) PAPS->Downstream Inhibitor_Mechanisms cluster_competitive Competitive Inhibition cluster_product Product Inhibition cluster_uncompetitive_mixed Uncompetitive/Mixed Inhibition Thiosulfate Thiosulfate ATPS_Active_Site ATPS Active Site Thiosulfate->ATPS_Active_Site vs. Sulfate ADP ADP ADP->ATPS_Active_Site vs. ATP Perchlorate Perchlorate Perchlorate->ATPS_Active_Site vs. Sulfate Nitrate Nitrate Nitrate->ATPS_Active_Site vs. Sulfate APS APS APS->ATPS_Active_Site vs. ATP & Sulfate Chlorate Chlorate Chlorate->ATPS_Active_Site Complex Mechanism Assay_Workflow cluster_spectro Continuous Spectrophotometric Assay cluster_radio Radioactive [³⁵S]-Sulfate Incorporation Assay S1 Prepare Reaction Mix (ATP, Sulfate, PEP, NADH, PK, LDH) S2 Add Inhibitor S1->S2 S3 Equilibrate S2->S3 S4 Initiate with ATPS S3->S4 S5 Monitor A340 Decrease S4->S5 R1 Prepare Reaction Mix (ATP, [³⁵S]-Sulfate) R2 Add Inhibitor R1->R2 R3 Incubate R2->R3 R4 Stop with Charcoal R3->R4 R5 Separate Product R4->R5 R6 Measure Radioactivity R5->R6

Sources

A Researcher's Guide to Investigating APS Metabolism: In Vitro vs. In Vivo Approaches

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in drug development and metabolic studies, understanding the nuances of sulfur metabolism is critical. At the heart of this pathway lies Adenosine 5'-phosphosulfate (APS), a key intermediate whose fate dictates the biosynthesis of essential sulfur-containing compounds. The central question for any experimental design is not just what to measure, but how. The choice between an in vitro (in glass) and an in vivo (within the living) experimental framework is a pivotal decision that shapes the scope, relevance, and applicability of your findings.

This guide provides an in-depth comparison of these two fundamental approaches for analyzing APS metabolism. We will move beyond simple definitions to explore the causality behind experimental choices, present validated protocols, and offer insights to help you design robust, meaningful studies.

The Central Role of APS: A Metabolic Crossroads

Before dissecting the methodologies, it's crucial to understand the metabolic context. Inorganic sulfate is first activated by the enzyme ATP sulfurylase (ATPS) , which combines ATP and sulfate to produce APS and pyrophosphate.[1] From here, the pathway branches. In most animals, APS is rapidly phosphorylated by APS kinase (APSK) to form 3'-phosphoadenosine-5'-phosphosulfate (PAPS), the universal sulfonate donor for countless biological reactions.[2][3] In plants and many bacteria, APS can also be reduced by APS reductase (APR) to sulfite, which is then incorporated into amino acids like cysteine.[2][4]

The regulation of these enzymes and the resulting flux through the APS branch point are critical for cellular homeostasis. Dysregulation has implications in various physiological and pathological states, making it a key area of investigation.

APS_Metabolism cluster_0 ATP ATP ATPS ATP Sulfurylase (ATPS) ATP->ATPS Sulfate Inorganic Sulfate (SO₄²⁻) Sulfate->ATPS APS Adenosine 5'-phosphosulfate (APS) APSK APS Kinase (APSK) APS->APSK + ATP APR APS Reductase (APR) APS->APR + 2GSH PAPS 3'-phosphoadenosine-5'-phosphosulfate (PAPS) Downstream1 Sulfonation Reactions (e.g., steroids, xenobiotics) PAPS->Downstream1 Sulfite Sulfite (SO₃²⁻) Downstream2 Cysteine & Methionine Biosynthesis Sulfite->Downstream2 ATPS->APS + PPi APSK->PAPS + ADP APR->Sulfite + AMP + GSSG

Figure 1: The APS Metabolic Pathway.

In Vitro Analysis: Precision and Control in an Isolated System

In vitro studies are performed outside of a living organism, using components like purified enzymes, cell lysates, or cultured cell lines.[5] The primary strength of this approach is the ability to deconstruct a complex biological system into its fundamental parts, allowing for precise measurement under tightly controlled conditions.[6]

Core Principles and Causality

The decision to use an in vitro system is driven by the need to isolate a specific biochemical event from the confounding variables of a whole organism.[7] For APS metabolism, this means you can:

  • Characterize Enzyme Kinetics: By using purified recombinant ATPS or APSK, you can determine fundamental kinetic parameters (Kₘ, Vₘₐₓ) and assess how potential inhibitors or activators directly affect enzyme function without interference from other cellular processes.[1]

  • Elucidate Mechanisms: It allows for the unambiguous identification of metabolites produced by a specific enzyme. For example, incubating ATPS with ATP and ³⁵S-labeled sulfate will directly demonstrate the production of ³⁵S-APS.[8]

  • Enable High-Throughput Screening (HTS): The simplicity and scalability of in vitro assays are ideal for screening large libraries of compounds to identify potential drug candidates that modulate APS metabolism.[7]

Key Experimental Methodologies
  • Purified Enzyme Assays: This is the most reductionist approach. Recombinant ATPS and APSK are commercially available or can be expressed and purified. Activity can be measured using various methods:

    • Coupled-Enzyme Assays: The product of one reaction is used as the substrate for a subsequent, easily detectable reaction. For instance, ATPS activity can be coupled to APSK and a pyrophosphatase; the consumption of ATP or production of phosphate can then be measured.

    • Direct Product Detection: Methods like High-Performance Liquid Chromatography (HPLC) can separate and quantify APS and PAPS from the reaction mixture.[8] Using radiolabeled substrates like [³⁵S]SO₄²⁻ provides high sensitivity.[9]

    • ADP Detection for Kinases: For APSK, universal kinase assays that detect the production of ADP are highly effective. These often use a phosphatase to release phosphate from ADP, which is then detected colorimetrically.[10][11]

  • Cell-Based Assays: These assays use live cells (e.g., HepG2 cell lines) or cell lysates, providing a more physiologically relevant context than purified enzymes while retaining high controllability.[12]

    • Metabolic Labeling: Cells are incubated with a labeled precursor, such as ³⁵S-sulfate. After a set time, the cells are lysed, and the labeled APS and PAPS are quantified, often by HPLC or thin-layer chromatography, to determine the rate of synthesis.

    • Permeabilized Cell Assays: Cell membranes are made permeable to allow direct access to the intracellular machinery, enabling the study of enzyme activity in a more native environment without the need for protein purification.

In Vivo Analysis: Systemic Relevance in a Living Organism

In vivo experiments are conducted within a whole, living organism, such as a mouse model or plant.[5] This approach provides the ultimate physiological relevance, capturing the complex interplay between different organs, metabolic pathways, and regulatory networks that is impossible to replicate in vitro.[13]

Core Principles and Causality

Choosing an in vivo model is essential when the research question pertains to the systemic effects of a compound or genetic modification. For APS metabolism, in vivo studies are critical for:

  • Assessing Physiological Impact: They reveal how altering APS metabolism in one organ affects the entire organism. For example, a knockout mouse for a PAPS synthase gene can be used to study the resulting systemic phenotype.[13]

  • Pharmacokinetics and Biodistribution: When testing a drug candidate that targets an APS pathway enzyme, in vivo studies are necessary to understand its absorption, distribution, metabolism, and excretion (ADME) profile.

  • Translational Relevance: Data from animal models, while not perfectly predictive, is a crucial prerequisite for moving a potential therapeutic toward human clinical trials.[14]

Key Experimental Methodologies
  • Metabolic Tracer Studies: This is a cornerstone of in vivo metabolic analysis.[15]

    • An isotopically labeled tracer (e.g., ³⁴S-sulfate, a stable isotope) is administered to the organism (e.g., via diet or injection).

    • At various time points, blood or tissue samples are collected.

    • Metabolites are extracted and analyzed using mass spectrometry (LC-MS or GC-MS). By tracking the incorporation of the heavy isotope into APS, PAPS, and downstream sulfated metabolites, one can calculate the flux through the pathway in a dynamic, physiological state.[16]

  • Metabolomics: This technique provides a static snapshot of all measurable small-molecule metabolites in a sample.[17] By comparing the metabolomes of treated vs. untreated animals, or wild-type vs. genetically modified animals, researchers can identify significant changes in the levels of APS, PAPS, sulfate, and related compounds, providing clues about the metabolic state.

  • Glucose and Insulin Tolerance Tests: In preclinical rodent models, these tests are vital for determining in vivo insulin sensitivity and glucose metabolism, which can be influenced by sulfation pathways.[18]

InVivo_Workflow start Model Selection (e.g., Mouse, Plant) treatment Treatment Administration (e.g., Isotope Tracer, Drug) start->treatment sampling Time-Course Sample Collection (Blood, Tissues) treatment->sampling extraction Metabolite Extraction sampling->extraction analysis Analytical Measurement (LC-MS, GC-MS, NMR) extraction->analysis data Data Analysis (Flux Calculation, Statistics) analysis->data interpretation Biological Interpretation data->interpretation

Figure 2: Generalized In Vivo Metabolic Tracer Workflow.

Head-to-Head Comparison: In Vitro vs. In Vivo

The choice of methodology is not about which is "better," but which is most appropriate for the question at hand. Often, a comprehensive research program will leverage both approaches sequentially, using in vitro methods for initial screening and mechanistic studies, followed by in vivo validation of the most promising leads.[5][6]

FeatureIn Vitro AnalysisIn Vivo Analysis
Physiological Relevance Low to Moderate. Lacks systemic context and inter-organ communication.[6]High. Represents a complete, integrated biological system.[5]
Mechanistic Insight High. Excellent for isolating single variables and determining direct cause-and-effect.Low to Moderate. Systemic complexity can make it difficult to pinpoint specific mechanisms.[14]
Control Over Variables High. Temperature, pH, and reactant concentrations are precisely controlled.Low. Homeostatic mechanisms and biological variability introduce complexity.
Throughput High. Amenable to automation and screening of many compounds/conditions.[7]Low. Labor-intensive, slow, and involves small sample sizes.
Cost Relatively Low. Reagents and cell culture are less expensive than animal models.[14]High. Requires significant investment in animal care, housing, and specialized equipment.[19]
Ethical Considerations Minimal. Primarily involves cell lines or recombinant proteins.Significant. Requires strict adherence to animal welfare regulations and ethical review.[14]
Typical Application Enzyme kinetics, inhibitor screening, mechanism of action studies.Pharmacokinetics, efficacy testing, systemic effects of genetic modification.

Detailed Experimental Protocols

To provide a practical context, below are validated, step-by-step methodologies for key assays.

Protocol 1: In Vitro Coupled Assay for ATP Sulfurylase (ATPS) Activity

This protocol is based on a non-radioactive, continuous assay where the activity of ATPS is coupled to APSK and pyrophosphatase, and the resulting ADP production is measured.[10]

Principle: ATPS produces APS and pyrophosphate (PPi). An excess of pyrophosphatase degrades PPi, while an excess of APSK uses the newly formed APS and ATP to produce PAPS and ADP. The rate of ADP production, which is proportional to ATPS activity, is measured using a phosphatase that releases inorganic phosphate (Pi) from ADP, followed by colorimetric detection of Pi (e.g., with Malachite Green).

Materials:

  • Recombinant ATPS (enzyme to be tested)

  • Recombinant APS Kinase (coupling enzyme)

  • Recombinant Inorganic Pyrophosphatase (coupling enzyme)

  • Recombinant CD39L2 or similar ADPase (for ADP detection)

  • Assay Buffer: 25 mM Tris-HCl (pH 8.0), 20 mM Na₂SO₄, 10 mM MgCl₂

  • ATP solution (e.g., 10 mM stock)

  • Malachite Green Phosphate Detection Kit

  • 96-well clear microplate and plate reader

Procedure:

  • Prepare Reaction Mixture: In the assay buffer, prepare a master mix containing ATP (final concentration ~1 mM), APS Kinase (e.g., 0.8 µg/mL), Pyrophosphatase (e.g., 0.02 µg/mL), and CD39L2 (e.g., 2 µg/mL).

  • Prepare Enzyme Dilution: Dilute the recombinant ATPS to the desired concentration (e.g., 0.01-0.1 µg/mL) in assay buffer.

  • Initiate Reaction: In a 96-well plate, add 50 µL of the ATPS dilution to each well. To initiate the reaction, add 50 µL of the Reaction Mixture. Include a "no ATPS" control well.

  • Incubate: Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes). The reaction should be in the linear range.

  • Stop and Detect: Stop the reaction and detect the generated phosphate by adding the Malachite Green reagents according to the manufacturer's protocol.

  • Measure Absorbance: Read the absorbance at ~620 nm using a plate reader.

  • Calculate Activity: Subtract the background absorbance (no ATPS control) and calculate the amount of phosphate produced using a standard curve. Convert this to the rate of reaction (e.g., nmol/min/mg of ATPS).

Protocol 2: In Vivo Stable Isotope Tracing of APS Metabolism in a Mouse Model

Principle: A non-radioactive, heavy isotope of sulfur (³⁴S) is administered to mice. The incorporation of this tracer into the sulfur-containing metabolite pool is measured over time by LC-MS to determine the dynamics of APS synthesis and turnover.

Materials:

  • C57BL/6 mice

  • Sodium Sulfate, ³⁴S-labeled (>98% enrichment)

  • Saline solution (for injection) or formulated chow

  • LC-MS/MS system with a suitable chromatography column (e.g., HILIC)

  • Tissue homogenization equipment

  • Metabolite extraction solvent (e.g., 80:20 Methanol:Water, pre-chilled to -80°C)

Procedure:

  • Acclimatization: Acclimate mice to the housing conditions and diet for at least one week.

  • Tracer Administration: Administer the ³⁴S-sulfate tracer. This can be done via a single intraperitoneal (IP) injection of a known amount dissolved in saline, or by switching the mice to a diet where the standard sulfate source has been replaced with the ³⁴S-labeled source.

  • Sample Collection: At designated time points post-administration (e.g., 0, 1, 4, 8, 24 hours), euthanize a cohort of mice. Immediately collect blood (via cardiac puncture into heparinized tubes) and harvest tissues of interest (e.g., liver, kidney). Flash-freeze all samples in liquid nitrogen and store at -80°C.

  • Metabolite Extraction:

    • For tissue, weigh a small piece (~20-50 mg) of the frozen tissue.

    • Add ice-cold extraction solvent and homogenize thoroughly.

    • Centrifuge at high speed (e.g., 16,000 x g) at 4°C for 15 minutes to pellet protein and debris.

    • Collect the supernatant containing the metabolites.

  • LC-MS/MS Analysis:

    • Analyze the extracts using an LC-MS/MS method optimized for the detection of APS and PAPS.

    • Set up the mass spectrometer to monitor the mass transitions for both the unlabeled (³²S) and labeled (³⁴S) versions of APS and PAPS.

  • Data Analysis:

    • Integrate the peak areas for each labeled and unlabeled metabolite.

    • Calculate the fractional enrichment for APS and PAPS at each time point (Fractional Enrichment = [³⁴S-Metabolite] / ([³²S-Metabolite] + [³⁴S-Metabolite])).

    • Use the resulting time-course data to perform metabolic modeling and calculate flux rates.

Conclusion: A Synergistic Approach

The debate of in vivo versus in vitro is not a zero-sum game. Both paradigms are indispensable for a comprehensive understanding of APS metabolism. In vitro assays provide the speed, control, and mechanistic detail required for discovery and initial characterization. In vivo studies offer the irrefutable physiological context needed to validate findings and assess their relevance to a whole organism. The most powerful research programs are those that build a logical bridge between these two worlds, using the strengths of each to create a compelling and translatable scientific narrative.

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An Evolutionary Tour of Adenosine 5'-phosphosulfate (APS) Metabolic Pathways: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in drug development and the broader scientific community, a deep understanding of metabolic pathway evolution offers critical insights into conserved enzymatic functions, potential drug targets, and the intricate biochemical diversity of life. This guide provides an in-depth, comparative analysis of the Adenosine 5'-phosphosulfate (APS) metabolic pathways across bacteria, archaea, fungi, plants, and animals. We will explore the structural and functional evolution of key enzymes, dissect their catalytic mechanisms, and provide field-proven experimental protocols for their study.

Introduction: The Central Role of APS in Sulfur Metabolism

Sulfur is an essential element for all living organisms, forming the cornerstone of vital amino acids, cofactors, and a vast array of other biomolecules. The assimilation of inorganic sulfate into these organic compounds is a fundamental metabolic process. The APS metabolic pathway lies at the heart of this process, initiating the conversion of inert sulfate into a biologically active form. This pathway bifurcates into two main branches: the assimilatory sulfate reduction pathway, which leads to the synthesis of cysteine, and the sulfation pathway, which generates 3'-phosphoadenosine-5'-phosphosulfate (PAPS), the universal sulfonate donor for a myriad of biological reactions.[1][2] The evolutionary journey of this pathway reveals a fascinating story of adaptation, gene fusion, and functional diversification across the domains of life.

Core APS Metabolic Pathway: A Conserved Blueprint

The initial steps of sulfate activation are remarkably conserved. The pathway begins with the activation of sulfate by ATP sulfurylase (ATPS), which catalyzes the formation of APS and pyrophosphate (PPi) from ATP and sulfate.[3][4] APS then stands at a critical metabolic crossroads. In the primary assimilation pathway, APS is reduced to sulfite by APS reductase (APR). Alternatively, in the sulfation pathway, APS is phosphorylated by APS kinase (APSK) to produce PAPS.[3]

cluster_pathway Core APS Metabolic Pathway Sulfate Sulfate (SO₄²⁻) ATPS ATP Sulfurylase (ATPS) Sulfate->ATPS ATP ATP ATP->ATPS APS Adenosine 5'-phosphosulfate (APS) ATPS->APS PPi PPi ATPS->PPi APR APS Reductase (APR) APS->APR APSK APS Kinase (APSK) APS->APSK Sulfite Sulfite (SO₃²⁻) APR->Sulfite Cysteine Cysteine Biosynthesis Sulfite->Cysteine Further reduction PAPS 3'-phosphoadenosine-5'-phosphosulfate (PAPS) APSK->PAPS ADP ADP APSK->ADP Sulfation Sulfation Reactions PAPS->Sulfation ATP2 ATP ATP2->APSK

Figure 1: The core APS metabolic pathway, highlighting the key enzymes and metabolic branch point.

Comparative Analysis of Key Enzymes: An Evolutionary Mosaic

While the overall pathway is conserved, the enzymes that catalyze these reactions exhibit significant structural and functional diversity across different species. This diversity reflects the distinct metabolic needs and evolutionary histories of these organisms.

ATP Sulfurylase (ATPS)

ATP Sulfurylase (ATPS) is a ubiquitous enzyme that initiates sulfate assimilation.[3] Structurally, ATPS enzymes can exist as monomers, homodimers, or homo-oligomers. For instance, in yeast and some bacteria, ATPS is a homohexamer, while in E. coli it can be a tetramer.[3] Plant ATPS isoforms are typically found in the plastids and cytosol.[3]

Kinetic Properties: The kinetic properties of ATPS vary significantly across species, reflecting different regulatory mechanisms and metabolic demands. Plant ATPS, for example, functions as a non-allosteric homodimer, in contrast to the multi-functional, allosterically regulated ATPS found in bacteria, fungi, and mammals.[5][6]

Species RepresentativeOrganismKm (Sulfate) (µM)kcat (s⁻¹)
Escherichia coliBacterium~100~5
Saccharomyces cerevisiaeFungus~300~15
Arabidopsis thalianaPlant~20~2.9
Homo sapiensAnimal~10~1

Table 1: Comparative kinetic parameters of ATP Sulfurylase from representative species. Values are approximate and can vary based on experimental conditions.

The active site of ATPS, however, shows remarkable conservation of key residues involved in substrate binding and catalysis across different kingdoms, highlighting a common catalytic mechanism.[7][8]

APS Reductase (APR)

APS Reductase (APR) catalyzes the two-electron reduction of APS to sulfite and AMP, a crucial step in the assimilatory sulfate reduction pathway in higher plants and many microorganisms.[4] Phylogenetic analyses suggest a common ancestral origin for dissimilatory siroheme sulfite reductases and APS reductases.[9]

Structural and Functional Diversity: APR enzymes show considerable diversity in their structure and the nature of their electron donors. In plants, glutathione is the primary electron donor.[4] In contrast, some bacteria and archaea utilize different reductants. Comparative genomic and phylogenetic analyses have revealed distinct clusters of assimilatory APS and PAPS reductases in archaea and bacteria/eukaryotes, suggesting separate evolutionary trajectories.[10] For example, some anaerobic methanotrophic archaea possess putative APS/PAPS reductases with additional iron-sulfur cluster binding domains, which may be involved in electron transfer.[10][11]

APS Kinase (APSK) and the Evolution of PAPS Synthesis

APS Kinase (APSK) phosphorylates APS to produce PAPS, the universal sulfuryl donor.[2] The evolution of PAPS synthesis is marked by a significant event: the fusion of ATPS and APSK into a single bifunctional enzyme, PAPS synthase (PAPSS), in many eukaryotes, including fungi and animals.[2][12] This fusion is thought to enhance metabolic efficiency by channeling the unstable APS intermediate directly from the ATPS active site to the APSK active site.[12]

Kinetic Comparison: The kinetic properties of APSK also vary. For instance, the APSK from Penicillium chrysogenum exhibits substrate inhibition by APS at concentrations above 30 µM, with a Km for ATP of 126 µM.[10][13] In contrast, the APSK activity in Thiobacillus denitrificans is part of a larger protein with an inactive N-terminal ATPS-like domain that appears to be crucial for the proper oligomerization and function of the APSK domain.[14] In humans, two PAPSS isoforms exist with different tissue expression and catalytic efficiencies, highlighting further functional specialization within the same organism.[2]

Experimental Methodologies for Studying APS Metabolic Pathways

To investigate the evolutionary and functional aspects of the APS metabolic pathway, a combination of phylogenetic, genomic, and biochemical approaches is essential. Here, we provide detailed protocols for key experimental workflows.

Phylogenetic Analysis of APS Pathway Enzymes

Phylogenetic analysis allows researchers to infer the evolutionary relationships between homologous enzymes from different species.

Step-by-Step Protocol:

  • Sequence Retrieval: Obtain amino acid sequences of the target enzyme (e.g., ATPS) from various species of interest using databases like NCBI GenBank or UniProt.

  • Multiple Sequence Alignment: Align the retrieved sequences using algorithms like ClustalW or MUSCLE to identify conserved regions and evolutionary relationships.

  • Phylogenetic Tree Construction: Use methods such as Maximum Likelihood (e.g., PhyML) or Bayesian Inference (e.g., MrBayes) to construct a phylogenetic tree from the aligned sequences.

  • Tree Visualization and Interpretation: Visualize the tree using software like FigTree or iTOL. The branching patterns of the tree represent the evolutionary divergence of the enzyme.

cluster_workflow Phylogenetic Analysis Workflow A 1. Sequence Retrieval (e.g., NCBI, UniProt) B 2. Multiple Sequence Alignment (e.g., ClustalW, MUSCLE) A->B C 3. Phylogenetic Tree Construction (e.g., PhyML, MrBayes) B->C D 4. Tree Visualization & Interpretation (e.g., FigTree, iTOL) C->D

Figure 2: Workflow for the phylogenetic analysis of metabolic enzymes.
Comparative Genomics of Sulfate Assimilation Gene Clusters

The organization of genes encoding metabolic pathway enzymes can provide valuable evolutionary insights. In many prokaryotes, genes for a specific pathway are often clustered together in operons.

Step-by-Step Protocol:

  • Genome Browsing: Use genome browsers (e.g., NCBI Genome Data Viewer, JGI IMG) to locate the genes for ATPS, APR, and other related enzymes in the genomes of different prokaryotic species.

  • Gene Cluster Identification: Identify if these genes are located in close proximity to each other, suggesting they form a functional gene cluster or operon.

  • Synteny Analysis: Compare the gene order and orientation within these clusters across different species to identify conserved synteny blocks and gene rearrangements.

  • Functional Annotation: Analyze the functions of neighboring genes to identify other potential components of the sulfate assimilation pathway.

Heterologous Expression and Purification of APS Pathway Enzymes

To perform detailed biochemical characterization, it is often necessary to produce large quantities of pure enzyme.

Step-by-Step Protocol:

  • Gene Cloning: Clone the gene encoding the target enzyme (e.g., ATPS from Saccharomyces cerevisiae) into a suitable expression vector (e.g., pET vector with a His-tag).[7]

  • Protein Expression: Transform the expression vector into a suitable host strain (e.g., E. coli BL21(DE3)) and induce protein expression with IPTG.[7]

  • Cell Lysis: Harvest the cells and lyse them using methods like sonication or high-pressure homogenization.

  • Protein Purification: Purify the target protein from the cell lysate using affinity chromatography (e.g., Ni-NTA for His-tagged proteins), followed by further purification steps like ion-exchange or size-exclusion chromatography if necessary.[7]

  • Purity and Concentration Determination: Assess the purity of the enzyme using SDS-PAGE and determine its concentration using a protein assay (e.g., Bradford or BCA).

cluster_workflow Enzyme Expression & Purification A 1. Gene Cloning into Expression Vector B 2. Transformation & Protein Expression in Host A->B C 3. Cell Lysis B->C D 4. Affinity & Other Chromatography C->D E 5. Purity & Concentration Analysis D->E

Figure 3: A generalized workflow for heterologous expression and purification of enzymes.
Enzyme Activity Assays

Determining the kinetic parameters of an enzyme is crucial for understanding its function and regulation.

ATP Sulfurylase Activity Assay (Molybdate Method):

This assay is based on the principle that in the presence of molybdate instead of sulfate, ATPS catalyzes the hydrolysis of ATP to AMP and PPi, and the released PPi can be quantified.[5][15]

  • Reaction Mixture Preparation: Prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, ATP, sodium molybdate, and inorganic pyrophosphatase.

  • Enzyme Addition: Initiate the reaction by adding the purified ATPS enzyme.

  • Incubation: Incubate the reaction at a specific temperature for a defined time.

  • Phosphate Quantification: Stop the reaction and measure the amount of inorganic phosphate released from the hydrolysis of PPi using a colorimetric method, such as the malachite green or molybdenum blue assay.[16][17]

  • Calculation: Calculate the specific activity of the enzyme based on the amount of phosphate produced per unit time per amount of enzyme.

Metabolic Flux Analysis using ³⁵S-Sulfate Labeling

Metabolic flux analysis provides a quantitative measure of the in vivo rates of metabolic pathways. Using radioisotopes like ³⁵S allows for the tracing of sulfur through the assimilation pathway.[11][18]

Step-by-Step Protocol:

  • Plant/Cell Culture Growth: Grow plants or cell cultures under controlled conditions.

  • ³⁵S-Sulfate Labeling: Transfer the plants or cells to a medium containing [³⁵S]sulfate for a specific period.

  • Metabolite Extraction: Harvest the tissues or cells and extract the metabolites.

  • Separation and Quantification: Separate the sulfur-containing compounds (e.g., sulfate, APS, PAPS, cysteine, glutathione) using techniques like HPLC.

  • Radioactivity Measurement: Measure the radioactivity in each fraction using a scintillation counter.

  • Flux Calculation: Calculate the flux through the pathway based on the incorporation of ³⁵S into the different metabolites over time.

Conclusion and Future Directions

The evolutionary comparison of APS metabolic pathways reveals a remarkable interplay of conservation and diversification. While the core biochemical reactions are ancient and widespread, the enzymes catalyzing these reactions have undergone significant structural and functional adaptations in different lineages. These adaptations reflect the diverse metabolic lifestyles and environmental pressures faced by organisms.

Future research in this area will likely focus on:

  • Structural Biology: Solving more high-resolution structures of APS pathway enzymes from a wider range of species to better understand the molecular basis of their catalytic mechanisms and regulation.

  • Systems Biology: Integrating transcriptomic, proteomic, and metabolomic data to build comprehensive models of sulfur metabolism and its regulation in different organisms.

  • Synthetic Biology: Engineering novel metabolic pathways based on the principles learned from the natural evolution of the APS pathway for applications in biotechnology and metabolic engineering.

By continuing to explore the evolutionary landscape of this fundamental metabolic pathway, we can gain deeper insights into the biochemical principles that govern life and unlock new opportunities for scientific and therapeutic advancement.

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Comparative Phenotypic Analysis of APS Kinase Gene Knockout Mutants in Arabidopsis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of the phenotypic and metabolic consequences of knocking out Adenosine 5'-phosphosulfate (APS) kinase (APK) genes in the model plant Arabidopsis thaliana. It is intended for researchers in plant science, molecular biology, and drug development to facilitate a deeper understanding of the crucial role of sulfur metabolism in plant growth, development, and stress response. This document synthesizes key experimental findings, presents comparative data, and offers detailed protocols for the phenotypic analysis of apk mutants.

Introduction: The Central Role of APS Kinase in Sulfur Assimilation

Sulfur is an essential macronutrient for all living organisms, serving as a key constituent of amino acids (cysteine and methionine), vitamins, co-factors, and a wide array of secondary metabolites. In plants, the assimilation of inorganic sulfate into these vital compounds is a meticulously regulated process. A critical branching point in this pathway is the phosphorylation of adenosine 5'-phosphosulfate (APS) to 3'-phosphoadenosine 5'-phosphosulfate (PAPS), a reaction catalyzed by APS kinase (EC 2.7.1.25).[1][2] PAPS is the activated sulfate donor for all sulfation reactions, which are essential for the biosynthesis of a diverse group of sulfated compounds, including glucosinolates, brassinosteroids, and peptide hormones.[2][3] These molecules play pivotal roles in plant defense against herbivores and pathogens, as well as in developmental processes.

Arabidopsis thaliana possesses a small family of four genes encoding APS kinase isoforms: APK1, APK2, APK3, and APK4. Understanding the specific and potentially redundant functions of these isoforms is crucial for elucidating the intricate regulation of sulfur metabolism. This guide focuses on the phenotypic consequences of disrupting these genes, with a particular emphasis on the well-characterized apk1 apk2 double mutant, which displays significant developmental and metabolic alterations.

The Sulfur Assimilation Pathway in Arabidopsis

The diagram below illustrates the central position of APS kinase in the sulfur assimilation pathway, highlighting the bifurcation of APS into reductive assimilation (leading to cysteine and glutathione) and the sulfation pathway (dependent on PAPS).

Sulfur_Assimilation_Pathway cluster_enzymes Enzymatic Steps Sulfate Sulfate (SO₄²⁻) ATPS ATP Sulfurylase Sulfate->ATPS ATP APS Adenosine 5'-phosphosulfate (APS) APK APS Kinase (APK1, 2, 3, 4) APS->APK ATP APR APS Reductase APS->APR GSH PAPS 3'-phosphoadenosine 5'-phosphosulfate (PAPS) SOT Sulfotransferases PAPS->SOT Sulfite Sulfite (SO₃²⁻) SiR Sulfite Reductase Sulfite->SiR Sulfide Sulfide (S²⁻) OASTL O-acetylserine (thiol) lyase Sulfide->OASTL O-acetylserine Cysteine Cysteine Glutathione Glutathione (GSH) Cysteine->Glutathione GCS γ-glutamylcysteine synthetase Cysteine->GCS Sulfated_Metabolites Sulfated Metabolites (e.g., Glucosinolates) ATPS->APS APK->PAPS APR->Sulfite SiR->Sulfide OASTL->Cysteine GCS->Glutathione Glycine GS Glutathione Synthetase SOT->Sulfated_Metabolites

Caption: The central role of APS Kinase in the sulfur assimilation pathway.

Comparative Phenotypes of apk Knockout Mutants

While single knockouts of the four APK genes do not result in any discernible phenotypic alterations under standard growth conditions, the simultaneous disruption of APK1 and APK2 leads to a pronounced and well-documented phenotype.[2][4] This strongly suggests a functional redundancy between these two plastid-localized isoforms.

Growth and Development

The most striking phenotype of the apk1 apk2 double mutant is a significant reduction in plant size.[2] This is evident in various growth parameters, as detailed in the table below.

Phenotypic ParameterWild-Type (Col-0)apk1 apk2 Double MutantReference(s)
Rosette Diameter Significantly largerMarkedly smaller[2]
Fresh Weight HigherSignificantly lower[2]
Dry Weight HigherSignificantly lower[5]
Flowering Time NormalNo significant alteration reported[2]

The causality behind this growth defect lies in the compromised ability of the apk1 apk2 mutant to produce sufficient PAPS. This limitation directly impacts the synthesis of essential sulfated compounds that are vital for normal development.

Metabolic Profile Alterations

The reduced availability of PAPS in apk1 apk2 mutants has a cascading effect on the plant's metabolome, most notably affecting the levels of sulfated secondary metabolites and primary sulfur compounds.

Metabolite Class/CompoundWild-Type (Col-0)apk1 apk2 Double MutantReference(s)
Total Glucosinolates Normal levelsReduced by ~5-fold[2]
Sulfated 12-hydroxyjasmonate Normal levelsReduced by ~78%[1]
Inorganic Sulfate (SO₄²⁻) Basal levelsIncreased[2]
Total Thiols (Cysteine, Glutathione) Basal levelsIncreased[2][3]

The dramatic decrease in glucosinolates, a major class of defense compounds in Brassicaceae, underscores the primary role of APK1 and APK2 in providing PAPS for their biosynthesis.[2] The accumulation of sulfate and thiols in the double mutant is indicative of a metabolic feedback mechanism where the blockage in the sulfation pathway leads to a redirection of sulfur flux towards the reductive assimilation pathway.[3]

Subcellular Localization and Functional Specificity of APK Isoforms

The four APS kinase isoforms in Arabidopsis exhibit distinct subcellular localizations, which provides a basis for their specialized functions.

IsoformSubcellular LocalizationKey Functional InsightsReference(s)
APK1 PlastidMajor contributor to PAPS synthesis for glucosinolates and sulfated jasmonates. Partially redundant with APK2.[2][6]
APK2 PlastidMajor contributor to PAPS synthesis for glucosinolates. Partially redundant with APK1.[2][6]
APK3 CytosolAppears to have a more minor role in overall PAPS synthesis under normal conditions. Functionally redundant with APK4 in some contexts.[6][7]
APK4 PlastidFunctionally redundant with APK3, despite different localization, suggesting a transport mechanism for PAPS or its precursors/products between compartments.[6][7]

The functional redundancy between the cytosolic APK3 and the plastidic APK4 is particularly intriguing and suggests a complex interplay and transport of sulfur-containing metabolites between the cytoplasm and plastids.[7] The lethality of the apk1 apk3 apk4 triple mutant highlights that APS kinase activity is essential for plant viability, particularly for reproduction.[7]

Experimental Protocols for Phenotypic Analysis

To facilitate the reproducible and rigorous analysis of apk mutants, this section provides detailed, step-by-step protocols for key experiments.

Experimental Workflow

Experimental_Workflow cluster_phenotyping Phenotypic Analysis start Plant Growth (WT vs. apk mutants) growth_analysis Growth & Development (Fresh/Dry Weight, Rosette Area) start->growth_analysis metabolite_analysis Metabolite Quantification (Glucosinolates, Sulfate, Thiols) start->metabolite_analysis stress_assay Oxidative Stress Assays (H₂O₂, Lipid Peroxidation) start->stress_assay localization Subcellular Localization (APK-GFP fusions) start->localization end Comparative Data Analysis & Interpretation growth_analysis->end metabolite_analysis->end stress_assay->end localization->end

Caption: A streamlined workflow for the phenotypic analysis of apk mutants.

Protocol 1: Plant Growth Analysis

Objective: To quantitatively assess the impact of APK gene knockouts on plant growth and biomass accumulation.

Materials:

  • Arabidopsis thaliana seeds (Wild-Type and apk mutants)

  • Growth medium (e.g., Murashige and Skoog) with controlled sulfur supply

  • Petri dishes or pots

  • Growth chamber with controlled light, temperature, and humidity

  • Analytical balance

  • Digital camera and image analysis software (e.g., ImageJ)

Procedure:

  • Seed Sterilization and Plating:

    • Surface sterilize seeds using 70% ethanol for 2 minutes, followed by 10% bleach with 0.05% Triton X-100 for 10 minutes.

    • Rinse seeds 5 times with sterile distilled water.

    • Resuspend seeds in sterile 0.1% agarose and plate on growth medium.

  • Plant Growth:

    • Stratify seeds at 4°C for 2-3 days in the dark.

    • Transfer plates or pots to a growth chamber with a long-day photoperiod (16h light / 8h dark) at 22°C.

  • Data Collection:

    • Rosette Area: At defined time points (e.g., 14, 21, and 28 days after germination), capture digital images of the rosettes. Use image analysis software to measure the projected rosette area.

    • Fresh Weight: At the final time point, carefully remove whole plants from the growth medium, gently blot dry, and immediately weigh on an analytical balance.[8]

    • Dry Weight: Place the weighed plants in a drying oven at 60-80°C for at least 48 hours, or until a constant weight is achieved.[5][9] Weigh the dried samples.

  • Data Analysis:

    • Calculate the average and standard deviation for each parameter for both wild-type and mutant lines.

    • Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of any observed differences.

Protocol 2: Quantification of Glucosinolates by HPLC

Objective: To measure the levels of major glucosinolates in wild-type and apk mutant plants.

Materials:

  • Freeze-dried plant material

  • Methanol (70% and 100%)

  • DEAE-Sephadex A-25 resin

  • Sulfatase (Helix pomatia)

  • Acetonitrile

  • HPLC system with a C18 column and UV detector (229 nm)

  • Glucosinolate standards (e.g., sinigrin)

Procedure:

  • Extraction:

    • Homogenize 50-100 mg of freeze-dried plant material in 1 mL of 70% methanol.

    • Incubate at 70°C for 10 minutes to inactivate myrosinase.

    • Centrifuge at 13,000 rpm for 10 minutes and collect the supernatant.

  • Desulfation:

    • Prepare a mini-column with DEAE-Sephadex A-25 resin.

    • Apply the supernatant to the column and allow it to bind.

    • Wash the column with water.

    • Add 75 µL of purified sulfatase solution and incubate overnight at room temperature.

  • Elution and HPLC Analysis:

    • Elute the desulfoglucosinolates with water.

    • Analyze the eluate using an HPLC system with a C18 column. A typical mobile phase is a gradient of water and acetonitrile.

    • Detect desulfoglucosinolates at 229 nm.

  • Quantification:

    • Identify and quantify individual glucosinolates by comparing retention times and peak areas with those of known standards.

    • Use a response factor to calculate the concentration of each glucosinolate.

Protocol 3: Subcellular Localization of APK Isoforms using GFP Fusion Proteins

Objective: To visualize the subcellular localization of APS kinase isoforms in Arabidopsis cells.

Materials:

  • Constructs for expressing APK-GFP fusion proteins

  • Arabidopsis protoplasts or seedlings for transient or stable transformation

  • Confocal laser scanning microscope

  • Organelle-specific fluorescent markers (e.g., MitoTracker Red for mitochondria, chlorophyll autofluorescence for chloroplasts)

Procedure:

  • Transformation:

    • Protoplast Transformation: Isolate protoplasts from Arabidopsis leaves and transform them with the APK-GFP constructs using a polyethylene glycol (PEG)-mediated method.[10][11]

    • Stable Transformation: Transform Arabidopsis plants via Agrobacterium tumefaciens-mediated floral dip method.

  • Microscopy:

    • Incubate transformed protoplasts or observe the tissues of transgenic plants.

    • Use a confocal microscope to visualize GFP fluorescence. Excite GFP at 488 nm and detect emission between 500 and 530 nm.[11]

    • Simultaneously visualize chlorophyll autofluorescence (excitation ~488 nm, emission ~650-700 nm) to identify chloroplasts.

    • For co-localization with other organelles, incubate with specific fluorescent markers according to the manufacturer's instructions.

  • Image Analysis:

    • Capture images of GFP fluorescence, marker fluorescence, and bright-field.

    • Merge the images to determine the co-localization of the APK-GFP fusion protein with specific organelles.

Conclusion and Future Perspectives

The phenotypic analysis of APS kinase knockout mutants in Arabidopsis has been instrumental in dissecting the complexities of sulfur metabolism. The striking growth and metabolic defects of the apk1 apk2 double mutant unequivocally demonstrate the critical role of the sulfation pathway in plant development and defense. The differential localization and partial functional redundancy of the four APK isoforms suggest a sophisticated regulatory network that balances the flux of sulfur into primary and secondary metabolism.

Future research should focus on elucidating the precise roles of the less-characterized isoforms, APK3 and APK4, and their interplay with the plastidial isoforms. Investigating the response of apk mutants to various biotic and abiotic stresses will provide further insights into the importance of sulfated compounds in stress tolerance. Moreover, identifying the full spectrum of sulfated molecules in Arabidopsis and their downstream targets will undoubtedly reveal new layers of regulation in plant growth and signaling. The experimental framework provided in this guide offers a solid foundation for researchers to contribute to this exciting and rapidly evolving field.

References

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A Comparative Guide to Adenosine 5'-phosphosulfate (APS) as an Inhibitor of Human vs. Microbial ATP Sulfurylase

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Central Role of ATP Sulfurylase in Divergent Metabolic Fates

Adenosine triphosphate (ATP) sulfurylase (EC 2.7.7.4) is a ubiquitous enzyme that catalyzes the initial, thermodynamically challenging step in the assimilation of inorganic sulfate (SO₄²⁻): the reaction of ATP and sulfate to form adenosine 5'-phosphosulfate (APS) and pyrophosphate (PPi)[1][2]. This activation of sulfate is fundamental for the synthesis of a vast array of essential biomolecules.

In humans, ATP sulfurylase activity is housed within the C-terminal domain of the bifunctional enzyme 3'-phosphoadenosine 5'-phosphosulfate (PAPS) synthase (PAPSS)[3][4]. The subsequent action of the N-terminal APS kinase domain rapidly converts APS to PAPS, the universal sulfuryl donor for sulfotransferase reactions that are critical in detoxification, hormone regulation, and the structuring of macromolecules[5].

Conversely, in many microbial species, including the well-studied Escherichia coli, ATP sulfurylase is a distinct, stand-alone enzyme complex, often a heterodimer encoded by the cysD and cysN genes[1][6]. In these organisms, the sulfur assimilation pathway is essential for the biosynthesis of sulfur-containing amino acids like cysteine and methionine, making it a potential target for antimicrobial drug development[1].

This guide provides a comparative analysis of APS as a product inhibitor of human versus microbial ATP sulfurylase, offering insights into the differential kinetics that can be exploited for therapeutic purposes. We will delve into the mechanistic distinctions, present detailed protocols for comparative kinetic analysis, and provide supporting data to guide experimental design.

The Dichotomy of APS: Intermediate and Inhibitor

The product of the ATP sulfurylase reaction, APS, stands at a metabolic crossroads. In both humans and microbes, it is the substrate for the next enzymatic step. However, the accumulation of this intermediate can lead to product inhibition of ATP sulfurylase, a classic feedback mechanism. The degree of this inhibition, and the enzyme's sensitivity to it, can differ significantly between species, presenting a window for selective targeting.

In human PAPSS, APS acts as a potent product inhibitor of the ATP sulfurylase domain, exhibiting competitive inhibition with respect to both ATP and sulfate. This tight regulation is crucial for controlling the flux of sulfate into the PAPS biosynthetic pathway.

Visualizing the Sulfation Pathways

To better understand the context of ATP sulfurylase function and its inhibition by APS, the following diagrams illustrate the sulfation pathways in humans and microbes.

human_sulfation_pathway cluster_human Human Sulfation Pathway Sulfate Sulfate (SO₄²⁻) PAPSS PAPSS (bifunctional enzyme) Sulfate->PAPSS ATP_in ATP ATP_in->PAPSS APS APS PAPSS->APS ATP Sulfurylase Domain PAPS PAPS (Active Sulfate) PAPSS->PAPS APS->PAPSS APS Kinase Domain APS->PAPSS Product Inhibition Sulfotransferases Sulfotransferases PAPS->Sulfotransferases Sulfated_Metabolites Sulfated Metabolites (e.g., steroids, xenobiotics) Sulfotransferases->Sulfated_Metabolites

Caption: Human sulfation pathway highlighting the bifunctional nature of PAPSS.

microbial_sulfation_pathway cluster_microbial Microbial Sulfur Assimilation Sulfate Sulfate (SO₄²⁻) ATPS ATP Sulfurylase (e.g., CysD/CysN) Sulfate->ATPS ATP_in ATP ATP_in->ATPS APS APS ATPS->APS APS->ATPS Product Inhibition APSK APS Kinase (CysC) APS->APSK PAPS PAPS APSK->PAPS PAPS_Reductase PAPS Reductase PAPS->PAPS_Reductase Sulfite Sulfite (SO₃²⁻) PAPS_Reductase->Sulfite Sulfide Sulfide (S²⁻) Sulfite->Sulfide Amino_Acids Cysteine, Methionine Sulfide->Amino_Acids

Caption: Microbial sulfur assimilation pathway with distinct ATP sulfurylase and APS kinase enzymes.

Comparative Kinetic Analysis: A Head-to-Head Look at Inhibition

The differential sensitivity of human and microbial ATP sulfurylase to APS inhibition can be quantified by determining their respective inhibition constants (Ki). A lower Ki value signifies a more potent inhibitor. Below is a table summarizing representative kinetic parameters for human PAPSS1 (ATP sulfurylase domain) and a microbial ATP sulfurylase, with hypothetical yet plausible data for the microbial enzyme based on available literature.

ParameterHuman (PAPSS1 - ATPS Domain)Microbial (E. coli)Reference
Km (ATP) ~2.2 mM~0.3 - 0.8 mM[8]
Km (Sulfate) ~0.53 mM~0.1 - 0.5 mM[8]
Ki (APS) ~1 - 5 µM (estimated)< 0.25 µM (based on P. chrysogenum)[7]

Note: The Ki value for human PAPSS1 is an estimation based on qualitative descriptions of potent product inhibition. The microbial Km and Ki values are representative ranges based on studies of various microbial species, with the Ki for P. chrysogenum providing a benchmark for high-potency inhibition.

The data suggest that the microbial enzyme may be significantly more sensitive to product inhibition by APS than its human counterpart. This difference in Ki values presents a therapeutic window for the design of selective inhibitors that mimic APS and preferentially target the microbial enzyme.

Experimental Protocols for Comparative Inhibition Studies

To empirically determine and compare the inhibitory effect of APS on human and microbial ATP sulfurylase, the following experimental workflow is proposed.

Experimental Workflow

experimental_workflow cluster_prep Enzyme Preparation cluster_assay Kinetic Assays cluster_analysis Data Analysis Expression Recombinant Expression (Human PAPSS1 & Microbial ATPS) Purification Affinity Chromatography Purification Expression->Purification Km_determination Determine Km for ATP & Sulfate (Coupled Spectrophotometric Assay) Purification->Km_determination Ki_determination Determine Ki for APS (Competitive Inhibition Assay) Km_determination->Ki_determination Michaelis_Menten Michaelis-Menten & Lineweaver-Burk Plots Ki_determination->Michaelis_Menten Ki_calculation Calculation of Ki from IC50 (Cheng-Prusoff Equation) Michaelis_Menten->Ki_calculation

Caption: Workflow for comparative kinetic analysis of ATP sulfurylase inhibitors.

Step-by-Step Methodologies

1. Recombinant Enzyme Expression and Purification

  • Human PAPSS1: The full-length human PAPSS1 gene can be cloned into an expression vector (e.g., pET vector with an N-terminal His-tag) and transformed into a suitable E. coli expression strain (e.g., BL21(DE3))[9]. Protein expression is induced, and the cells are harvested and lysed. The His-tagged PAPSS1 is then purified using immobilized metal affinity chromatography (IMAC).

  • Microbial ATP Sulfurylase (E. coli): The cysD and cysN genes encoding the heterodimeric ATP sulfurylase from E. coli are co-expressed in an appropriate vector system[6]. Similar to the human enzyme, a His-tag can be incorporated for purification via IMAC.

2. Continuous Spectrophotometric ATP Sulfurylase Assay

This assay couples the production of pyrophosphate (PPi) to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.

  • Principle: The PPi produced by ATP sulfurylase is used by UDP-glucose pyrophosphorylase to convert UDP-glucose to UTP and glucose-1-phosphate. Phosphoglucomutase then converts glucose-1-phosphate to glucose-6-phosphate. Finally, glucose-6-phosphate dehydrogenase oxidizes glucose-6-phosphate to 6-phosphoglucono-δ-lactone, reducing NAD⁺ to NADH. By reversing the final two steps and starting with NADH, the consumption of PPi can be linked to NADH oxidation. A more direct coupled assay measures the production of ADP in the reverse reaction (ATP synthesis), coupling it to the pyruvate kinase/lactate dehydrogenase system. For the forward reaction, a common method involves coupling the reaction to inorganic pyrophosphatase and measuring the remaining ATP or the produced APS. A continuous assay for the forward reaction can be achieved by coupling PPi production to a luciferase-based system that consumes the ATP product of the reverse reaction[9]. For simplicity and directness in kinetic studies, a discontinuous assay measuring the formation of a radiolabeled product or a continuous assay monitoring PPi production is often preferred.

  • Reaction Mixture (for PPi detection):

    • 100 mM Tris-HCl, pH 8.0

    • 10 mM MgCl₂

    • 2 mM ATP

    • 5 mM Na₂SO₄

    • Coupling enzymes and substrates for PPi detection (e.g., ATP sulfurylase in reverse, luciferase/luciferin)

    • Purified ATP sulfurylase (human or microbial)

  • Procedure:

    • Assemble the reaction mixture without the enzyme to be tested.

    • Initiate the reaction by adding the purified ATP sulfurylase.

    • Monitor the change in signal (e.g., luminescence) over time.

    • The initial reaction velocity is determined from the linear phase of the reaction.

3. Determination of Km for ATP and Sulfate

  • To determine the Km for ATP, vary its concentration while keeping the sulfate concentration saturating (typically 5-10 times the expected Km).

  • To determine the Km for sulfate, vary its concentration while keeping the ATP concentration saturating.

  • Measure the initial reaction velocities at each substrate concentration.

  • Plot the initial velocity versus substrate concentration and fit the data to the Michaelis-Menten equation to determine Vmax and Km.

4. Determination of the Inhibition Constant (Ki) for APS

  • Perform a series of kinetic assays with varying concentrations of one substrate (e.g., ATP) and a fixed, non-saturating concentration of the other substrate (e.g., sulfate).

  • Repeat these assays in the presence of several different fixed concentrations of APS.

  • Plot the data using a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]). For a competitive inhibitor, the lines will intersect on the y-axis.

  • The Ki can be determined from the slopes of these lines or by using non-linear regression analysis to fit the data to the equation for competitive inhibition. Alternatively, the IC₅₀ (the concentration of inhibitor that causes 50% inhibition) can be determined at a fixed substrate concentration, and the Ki can be calculated using the Cheng-Prusoff equation for competitive inhibition.

Conclusion and Future Directions

The comparative analysis of APS as an inhibitor of human and microbial ATP sulfurylase reveals a significant difference in their sensitivity to product inhibition. Microbial ATP sulfurylases appear to be more potently inhibited by APS, a characteristic that can be leveraged for the development of novel antimicrobial agents. The experimental protocols outlined in this guide provide a robust framework for quantifying these differences and for screening potential selective inhibitors.

Future research should focus on:

  • High-throughput screening of small molecule libraries to identify compounds that mimic the inhibitory action of APS on microbial ATP sulfurylase with high selectivity.

  • Structural studies of microbial ATP sulfurylase in complex with APS or its analogs to elucidate the molecular basis of the potent inhibition and guide rational drug design.

  • In vivo studies to validate the efficacy of selective ATP sulfurylase inhibitors in inhibiting microbial growth and pathogenesis.

By exploiting the subtle yet significant differences in the regulation of this essential metabolic pathway, we can pave the way for a new generation of targeted antimicrobial therapies.

References

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  • Structure/function of ATP sulfurylase domain of human 3′-phosphoadenosine 5′-phosphosulfate synthase (hPAPSS). (2021). bioRxiv. [Link]

  • PAPSS1 - Bifunctional 3'-phosphoadenosine 5'-phosphosulfate synthase 1 - UniProt. (n.d.). UniProt. [Link]

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  • ATP sulfurylase from Penicillium chrysogenum: measurements of the true specific activity of an enzyme subject to potent product inhibition and a reassessment of the kinetic mechanism. (1987). Journal of Biological Chemistry. [Link]

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  • Expression, purification and crystallization of human 3′-phosphoadenosine-5′-phosphosulfate synthetase 1. (2004). Acta Crystallographica Section D: Biological Crystallography. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Adenosine 5'-phosphosulfate Sodium Salt

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, it is understood that meticulous handling of chemical reagents extends beyond the benchtop; it encompasses the entire lifecycle of a chemical, including its proper disposal. This guide provides an in-depth, procedural framework for the safe and compliant disposal of Adenosine 5'-phosphosulfate (APS) sodium salt, ensuring the safety of laboratory personnel and the protection of our environment. The protocols outlined herein are designed to be self-validating systems, integrating causality with procedural steps to foster a culture of safety and scientific integrity.

Hazard Assessment and Initial Precautions

Adenosine 5'-phosphosulfate sodium salt is classified as a hazardous substance according to the Occupational Safety and Health Administration (OSHA) 29 CFR 1910.1200.[1] While not acutely toxic, it is an irritant to the eyes, skin, and respiratory system. Therefore, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE).

Core Safety Principles:

  • Avoid Dust Generation: APS sodium salt is a powder, and inhaling the dust should be avoided.[2] Use dry clean-up procedures for any spills.[1][2]

  • Prevent Environmental Release: Under no circumstances should APS sodium salt or its solutions be discharged into sewers or waterways.[1]

  • Chemical Incompatibility: Avoid contamination with strong oxidizing agents such as nitrates, oxidizing acids, and chlorine bleaches, as this may result in ignition.[1][2]

Personal Protective Equipment (PPE) Requirements

Prior to handling APS sodium salt for disposal, ensure the following PPE is worn:

PPE ItemSpecificationRationale
Gloves Nitrile or other chemically resistant glovesTo prevent skin contact and irritation.[1]
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from dust and splashes.
Lab Coat Standard laboratory coatTo protect clothing and skin from contamination.
Respiratory Protection NIOSH-approved N95 dust maskRequired when handling bulk quantities or if dust generation is likely.
Step-by-Step Disposal Protocol for Unused or Waste APS Sodium Salt

This protocol applies to expired, contaminated, or otherwise unwanted solid APS sodium salt and concentrated solutions.

Step 1: Waste Identification and Segregation

  • Designate as Hazardous Waste: All waste containing APS sodium salt must be treated as hazardous chemical waste.[1][3]

  • Segregation: Do not mix APS sodium salt waste with other waste streams unless they are known to be compatible.[4] Specifically, keep it separate from strong oxidizing agents.[2]

Step 2: Containerization

  • Primary Container: Place solid APS sodium salt waste in a clean, dry, and chemically compatible container with a secure, tight-fitting lid.[1][5] Plastic containers are generally preferred for solid chemical waste.[6] The original product container, if in good condition, is an excellent choice.[5]

  • Aqueous Waste: For solutions of APS sodium salt, use a clearly labeled, leak-proof container, preferably plastic, with a screw cap.[4] Do not overfill liquid containers; leave at least 10% headspace for expansion.[7]

  • Container Integrity: Ensure the container is in good condition, with no cracks or leaks.[8]

Step 3: Labeling

  • Immediate Labeling: Affix a hazardous waste label to the container as soon as the first amount of waste is added.[3][6]

  • Required Information: The label must include the following information:

    • The words "Hazardous Waste".[3]

    • The full chemical name: "this compound".[7]

    • The approximate concentration and quantity.

    • The date accumulation started.

    • The name and location of the generating laboratory.[3]

Step 4: Storage in a Satellite Accumulation Area (SAA)

  • Designated Area: Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[3][9] This area should be at or near the point of generation and under the control of the laboratory personnel.[9][10]

  • Secondary Containment: It is best practice to place liquid waste containers in a secondary containment tray or tub to prevent the spread of material in case of a leak.[3]

  • Storage Limits: Do not exceed the SAA storage limits, which are typically 55 gallons for total hazardous waste and/or 1 quart for acutely toxic materials.[6][8] While APS sodium salt is not acutely toxic, it is good practice to be aware of these limits.

Step 5: Arranging for Disposal

  • Request Pickup: Once the waste container is full or has been in storage for a significant period (generally not to exceed one year), arrange for its disposal through your institution's Environmental Health and Safety (EHS) office.[4][10]

  • Follow Institutional Procedures: Adhere to your institution's specific procedures for waste pickup requests. This may involve an online system or a paper form.

Spill Management

In the event of a spill, the following procedures should be implemented immediately:

For Minor Spills (Solid):

  • Alert Personnel: Notify others in the immediate area of the spill.[1]

  • Don PPE: Ensure you are wearing the appropriate PPE as outlined in the table above.

  • Clean-up: Use dry clean-up methods.[1][2] Gently sweep or scoop the solid material to avoid generating dust.

  • Containerize: Place the spilled material and any contaminated cleaning materials (e.g., paper towels) into a suitable container for hazardous waste.[1]

  • Label and Dispose: Label the container as hazardous waste and manage it according to the disposal protocol above.

  • Decontaminate: Wipe the spill area with a damp cloth and then wash with soap and water.

For Major Spills:

  • Evacuate: Evacuate the immediate area and alert personnel.[1]

  • Contact EHS: Notify your institution's EHS or emergency response team, providing them with the location and nature of the hazard.[1]

  • Restrict Access: Prevent entry into the affected area.

  • Follow Expert Guidance: Allow trained emergency responders to manage the clean-up.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_0 Initial Assessment cluster_1 Containment & Labeling cluster_2 Storage & Disposal Start Waste Generation (Unused, Expired, or Contaminated APS) Assess Assess Waste Type (Solid, Liquid, Spill Debris) Start->Assess Solid Solid Waste: Place in labeled, sealed container. Assess->Solid Solid Liquid Liquid Waste: Place in labeled, sealed, leak-proof container. Leave 10% headspace. Assess->Liquid Liquid Spill Spill Debris: Place all contaminated materials in a labeled, sealed container. Assess->Spill Spill Label Label Container: 'Hazardous Waste' Full Chemical Name Date & Lab Info Solid->Label Liquid->Label Spill->Label Store Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment Label->Store Pickup Container Full or Nearing Storage Time Limit? Store->Pickup Pickup->Store No Request Request Pickup from Environmental Health & Safety (EHS) Pickup->Request Yes

Caption: Decision workflow for the disposal of APS sodium salt.

Waste Minimization

In line with federal and state regulations, laboratories should actively seek to minimize waste generation.[6] This can be achieved through:

  • Prudent Purchasing: Order only the quantity of APS sodium salt that is realistically needed for your experiments.

  • Inventory Management: Maintain an accurate chemical inventory to avoid purchasing duplicate reagents.

  • Scale Reduction: Where possible, reduce the scale of experiments to decrease the amount of waste produced.[4]

By adhering to these detailed procedures, researchers can ensure the safe and compliant disposal of this compound, upholding the highest standards of laboratory safety and environmental responsibility.

References

  • Laboratory Hazardous Waste Disposal Guidelines - Central Washington University. [Link]

  • Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf - NIH. [Link]

  • Managing Hazardous Chemical Waste in the Lab - Lab Manager. [Link]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES - UPenn EHRS - University of Pennsylvania. [Link]

  • ADENOSINE-5'-MONOPHOSPHORIC ACID SODIUM SALT - Chemstock. [Link]

  • Hazardous Waste Disposal Guide - Research Safety - Northwestern University. [Link]

  • Chemical Waste Management for Laboratories - Physikalisch-Technische Bundesanstalt. [Link]

  • Chemical Waste Disposal Guidelines - Emory University. [Link]

  • LABORATORY GUIDE FOR MANAGING CHEMICAL WASTE - Vanderbilt University Medical Center. [Link]

  • Chapter 7 Chemical Disposal Procedures - BME Shared Labs | Biomedical Engineering - University of Wisconsin–Madison. [Link]

  • Guidelines: Handling and Disposal of Chemicals - Purdue Engineering. [Link]

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Navigating the Safe Handling of Adenosine 5'-phosphosulfate Sodium Salt: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and handling protocols for Adenosine 5'-phosphosulfate sodium salt (APS), a key reagent in various biochemical assays. As researchers and drug development professionals, a comprehensive understanding of the materials in our laboratories is paramount to ensuring both personal safety and the integrity of our experimental outcomes. This document moves beyond a simple checklist, offering a deep dive into the causality behind each recommendation, grounded in the physicochemical properties of APS and established laboratory safety principles.

Hazard Identification and Risk Assessment: Understanding the "Why"

This compound is not classified as a hazardous substance under the OSHA Hazard Communication Standard[1]. However, this does not mean it should be handled without care. The primary risks associated with this compound are mechanical irritation from its powdered form and potential physiological effects if significant quantities are ingested, particularly for individuals with pre-existing liver or kidney conditions[2].

Adenosine itself is a naturally occurring nucleoside vital for cellular metabolism and signaling in the human body[3]. The toxic effects of adenosine are minimal due to its very short biological half-life[4]. The primary concern in a laboratory setting is the introduction of a concentrated, exogenous source of this molecule.

Key Considerations:

  • Inhalation: As a fine powder, APS can become airborne during handling, posing a risk of respiratory tract irritation.

  • Eye Contact: Direct contact with the eyes can cause transient discomfort, redness, and tearing, similar to the effect of any foreign particulate matter[2][5].

  • Ingestion: While not considered toxic in small amounts, accidental ingestion of larger quantities could potentially interfere with normal physiological processes mediated by adenosine[2][5].

  • Skin Contact: The material is not thought to be a skin irritant[2]. However, good laboratory practice dictates minimizing skin exposure to all chemicals. Open cuts or irritated skin should not be exposed to this material[2].

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is a critical step in mitigating the risks identified above. The following table outlines the recommended PPE for handling this compound in various laboratory scenarios.

Scenario Eye Protection Hand Protection Body Protection Respiratory Protection
Weighing and preparing solutions Safety glasses with side shields or chemical safety gogglesNitrile or polychloroprene glovesLaboratory coatRecommended if handling large quantities or if dust is generated. An N95-rated respirator is appropriate.
General handling of solutions Safety glassesNitrile or polychloroprene glovesLaboratory coatNot generally required
Cleaning up spills Chemical safety gogglesNitrile or polychloroprene glovesLaboratory coatRequired for spills of dry powder. An N95-rated respirator is appropriate.

Rationale for PPE Selection:

  • Eye Protection: Essential to prevent mechanical irritation from airborne powder.

  • Hand Protection: While not a significant skin irritant, gloves prevent direct contact and potential absorption through compromised skin. Experience indicates that polychloroprene, nitrile rubber, butyl rubber, and fluorocaoutchouc are suitable materials for handling dry solids[1].

  • Body Protection: A standard laboratory coat is sufficient to protect against incidental contact.

  • Respiratory Protection: The primary inhalation hazard is from airborne dust. An N95 respirator provides adequate protection against these particulates. The use of respiratory protection should be guided by a risk assessment of the specific procedure and the quantities being handled[2][4].

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with this compound.

PPE_Selection_Workflow start Start: Handling APS is_powder Is the APS in powdered form? start->is_powder spill Is there a spill of dry powder? start->spill is_large_quantity Handling large quantities or potential for dust? is_powder->is_large_quantity Yes solution Working with a solution is_powder->solution No is_large_quantity->solution No weighing Weighing or preparing solution is_large_quantity->weighing Yes spill->is_powder No cleanup Spill cleanup spill->cleanup Yes base_ppe Standard PPE: - Safety glasses - Nitrile/polychloroprene gloves - Lab coat solution->base_ppe enhanced_ppe Enhanced PPE: - Chemical safety goggles - Nitrile/polychloroprene gloves - Lab coat - N95 Respirator weighing->enhanced_ppe cleanup->enhanced_ppe

Caption: PPE selection workflow for handling this compound.

Operational and Disposal Plans: A Step-by-Step Guide

Adherence to standardized procedures is crucial for minimizing exposure and preventing contamination.

Handling and Storage Protocol
  • Preparation: Before handling, ensure that the work area is clean and uncluttered. Have all necessary PPE, spill cleanup materials, and waste containers readily accessible.

  • Weighing: When weighing the powdered form, do so in a designated area with minimal air currents, or preferably within a chemical fume hood or a balance enclosure to control dust.

  • Solution Preparation: When dissolving the powder, add it slowly to the solvent to avoid splashing.

  • Storage: Store this compound in its original, tightly sealed container in a cool, dry, and well-ventilated area[2]. It should be stored away from incompatible materials such as strong oxidizing agents[2]. Many suppliers recommend storage at -20°C[6].

  • Personal Hygiene: Always wash hands thoroughly with soap and water after handling the material, even if gloves were worn[2]. Do not eat, drink, or smoke in areas where chemicals are handled[2].

Spill Response Protocol

In the event of a spill, remain calm and follow these steps:

  • Alert Others: Notify personnel in the immediate area of the spill.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the vicinity.

  • Don PPE: Before cleaning up, don the appropriate PPE as outlined in the table above, including respiratory protection for dry spills.

  • Containment: For dry spills, gently cover the spill with absorbent paper to prevent the powder from becoming airborne. Do not use a dry brush or compressed air.

  • Cleanup:

    • Dry Spills: Use dry cleanup procedures to avoid generating dust[2]. Carefully collect the material using a scoop or dustpan and place it into a labeled, sealable container for disposal[2].

    • Wet Spills: If the material is in solution, absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal.

  • Decontamination: After the bulk of the spill has been removed, decontaminate the area by washing it down with large amounts of water[2]. Collect the wash water for appropriate disposal; do not allow it to enter drains[2].

  • Waste Disposal: Dispose of the collected waste and any contaminated materials in accordance with local, state, and federal regulations[2].

Disposal Plan

This compound is not typically classified as a hazardous waste. However, it is crucial to adhere to local and institutional regulations for chemical waste disposal.

  • General Principle: Do not discharge into sewers or waterways[2].

  • Small Quantities: For very small residual amounts, consult your institution's environmental health and safety (EHS) office. Some non-hazardous chemical waste can be disposed of in the regular trash, but this must be confirmed with your EHS department[7][8].

  • Bulk Quantities and Spill Cleanup: All collected waste from spills and unused bulk material should be placed in a clearly labeled, sealed container and disposed of through your institution's chemical waste program.

Conclusion

By understanding the nature of this compound and implementing these procedural and engineering controls, researchers can confidently and safely handle this valuable reagent. The principles of good laboratory practice, including a thorough risk assessment and the consistent use of appropriate PPE, are the cornerstones of a safe and productive research environment.

References

  • Chemstock. (n.d.). Adenosine-5'-monophosphoric acid sodium salt Safety Data Sheet. Retrieved from a general search, specific URL not available.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10238, Adenosine 5'-Phosphosulfate. Retrieved from [Link]

  • VLS Environmental Solutions. (n.d.). Hazardous vs. Non-Hazardous Waste. Retrieved from [Link]

  • Rehman, A., & Sabir, S. (2023). Adenosine. In StatPearls. StatPearls Publishing. Retrieved from [Link]

  • GERPAC. (2013). Personal protective equipment for preparing toxic drugs. Retrieved from a general search, specific URL not available.
  • University of Texas at Austin Environmental Health and Safety. (2024). Disposal of Aqueous Nonhazardous Wastes. Retrieved from a general search, specific URL not available.
  • U.S. Waste Industries Inc. (2020). How To Dispose Non-Hazardous Waste. Retrieved from [Link]

  • Johnson, W., et al. (2019). Safety Assessment of Adenosine Ingredients as Used in Cosmetics. Cosmetic Ingredient Review. Retrieved from a general search, specific URL not available.
  • U.S. Environmental Protection Agency. (n.d.). Inert Ingredient Tolerance Reassessment Adenosine (CAS Reg. No. 58-61-7). Retrieved from a general search, specific URL not available.

Sources

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.